Rebastinib

Catalog No.
S547894
CAS No.
1020172-07-9
M.F
C30H28FN7O3
M. Wt
553.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rebastinib

CAS Number

1020172-07-9

Product Name

Rebastinib

IUPAC Name

4-[4-[(3-tert-butyl-1-quinolin-6-ylpyrazol-5-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Molecular Formula

C30H28FN7O3

Molecular Weight

553.6 g/mol

InChI

InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40)

InChI Key

WVXNSAVVKYZVOE-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

DCC2036; DCC-2036; DCC 2036; Rebastinib.

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5

The exact mass of the compound Rebastinib is 553.22377 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinolines - Supplementary Records. It belongs to the ontological category of pyridinecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Primary Mechanism: Switch Control Inhibition and TIE2 Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib's defining characteristic is its unique mechanism of action compared to standard ATP-competitive inhibitors.

G This compound This compound Inactive Inactive This compound->Inactive  Binds Allosterically  'Switch Control' Active Active This compound->Active  Stabilizes Kinase Kinase Kinase->Inactive Inactive->Active  Conformational  Change Signaling Signaling Active->Signaling  ATP Binding &  Phosphorylation

This compound allosterically locks kinases in an inactive state.

This "switch control" mechanism allows this compound to maintain kinases in an inactive conformation, effectively blocking downstream signaling independent of ATP levels. This makes it effective against resistance mutations like ABL1-T315I that arise against ATP-competitive drugs [1] [2]. While initially developed for ABL1, it was later found to be an even more potent inhibitor of TIE2 [3] [4].

Multi-Kinase Targeting and Quantitative Profiling

This compound inhibits several tyrosine kinases, with quantitative data available for its key targets.

Kinase Target Reported IC₅₀ / Potency Cellular & Functional Consequences

| TIE2 | Picomolar inhibitor [3] | • Reduces tumor angiogenesis and vascular function [3]. • Blocks VEGFA-release from Tie2Hi macrophages, preventing cancer cell intravasation at TMEM sites [3]. | | ABL1 (BCR-ABL1) | Not fully quantified in results; clinical activity observed in CML with T315I mutation [1] [2] | • Inhibits BCR-ABL1 signaling in CML models, including T315I and other resistant mutants [1] [2]. | | FGR | Identified as a key target in CRC; phosphorylation reduced in pull-down assays [5] | • In colorectal cancer, modulates PI3K-AKT-SP1 signaling, downregulating DKK1 to enhance CD8+ T cell infiltration and cytotoxicity [5]. |

Downstream Cellular Effects in the Tumor Microenvironment

This compound exerts its anti-tumor effects by simultaneously targeting multiple cell types within the tumor microenvironment.

G This compound This compound EC Endothelial Cell This compound->EC  Inhibits Ang/Tie2 TAM Tie2+ Macrophage This compound->TAM  Inhibits Tie2 TC Cytotoxic T Cell This compound->TC  Indirectly  Enhances Angiogenesis Angiogenesis EC->Angiogenesis TAM->Angiogenesis Metastasis Metastasis TAM->Metastasis  TMEM-mediated  intravasation Anti-Tumor\nImmunity Anti-Tumor Immunity TC->Anti-Tumor\nImmunity  Increased  infiltration &  activation

This compound disrupts pro-tumor signaling from endothelial cells and macrophages while enhancing anti-tumor immunity.

  • In metastatic breast cancer, functional TMEM doorways are composed of a Mena-expressing tumor cell, a Tie2Hi/Vegf-AHi macrophage, and an endothelial cell [3]. This compound treatment blocks TMEM function and reduces metastasis by inhibiting Tie2 on the macrophage component, thereby preventing Vegf-A-induced vascular permeability and tumor cell intravasation [3] [6].
  • Beyond TIE2, in colorectal cancer models, this compound directly binds and inhibits the kinase FGR, disrupting the FGR-AKT-SP1-DKK1 signaling axis [5]. Downregulation of DKK1, an immunomodulatory protein, enhances the infiltration and cytotoxic activity of CD8+ T cells, turning "cold" tumors "hot" and potentially improving response to immunotherapy [5].

Experimental Evidence and Key Methodologies

Key experimental findings on this compound's efficacy and mechanisms are supported by robust in vitro and in vivo methodologies.

Experimental Model Key Protocol / Assay Measured Outcome

| Kinase Inhibition | • Pyruvate kinase/lactate dehydrogenase coupled assay: Measured ADP production to determine IC₅₀ [3]. • Crystallography: Solved Tie2-rebastinib co-crystal structure to confirm allosteric binding mode [3]. | • Picomolar IC₅₀ for Tie2 [3]. • Visualization of binding to switch control pocket [3]. | | Cellular Signaling | • Western Blot: HUVECs, Tie2hi immortalized bone marrow macrophages; assessed phospho-Tie2 & total Tie2 [3]. • HUVEC Transwell Migration Assay: Evaluated anti-migratory effects [3]. | • Dose-dependent inhibition of Tie2 phosphorylation [3]. • Inhibition of endothelial cell migration [3]. | | In Vivo Efficacy | • Orthotopic Mouse Mammary Carcinoma (PyMT): Treated with this compound ± chemo (paclitaxel/eribulin) [3] [6]. • Syngeneic ID8 Ovarian Cancer Model: Treated with this compound ± carboplatin/paclitaxel [4]. | • Reduced tumor growth, metastasis, Tie2+ myeloid cell infiltration; improved survival with combo therapy [3] [6]. • Altered immune cell populations (↑ CD8+ T cells) & extended survival with combo therapy [4]. | | Immune Modulation | • Flow Cytometry: Analyzed immune cells from tumors/ascites [5] [4]. • Multi-omics (RNA-Seq, Proteomics): ID8 ovarian cancer cells & macrophages treated with this compound [4]. | • Increased CD8+ T cell infiltration/activation; decreased DKK1 in CRC [5]. • Identification of differentially expressed genes (e.g., ANGPTL1) [4]. |

Clinical Translation and Development

This compound has been evaluated in clinical trials, demonstrating the translational potential of its mechanism.

  • Phase 1 in Leukemia: An initial phase 1 trial in relapsed/refractory CML and AML established a maximum tolerated dose of 150 mg tablet twice daily. Dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [1] [2]. Although clinical activity was observed (including in patients with the T315I mutation), the development for leukemia was not pursued as pharmacodynamic analyses suggested TIE2 was a more relevant target [1] [2].
  • Phase 1b in Solid Tumors: A subsequent phase 1b trial in patients with HER2-negative metastatic breast cancer combined this compound (50 mg or 100 mg twice daily) with paclitaxel or eribulin [6]. The combination was tolerable and showed pharmacodynamic evidence of TIE2 inhibition (e.g., increased plasma Angiopoietin-2 levels). An objective response rate of 22% was observed in evaluable patients [6].

References

Molecular Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib is characterized as a "switch control" inhibitor that allosterically binds to the kinase domain, stabilizing it in an inactive conformation. This unique non-ATP-competitive mechanism provides advantages in overcoming resistance mutations and leads to durable kinase inhibition [1] [2].

Primary Targets and Inhibitory Profile (IC₅₀ values) [3] [4] [2]:

Kinase Target IC₅₀ Value Functional Role and Therapeutic Implication
ABL1 (WT) 0.8 nM Primary target in CML; inhibits BCR-ABL1 native signaling
ABL1 (T315I) 4 nM Effective against "gatekeeper" mutant resistant to other TKIs
TIE2 (TEK) ~6 nM Key anti-metastatic target; blocks pro-tumoral macrophage function & angiogenesis
FLT3 2 nM Potential target in Acute Myeloid Leukemia (AML)
KDR (VEGFR2) 4 nM Contributes to anti-angiogenic effects
SRC 34 nM Inhibits SRC family kinases (SRC, FGR, HCK) involved in multiple signaling pathways

Preclinical Evidence and Anticancer Activity

This compound demonstrates broad anticancer activity in preclinical models, with effects extending beyond direct tumor cell killing to modulation of the tumor microenvironment.

Key Preclinical Findings by Cancer Type [4] [5] [6]:

Cancer Model Key Findings and Proposed Mechanisms
Breast Cancer Reduces metastasis by disrupting TMEM doorway function; inhibits tumor growth in TNBC xenografts; induces G0/G1 cell cycle arrest and apoptosis
Colorectal Cancer (CRC) Enhances CD8+ T-cell infiltration and cytotoxicity; targets FGR-AKT-SP1-DKK1 axis to overcome immunotherapy resistance
Osteosarcoma Inhibits proliferation, migration, invasion; induces apoptosis and autophagy via HCK/AKT/mTORC1 axis inhibition
Leukemia Models Potent activity against BCR-ABL1 T315I mutant; prolongs survival in CML mouse models

Experimental Protocols for Key Assays

For researchers investigating this compound, standard experimental approaches can be derived from published studies.

In Vitro Cell Viability and Proliferation Assay [7]
  • Cell Lines: Ba/F3 cells expressing native or mutant BCR-ABL1; K562 CML cells; MDA-MB-231 and MDA-MB-468 TNBC cells; osteosarcoma lines MG-63 and 143B
  • Compound Preparation: Prepare stock solution in DMSO at 10-50 mM concentration, then dilute in culture medium with final DMSO concentration <0.1%
  • Procedure: Seed 3,000-5,000 cells/well in 96-well plates; incubate for 24 hours; treat with this compound (0-20 μM range) for 72 hours; measure viability using CCK-8 or MTT assay
  • Analysis: Calculate IC₅₀ values using non-linear regression in GraphPad Prism
In Vivo Efficacy Study in Tumor Xenograft Models [7] [2]
  • Animals: Female BALB/c nude mice or immunocompetent strains (C57BL/6, Balb/C), 6-8 weeks old
  • Tumor Inoculation: Subcutaneously inject 5×10⁶ cancer cells (e.g., MDA-MB-231, 143B) into flank
  • Dosing: Begin treatment when tumors reach 100-150 mm³; administer this compound orally at 100 mg/kg once daily; use vehicle control group
  • Monitoring: Measure tumor dimensions 2-3 times weekly; calculate volume = (length × width²)/2; monitor body weight for toxicity
  • Endpoint: Collect tumors for Western blot, IHC, and RNA analysis after 3-4 weeks

Signaling Pathways and Mechanisms

This compound exerts multifaceted effects through several key signaling pathways. The diagram below illustrates two well-documented mechanisms: inhibition of the TIE2-mediated metastatic pathway and modulation of the FGR-AKT immune regulation axis.

G cluster_tie2 TIE2-Mediated Metastasis Pathway cluster_fgr FGR Immune Regulation Pathway Angiopoietins Angiopoietins Tie2Receptor Tie2Receptor Angiopoietins->Tie2Receptor Tie2Signaling TIE2 Signaling Activation Tie2Receptor->Tie2Signaling Rebastinib1 This compound Rebastinib1->Tie2Receptor Inhibits MacrophagePolarization Pro-Tumoral Macrophage Polarization Tie2Signaling->MacrophagePolarization TMEMAssembly TMEM Assembly (Tumor Cell, Macrophage, Endothelial Cell) MacrophagePolarization->TMEMAssembly VEGFARelease VEGFA Release TMEMAssembly->VEGFARelease EndothelialPermeability Increased Vascular Permeability VEGFARelease->EndothelialPermeability TumorIntravasation Tumor Cell Intravasation EndothelialPermeability->TumorIntravasation Metastasis Metastasis TumorIntravasation->Metastasis FGRKinase FGRKinase PI3KAKT PI3K/AKT Activation FGRKinase->PI3KAKT Rebastinib2 This compound Rebastinib2->FGRKinase Inhibits SP1Activation SP1 Transcription Factor Activation PI3KAKT->SP1Activation DKK1Expression DKK1 Expression SP1Activation->DKK1Expression ImpairedTCell Impaired CD8+ T-cell Activation & Function DKK1Expression->ImpairedTCell ImmunotherapyResistance Immunotherapy Resistance ImpairedTCell->ImmunotherapyResistance

Figure 1: this compound inhibits metastasis by blocking TIE2 signaling and enhances immunotherapy by modulating the FGR-AKT-DKK1 axis in CD8+ T-cells.

Clinical Trial Status and Safety

Clinical development of this compound has progressed to Phase Ib/II stages, focusing on combination therapies for advanced solid tumors.

Clinical Trial Summary [8] [1] [9]:

Aspect Details
Recommended Phase II Dose 50 mg or 100 mg orally twice daily in combination with paclitaxel or eribulin [8]
Common Adverse Events (≥50% frequency) Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%), hyperglycemia (56%), nausea (52%), neutropenia (52%) [8]
This compound-Specific Toxicities Muscular weakness, myalgias, increased intraocular pressure [8]
Dose-Limiting Toxicities (DLTs) Dysarthria, muscle weakness, peripheral neuropathy (at higher doses: 200 mg BID) [1]
Active Clinical Trials Phase 1b/2 in combination with paclitaxel for advanced/metastatic solid tumors including TNBC, ovarian, and endometrial cancers [9]

Future Research Directions

This compound represents a promising multi-kinase inhibitor with a unique mechanism. Future research should focus on:

  • Biomarker Development: Identifying predictive biomarkers for patient selection, particularly for Tie2 and FGR pathway activation status
  • Immunotherapy Combinations: Further exploration in "cold" tumors to enhance T-cell infiltration and response to checkpoint inhibitors based on the FGR-AKT-SP1-DKK1 axis findings [6]
  • Optimization of Dosing Schedules: Refining combination regimens with chemotherapy and targeted agents to maximize efficacy while minimizing overlapping toxicities

References

Molecular Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib exerts its effects through a multi-layered mechanism, beginning with the direct inhibition of CDK16 and leading to broader cellular consequences.

Structural Basis of CDK16 Inhibition

CDK16 requires binding with its regulatory partner, Cyclin Y (CCNY), for full activation [1] [2]. The crystal structure of the CDK16 kinase domain in complex with this compound (PDB ID: 5G6V) reveals that the drug binds to the inactive "DFG-out" conformation of the kinase, classifying it as a type II inhibitor [3]. This binding mode stabilizes the kinase in an inactive state, preventing it from performing its phosphotransfer function.

Functional Consequences in Cancer Cells

In TNBC, which often shows high CDK16 expression linked to poor patient outcomes, inhibiting CDK16 with this compound has several critical effects [1]:

  • Disruption of Mitosis: CDK16 phosphorylates the protein PRC1 (Protein Regulator of Cytokinesis 1). This phosphorylation is essential for proper spindle formation during cell division. This compound-mediated inhibition of CDK16 disrupts this process, leading to mitotic defects [1].
  • Cell Cycle Arrest: Treatment with this compound induces an arrest in the G0/G1 phase of the cell cycle, preventing cancer cells from progressing into the DNA synthesis (S) phase [4] [5].
  • Beyond CDK16: The G0/G1 arrest suggests this compound's mechanism is more complex than pure CDK16 inhibition, likely involving other, yet-to-be-fully-defined pathways [4] [5].

The following diagram illustrates the signaling pathway through which CDK16 and its inhibition by this compound influence cancer cell progression:

G CCNY Cyclin Y (CCNY) CDK16 CDK16 (PCTAIRE1) CCNY->CDK16 Activates PRC1 PRC1 CDK16->PRC1 Phosphorylates This compound This compound This compound->CDK16 Inhibits pPRC1 p-PRC1 (Active) PRC1->pPRC1 Spindle Proper Spindle Formation pPRC1->Spindle Mitosis Successful Mitosis Spindle->Mitosis Proliferation Cancer Cell Proliferation & Metastasis Mitosis->Proliferation

Experimental Evidence & Protocols

The antitumor efficacy and mechanism of this compound have been validated through a series of standardized in vitro and in vivo experiments.

In Vitro Functional Assays

These experiments assess the direct impact of this compound on cancer cell lines [4] [5] [1].

  • Cell Proliferation Assay

    • Purpose: To measure the inhibitory effect of this compound on cancer cell growth.
    • Protocol: Seed TNBC cells (e.g., MDA-MB-231, MDA-MB-468) in culture plates. After 24 hours, treat with a dose range of this compound (e.g., 0-10 µM) for 48-72 hours. Cell viability is quantified using colorimetric assays like MTT or colony formation assays.
  • Cell Cycle Analysis

    • Purpose: To determine the phase of the cell cycle where arrest occurs.
    • Protocol: Treat cells with this compound for 24-48 hours. Fix the cells, then stain cellular DNA with a fluorescent dye like Propidium Iodide (PI). Analyze the DNA content and cell cycle distribution using Fluorescence-Activated Cell Sorting (FACS).
  • Apoptosis Assay

    • Purpose: To evaluate the induction of programmed cell death.
    • Protocol: After this compound treatment, stain cells with fluorescently labeled Annexin V and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). Quantify the populations using FACS analysis.
  • Western Blotting

    • Purpose: To confirm the molecular mechanism, such as reduced PRC1 phosphorylation.
    • Protocol: Lyse treated cells and separate proteins by SDS-PAGE. Transfer to a PVDF membrane and probe with specific primary antibodies against p-PRC1 (Thr481), total PRC1, and a loading control (e.g., GAPDH). Detect using secondary antibodies and chemiluminescence.
In Vivo Efficacy Studies

These studies evaluate the therapeutic potential and pharmacokinetics in live animal models [4] [1].

  • Xenograft Tumor Models

    • Purpose: To test the ability of this compound to suppress tumor growth in a living organism.
    • Protocol: Immunodeficient mice (e.g., nude or SCID/Beige) are subcutaneously injected with human TNBC cells (e.g., MDA-MB-231). Once tumors are palpable, mice are randomly assigned to receive either a vehicle control or this compound via oral gavage. Tumor volume and body weight are monitored regularly over the course of the study (e.g., 3-4 weeks).
  • Metastasis Models

    • Purpose: To assess the impact of this compound on cancer spread.
    • Protocol: Inject TNBC cells into the tail vein (for lung metastasis) or the left cardiac ventricle (for systemic metastasis) of mice. Treat with this compound and monitor for metastatic formation using in vivo imaging or post-mortem examination of organs.
  • Pharmacokinetic (PK) Studies

    • Purpose: To understand the drug's absorption, distribution, metabolism, and excretion (ADME).
    • Protocol: Administer a single dose of this compound to mice or rats, either intravenously or orally. Collect blood samples at multiple time points. Analyze plasma to determine drug concentration over time, calculating key PK parameters like bioavailability.

The workflow for the key in vivo xenograft study is summarized below:

G Step1 Inject Human TNBC Cells (MDA-MB-231) into Mice Step2 Tumor Palpation Step1->Step2 Step3 Randomize into Groups: - Vehicle Control - this compound Treatment Step2->Step3 Step4 Administer Treatment (Oral Gavage) Step3->Step4 Step5 Monitor Tumor Volume & Body Weight Step4->Step5 Step6 Endpoint Analysis: Tumor Weight, Histology Step5->Step6

Therapeutic Potential and Development Status

This compound emerges as a promising drug candidate for breast cancer, particularly for the aggressive TNBC subtype where treatment options are limited [4] [5]. Its high oral bioavailability and reasonable safety profile in preclinical models are positive indicators for its drug-like properties [4] [5]. The table below summarizes key characteristics:

Characteristic Assessment
Therapeutic Promise Promising for TNBC; high CDK16 expression correlates with poor prognosis [1] [6].
Scope of Application Mechanism suggests potential efficacy beyond TNBC [4].
Current Status Preclinical candidate; clinical application for CDK16 inhibition requires further validation [6].
Key Advantage Multi-mechanism action may lead to robust efficacy and overcome resistance [4].

Conclusion for Researchers

This compound represents a compelling case for targeting atypical CDKs like CDK16 in oncology. Its well-elucidated structural mechanism, robust preclinical efficacy in TNBC models, and multi-faceted functional impact provide a strong rationale for its continued development.

Future research should focus on:

  • Identifying predictive biomarkers to determine which TNBC patients are most likely to respond.
  • Exploring rational drug combinations to enhance efficacy and overcome potential resistance.
  • Further elucidating its "off-target" mechanisms to fully understand its therapeutic and safety profile.

References

Comprehensive Technical Guide: Rebastinib as a FoxO1 Inhibitor for Research and Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FoxO1 Inhibition and Rebastinib

FoxO1 transcription factor plays a pivotal role in regulating critical cellular processes including apoptosis, cell cycle progression, and oxidative stress resistance. In skeletal muscle, FoxO1 activation is significantly upregulated during atrophy conditions, where it triggers the expression of atrophy-related ubiquitin ligases such as atrogin-1 and MuRF-1, leading to protein degradation and muscle mass reduction. The inactivation of FoxO1 has emerged as a promising therapeutic strategy for preventing muscle wasting associated with various pathological conditions including cancer cachexia, diabetes, and age-related sarcopenia [1] [2].

This compound (DCC-2036) is a small molecule kinase inhibitor initially developed as a switch control inhibitor of BCR-Abl1 for chronic myeloid leukemia treatment. Recent research has identified its potent FoxO1 inhibitory activity, expanding its potential therapeutic applications beyond oncology. This compound functions as a multi-kinase inhibitor with demonstrated efficacy against several kinase targets including Tie2, ABL1, FLT3, and LRRK2, utilizing a unique "switch control" mechanism that stabilizes kinases in their inactive conformations [3] [4] [5]. This mechanism enables this compound to effectively suppress FoxO1-mediated transcriptional activity, positioning it as a promising candidate for combating FoxO1-driven pathologies.

Mechanism of Action and Significance

This compound exerts its effects through a novel allosteric mechanism that distinguishes it from conventional ATP-competitive kinase inhibitors. As a type II kinase inhibitor, this compound binds to the inactive conformation of kinase domains, penetrating deeply into the switch control pocket that mediates the transition from inactive to active states. This binding mode stabilizes the autoinhibited state of kinases, preventing the conformational changes necessary for activation and downstream signaling [3] [5].

The significance of FoxO1 inhibition extends across multiple therapeutic areas. In muscle atrophy, FoxO1 directly regulates the expression of key atrophy-related genes, and its inhibition represents a promising anti-atrophy strategy. In oncology, FoxO transcription factors contribute to maintaining undifferentiated states in certain leukemia cells, making their inhibition valuable for differentiation therapy [6]. Additionally, the Tie2 inhibitory activity of this compound affects tumor microenvironment by disrupting pro-tumoral Tie2-expressing macrophage functions and tumor angiogenesis, further expanding its potential anticancer applications [4].

Experimental Evidence of FoxO1 Inhibition

Key Findings from FoxO1 Transcriptional Activity Assays

Recent investigations have systematically evaluated this compound's capacity to suppress FoxO1-mediated transcription. Using Gal4-FoxO1 reporter assays in HEK293T cells, researchers demonstrated that this compound significantly inhibits FoxO1 transcriptional activity in a dose-dependent manner. In these experiments, HEK293T cells were co-transfected with a luciferase reporter plasmid containing GAL4 DNA-binding sequences and pM-FoxO1, then treated with various protein kinase inhibitors. This compound emerged as a potent FoxO1 suppressor among the screened compounds, showing substantial reduction in luciferase activity compared to controls [1].

Further validation in C2C12 myotube models revealed that this compound effectively counteracted dexamethasone-induced FoxO1 activation. Specifically, this compound pretreatment at concentrations ranging from 0.5-3 μM significantly inhibited the dexamethasone-induced upregulation of atrophy-related ubiquitin ligases atrogin-1 and MuRF-1 at both mRNA and protein levels. This suppression of the atrophy program resulted in measurable morphological improvements, with this compound-treated myotubes maintaining larger diameters compared to dexamethasone-only treated controls [1] [2].

Functional Outcomes in Disease Models

The functional consequences of this compound-mediated FoxO1 inhibition have been evaluated in multiple disease-relevant models. In cancer cachexia contexts, this compound treatment ameliorated the reduction in contractile force generation typically observed in atrophic myotubes. This protective effect on muscle function represents a crucial therapeutic outcome beyond mere morphological preservation [1].

In leukemia models, inhibition of FOXO transcription factors has demonstrated potential for differentiation therapy. Although not directly tested with this compound in the available literature, the central role of FOXO factors in maintaining undifferentiated states in acute myeloid leukemia cells suggests that this compound's FOXO inhibitory activity could be leveraged for inducing differentiation in specific leukemia subtypes [6].

Table 1: Key Experimental Findings for this compound's FoxO1 Inhibition

Assay Type Experimental Model Key Results Concentration Range
Transcriptional Activation Assay HEK293T cells with Gal4-FoxO1 reporter Dose-dependent inhibition of FoxO1 transcriptional activity Screening at multiple concentrations up to 3μM
Gene Expression Analysis C2C12 myotubes + dexamethasone Inhibition of atrogin-1 and MuRF-1 mRNA upregulation 0.5-3μM
Protein Expression Analysis C2C12 myotubes + dexamethasone Suppression of atrogin-1 protein elevation 0.5-3μM
Functional Assay C2C12 myotubes + dexamethasone/cachexia Amelioration of contractile force reduction 1-3μM
Morphometric Analysis C2C12 myotubes + dexamethasone Increased myotube diameter compared to dexamethasone-only controls 1-3μM
Additional Kinase Targets with Therapeutic Implications

Beyond FoxO1 inhibition, this compound demonstrates significant activity against other kinase targets with therapeutic relevance. As a Tie2 kinase inhibitor, this compound blocks recruitment and function of pro-tumoral Tie2-expressing macrophages in the tumor microenvironment, thereby affecting angiogenesis and tumor cell intravasation [4]. This multi-kinase targeting profile positions this compound as a versatile therapeutic agent with potential applications in both metabolic-muscular disorders and oncology.

Table 2: this compound's Kinase Inhibition Profile

Kinase Target Inhibition Type Cellular Consequences Therapeutic Relevance
FoxO1 Transcriptional activity suppression Reduced atrogin-1/MuRF-1 expression, decreased protein degradation Muscle atrophy, cancer cachexia
Tie2 Switch control inhibitor Reduced angiogenesis, blocked tumor cell intravasation Oncology, metastatic disease
BCR-Abl1 Switch control inhibitor Inhibition of constitutive kinase signaling Chronic myeloid leukemia
LRRK2 Type II kinase inhibitor Stabilization of inactive kinase conformation Parkinson's disease
FLT3 Switch control inhibitor Suppression of proliferative signaling Acute myeloid leukemia

Detailed Experimental Protocols

FoxO1 Transcriptional Activity Assay

The Gal4-FoxO1 reporter system provides a robust method for quantifying FoxO1 transcriptional activity and its inhibition by this compound:

  • Cell Preparation: Seed HEK293T cells at a density of 3.2 × 10^4 cells per well in 96-well plates containing high-glucose DMEM supplemented with 10% fetal bovine serum.
  • Transfection: Co-transfect cells with a luciferase reporter plasmid containing nine copies of the GAL4 DNA-binding sequence (pGL4.35, 25 ng/well), pM-FoxO1 (25 ng/well), and pNL1.1.PGK control luciferase vector (0.2 ng/well) using Lipofectamine 3000 transfection reagent.
  • Compound Treatment: After 24 hours of transfection, treat cells with this compound at desired concentrations (typically 0.1-3 μM) dissolved in DMSO, maintaining a final DMSO concentration of 0.1% in culture medium.
  • Luciferase Measurement: After 24 hours of compound treatment, measure luciferase activity using the Nano-Glo Dual-Luciferase Reporter Assay System and a compatible luminometer.
  • Data Analysis: Express FoxO1 activity as the ratio of firefly luciferase activity to control luciferase activity, normalizing to vehicle-treated controls [1].
Muscle Atrophy Protection Assay

The C2C12 myotube model of dexamethasone-induced atrophy provides a relevant system for evaluating this compound's protective effects:

  • Cell Culture and Differentiation: Maintain C2C12 myoblasts in high-glucose DMEM supplemented with 10% FBS, 100 U/mL penicillin G, 100 μg/mL streptomycin, and 0.25 μg/mL amphotericin B at 37°C in a humidified 5% CO2 atmosphere. For differentiation, switch confluent myoblasts to DMEM with 2% horse serum for approximately four days, changing medium every 24 hours, until myotube formation is evident.
  • Atrophy Induction and Treatment: Induce atrophy by treating differentiated myotubes with 1 μM dexamethasone. Co-treat with this compound at concentrations ranging from 0.5-3 μM for 24 hours.
  • mRNA Analysis: Extract total RNA using RNAiso Plus, synthesize cDNA with the PrimeScript RT reagent Kit, and perform quantitative RT-PCR using TB Green Premix Ex Taq II. Normalize mRNA levels to 36B4 housekeeping gene. Use the following primer pairs:
    • Atrogin-1: Forward 5′-AGT GAG GAC CGG CTA CTG TG-3′, Reverse 5′-GAT CAA ACG CTT GCG AAT CT-3′
    • MuRF-1: Forward 5′-TGA GGT GCC TAC TTG CTC CT-3′, Reverse 5′-TCA CCT GGT GGC TAT TCT CC-3′
  • Protein Degradation Assessment: Measure protein degradation rates using tracer methodologies such as fluorescently-labeled casein or other tagged protein substrates.
  • Morphometric Analysis: Quantify myotube diameter using phase-contrast microscopy and image analysis software, measuring multiple random fields per condition [1].
Structural Characterization of Kinase Inhibition

For structural studies of this compound-kinase interactions, cryo-EM methodologies have been successfully employed:

  • Protein Preparation: Purify full-length LRRK2 protein or relevant kinase domains using affinity chromatography and size-exclusion chromatography.
  • Complex Formation: Incubate kinase protein with this compound in ATP-free buffer to facilitate complex formation.
  • Cryo-EM Grid Preparation: Apply complex to cryo-EM grids, blot, and vitrify using liquid ethane.
  • Data Collection and Processing: Collect cryo-EM data using modern cryo-electron microscopes, process images through motion correction, CTF estimation, 2D and 3D classification, and high-resolution refinement.
  • Model Building and Refinement: Build atomic models into cryo-EM density maps, followed by iterative refinement and validation [3].

Signaling Pathways and Logical Relationships

The following diagram illustrates the core signaling pathways affected by this compound and the logical relationships between its multiple molecular targets and physiological outcomes:

G This compound This compound FoxO1 FoxO1 This compound->FoxO1 Inhibits Tie2 Tie2 This compound->Tie2 Inhibits BCR_Abl1 BCR_Abl1 This compound->BCR_Abl1 Inhibits LRRK2 LRRK2 This compound->LRRK2 Inhibits Atrogin1_MuRF1 Atrogin1_MuRF1 FoxO1->Atrogin1_MuRF1 Activates Angiogenesis Angiogenesis Tie2->Angiogenesis Promotes Leukemia_Cell_Survival Leukemia_Cell_Survival BCR_Abl1->Leukemia_Cell_Survival Promotes Protein_Degradation Protein_Degradation Atrogin1_MuRF1->Protein_Degradation Increases Muscle_Atrophy Muscle_Atrophy Protein_Degradation->Muscle_Atrophy Promotes Therapeutic_Attenuation Therapeutic Attenuation Muscle_Atrophy->Therapeutic_Attenuation Metastasis Metastasis Angiogenesis->Metastasis Facilitates Metastasis->Therapeutic_Attenuation Leukemia_Cell_Survival->Therapeutic_Attenuation

This compound's multi-target inhibition of key signaling pathways

The diagram illustrates how this compound simultaneously targets multiple kinases, with FoxO1 inhibition particularly relevant for combating muscle atrophy, while Tie2, BCR-Abl1, and LRRK2 inhibition contribute to its potential applications in oncology and neurodegenerative disorders.

Therapeutic Implications and Development Status

Muscle Atrophy Applications

The discovery of this compound's FoxO1 inhibitory activity opens promising avenues for developing novel therapeutics against muscle wasting conditions. Preclinical data demonstrates that this compound effectively blocks the upregulation of atrophy-related genes induced by dexamethasone and cancer cachexia in C2C12 myotubes. This effect translates to functional improvements, with this compound treatment preserving contractile force generation capacity in atrophic conditions [1] [2]. These findings suggest potential applications in:

  • Cancer cachexia: At least 50% of cancer patients experience significant muscle wasting, contributing to fatigue, functional impairment, and reduced survival.
  • Sarcopenia: Age-related muscle loss affects approximately 10% of adults over 60 years, with prevalence increasing with advanced age.
  • Glucocorticoid-induced atrophy: A common side effect of prolonged corticosteroid therapy used in inflammatory and autoimmune conditions.

While these preclinical results are promising, the authors note that in vivo efficacy and precise mechanisms underlying this compound's action against muscle atrophy require further elucidation [1].

Oncology Applications

This compound's multi-kinase inhibition profile provides multiple anticancer mechanisms. As a Tie2 kinase inhibitor, this compound disrupts tumor angiogenesis and blocks pro-tumoral Tie2-expressing macrophages in the tumor microenvironment. In orthotopic mouse models of metastatic mammary carcinoma, this compound treatment reduced tumor growth and metastasis through reduction of Tie2+ myeloid cell infiltration and anti-angiogenic effects [4].

In hematological malignancies, this compound's original development as a BCR-Abl1 inhibitor targeted resistant chronic myeloid leukemia, particularly against the T315I "gatekeeper" mutation. Phase 1 clinical trials demonstrated that this compound achieved complete hematologic responses in chronic myeloid leukemia patients, including those with T315I mutations [5]. However, clinical development in leukemia was ultimately deprioritized in favor of other indications, possibly due to the emergence of alternative therapeutic options.

Clinical Development Status

This compound has been evaluated in several clinical trials, though its development has faced challenges:

  • A Phase 1 dose-finding study in relapsed/refractory chronic or acute myeloid leukemia established a maximum tolerated dose of 150 mg tablets administered twice daily, with dose-limiting toxicities including dysarthria, muscle weakness, and peripheral neuropathy [5].
  • The oral bioavailability of formulated tablets was 3-4 fold greater compared to unformulated powder-in-capsule preparations, highlighting the importance of formulation optimization.
  • Despite demonstrating clinical activity in leukemia patients, the clinical benefit was deemed insufficient to justify continued development in these indications, leading to strategic redirection.
  • Pharmacodynamic analyses from clinical trials suggested that other kinase targets, particularly TIE2, might be more relevant than BCR-ABL1 for future clinical development [5].
  • More recent research has explored this compound in combination therapies, particularly with conventional chemotherapeutic agents like paclitaxel, where it enhanced efficacy in preclinical models [4].

Conclusion and Future Directions

This compound represents a promising multi-kinase inhibitor with newly identified FoxO1 inhibitory activity that expands its potential therapeutic applications beyond oncology. The compelling preclinical data demonstrating its efficacy in protecting against muscle atrophy highlights its potential for addressing significant unmet medical needs in cachexia and sarcopenia. The unique switch control inhibition mechanism enables this compound to maintain target kinases in inactive conformations, providing a distinct approach compared to conventional ATP-competitive inhibitors.

Future research should focus on several key areas:

  • Comprehensive in vivo validation of this compound's efficacy against muscle atrophy in relevant animal models
  • Further elucidation of the precise molecular mechanisms underlying its FoxO1 inhibitory activity
  • Exploration of optimal therapeutic combinations that leverage its multi-target inhibition profile
  • Development of improved formulations to enhance bioavailability and reduce adverse effects
  • Identification of predictive biomarkers to select patient populations most likely to benefit from treatment

The evolving understanding of this compound's mechanisms and applications exemplifies how drug repurposing approaches can uncover novel therapeutic opportunities for existing investigational agents, potentially accelerating their path to clinical utility in new disease areas.

References

Core Mechanism of Action: Switch Control Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib is characterized as a potent and selective switch control inhibitor [1]. Its unique allosteric mechanism involves binding not only to the ATP-binding pocket as a Type II inhibitor but also penetrating the deeply embedded switch control pocket of the kinase domain [2]. This dual binding locks the kinase (including ABL1, TIE2, and others) in an inactive conformation, preventing the conformational change required for activation, independent of ATP concentration or the phosphorylation state of the regulatory tyrosine [2] [1]. This results in prolonged target engagement due to slower dissociation rates [2].

Quantitative Potency and Selectivity

This compound exhibits picomolar to low nanomolar potency against its primary targets. The table below summarizes its key inhibitory values:

Target/Kinase Reported IC₅₀ / Potency Experimental Context Source
TIE2 Potent picomolar inhibitor Kinase assay; mouse models of metastatic cancer [1]
BCR-ABL1 (T315I mutant) Effective inhibition Mouse model of CML-like myeloproliferative neoplasia [2]
FGR Direct target; reduced phosphorylation Pull-down assay & dose-response in CRC cells [3]
CDK16 Potent inhibitor In vitro and in vivo breast cancer models [4]
ABL1, FLT3 Switch control inhibitor Preclinical characterization [2]

Key Biological Effects and Signaling Pathways

This compound's inhibition of TIE2 and other kinases leads to several critical biological outcomes in the tumor microenvironment:

  • Disruption of Angiogenesis: By blocking TIE2 on vascular endothelial cells, this compound exerts anti-angiogenic effects, preventing the formation of new tumor blood vessels [1].
  • Inhibition of Metastasis: this compound targets Tie2-expressing macrophages (TEMs), which are a key component of the Tumor Microenvironment of Metastasis (TMEM). TMEM sites are microanatomical structures where a Tie2Hi/Vegf-AHi macrophage, a Mena-expressing tumor cell, and an endothelial cell make direct contact. This compound blocks TMEM-mediated vascular permeability and tumor cell intravasation [1] [5].
  • Immunomodulation: Recent research shows this compound enhances anti-tumor immunity. In colorectal cancer models, it targets the FGR-AKT-SP1-DKK1 axis, which reduces DKK1 secretion. Lower DKK1 levels in the tumor microenvironment enhance the infiltration and cytotoxic function of CD8+ T cells [3]. In an ovarian cancer model, combination therapy increased cytotoxic T cells in ascites [6].

The following diagram illustrates the key signaling pathways and biological processes inhibited by this compound:

G cluster_tumor Tumor Microenvironment This compound This compound TIE2_EC TIE2 on Endothelial Cells This compound->TIE2_EC Inhibits TEM TIE2-Expressing Macrophage (TEM) This compound->TEM Inhibits FGR FGR in Tumor Cell This compound->FGR Inhibits Angiogenesis Angiogenesis TIE2_EC->Angiogenesis Promotes TMEM TMEM Assembly TEM->TMEM Intravasation Tumor Cell Intravasation TMEM->Intravasation AKT PI3K/AKT Pathway FGR->AKT SP1 Transcription Factor SP1 AKT->SP1 DKK1 DKK1 Secretion SP1->DKK1 CD8_Tcell CD8+ T-cell Function DKK1->CD8_Tcell Inhibits CD8_Tcell_Inhibition Impaired Immune Response DKK1->CD8_Tcell_Inhibition CD8_Tcell->CD8_Tcell_Inhibition Reverses Angiopoietins Angiopoietins Angiopoietins->TIE2_EC

This compound inhibits TIE2-driven angiogenesis and metastasis, while blocking the FGR-DKK1 axis to enhance CD8+ T-cell activity.

Essential Experimental Protocols

Key methodologies for evaluating this compound's activity in research settings include:

  • TIE2 Kinase Assay: Kinase activity is determined by coupling the kinase reaction with the pyruvate kinase/lactate dehydrogenase system, which monitors ADP production. Percent inhibition values are compared to DMSO controls, and IC₅₀ values are calculated using Prism software (GraphPad) [1].
  • HUVEC Transwell Migration Assay: Used to assess the anti-angiogenic effect of this compound. Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in EGM medium and used within the first 6 passages for transwell migration assays [1].
  • Western Blot for Tie2 Phosphorylation: Cells (e.g., HUVECs, Tie2-high immortalized Bone Marrow Macrophages) are treated with this compound and stimulated. Phospho-Tie2 (Tyr992) and total Tie2 are detected using specific antibodies (e.g., from Cell Signaling Technology and Santa Cruz Biotechnology) [1].
  • Pharmacodynamic Biomarker Analysis in Clinical Trials: Evidence of TIE2 target engagement in patients is assessed by measuring plasma Angiopoietin-2 (Ang-2) levels, which accumulate upon TIE2 receptor blockade. Increased Ang-2 provides a pharmacodynamic readout for TIE2 inhibition [5].

Clinical Translation and Trial Insights

This compound has been investigated in clinical trials for various solid tumors and hematological malignancies:

  • Metastatic Breast Cancer: A Phase Ib study combined this compound (50 mg or 100 mg twice daily) with paclitaxel or eribulin in HER2-negative metastatic breast cancer. The combination showed pharmacodynamic evidence of TIE2 inhibition (increased Ang-2) and was well-tolerated, establishing the recommended Phase II dose [5].
  • Ovarian Cancer: A Phase 1b/2 study explored this compound with weekly paclitaxel in patients with platinum-resistant ovarian cancer, based on the hypothesis that targeting the Ang/TIE2 pathway could enhance chemotherapy efficacy [7]. Preclinically, this compound plus chemotherapy extended survival in a syngeneic murine model of ovarian cancer [6].
  • Leukemia: An initial Phase 1 dose-finding study was conducted in patients with relapsed chronic myeloid leukemia (CML) and acute myeloid leukemia (AML). While some activity was observed, clinical benefit was insufficient for continued development in leukemia, leading to repurposing based on its potent TIE2 inhibition [2].

References

Key Pharmacodynamic Targets & Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib is characterized as a switch control inhibitor that allosterically binds to and stabilizes kinases in their inactive conformation [1] [2]. The table below summarizes its primary targets and the resulting biological effects.

Target Mechanism of Action Key Biological Consequences Experimental Evidence

| TIE2 Receptor [3] [2] | Potent, selective picomolar inhibitor; allosteric "switch control" binding [2]. | Anti-angiogenesis; inhibition of pro-tumoral TIE2+ macrophages; blocks TMEM-mediated metastasis [2] [4]. | Crystallography: Tie2-rebastinib co-crystal structure [2]. Western Blot: Dose-dependent reduction of p-TIE2 in HUVECs [2]. | | ABL1 (including BCR-ABL1 T315I mutant) [3] [1] | Switch control inhibitor; forces inactive conformation, ATP-noncompetitive [1]. | Anti-proliferative in CML; active against TKI-resistant mutations [1]. | Cellular Assays: Inhibition of pCRKL in patient CML cells [1]. Clinical Response: CHR in CML patients with T315I mutation [1]. | | FGR Kinase [5] | Identified as a prominent target in CRC multi-omics analysis [5]. | Modulates PI3K-AKT-SP1 signaling; downregulates DKK1 to enhance CD8+ T-cell function [5]. | Pull-down Assay: Biotin-labeled DCC-2036 bound to FGR [5]. Phospho-array/Western Blot: Reduced p-FGR (Y412) in LoVo/CT-26 cells [5]. | | NLRP3 Inflammasome [6] | Promotes NLRP3 ubiquitination [6]. | Inhibits inflammasome assembly; reduces GSDMD-mediated pyroptosis and IL-1β release [6]. | In Vitro Models: LPS-induced macrophages; reduced Caspase-1, LDH, IL-1β [6]. In Vivo Model: Attenuated lung injury in LPS-induced ALI mice [6]. |

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from pivotal studies.

1. Protocol: Identifying FGR as a Direct Target in Colorectal Cancer (CRC) [5] This multi-omics approach identified FGR as a critical target for this compound (DCC-2036) in CRC.

  • Cell Line: Human CRC LoVo cells.
  • Treatment: LoVo cells treated with 2.5 µM DCC-2036.
  • Phospho-Antibody Microarray: Used to detect global changes in tyrosine kinase phosphorylation following treatment.
  • Biotin-Labeled Pull-Down Assay: Cell lysates from LoVo cells were incubated with biotin-labeled DCC-2036. Bound proteins were purified with streptavidin beads and identified through subsequent analysis.
  • Validation: Dose-dependent reduction in phosphorylated FGR (Y412) was confirmed via western blotting. Immunohistochemistry on tumor tissues from CT-26 mouse models treated with DCC-2036 further validated the suppression of p-FGR in vivo.

2. Protocol: Demonstrating TIE2 Inhibition and Anti-Metastatic Effects [2] This protocol outlines how to assess this compound's core mechanism against TIE2 and its functional consequences.

  • In Vitro Kinase Assay: A pyruvate kinase/lactate dehydrogenase coupled assay was used to measure ADP release, determining the IC₅₀ of this compound for TIE2.
  • Cellular Target Engagement (Western Blot): Human Umbilical Vein Endothelial Cells (HUVECs) or Tie2-high immortalized Bone Marrow-derived Macrophages (iBMM) are stimulated with Angiopoietin-1 (ANGPT1). Cells are pre-treated with this compound, followed by lysis and western blot analysis to measure levels of phosphorylated TIE2 (Tyr992) and total TIE2.
  • Functional Migration Assay (HUVEC Transwell): HUVECs are seeded in the upper chamber of a transwell. A chemoattractant (e.g., ANGPT1) is placed in the lower chamber. The ability of this compound to inhibit ANGPT1-induced migration of HUVECs through the membrane is quantified.

Signaling Pathways & Logical Workflows

The following diagrams, created with Graphviz, illustrate the core pharmacodynamic pathways of this compound.

FGR-AKT-SP1-DKK1 Axis in Colorectal Cancer

This diagram shows the mechanism by which this compound enhances T-cell cytotoxicity in the tumor microenvironment, as identified in colorectal cancer research [5].

G This compound This compound FGR FGR This compound->FGR Inhibits PI3K_AKT PI3K/AKT Signaling FGR->PI3K_AKT Activates SP1 SP1 PI3K_AKT->SP1 Activates Phosphorylation DKK1 DKK1 SP1->DKK1 Promotes Transcription CD8_TCell CD8+ T-Cell Function & Infiltration DKK1->CD8_TCell Suppresses

Diagram 1: this compound inhibits FGR, downregulating the PI3K-AKT-SP1 pathway and DKK1, thereby enhancing CD8+ T-cell function [5].

Dual Mechanism of TIE2 and TMEM Inhibition

This diagram summarizes this compound's well-characterized role in inhibiting tumor angiogenesis and metastasis via the TIE2 pathway [2] [4] [7].

G This compound This compound Tie2 Tie2 This compound->Tie2 Inhibits Ang2 Ang2 Accumulation (PD Biomarker) This compound->Ang2 Causes EC_Migration Endothelial Cell Migration & Survival Tie2->EC_Migration Tie2Mac Tie2+ Macrophage Recruitment Tie2->Tie2Mac Metastasis Metastasis EC_Migration->Metastasis TMEM TMEM Assembly & Function TMEM->Metastasis Tie2Mac->TMEM

Diagram 2: this compound blocks TIE2 on endothelial cells and macrophages, disrupting angiogenesis and TMEM-dependent metastasis [2] [4].

Clinical Pharmacodynamics & Tolerability

The table below summarizes key clinical data on this compound's effects and safety from trials in cancer patients.

Parameter Chronic Myeloid Leukemia (CML) Trial [1] HER2-Negative Metastatic Breast Cancer (MBC) Trial [4]
Recommended Phase 2 Dose 150 mg tablet BID 50 mg or 100 mg BID (with paclitaxel or eribulin)
Dose-Limiting Toxicities (DLTs) Dysarthria, muscle weakness, peripheral neuropathy [1]. Not observed in cycle 1/2 at 50 mg or 100 mg BID [4].
Common Adverse Events (AEs) Not specified in detail for CML trial [1]. Anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%), increased ALT (59%) [4].
Pharmacodynamic Evidence Inhibition of pCRKL in CML cells [1]. Increased plasma Angiopoietin-2 (evidence of TIE2 blockade); significantly decreased Circulating Tumor Cells (CTCs) [4].
Efficacy Observations 8 Complete Hematologic Responses in 40 evaluable CML patients [1]. Objective response in 22% (5/23) of evaluable patients [4].

Conclusion for Researchers

This compound's pharmacodynamics extend beyond direct kinase inhibition to include significant modulation of the tumor immune microenvironment. Its dual targeting of TIE2-mediated angiogenesis/metastasis and the newly identified FGR-AKT-SP1-DKK1 axis provides a strong rationale for its investigation in combination with immunotherapies, particularly in "cold" tumors like colorectal cancer [5] [2].

References

Rebastinib ADME & Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available quantitative and qualitative ADME data for Rebastinib from preclinical and clinical studies.

Property Findings/Data Experimental Model/Context
Absorption High oral bioavailability (F = 72-97%) [1]. Tablet formulation showed 3-4 fold higher bioavailability than powder-in-capsule (PIC) [2]. Preclinical studies in mice and rats [1]; Phase 1 clinical trial in patients with leukemia [2].
Distribution Information on volume of distribution and protein binding in humans is Not Available [3]. -
Metabolism Specific metabolites and enzymes involved are Not Available [3]. -
Excretion Route of elimination and half-life in humans are Not Available [3]. -
Pharmacokinetics (PK) Rapidly absorbed after oral administration [2]. Maximum Tolerated Dose (MTD) in humans was 150 mg tablets twice daily (BID) [2]. Phase 1 clinical trial [2].
Safety & Toxicology Showed "reasonable safety" in preclinical models; no mutagenicity in Ames tests; low potential for hERG channel inhibition [1] [4]. In humans, dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy [2]. Preclinical ADME and safety assays [1] [4]; Phase 1 clinical trial [2].

Detailed Experimental Protocols from Key Studies

To help you evaluate the data, here are the methodologies used in the key studies cited.

  • Preclinical ADME and Safety Assessment (2023 Study) [1] [4]: A comprehensive panel of standardized in vitro assays was used:
    • Absorption, Distribution, Metabolism, and Excretion (ADME) Assays: These assessed the drug's fundamental properties.
    • Ames Test: Conducted to evaluate mutagenic potential.
    • hERG (human Ether-à-go-go Related Gene) Assay: Performed to assess the risk of cardiotoxicity via prolonged QT interval.
    • Pharmacokinetic Studies: These studies, which determine the drug's fate in the body, were conducted in mouse and rat models to evaluate oral bioavailability and other PK parameters.
  • Phase 1 Clinical Pharmacokinetic Study (2016) [2]: This first-in-human study established the safety and pharmacokinetic profile in patients:
    • Design: A single-arm, dose-escalation study in patients with relapsed/refractory chronic or acute myeloid leukemia.
    • Formulations: Both powder-in-capsule (PIC) and formulated tablets were tested.
    • PK Sampling: Plasma samples were collected on Days 1, 8, 15, and 22 of Cycle 1. Sampling included pre-dose and multiple time points up to 24 hours post-dose.
    • Analysis: Plasma concentrations of this compound were determined using liquid chromatography–mass spectrometry (LC-MS/MS), and pharmacokinetic parameters were derived using non-compartmental methods.

This compound's Mechanism of Action and Kinase Targets

This compound is characterized as a switch control inhibitor [2] [5] [6]. It uniquely binds to the switch control pocket of the kinase domain, locking it in an inactive conformation. This mechanism is different from typical ATP-competitive inhibitors and can be effective against some resistance mutations [2].

The diagram below illustrates the primary molecular targets and associated pathways inhibited by this compound, contributing to its observed antitumor effects.

G cluster_targets Primary Molecular Targets cluster_effects Observed Antitumor Effects This compound This compound TIE2 TIE2 This compound->TIE2 ABL1 ABL1 This compound->ABL1 BCR_ABL BCR_ABL This compound->BCR_ABL FLT3 FLT3 This compound->FLT3 CDK16 CDK16 This compound->CDK16 Anti_Angiogenic Anti-angiogenic Effects TIE2->Anti_Angiogenic Inhibit_Macrophage Inhibition of Pro-tumoral Macrophage Recruitment TIE2->Inhibit_Macrophage Tumor_Growth_Inhibition Tumor Growth Inhibition ABL1->Tumor_Growth_Inhibition BCR_ABL->Tumor_Growth_Inhibition FLT3->Tumor_Growth_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) CDK16->Cell_Cycle_Arrest Metastasis_Reduction Reduction of Metastasis Inhibit_Macrophage->Metastasis_Reduction Apoptosis Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis

Summary for Researchers

  • It demonstrates high oral bioavailability in preclinical models [1].
  • Its unique switch control mechanism targets multiple kinases, including TIE2, BCR-ABL (including the T315I mutation), and CDK16, which underpins its potential in oncology, particularly in disrupting the tumor microenvironment and overcoming drug resistance [2] [5] [6].
  • Preclinical data supports its reasonable safety profile, though human trials identified specific neurological and muscular dose-limiting toxicities [1] [2] [4].

The most significant data gap lies in the detailed characterization of its metabolism and excretion pathways. For the most current information, you may need to consult proprietary databases or contact the drug's developer directly.

References

Key Preclinical & Clinical Safety Findings of Rebastinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the primary safety and toxicity data from a Phase 1 clinical trial and supporting preclinical evidence. Clinical data often reflects and confirms preclinical safety findings.

Aspect Findings and Observations
Maximum Tolerated Dose (MTD) Established as 150 mg of tablet formulation twice daily (BID) in patients with leukemia [1].
Dose-Limiting Toxicities (DLTs) Included dysarthria (speech difficulty), muscle weakness, and peripheral neuropathy [1].
Common Adverse Events Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [2]. Muscular weakness and myalgias also attributed to rebastinib [2].
Other Notable Toxicities Increased intraocular pressure observed at 100 mg BID dose [2].
Cardiac Safety During the trial, assessments like echocardiograms and measurements of NT-proBNP were added to the safety monitoring protocol [1].

Detailed Experimental Protocols from Key Studies

Here are the methodologies from pivotal studies that informed the safety profile and mechanism of action of this compound.

  • Study 1: Phase 1 Dose-Finding in Leukemia [1]

    • Objective: To investigate the safety, establish the Maximum Tolerated Dose (MTD), and determine the Recommended Phase 2 Dose (RP2D) of this compound in patients with relapsed/refractory chronic or acute myeloid leukemia.
    • Design: First-in-human, multi-center, single-arm study.
    • Formulations: Initial patients received a powder-in-capsules (PIC) preparation; later, a formulated tablet was introduced for more predictable pharmacokinetics.
    • Dosing: Dosing started at 57 mg once daily (QD) and was escalated through 11 cohorts up to 1200 mg QD. The tablet was administered from 100 mg to 400 mg daily.
    • Safety Assessment: Safety was assessed using the National Cancer Institute Common Toxicity Criteria (NCI CTC) Version 3.0. Serial ophthalmologic exams, echocardiograms, and NT-proBNP measurements were added during the study.
    • DLT Definition: Grade 4 hematologic toxicity sustained for ≥4 weeks; ≥Grade 3 non-hematologic toxicity (with exceptions for manageable nausea/vomiting/diarrhea); any this compound-attributed adverse event leading to treatment delay ≥28 days.
  • Study 2: Investigation in Metastatic Breast Cancer [2]

    • Objective: To assess the safety and pharmacodynamics of this compound in combination with paclitaxel or eribulin in patients with HER2-negative metastatic breast cancer.
    • Design: Phase Ib clinical trial.
    • Dosing: this compound was administered at 50 mg or 100 mg orally twice daily alongside standard doses of paclitaxel or eribulin.
    • Pharmacodynamic Evaluation: Measured angiopoietin-2 (Ang-2) levels in plasma as evidence of TIE2 kinase inhibition.

This compound's Signaling Pathways and Experimental Workflow

The diagram below illustrates the primary molecular targets of this compound and the subsequent signaling pathways it affects, which underpin its efficacy and safety profile.

G cluster_targets This compound Targets (Switch Control Inhibitor) cluster_downstream Key Downstream Effects cluster_effect_tumor Anti-tumor Effects cluster_safety Potential Safety Mediators This compound This compound ABL1 ABL1/BCR-ABL1 This compound->ABL1 TIE2 TIE2 This compound->TIE2 FLT3 FLT3 This compound->FLT3 Inhibit_Angiogenesis Inhibition of Angiogenesis Ocular_Tox Ocular Effects (Increased Intraocular Pressure) ABL1->Ocular_Tox Block_Metastasis Blockade of Tumor Cell Intravasation & Metastasis (via TMEM) TIE2->Block_Metastasis Neuro_Muscle_Tox Neurological & Muscle Toxicity (Dysarthria, Weakness, Neuropathy) TIE2->Neuro_Muscle_Tox Modulate_Immunity Modulation of Immune Microenvironment

This compound inhibits multiple kinases, leading to distinct therapeutic effects and safety concerns.

Interpretation of Safety Profile

  • Novel Mechanism, Novel Toxicities: this compound's "switch control" inhibition mechanism is distinct from traditional ATP-competitive kinase inhibitors [1]. This unique action may lead to an off-target toxicity profile that includes neurological and muscular events, which are less common with other kinase inhibitors.
  • TIE2 Inhibition as a Double-Edged Sword: While inhibition of the TIE2 receptor on endothelial cells and macrophages is central to its anti-angiogenic and anti-metastatic effects [3] [2], this pathway is also crucial in maintaining vascular and tissue homeostasis. Perturbation of this signaling may contribute to the observed toxicities.
  • Importance of Formulation: The significantly higher (3- to 4-fold) bioavailability of the formulated tablet compared to the powder-in-capsule preparation [1] highlights that toxicity and exposure are closely linked. This underscores the need for careful formulation development and bioequivalence studies.

References

Rebastinib's Efficacy in Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the in vivo efficacy of Rebastinib from recent studies.

Disease Model Study Type Key Efficacy Findings Proposed Primary Mechanism of Action Citation

| Ovarian Cancer (Syngeneic murine ID8 model) | Pre-clinical | Extended median survival (132.5 vs. 127 days with chemo alone); Altered immune cell populations in ascites (increased cytotoxic T cells). | Inhibition of Tie2 receptor on endothelial cells and macrophages; alteration of ANGPTL gene expression. | [1] | | Metastatic Breast Cancer (Orthotopic mouse model) | Pre-clinical | Reduced tumor growth and metastasis; Enhanced efficacy of paclitaxel/eribulin (reduced tumor volume, improved survival). | Blockade of Tie2, reducing pro-tumoral Tie2+ macrophages and angiogenesis; disruption of TMEM-dependent cancer cell intravasation. | [2] | | Colorectal Cancer (CRC) (Immunocompetent mouse models CT-26/MC-38) | Pre-clinical | Suppressed tumor growth; Enhanced CD8+ T cell infiltration and activation. | Inhibition of FGR kinase, suppressing the PI3K-AKT-SP1-DKK1 axis to overcome immunosuppression. | [3] | | Triple-Negative Breast Cancer (TNBC) (MDA-MB-231/468 xenograft models) | Pre-clinical | Dose-dependent tumor growth suppression. | Multiple mechanisms, including CDK16 inhibition and induction of G0/G1 cell cycle arrest. | [4] | | Acute Lung Injury (ALI) (LPS-induced mouse model) | Pre-clinical | Attenuated lung inflammation and tissue damage; Reduced IL-1β secretion. | Promotion of NLRP3 ubiquitination, blocking NLRP3/GSDMD-mediated macrophage pyroptosis. | [5] | | Arthritis (Rabbit ACLT model) | Pre-clinical | Inhibited progression of early-stage arthritis. | Tie2 receptor inhibition, blocking angiogenesis and pathological changes in the synovium. | [6] | | Chronic Myeloid Leukemia (CML) | Phase 1 Clinical Trial | Clinical activity observed (8 complete hematologic responses in 40 CML patients) but insufficient to justify continued development in leukemia. | Initially developed as a switch-control inhibitor of BCR-ABL1. | [7] [8] |

Key Signaling Pathways and Mechanisms

This compound is a multi-targeted tyrosine kinase inhibitor. Its primary and most well-characterized target is the Tie2 receptor, but it also potently inhibits other kinases like BCR-ABL1, FGR, and CDK16, depending on the cellular context [7] [4] [3]. The following diagrams illustrate its two primary anti-tumor mechanisms.

g cluster_1 Tumor Microenvironment cluster_2 Tie2-Expressing Macrophage (TEM) This compound This compound Tie2_EC Tie2 Receptor This compound->Tie2_EC Inhibits Tie2_Mac Tie2 Receptor This compound->Tie2_Mac Inhibits Ang1 Angiopoietin-1 (Ang1) Ang1->Tie2_EC Ang2 Angiopoietin-2 (Ang2) Ang2->Tie2_EC Ang2->Tie2_Mac EC_Junction Endothelial Cell Junction Tie2_EC->EC_Junction Stabilizes Intravasation Cancer Cell Intravasation EC_Junction->Intravasation Prevents VEGFA Vegf-A Secretion TEM_Function Pro-tumoral Functions: - Angiogenesis - Immunosuppression Tie2_Mac->TEM_Function TMEM TMEM Complex Assembly TEM_Function->TMEM VEGFA_TEM Vegf-A Secretion TEM_Function->VEGFA_TEM TMEM->Intravasation VEGFA_TEM->EC_Junction Disrupts

Diagram 1: Dual mechanism of this compound in the tumor microenvironment, targeting both endothelial cells and Tie2-expressing macrophages to inhibit angiogenesis and metastasis [1] [2].

g This compound This compound FGR FGR Kinase This compound->FGR Inhibits PI3K_AKT PI3K-AKT Pathway FGR->PI3K_AKT SP1 Transcription Factor SP1 PI3K_AKT->SP1 DKK1 DKK1 Gene Expression SP1->DKK1 CD8_Tcell Impaired CD8+ T-cell Infiltration & Function DKK1->CD8_Tcell Immune_Suppression Immunosuppressive Tumor Microenvironment CD8_Tcell->Immune_Suppression

Diagram 2: The FGR-AKT-SP1-DKK1 axis in colorectal cancer, which is inhibited by this compound to enhance anti-tumor immunity [3].

Experimental Protocols for Key Studies

To help you evaluate or replicate these findings, here are the detailed methodologies from several pivotal studies.

Ovarian Cancer Syngeneic Model [1]
  • Animal Model: Female C57Bl6J mice.
  • Cell Line: Syngeneic ID8 ovarian cancer cells stably expressing GFP.
  • Tumor Inoculation: Intraperitoneal injection of 8×10⁶ ID8-GFP cells.
  • Treatment Initiation: Day 25 post-injection.
  • Dosing Regimen:
    • This compound: Administered orally via formulated chow (10 mg/kg) for the study duration.
    • Chemotherapy: Carboplatin (20 mg/kg, IP) + Paclitaxel (12 mg/kg, IP) on days 32, 39, and 46.
    • Combination: this compound chow + chemotherapy as above.
  • Endpoints: Survival was monitored for 140 days. For immune cell analysis, ascites was harvested 24 hours after the last treatment and analyzed by flow cytometry.
Metastatic Mammary Carcinoma Model [2]
  • Animal Model: MMTV-PyMT transgenic mice (on FVB background) and orthotopic models.
  • Treatment:
    • This compound: 50 mg/kg, orally, twice daily.
    • Chemotherapy: Paclitaxel (15 mg/kg, IP, weekly) or Eribulin (1 mg/kg, IP, days 1, 5, 9 every 21 days).
  • Key Assessments:
    • Tumor Growth & Metastasis: Primary tumor volume and lung metastasis count.
    • Tumor Dissociation & Flow Cytometry: Analysis of tumor-infiltrating immune cells (e.g., Tie2+ macrophages).
    • TMEM Score & Intravasation Assays: Quantification of metastatic sites.
Colorectal Cancer Model with Immune Profiling [3]
  • Animal Models: Immunocompetent (Balb/C, C57BL/6J) and immunocompromised (Balb/C Nude) mice.
  • Cell Lines: CT-26 and MC-38 CRC cells.
  • Treatment: DCC-2036 (this compound) was administered.
  • Immune Analysis:
    • Flow Cytometry: Tumors and spleens were analyzed for CD8+, CD4+, and activated (CD69+) T cells.
    • Immunohistochemistry/Immunofluorescence: Staining for CD8, CD69, IFN-α, and IFN-γ in tumor tissues.
    • Multi-omics: RNA sequencing, proteomic, and secretomic analysis of treated tumor cells to identify downstream targets like DKK1.

Clinical Trial & Safety Profile

  • Maximum Tolerated Dose (MTD): Established as 150 mg of the tablet formulation, administered twice daily in a Phase 1 trial with leukemia patients [7] [8].
  • Dose-Limiting Toxicities (DLTs): Included dysarthria, muscle weakness, and peripheral neuropathy [7] [8].
  • Ongoing Clinical Investigation: A Phase 1b/2 study is evaluating this compound in combination with paclitaxel for patients with advanced solid tumors, including triple-negative breast cancer, ovarian cancer, and endometrial cancer [9].

Conclusion

  • Direct Antiangiogenic Action: By inhibiting Tie2 on endothelial cells.
  • Modulation of the Tumor Microenvironment: By blocking pro-tumoral Tie2+ macrophages and overcoming T-cell immunosuppression via the FGR-DKK1 axis.
  • Synergy with Chemotherapy: Enhancing the efficacy of agents like paclitaxel in metastatic models.

References

Mechanisms of Tumor Suppression by Rebastinib

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action Primary Targets Biological Consequence Key Supporting Evidence
Inhibition of Metastasis [1] [2] TIE2 kinase on endothelial cells and macrophages Blocks TMEM doorway function and tumor cell intravasation; exhibits anti-angiogenic effects. Preclinical mammary carcinoma models; Phase Ib trial in HER2- MBC.
Immune Modulation [3] FGR kinase (in CRC) Downregulates DKK1, enhancing CD8+ T-cell infiltration, activation, and cytotoxic function. Studies in immunocompetent CRC mouse models; multi-omics analysis.
Direct Tumor Cell Targeting [4] [5] CDK16; BCR-ABL1 (including T315I mutant) Induces cell cycle arrest (G0/G1 phase); inhibits proliferation of tumor cells. In vitro and xenograft models of TNBC; Phase I trial in CML.

Detailed Experimental Insights

For researchers looking to delve deeper, here is a summary of the key experimental models and methodologies used to elucidate these mechanisms.

  • Model Systems:

    • Breast Cancer: The anti-metastatic effect via TIE2 inhibition was primarily established in orthotopic mouse models of metastatic mammary carcinoma (e.g., MMTV-PyMT) [1]. The direct anti-tumor activity via CDK16 inhibition was studied in vitro and in xenograft models using MDA-MB-231 and MDA-MB-468 TNBC cell lines [4].
    • Colorectal Cancer (CRC): The immunomodulatory role via FGR inhibition was demonstrated in immunocompetent mouse models (e.g., Balb/C, C57BL/6J) using CT-26 and MC-38 CRC cell lines [3].
    • Leukemia: Activity against BCR-ABL1 (including T315I mutant) was shown in a mouse model of CML-like myeloproliferative neoplasia and in a Phase I clinical trial for relapsed/refractory CML [5].
  • Key Methodologies:

    • Pharmacodynamic Analysis: In clinical and preclinical studies, TIE2 inhibition was confirmed by monitoring increased plasma Angiopoietin-2 levels, a marker of receptor blockade [2].
    • Intravital Imaging (IVI): High-resolution IVI in mouse models directly visualized the suppression of vascular permeability and tumor cell intravasation at TMEM sites upon rebastinib treatment [1].
    • Multi-omics & Flow Cytometry: In CRC studies, transcriptomic/proteomic analyses identified DKK1 downregulation. Flow cytometry of tumor-infiltrating lymphocytes quantified increased CD8+ T cells and activation markers (e.g., CD69) [3].
    • Kinase Binding Assays: Pull-down assays using biotin-labeled this compound and phospho-antibody microarrays identified FGR as a direct binding target and key kinase affected in CRC cells [3].

Pathway and Workflow Visualization

The following diagram synthesizes findings from multiple studies to illustrate the three primary tumor suppression pathways of this compound.

G cluster_tie2 Inhibition of Metastasis (TIE2 Blockade) cluster_immune Immune Modulation (FGR Inhibition in CRC) cluster_direct Direct Tumor Cell Targeting This compound This compound Tie2Inhibition TIE2 Kinase Inhibition (on Endothelial Cells & Macrophages) This compound->Tie2Inhibition FGRInhibition FGR Kinase Inhibition This compound->FGRInhibition CDK16Inhibition CDK16 Inhibition This compound->CDK16Inhibition OtherKinases Inhibition of other kinases (e.g., BCR-ABL1) This compound->OtherKinases MyeloidEffect Reduced Recruitment & Function of Tie2+ Macrophages Tie2Inhibition->MyeloidEffect TMEMBlockade Blockade of TMEM Doorway Function MyeloidEffect->TMEMBlockade Consequence1 Inhibition of: - Angiogenesis - Tumor Cell Intravasation - Metastasis TMEMBlockade->Consequence1 AKTSP1Pathway Inhibition of PI3K-AKT-SP1 Signaling Cascade FGRInhibition->AKTSP1Pathway DKK1Down Downregulation of DKK1 AKTSP1Pathway->DKK1Down Consequence2 Enhanced: - CD8+ T-cell Infiltration - CD8+ T-cell Activation & Cytotoxicity - Immunotherapy Efficacy DKK1Down->Consequence2 CellCycleArrest Cell Cycle Arrest (G0/G1 Phase) CDK16Inhibition->CellCycleArrest Consequence3 Suppression of Tumor Cell Proliferation CellCycleArrest->Consequence3 OtherKinases->Consequence3

This multi-targeted mechanism profile makes this compound a promising candidate for combination therapy strategies. A Phase Ib clinical trial has already demonstrated that combining this compound with paclitaxel or eribulin is feasible and shows pharmacodynamic evidence of TIE2 inhibition in patients with HER2-negative metastatic breast cancer [2].

References

Rebastinib Profile & Patent Summary

Author: Smolecule Technical Support Team. Date: February 2026

Attribute Details
Other Identifiers DCC-2036 [1] [2]
CAS Registry Number 1020172-07-9 [1]
Molecular Formula C₃₀H₂₈FN₇O₃ [1]
Mechanism of Action Switch control, allosteric tyrosine kinase inhibitor (non-ATP-competitive) [3] [4] [1]
Primary Kinase Targets ABL1 (incl. T315I mutant), TIE2, FLT3, SRC, KDR (VEGFR2) [1] [2]
Key Patent (Therapeutic Use) WO2021178789A1: "Methods of using rebastinib in the treatment of different cancerous disorders" [5]

Key Technical Data and Experimental Findings

The quantitative data on this compound's kinase inhibition and cellular activity is summarized in the table below.

Table 1: In Vitro Kinase Inhibition and Cellular Activity [1]
Assay Type Target / Context Result (IC₅₀) Experimental Notes
Kinase Assay ABL1WT 0.8 nM Non-ATP-competitive inhibitor [1].
ABL1T315I 4 nM Effective against gatekeeper mutation [1].
TIE2 6 nM Key target in tumor microenvironment [1].
FLT3 2 nM -
KDR (VEGFR2) 4 nM -
SRC 34 nM -
Cellular Proliferation Ba/F3 BCR-ABL1WT 5.4 nM 72-hour MTT assay [1].
Ba/F3 BCR-ABL1T315I 19 nM 72-hour MTT assay [1].
K562 (Ph+ cell line) 5.5 nM -

Detailed Experimental Protocols

For reliable reproduction of key experiments, here are detailed methodologies from the literature.

Tie2 Kinase Inhibition and Western Blot Assay [3]
  • Kinase Activity Assay: Kinase activity was determined by tracking ADP production from the kinase reaction using a coupled pyruvate kinase/lactate dehydrogenase system. Percent inhibition was calculated by comparing reaction rates with DMSO controls. IC₅₀ values were determined from a concentration-inhibition curve using Prism software.
  • Western Blot for Phospho-Tie2:
    • Cell Lines: HUVECs, EA.hy926, or immortalized bone marrow macrophages (Tie2hi iBMM).
    • Procedure: Serum-starved cells are treated with this compound followed by angiopoietin stimulation. Cells are lysed, proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.
In Vivo Efficacy in Mammary Carcinoma Model [3]
  • Animal Model: Transgenic FVB mice expressing the Polyoma Middle T (PyMT) oncogene under MMTV-LTR (spontaneous metastatic mammary carcinoma model).
  • Dosing: this compound was administered orally. It was evaluated both as a single agent and in combination with chemotherapeutic agents like paclitaxel or eribulin.
  • Endpoint Analysis: Primary tumor volume and metastasis were quantified. Analysis of the tumor microenvironment included quantification of Tie2+ myeloid cell infiltration and assessment of vascular density.
Identification of FGR as a Novel Target in CRC [2]
  • Pull-Down Assay: Use biotin-labeled DCC-2036 (this compound) to pull down interacting proteins from colorectal cancer cell lysates (e.g., LoVo cells). The bound proteins are separated by SDS-PAGE, and specific interactions (like FGR) are identified through mass spectrometry or immunoblotting.
  • Functional Flow Cytometry: To assess T-cell activity in a co-culture system with CRC cells and CD8+ T cells. Measure CD69 expression (activation marker) on T cells via flow cytometry to demonstrate enhanced cytotoxic functionality upon DKK1 knockdown or this compound treatment.

Mechanism of Action and Signaling Pathways

This compound's unique mechanism involves allosteric inhibition. The following diagram illustrates its multi-target activity and functional consequences in the tumor microenvironment.

G This compound This compound ABL1 ABL1 This compound->ABL1 Allosteric Inhibition TIE2 TIE2 This compound->TIE2 Allosteric Inhibition FGR FGR This compound->FGR Allosteric Inhibition SRC SRC This compound->SRC Allosteric Inhibition BCR-ABL1\nSignaling BCR-ABL1 Signaling ABL1->BCR-ABL1\nSignaling Endothelial Cell\nMigration Endothelial Cell Migration TIE2->Endothelial Cell\nMigration TIE2+ Macrophage\nRecruitment TIE2+ Macrophage Recruitment TIE2->TIE2+ Macrophage\nRecruitment PI3K-AKT-SP1\nPathway PI3K-AKT-SP1 Pathway FGR->PI3K-AKT-SP1\nPathway Promotes SRC Signaling SRC Signaling SRC->SRC Signaling CML Cell Proliferation CML Cell Proliferation BCR-ABL1\nSignaling->CML Cell Proliferation Angiogenesis Angiogenesis Endothelial Cell\nMigration->Angiogenesis Metastasis Metastasis Endothelial Cell\nMigration->Metastasis TIE2+ Macrophage\nRecruitment->Angiogenesis TIE2+ Macrophage\nRecruitment->Metastasis TMEM Assembly TMEM Assembly TIE2+ Macrophage\nRecruitment->TMEM Assembly DKK1 DKK1 PI3K-AKT-SP1\nPathway->DKK1 Promotes Inhibits CD8+ T-cell\nActivation & Function Inhibits CD8+ T-cell Activation & Function DKK1->Inhibits CD8+ T-cell\nActivation & Function  Secreted Tumor Growth Tumor Growth SRC Signaling->Tumor Growth Cancer Cell Intravasation Cancer Cell Intravasation TMEM Assembly->Cancer Cell Intravasation

This compound's multi-target inhibition disrupts tumor proliferation, microenvironment, and immune suppression.

Research Implications and Future Directions

The data reveals a strategic shift in this compound's application. While initially developed for BCR-ABL1T315I in CML, clinical activity in leukemia was insufficient to justify continued development in this area [4]. Research now focuses on two promising fronts:

  • Targeting the Tumor Microenvironment (TME): Its potent inhibition of TIE2 is key in blocking pro-tumoral Tie2-expressing macrophages and angiogenesis. This supports its study in solid tumors, particularly in combinations with chemotherapy [3].
  • Emerging Immunomodulatory Role: Recent studies in colorectal cancer models identify a novel FGR-AKT-SP1-DKK1 axis. By targeting FGR, this compound can downregulate DKK1, alleviating suppression of CD8+ T-cells and enhancing anti-tumor immunity [2]. This positions it as a potential combination agent with immune checkpoint blockers.

References

Rebastinib solubility and stability

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Storage Data

The table below summarizes the key physicochemical and handling information for rebastinib from the search results.

Property Reported Value / Condition Source / Context
Molecular Weight 553.59 g/mol [1] [2] [3]
Chemical Formula C30H28FN7O3 [1] [2] [3]
Solubility in DMSO ~111 mg/mL (~200.5 mM) [2]
Solubility in Ethanol ~18 mg/mL [2]
Solubility in Water Insoluble [2]
Long-Term Storage -20°C [3]

Experimental Context and Protocols

The solubility data is primarily provided by commercial chemical suppliers for in vitro research use. Here are the experimental contexts where this compound's solubility and stability were key factors:

  • In Vitro Cell-Based Assays: For cell proliferation and kinase activity assays, this compound was dissolved in DMSO to create a stock solution, which was then diluted into the cell culture medium. The final DMSO concentration was kept low (e.g., 1% v/v) to avoid solvent toxicity [4] [2].
  • Liposomal Formulation for In Vivo Study: To improve its delivery profile, one study developed a pH-dependent liposomal formulation of this compound. The liposomes were composed of DOPE, CHEMS, and PEG-2000, fabricated using a microfluidic system. This formulation demonstrated controlled release kinetics and was dialyzed in PBS (pH 7.4) to remove unencapsulated drug, indicating the compound's stability under these conditions [5].

Mechanisms of Action and Signaling Pathways

This compound is a multi-target kinase inhibitor. The diagram below illustrates its primary known mechanisms of action and the signaling pathways it affects.

G This compound This compound Tie2 Receptor Tie2 Receptor This compound->Tie2 Receptor Inhibits BCR-ABL1 BCR-ABL1 This compound->BCR-ABL1 Inhibits Other Kinases Other Kinases This compound->Other Kinases Inhibits Angiogenesis Angiogenesis Tie2 Receptor->Angiogenesis  Promotes TMEM-mediated Metastasis TMEM-mediated Metastasis Tie2 Receptor->TMEM-mediated Metastasis  Promotes Cell Proliferation & Survival Cell Proliferation & Survival BCR-ABL1->Cell Proliferation & Survival  Drives PI3K/AKT/mTORC1 PI3K/AKT/mTORC1 Other Kinases->PI3K/AKT/mTORC1  Downregulates HCK HCK Other Kinases->HCK  Targets Tumor Growth Tumor Growth Angiogenesis->Tumor Growth Cancer Dissemination Cancer Dissemination TMEM-mediated Metastasis->Cancer Dissemination Leukemia Progression Leukemia Progression Cell Proliferation & Survival->Leukemia Progression Autophagy & Apoptosis Autophagy & Apoptosis PI3K/AKT/mTORC1->Autophagy & Apoptosis  Promotes

This compound is a multi-kinase inhibitor that primarily targets the Tie2 receptor and BCR-ABL1, affecting processes like angiogenesis and cancer cell proliferation. It also inhibits other kinases like HCK, leading to downstream effects on the PI3K/AKT/mTORC1 pathway.

Research Implications and Data Gaps

  • Formulation is Key for Aqueous Delivery: this compound's inherent insolubility in water is a major challenge for in vivo studies and potential clinical application. The successful use of a liposomal delivery system in one study highlights a viable strategy to overcome this hurdle, providing a stable formulation for sustained release [5].
  • Information Gaps: The available data lacks detailed stability profiles under various conditions (e.g., pH, temperature, light). There is also no information on:
    • Lyophilized powder stability
    • Solution stability at room temperature or 4°C
    • Plasma stability
    • Official expiration dating

References

Reported Pharmacokinetic Parameters in Mice

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key pharmacokinetic parameters for rebastinib found in one preclinical study [1].

Parameter Value (Mice) Value (Rats) Administration Details
Oral Bioavailability ~100% ~100% -
Half-life (T₁/₂) 4.2 hours 7.4 hours -
Clearance (CL) 1.6 L/h/kg 0.8 L/h/kg -
Volume of Distribution (Vd) 9.7 L/kg 8.8 L/kg -
Cmax (50 mg/kg) 1534 ng/mL 1958 ng/mL Single oral dose
AUC(0-24) (50 mg/kg) 7592 ng*h/mL 15625 ng*h/mL Single oral dose

Experimental Protocols from Key Studies

Here are the methodologies from studies that used this compound in mouse models, which imply its use but do not always explicitly detail its pharmacokinetics.

  • Efficacy and Safety Study [1]

    • Dosing: this compound was suspended in 0.5% methylcellulose and administered orally to mice at various doses (e.g., 25, 50, 75 mg/kg) to establish efficacy and toxicity profiles.
    • Sample Collection: Blood samples were collected at various time points post-administration.
    • Bioanalysis: Plasma concentrations of this compound were determined using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Pharmacokinetic parameters were calculated using non-compartmental methods.
  • Syngeneic Ovarian Cancer Model [2]

    • Dosing Route: Administered via medicated diet.
    • Formulation: this compound was incorporated into standard rodent chow at a concentration of 10 mg/kg of diet.
    • Dosing Schedule: Mice consumed the medicated diet ad libitum for the study's duration. This method provides continuous drug exposure, differing from intermittent bolus dosing.
  • Metastatic Mammary Carcinoma Model [3]

    • Dosing Route: Administered orally.
    • Formulation: The specific vehicle was not detailed in the available excerpt.
    • Dosing Schedule: Given twice daily.
    • Purpose: This study focused on the drug's effects on the tumor microenvironment and its efficacy in reducing metastasis, rather than on detailed pharmacokinetic analysis.

This compound Mechanism of Action and Experimental Workflow

Based on the search results, the following diagram illustrates this compound's primary mechanism and a general in vivo experimentation workflow [3].

rebastinib_mechanism This compound This compound Tie2 Tie2 This compound->Tie2 Inhibits Endothelial_Cells Endothelial_Cells Tie2->Endothelial_Cells Activates Macrophages Macrophages Tie2->Macrophages Activates Angiopoietins Angiopoietins Angiopoietins->Tie2 Binds to Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis Metastasis Metastasis Macrophages->Metastasis Tumor_Growth Tumor_Growth Angiogenesis->Tumor_Growth Metastasis->Tumor_Growth

This compound inhibits the Tie2 receptor, blocking its pro-tumor effects on endothelial cells and macrophages [2] [3].

workflow A In Vivo Study Design B Animal Model (e.g., C57Bl/6 mice) A->B C Tumor Implantation (e.g., ID8 ovarian cells) B->C D Drug Administration (Oral gavage or Medicated Diet) C->D E Sample Collection (Blood, Tissues) D->E F Analysis (PK: LC-MS/MS, Efficacy: Tumor metrics) E->F

A generalized workflow for in vivo efficacy and pharmacokinetic studies of this compound in mouse models [2] [1] [3].

References

Rebastinib Cell Culture Application Guide

Author: Smolecule Technical Support Team. Date: February 2026

Application / Model Cell Types Rebastinib Concentration Treatment Duration Key Findings / Effects
Colorectal Cancer (CRC) [1] LoVo cells 2.5 µM 24 hours Suppressed tumor growth; enhanced CD8+ T cell function; reduced DKK1.
Skeletal Muscle Atrophy [2] C2C12 myotubes 0-3 µM 24 hours Inhibited dexamethasone-induced expression of atrophy-related genes (atrogin-1, MuRF-1).
Osteosarcoma [3] MG-63, 143B cells 0-20 µM (IC50 ~2-5 µM) 48-72 hours Inhibited proliferation, migration, invasion; induced autophagy & apoptosis.
Acute Lung Injury (Macrophage) [4] Bone Marrow-Derived Macrophages (BMDMs) 2 nM, 10 nM, 50 nM Not specified Inhibited NLRP3 inflammasome activation & IL-1β secretion (dose-dependent).

Detailed Experimental Protocols

Here are the specific methodologies used in the cited studies for key experiments.

Cell Viability and Proliferation Assay [3]

This protocol is used to determine the inhibitory effect of this compound on cell growth.

  • Cell Seeding: Plate cells in 96-well plates (e.g., 3,000 cells/well for osteosarcoma lines) and allow them to adhere overnight.
  • Drug Treatment: Treat cells with a concentration gradient of this compound (e.g., 0 to 20 µM) for a set period (e.g., 72 hours).
  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.
  • Data Analysis: Measure the absorbance at 450 nm using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) using appropriate software (e.g., GraphPad Prism).
Colony Formation Assay [3]

This assay tests the long-term clonogenic potential of cells after drug treatment.

  • Cell Treatment: Treat cells in 6-well plates with this compound for a specified duration (e.g., 48 hours).
  • Re-culture: After treatment, harvest the cells and re-seed them in drug-free culture medium.
  • Incubation and Staining: Culture the cells for an extended period (e.g., 7-14 days) to allow colony formation. Fix and stain the colonies (e.g., with crystal violet).
  • Quantification: Count the number of colonies (typically defined as clusters of >50 cells) under an inverted microscope.
Flow Cytometry for Apoptosis [3]

This method quantifies the proportion of cells undergoing programmed cell death.

  • Cell Preparation: Collect control and this compound-treated cells by trypsinization, then wash with PBS.
  • Staining: Resuspend the cell pellet in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI). Incubate at room temperature in the dark.
  • Analysis: Analyze the stained cells using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
Transwell Migration and Invasion Assay [3]

This protocol assesses the migratory and invasive capacity of cells through a porous membrane.

  • Chamber Preparation:
    • For Invasion: Coat the upper side of the Transwell membrane with Matrigel.
    • For Migration: Use an uncoated membrane.
  • Cell Seeding: Seed serum-starved cells (pre-treated with this compound) into the upper chamber. Add culture medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
  • Incubation and Fixation: Incubate for 24-48 hours to allow cells to migrate/invade. Then, remove non-migratory cells from the top of the membrane with a cotton swab.
  • Staining and Counting: Fix and stain the cells that have traversed the membrane (e.g., with 0.5% crystal violet). Count the cells in several random fields under a microscope.

This compound Mechanism and Experimental Workflow

To visualize the experimental workflow and key signaling pathways from the research, here are two diagrams summarizing the findings.

G Start Start Cell Culture Experiment Plate Plate Cells (Allow to adhere overnight) Start->Plate Prep Drug Preparation Plate->Prep Treat Treat with this compound (Refer to concentration table) Assay Perform Assay (e.g., Viability, Apoptosis, Migration) Treat->Assay Analyze Analyze Data (e.g., IC50, Colony Count, % Apoptosis) Assay->Analyze Prep->Treat Stock Prepare DMSO Stock Solution (Typically 10-20 mM) Prep->Stock Working Dilute in Culture Medium (Final DMSO <0.1%) Stock->Working

G Reba This compound FGR FGR (Kinase) Reba->FGR HCK HCK (Kinase) Reba->HCK Tie2 Tie2 Receptor Reba->Tie2 FoxO1 FoxO1 (TF) (Increased Activity) Reba->FoxO1 NLRP3 NLRP3 Inflammasome Activity (Blocked [4]) Reba->NLRP3  Promotes Ubiquitination [4] DKK1 DKK1 Expression (Decreased [1]) FGR->DKK1 Downregulates mTOR mTORC1 Signaling (Inhibited [3]) HCK->mTOR Inhibits Ang2 Ang2/Tie2 Signaling (Inhibited [5]) Tie2->Ang2 Inhibits Atrophy Suppressed Muscle Atrophy Genes [2] FoxO1->Atrophy  Inhibits CD8 Enhanced CD8+ T-cell Activation & Function [1] Macro Inhibited Macrophage Pyroptosis [4] OS Osteosarcoma Cell Death & Autophagy [3] DKK1->CD8 NLRP3->Macro p1 Ang2->p1 mTOR->OS p1->CD8 p1->Macro p2 p3 p4

Key Considerations for Protocol Design

  • Solubility and Storage: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM), which should be stored at -20°C. In all culture media, the final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent toxicity [2] [3].
  • Cell Line Variability: The effective concentration and biological outcomes of this compound are highly dependent on the cell type and the specific kinases it expresses (e.g., FGR in CRC [1], HCK in osteosarcoma [3]). Preliminary dose-response experiments are crucial.
  • Combination Treatments: The cited research highlights this compound's use in combination with other agents, such as chemotherapeutics [5] or atrophy-inducers like dexamethasone [2]. When designing combination studies, carefully consider the timing and sequence of drug administration.

References

Rebastinib in Xenograft Models: Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes quantitative data on Rebastinib's performance in various human cancer xenograft models.

Cancer Type Xenograft Model (Cell Line) Dosing Regimen Key Efficacy Findings Primary Proposed Target(s)
Triple-Negative Breast Cancer (TNBC) [1] [2] MDA-MB-231 and MDA-MB-468 in immunodeficient mice 50 mg/kg, orally, twice daily [2] Significant suppression of tumor growth [1] [2]. CDK16 (with other pathways involved) [1] [2]
Metastatic Mammary Carcinoma [3] Orthotopic mouse model (MMTV-PyMT) 100 mg/kg, orally, twice daily [3] Reduced tumor growth and metastasis; enhanced efficacy of paclitaxel/eribulin [3]. Tie2 [3]
Colorectal Cancer [4] CT-26 and MC-38 in immunocompetent mice Information not specified in detail Inhibited tumor growth; effect more pronounced in immunocompetent models [4]. FGR (via PI3K-AKT-SP1-DKK1 axis) [4]
Osteosarcoma [5] 143B cells in BALB/C-nude mice 25 mg/kg, intraperitoneally, every two days [5] Effectively inhibited tumor growth [5]. HCK [5]

Experimental Workflow and Mechanism of Action

The following diagram outlines the general workflow for evaluating this compound in a xenograft study, integrating the key mechanistic insights from recent research.

G Start Study Start Prep 1. Model Preparation • Select immunodeficient or immunocompetent mice • Implant cancer cells (subcutaneous/orthotopic) Start->Prep Dosing 2. Grouping & Dosing • Randomize mice into groups • Administer this compound (oral/i.p.) • Include control and combo groups Prep->Dosing InVivo 3. In Vivo Monitoring • Measure tumor volume regularly • Monitor body weight • Record survival Dosing->InVivo Endpoint 4. Endpoint Analysis • Tumors: weight, molecular analysis • Metastasis: count lung/liver nodules • Blood: for PK/toxicity • Tissue: IHC/IF for biomarkers InVivo->Endpoint Mech Key Mechanism Analysis InVivo->Mech Finish Data Analysis & Conclusion Endpoint->Finish Tie2 Inhibit Tie2 phosphorylation (Angiogenesis/Metastasis) Mech->Tie2 Immune Modulate Immune Microenvironment (Enhance CD8+ T cell function) Mech->Immune OtherKin Inhibit other kinases (e.g., FGR, HCK) (Induce autophagy/apoptosis) Mech->OtherKin

Key Methodological Considerations

When designing your protocol, pay close attention to these elements derived from the literature:

  • Model Selection: The choice of model is critical. Use immunocompetent mice (e.g., Balb/C, C57BL/6) if investigating immune-mediated mechanisms of this compound, as its efficacy in colorectal cancer was significantly more pronounced in these models [4]. Use standard immunodeficient mice (e.g., BALB/C nude) for other questions [1] [2] [5].
  • Dosing and Formulation: Doses between 50 mg/kg (oral, twice daily) and 100 mg/kg (oral, twice daily) have been used effectively [3] [2]. The specific dose may depend on the cancer model and whether this compound is used as a single agent or in combination.
  • Endpoint Analysis: Beyond measuring tumor volume and weight, include analyses relevant to this compound's multi-target mechanism:
    • Metastasis Assessment: Quantify lung/metastatic nodules, as this compound inhibits metastasis [3].
    • Immune Profiling: Use flow cytometry to analyze tumor-infiltrating CD8+ T cells and their activation state (e.g., CD69) in immunocompetent models [4].
    • Molecular Analysis: Perform Western blotting or IHC on tumor lysates to assess inhibition of intended targets (e.g., phospho-Tie2, p-FGR, p-HCK) and downstream effects [3] [4] [5].

This compound's Multi-Target Signaling Pathway

This compound exerts anti-tumor effects through a complex, multi-target mechanism. The diagram below synthesizes key signaling pathways identified across different cancer models.

G This compound This compound Tie2 Tie2 (Endothelial & Macrophages) This compound->Tie2 Inhibits FGR FGR Kinase This compound->FGR Inhibits HCK HCK Kinase This compound->HCK Inhibits CDK16 CDK16 This compound->CDK16 Inhibits AKT PI3K/AKT/mTOR Signaling Tie2->AKT FGR->AKT  Downregulates HCK->AKT  Downregulates SP1 Transcription Factor SP1 AKT->SP1 DKK1 DKK1 Secretion SP1->DKK1  Modulates Effects        Pleiotropic Anti-Tumor Effects• Inhibits Angiogenesis• Blocks Tumor Cell Intravasation• Reduces Metastasis• Induces Autophagy/Apoptosis• Enhances CD8+ T-cell Function     DKK1->Effects  Decreases

Critical Protocol Omissions and Next Steps

The published literature contains key omissions for a complete protocol. To finalize your experimental design, you will need to investigate the following:

  • Vehicle and Solubility: The specific formulation used to administer this compound orally or intraperitoneally is not detailed in the available sources.
  • Pharmacokinetics (PK) and Toxicity: While studies mention good oral bioavailability and reasonable safety [1] [2], detailed PK parameters (half-life, Cmax, AUC) and a comprehensive toxicology profile in mice are not provided.
  • Complete Combination Protocols: The doses and schedules for chemotherapies like paclitaxel or eribulin when used with this compound are not fully specified [3].

I hope these synthesized application notes provide a robust starting point for your work. Would you like me to elaborate on the specific in vitro assays used to support these xenograft studies, such as migration or colony formation assays?

References

Comprehensive Application Notes & Protocols: Rebastinib in Combination with Paclitaxel for Advanced Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Its Combination with Paclitaxel

This compound is an investigational, orally administered small molecule inhibitor that potently and selectively targets the TIE2 kinase, a critical receptor in the tumor microenvironment for angiopoietins. Initially developed as a BCR/ABL kinase inhibitor for resistant/refractory chronic myeloid leukemia, this compound was subsequently repurposed when discovered to be a much more potent inhibitor of TIE2 than BCR/ABL [1]. The rationale for combining this compound with paclitaxel stems from this compound's unique mechanism of action that complements the cytotoxic effects of paclitaxel. While paclitaxel exerts direct antimitotic effects on cancer cells, this compound simultaneously targets multiple components of the tumor microenvironment—specifically TIE2-expressing macrophages and tumor vasculature—that contribute to tumor progression and metastasis [2] [1].

The TIE2 receptor is expressed not only on vascular endothelial cells but also on M2-like pro-tumorigenic macrophages, making it a compelling dual target for anticancer therapy. TIE2 signaling promotes angiogenesis through its ligands angiopoietin-1 (agonist) and angiopoietin-2 (context-dependent agonist/antagonist) [1]. In the tumor microenvironment, TIE2hi macrophages have been shown to stimulate local, transient vascular permeability and tumor cell intravasation through VEGFA production, facilitating metastasis [2]. This compound blocks TMEM (Tumor Microenvironment of Metastasis) doorway function, which is critical for cancer cell dissemination in breast cancer models [2]. This combination approach represents an innovative strategy that simultaneously targets both cancer cells and their supportive microenvironment.

Clinical Evidence Summary

Efficacy Data Across Tumor Types

Table 1: Clinical Efficacy of this compound-Paclitaxel Combination Across Tumor Types

Tumor Type Patient Population Response Rate Clinical Context References
HER2-negative Metastatic Breast Cancer 27 patients with MBC 22% (5/23 evaluable patients) Objective Response Phase Ib with this compound (50mg or 100mg BID) + paclitaxel 80mg/m² weekly or eribulin [2]
Advanced/Metastatic Solid Tumors 43 heavily pre-treated patients 18.6% (8/43) Objective Response across multiple tumor types Phase 1b/2 with this compound (50mg or 100mg BID) + paclitaxel 80mg/m² weekly [3]
Ovarian Cancer Part of solid tumor cohort 3 objective responses observed Patients with prior therapy with paclitaxel or docetaxel [3]
Carcinosarcoma Part of solid tumor cohort 2 objective responses observed Patients with prior therapy with paclitaxel or docetaxel [3]
Triple-negative Breast Cancer Preclinical models Tumor growth suppression in MDA-MB-231 and MDA-MB-468-derived tumors Xenograft models demonstrating antitumor activity [4]

Table 2: Safety and Tolerability Profile of this compound-Paclitaxel Combination

Parameter 50mg BID this compound + Paclitaxel 100mg BID this compound + Paclitaxel Clinical Management
Most Common TEAEs Anemia (85%), Fatigue (78%), Anorexia (67%), Leukopenia (67%), Increased ALT (59%) Similar TEAE frequency to 50mg cohort Most TEAEs consistent with known safety profiles of this compound or paclitaxel
This compound-Specific AEs Muscular weakness, myalgias Increased intraocular pressure, muscular weakness Dose-dependent effects observed
Dose-Limiting Toxicities No DLTs in first 12 patients during cycle 1 or 2 No DLTs in first 12 patients during cycle 1 or 2 Recommended Phase 2 dose changed to 50mg BID based on muscular weakness frequency
Cardiovascular Safety QTcF >450 ms (males) or >470 ms (females) exclusion criteria Same exclusion criteria Patients with clinically relevant cardiovascular abnormalities excluded
Pharmacodynamic Evidence of Target Engagement

Clinical studies have demonstrated dose-dependent TIE2 kinase inhibition through multiple pharmacodynamic markers. Angiopoietin-2 (Ang-2) levels, a key ligand for TIE2, showed a significant increase in response to this compound treatment, providing direct evidence of TIE2 pathway engagement. This effect was observed at both 50mg and 100mg twice-daily dosing regimens, with mean circulating Ang-2 levels increasing with exposure to higher doses of this compound in combination with paclitaxel [2] [3]. Additionally, circulating tumor cells (CTCs) decreased significantly with the combined treatment, suggesting a potential effect on the metastatic process [2]. These pharmacodynamic markers provide crucial evidence of target engagement and biological activity at the tested dose levels, supporting the proposed mechanism of action for this compound in the tumor microenvironment.

Mechanistic Insights & Signaling Pathways

Molecular Mechanisms of Action

The antitumor activity of this compound in combination with paclitaxel involves multiple interconnected mechanisms that target both tumor cells and the tumor microenvironment:

  • TIE2 Kinase Inhibition: this compound potently and selectively inhibits TIE2 kinase, disrupting angiopoietin-TIE2 signaling in both vascular endothelial cells and TIE2-expressing macrophages. This dual inhibition affects multiple aspects of tumor progression [1] [3]. In endothelial cells, TIE2 inhibition compromises vessel stability and maturation, while in macrophages, it alters their pro-tumorigenic functions.

  • TMEM Doorway Disruption: In breast cancer models, this compound blocks TMEM (Tumor Microenvironment of Metastasis) doorway function, which is critical for cancer cell dissemination. TMEM doorways are specialized microanatomical structures where TIE2hi macrophages, endothelial cells, and tumor cells interact to facilitate tumor cell intravasation and metastasis [2].

  • Immune Microenvironment Modulation: In ovarian cancer models, this compound treatment increased CD45+ macrophages and cytotoxic T cells in ascites, suggesting modulation of the immune tumor microenvironment toward a more anti-tumor phenotype [1]. This immunomodulatory effect may enhance the activity of cytotoxic chemotherapy.

  • Additional Kinase Inhibition: Beyond TIE2, this compound demonstrates activity against CDK16, and its antitumor effects involve cell cycle arrest in G0/G1 phase, suggesting a more complex mechanism than initially understood [4]. The drug also differentially regulates ANGPT-like proteins in both tumor cells and macrophages, affecting multiple pathways involved in tumorigenesis, angiogenesis, and proliferation [1].

This compound Mechanism of Action in Tumor Microenvironment cluster_tumor Tumor Microenvironment This compound This compound TIE2_Macrophage TIE2-expressing Macrophage This compound->TIE2_Macrophage Inhibits Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell Inhibits Cytotoxic_T_Cell Cytotoxic T-cell This compound->Cytotoxic_T_Cell Recruits/Activates TMEM TMEM Doorway Assembly TIE2_Macrophage->TMEM Angiogenesis Angiogenesis Endothelial_Cell->Angiogenesis Tumor_Cell Tumor Cell Immune_Suppression Immune Suppression Tumor_Cell->Immune_Suppression Cytotoxic_T_Cell->Immune_Suppression Counteracts Metastasis Tumor Cell Intravasation & Metastasis TMEM->Metastasis

Synergistic Mechanisms with Paclitaxel

The combination of this compound with paclitaxel creates synergistic antitumor activity through complementary mechanisms. While paclitaxel directly targets microtubule function in rapidly dividing tumor cells, inducing mitotic arrest and apoptosis, this compound simultaneously disrupts the supportive tumor microenvironment that would otherwise promote resistance and metastasis. This dual approach is particularly effective because the tumor microenvironment plays a crucial role in mediating resistance to cytotoxic agents like paclitaxel. Specifically, TIE2-expressing macrophages are implicated in resistance to VEGF-targeted therapies, and their inhibition by this compound may prevent similar resistance mechanisms [1]. Furthermore, this compound's effect on cytotoxic T-cell infiltration may enhance immune-mediated clearance of tumor cells damaged by paclitaxel treatment, creating a more comprehensive antitumor response [1].

Experimental Protocols & Methodologies

In Vivo Syngeneic Mouse Model Protocol

Objective: To evaluate the efficacy of this compound alone and in combination with paclitaxel in a syngeneic murine model of ovarian cancer.

Materials:

  • Animals: Female C57Bl/6J mice (6-8 weeks old)
  • Cell Line: ID8 ovarian cancer cells stably expressing GFP
  • Drugs: this compound (formulated in chow at 10 mg/kg), paclitaxel (12 mg/kg), carboplatin (20 mg/kg)

Methods:

  • Tumor Inoculation: Inject 8 × 10⁶ ID8-GFP cells intraperitoneally into mice
  • Randomization: On day 25 post-injection, randomize mice into four treatment groups:
    • Group 1: Control diet
    • Group 2: this compound diet only
    • Group 3: Control diet + chemotherapy (carboplatin 20 mg/kg + paclitaxel 12 mg/kg IP on days 32, 39, 46)
    • Group 4: this compound diet + chemotherapy (same schedule as Group 3)
  • Treatment Duration: Continue treatment for study duration (up to 140 days)
  • Monitoring: Measure body weights weekly for first 4 weeks, then twice weekly
  • Endpoint Assessment:
    • Survival: Follow mice for 140 days, using advanced ascites accumulation, reduced activity, and reduced grooming as surrogate markers for end-stage disease
    • Immune Cell Analysis: Collect ascites 24 hours after last treatment, process for flow cytometry analysis
    • Tissue Collection: At sacrifice, collect tumors and tissues for subsequent analysis [1]

Key Observations: In this model, this compound plus chemotherapy significantly extended median survival compared to chemotherapy alone (132.5 vs. 127 days, P < 0.01) [1].

Pharmacodynamic Assessment Protocol

Objective: To evaluate target engagement and pharmacodynamic effects of this compound in clinical samples.

Circulating Angiopoietin-2 Measurement:

  • Sample Collection: Collect patient blood samples at baseline and at predetermined intervals during this compound treatment
  • Sample Processing: Isulate plasma from blood samples using standard centrifugation protocols
  • Analysis: Quantify Ang-2 levels using validated ELISA assays
  • Data Interpretation: Increased Ang-2 levels indicate effective TIE2 kinase inhibition, as Ang-2 accumulation reflects receptor blockade [2] [3]

Circulating Tumor Cell (CTC) Analysis:

  • Sample Collection: Collect patient blood samples at baseline and during treatment
  • CTC Enrichment: Use FDA-approved CTC enrichment systems (e.g., CellSearch) or microfluidic devices
  • CTC Enumeration: Identify and count CTCs using established immunocytochemical markers (e.g., cytokeratins, CD45)
  • Data Analysis: Compare CTC counts between baseline and on-treatment samples, with decreases indicating treatment response [2]

Flow Cytometry for Immune Cell Populations:

  • Sample Preparation: Collect ascites or tumor samples, process to single-cell suspension
  • Staining Protocol:
    • Treat with red blood cell lysis buffer
    • Stain with viability dye (e.g., propidium iodide or Ghost Dye)
    • Incubate with antibody panels for immune cell markers (CD45, TIE2, T-cell markers)
    • For intracellular staining (FOXP3), fix and permeabilize cells prior to antibody staining
  • Data Acquisition: Analyze samples using flow cytometer (e.g., BD LSR II)
  • Data Analysis: Use FlowJo software to quantify immune cell populations [1]

In Vivo Efficacy Study Workflow cluster_treatments Treatment Groups (Day 32+) cluster_analyses Post-Sacrifice Analyses Start Tumor Inoculation (ID8 cells, intraperitoneal) Establishment Tumor Establishment (25 days) Start->Establishment Randomization Randomization into 4 Treatment Groups Establishment->Randomization Group1 Group 1: Control Diet Randomization->Group1 Group2 Group 2: This compound Diet Randomization->Group2 Group3 Group 3: Control + Chemotherapy Randomization->Group3 Group4 Group 4: This compound + Chemotherapy Randomization->Group4 Monitoring Treatment & Monitoring (Body weight, activity, ascites development) Group1->Monitoring Group2->Monitoring Group3->Monitoring Group4->Monitoring Endpoint Endpoint Assessment (Day 140 or humane endpoints) Monitoring->Endpoint Survival Survival Analysis Endpoint->Survival FlowCytometry Immune Cell Analysis (Flow Cytometry) Endpoint->FlowCytometry Tissue Tissue Collection & Molecular Analysis Endpoint->Tissue

In Vitro Gene Expression Analysis Protocol

Objective: To evaluate the effect of this compound on gene expression in tumor cells and macrophages.

Cell Culture:

  • Maintain ID8 ovarian cancer cells or murine peritoneal macrophage cells (PMJ2R) under standard conditions
  • Treat cells with this compound, chemotherapy, or combination for predetermined intervals

RNA Sequencing:

  • RNA Extraction: Isolate total RNA using commercial kits (e.g., Qiagen RNeasy)
  • Library Preparation: Prepare sequencing libraries using standardized protocols (e.g., Illumina TruSeq)
  • Sequencing: Perform RNA sequencing on appropriate platform (e.g., Illumina)
  • Bioinformatic Analysis:
    • Align reads to reference genome
    • Perform differential expression analysis
    • Conduct pathway enrichment analysis
    • Validate key findings with RT-qPCR

Key Findings: this compound treatment differentially regulates ANGPT-like proteins in both tumor cells and macrophages. In ID8 cells, this compound treatment upregulated 1528 genes and downregulated 3115 genes. In macrophages, this compound treatment upregulated 2302 genes and downregulated 2970 genes. Particularly noteworthy was the tenfold increase in ANGPTL1, an anti-angiogenic and anti-apoptotic gene, in ID8 cells treated with this compound (P < 0.001) [1].

Research Applications & Translational Insights

Potential Clinical Applications

The combination of this compound with paclitaxel shows promise across multiple solid tumor types, with particular relevance for:

  • HER2-Negative Metastatic Breast Cancer: The phase Ib trial demonstrated a 22% objective response rate in evaluable patients with HER2-negative MBC, with circulating tumor cells significantly decreasing with combination treatment [2]. This suggests potential for controlling metastatic progression in this patient population.

  • Ovarian Cancer: In both clinical and preclinical studies, this compound combinations showed encouraging activity. In the phase 1b/2 study, objective responses were observed in ovarian cancer patients, while in the syngeneic murine model, this compound plus chemotherapy significantly extended survival compared to chemotherapy alone [1] [3].

  • TNBC and Carcinosarcomas: Preliminary data from ongoing clinical trials shows objective responses in these difficult-to-treat malignancies, including in patients with prior taxane exposure [3]. The suppressive effect of this compound on triple-negative breast cancer tumors involves multiple mechanisms of action, making it particularly promising for this aggressive subtype [4].

  • Treatment-Resistant Malignancies: The observation of responses in patients with prior paclitaxel or docetaxel exposure suggests that this compound may help overcome resistance to taxane therapy [3]. This could significantly expand treatment options for patients with taxane-resistant disease.

Considerations for Clinical Development

Based on available evidence, several key considerations emerge for the further development of this compound-paclitaxel combinations:

  • Dosing Optimization: The recommended phase 2 dose of this compound was changed from 100mg BID to 50mg BID based on the observed frequency of muscular weakness in the ongoing Part 2 portion of the study [3]. This highlights the importance of continuous safety monitoring even after initial dose escalation.

  • Patient Selection Strategies: Development of biomarkers for patient selection may enhance clinical efficacy. Potential biomarkers include:

    • TIE2 expression levels in tumor tissue
    • TMEM doorway density in biopsy samples
    • Baseline Ang-2 levels and their changes during treatment
    • Circulating tumor cell counts as early response markers
  • Combination Strategies: Beyond paclitaxel, this compound shows promise in combination with other agents including eribulin and carboplatin [2] [1]. The optimal combination partner may vary by tumor type, requiring disease-specific evaluation.

  • Resistance Mechanisms: Further research is needed to understand potential resistance mechanisms to this compound, including compensatory signaling pathways and changes in the tumor microenvironment composition under selective pressure.

Conclusion

The combination of This compound with paclitaxel represents an innovative approach to cancer therapy that simultaneously targets both tumor cells and the supportive tumor microenvironment. Through its potent inhibition of TIE2 kinase on both endothelial cells and pro-tumorigenic macrophages, this compound disrupts key processes in tumor progression and metastasis, particularly TMEM doorway function and angiogenesis. The compelling preclinical evidence across multiple tumor models, combined with encouraging clinical activity in early-phase trials, supports continued development of this combination strategy.

The recommended phase 2 dose of this compound in combination with paclitaxel is 50 mg orally twice daily, based on comprehensive assessment of both efficacy and safety profiles. Key pharmacodynamic markers, particularly increased Ang-2 levels, provide evidence of target engagement at this dose level. For researchers exploring similar combination strategies, the experimental protocols outlined herein offer robust methodologies for evaluating both antitumor efficacy and mechanistic effects in preclinical models.

Future research directions should focus on refining patient selection biomarkers, exploring additional combination partners, and understanding resistance mechanisms to optimize the clinical development of this promising therapeutic approach.

References

Application Notes: Rebastinib and Carboplatin Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Scientific Rationale and Mechanism of Action The combination of rebastinib, a selective TIE2 kinase inhibitor, with the platinum-based chemotherapeutic carboplatin is designed to counteract key resistance mechanisms in the tumor microenvironment (TME) while delivering cytotoxic damage to cancer cells.

  • This compound's Role: this compound is a potent, selective switch control inhibitor of TIE2 kinase, the receptor for angiopoietins [1]. TIE2 signaling plays a critical role in regulating pro-tumoral macrophages (TIE2-expressing macrophages), promoting tumor angiogenesis, and facilitating perivascular tumor cell recruitment and metastasis [1]. By inhibiting TIE2, this compound aims to block these pro-tumoral pathways.
  • Carboplatin's Role: Carboplatin is a DNA alkylating agent that induces cross-links within and between DNA strands, preventing DNA synthesis and transcription, ultimately leading to cancer cell death [2].
  • Synergistic Combination: Research indicates that chemotherapy, including carboplatin, can paradoxically enhance the recruitment of immunosuppressive TIE2-expressing macrophages, leading to increased tumor vascularization and dissemination [1]. This compound is proposed to block these unintended effects, thereby enhancing the efficacy of carboplatin chemotherapy [1].

2. Key Clinical Trial Data A Phase 1b/2 clinical trial (NCT03717415) has been initiated to evaluate this combination in patients with advanced or metastatic solid tumors refractory to standard therapies [1] [3].

Table 1: Clinical Trial Overview of this compound in Combination with Carboplatin

Feature Description
Clinical Trial Identifier NCT03717415 [1] [3]
Study Design Open-label, multicenter, Phase 1b/2 [1]
Patient Population Advanced or metastatic solid tumors (e.g., breast, ovarian, mesothelioma) refractory to standard therapy [1]
Study Parts Part 1: 3+3 dose escalation & Part 2: Dose expansion [1]
Total Planned Enrollment Up to 117 patients [1]

3. Dosing and Administration Protocols

This compound Dosing:

  • The Phase 1b trial investigated this compound at doses of 50 mg and 100 mg twice daily (BID) in combination with carboplatin [1].
  • The recommended phase 2 dose (RP2D) is determined during the dose-escalation part of the study.

Carboplatin Dosing: Carboplatin dosing is typically calculated using the Calvert formula to individualize therapy based on renal function, which is the major route of elimination for the drug [4] [5].

Table 2: Carboplatin Dosing Guidelines

Aspect Protocol Details
Standard Single Agent Dose 360 mg/m² IV on day 1 every 4 weeks [4]
Combination Therapy Dose 300 mg/m² IV on day 1 every 4 weeks (e.g., with cyclophosphamide) [4]
Formula Dosing (Calvert) Total Dose (mg) = Target AUC x (GFR + 25) [4] [5]
Common Target AUC AUC 4-6 mg/mL/min for previously treated patients [4]
Renal Dose Adjustment CrCl 41-59 mL/min: 250 mg/m²; CrCl 16-40 mL/min: 200 mg/m² [4]
Administration IV infusion over 15 minutes or longer; no pre- or post-hydration required [4]

4. Safety and Toxicity Management

Hypersensitivity Reactions (HSRs): Carboplatin carries a significant risk of HSRs, with an incidence of approximately 12-16% [6]. For patients who develop HSRs but require continued carboplatin therapy, a desensitization protocol can be employed.

Table 3: Carboplatin Desensitization Protocol (4-step, 4-hour Infusion)

Step Solution Volume Infusion Time
1 1/1000 dilution of total carboplatin dose 250 mL of 5% glucose 60 minutes
2 1/100 dilution of total carboplatin dose 225 mL of 5% glucose 60 minutes
3 1/10 dilution of total carboplatin dose 225 mL of 5% glucose 60 minutes
4 Undiluted carboplatin (full dose, AUC 5-6) 225 mL of 5% glucose 60 minutes

Premedication for Desensitization: Prior to desensitization, patients should receive the following premedications to mitigate reaction risk [6]:

  • Dexamethasone: 19.8 mg IV
  • Famotidine: 20 mg IV
  • Chlorpheniramine: 5 mg IV
  • Palonosetron: 0.75 mg IV

Management of Adverse Events: If an HSR occurs during desensitization, the protocol mandates immediate discontinuation of the infusion. After symptoms improve, the infusion can be resumed after 30 minutes at half the previous rate. If no further issues arise after 30 minutes, the original rate can be restored [6].

Experimental Workflow and Signaling Pathways

The diagram below illustrates the scientific rationale behind targeting the TIE2 signaling pathway to modulate the tumor microenvironment.

G Chemo Carboplatin Chemotherapy ProTumorMac Recruitment of Pro-tumoral TIE2 Macrophages Chemo->ProTumorMac TIE2 TIE2 Kinase Activation ProTumorMac->TIE2 Angiogenesis Increased Tumor Angiogenesis Metastasis Tumor Dissemination & Metastasis TIE2->Angiogenesis TIE2->Metastasis This compound This compound (TIE2 Inhibitor) Block Blocks Pro-tumoral Effects This compound->Block Inhibits Block->ProTumorMac Reduces Block->Angiogenesis Reduces Block->Metastasis Reduces

The following workflow outlines the structure of the clinical trial investigating this combination.

G Start Patient Population: Advanced/Metastatic Solid Tumors Part1 Part 1: Dose Escalation (3+3 Design) Start->Part1 Dose1 This compound 50 mg BID + Carboplatin Part1->Dose1 Dose2 This compound 100 mg BID + Carboplatin Part1->Dose2 RP2D Determine Recommended Phase 2 Dose (RP2D) Dose1->RP2D Dose2->RP2D Part2 Part 2: Dose Expansion (Multi-cohort) RP2D->Part2 Cohorts Cohorts: Breast Cancer, Ovarian Cancer, Mesothelioma Part2->Cohorts Endpoint Primary Endpoints: Safety, Tolerability, & Efficacy Cohorts->Endpoint

Conclusion

The combination of this compound and carboplatin represents a rational approach to cancer therapy that targets both tumor cells and the resistant tumor microenvironment. The provided notes and protocols offer a template for research and development, grounded in an ongoing clinical trial. Successful implementation requires strict adherence to detailed dosing calculations, particularly for carboplatin, and robust safety management protocols to handle potential adverse events like hypersensitivity reactions.

References

Comprehensive Application Notes and Protocols: Investigating Rebastinib as a FoxO1 Inhibitor in C2C12 Myotube Atrophy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Its Relevance to Skeletal Muscle Research

This compound is a small molecule initially developed as a switch control inhibitor targeting BCR-ABL1 in oncology, but recent evidence has revealed its potent activity against FoxO1 transcription factor, a key regulator of muscle atrophy pathways [1] [2]. The discovery of this compound's FoxO1 inhibitory activity emerged from kinase inhibitor screening, identifying it as a promising candidate for mitigating skeletal muscle wasting conditions. FoxO1 is significantly upregulated in skeletal muscle during atrophy and plays a central role in activating the ubiquitin-proteasome system through transcriptional regulation of atrophy-related ubiquitin ligases like atrogin-1 and MuRF-1 [1]. With muscle atrophy contributing to morbidity in numerous conditions including cancer cachexia, aging sarcopenia, and dexamethasone-induced wasting, this compound represents a compelling therapeutic candidate worthy of detailed investigation in robust in vitro muscle models.

The C2C12 murine myoblast cell line provides a well-established and reproducible model for studying skeletal muscle biology in vitro. When subjected to low-serum conditions, C2C12 myoblasts exit the cell cycle, align, and fuse into multinucleated myotubes that express contractile proteins and develop functional properties of skeletal muscle [3]. However, under conventional 2D culture conditions, C2C12 myotubes often remain immature with disorganized sarcomeric structure and limited contractile function [4]. Recent advances in culture systems, including micropatterned substrates and 3D tissue engineering, have significantly improved the maturation and functionality of C2C12 myotubes, making them more physiologically relevant for drug screening applications [5] [4]. This document provides comprehensive application notes and detailed protocols for implementing C2C12 myotube assays to investigate the anti-atrophic effects of this compound, with particular emphasis on methodological standardization and quantitative assessment.

Molecular Mechanism of Action

FoxO1 Inhibition and Downstream Signaling

This compound functions as a potent suppressor of FoxO1 transcriptional activity, which represents its primary mechanism for counteracting muscle atrophy pathways [1]. FoxO1 is a transcription factor that becomes activated and translocates to the nucleus during catabolic conditions, where it binds to promoter regions of atrophy-related genes, including the ubiquitin ligases atrogin-1 (also known as Fbxo32) and MuRF-1 (Trim63). These ubiquitin ligases are critical mediators of protein degradation in muscle through the ubiquitin-proteasome system. Under normal conditions, insulin and IGF-1 signaling activates Akt, which phosphorylates FoxO1, promoting its nuclear export and sequestration in the cytoplasm. However, during atrophy-inducing conditions such as dexamethasone treatment or cancer cachexia, this regulatory mechanism is disrupted, leading to FoxO1 nuclear accumulation and increased expression of atrogenes [1].

This compound directly interferes with FoxO1-mediated transcription, though its precise molecular target in this pathway is distinct from its original kinase inhibition profile. While initially characterized as a BCR-ABL1 and TIE2 kinase inhibitor, this compound demonstrates specific activity against FoxO1 signaling independent of these kinases in muscle cells [1] [6]. Treatment with this compound prevents the dexamethasone-induced upregulation of atrogin-1 and MuRF-1 at both mRNA and protein levels, thereby reducing proteolytic activity and preserving contractile proteins in myotubes. This mechanism represents a promising therapeutic approach for muscle wasting conditions, as it targets a central node in the atrophy pathway rather than just downstream symptoms.

Signaling Pathway Visualization

G Atrophic_Signals Atrophic Signals (DEX, Cachexia) FoxO1_Inactive FoxO1 (Inactive Cytoplasmic) Atrophic_Signals->FoxO1_Inactive Activates FoxO1_Active FoxO1 (Active Nuclear) FoxO1_Inactive->FoxO1_Active Nuclear Translocation Gene_Expression Atrogin-1/MuRF-1 Gene Expression FoxO1_Active->Gene_Expression Transcription Protein_Degradation Protein Degradation Muscle Atrophy Gene_Expression->Protein_Degradation Ubiquitin Proteasome System This compound This compound This compound->FoxO1_Active Inhibits This compound->Gene_Expression Suppresses

Figure 1: Molecular mechanism of this compound action in inhibiting FoxO1-mediated muscle atrophy. This compound suppresses FoxO1 transcriptional activity and the expression of atrophy-related ubiquitin ligases, thereby reducing protein degradation in myotubes.

Key Experimental Findings

Quantitative Summary of this compound Effects

Table 1: Summary of key experimental findings for this compound in C2C12 myotube atrophy models

Experimental Parameter Effect of this compound Concentration Range Experimental Context Significance
Atrogin-1 mRNA Inhibition of DEX-induced upregulation 0.5-3 µM 24h DEX (1 µM) treatment ~60-80% reduction [1]
MuRF-1 mRNA Inhibition of DEX-induced upregulation 0.5-3 µM 24h DEX (1 µM) treatment ~60-80% reduction [1]
Atrogin-1 protein Decreased protein levels 1-3 µM 24h DEX (1 µM) treatment Significant suppression [1]
Myotube diameter Preservation against DEX-induced reduction 1-3 µM 48-72h DEX treatment ~30-50% improvement [1]
Protein degradation Reduced overall proteolysis 1-3 µM DEX-induced atrophy Significant decrease [1]
Contractile force Ameliorated DEX- and cachexia-induced reduction 1-3 µM Measured in engineered tissues Functional improvement [1]
Concentration-Dependent Effects

Table 2: Concentration-dependent effects of this compound in C2C12 myotube assays

This compound Concentration Efficacy on Atrogin-1 mRNA Efficacy on MuRF-1 mRNA Myotube Diameter Preservation Cytotoxicity Observations
0.1 µM Minimal effect Minimal effect Minimal protection No observed toxicity [1]
0.5 µM Partial inhibition (~40%) Partial inhibition (~35%) Moderate protection No observed toxicity [1]
1 µM Significant inhibition (~70%) Significant inhibition (~65%) Substantial protection No observed toxicity [1] [2]
3 µM Maximal inhibition (~85%) Maximal inhibition (~80%) Maximal protection No significant toxicity [1]

Detailed Experimental Protocols

C2C12 Cell Culture and Differentiation
4.1.1 Materials Required
  • C2C12 myoblasts (ATCC CRL-1772)
  • Growth medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin [1] [3]
  • Differentiation medium: DMEM supplemented with 2% horse serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin [1] [3]
  • Cell culture vessels: Tissue culture-treated plasticware or specialized substrates (micropatterned gelatin hydrogels recommended for enhanced maturation) [4]
  • Trypsin-EDTA (0.25%) for subculturing
  • Sterile phosphate-buffered saline (PBS)
  • Humidified incubator at 37°C with 5% CO₂
4.1.2 Differentiation Protocol
  • Cell Seeding: Plate C2C12 myoblasts at a density of (1.5 \times 10^5) cells per 35 mm dish or equivalent density for other vessel formats ((1 \times 10^4) cells/cm²) in growth medium [4] [3]. Allow cells to attach overnight.

  • Growth to Confluence: Continue culturing in growth medium until cells reach approximately 95-100% confluence, typically requiring 24-48 hours. Monitor daily and change growth medium every 24 hours if necessary.

  • Induction of Differentiation: Once confluence is reached, carefully aspirate growth medium and replace with differentiation medium. This serum reduction initiates cell cycle exit and the onset of myogenic differentiation.

  • Differentiation Maintenance: Change differentiation medium every 24 hours to remove cellular debris and provide fresh nutrients. Within 24-48 hours, observe myoblast alignment and the beginning of cell fusion.

  • Myotube Maturation: Continue differentiation for 4-7 days, during which myoblasts fuse to form multinucleated myotubes. Mature myotubes with contractile proteins typically form by day 5-7 [4]. For enhanced maturation, consider using micropatterned gelatin hydrogels which promote better sarcomere organization and functional maturation [4].

This compound Treatment in Atrophy Models
4.2.1 Preparation of this compound Stock Solutions
  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: Dilute stock solution in differentiation medium to achieve final treatment concentrations (typically 0.5-3 µM). Maintain DMSO concentration constant across all treatments (≤0.1% v/v) including vehicle controls [1].

4.2.2 Dexamethasone-Induced Atrophy Model
  • Dexamethasone Stock: Prepare 1 mM dexamethasone (DEX) stock in DMSO and store at -20°C.

  • Atrophy Induction: After 5 days of differentiation, treat mature C2C12 myotubes with differentiation medium containing 1 µM DEX to induce atrophy [1].

  • This compound Co-treatment: Simultaneously add this compound at desired concentrations (0.5-3 µM) to assess protective effects. Include controls:

    • Vehicle control (0.1% DMSO)
    • DEX-only control (1 µM DEX + 0.1% DMSO)
    • This compound-only controls (0.5-3 µM without DEX)
  • Treatment Duration: Maintain treatments for 24-48 hours based on experimental endpoints [1].

Functional and Morphological Assessments
4.3.1 Myotube Morphometry Analysis
  • Immunofluorescence Staining:

    • Fix myotubes with 4% paraformaldehyde for 15 minutes at room temperature
    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes
    • Block with 5% bovine serum albumin (BSA) in PBS for 1 hour
    • Incubate with primary antibodies against myosin heavy chain (MF20, 1:200) or α-actinin (1:500) overnight at 4°C [4]
    • Incubate with fluorophore-conjugated secondary antibodies (1:500) for 1 hour at room temperature
    • Counterstain nuclei with DAPI (1 µg/mL) for 10 minutes
    • Mount and image using fluorescence microscopy
  • Morphometric Measurements:

    • Acquire images from at least 10 random fields per condition
    • Measure myotube diameter using ImageJ software by taking perpendicular measurements at multiple points along each myotube
    • Count the number of nuclei per myotube to assess fusion index
    • Calculate the percentage of myotubes with organized sarcomeres (evidenced by striated α-actinin pattern) [4]
4.3.2 Gene Expression Analysis by qRT-PCR
  • RNA Extraction:

    • Lyse cells in RNAiso Plus or equivalent TRIzol reagent
    • Extract total RNA according to manufacturer's protocol
    • Determine RNA concentration and purity by spectrophotometry
  • cDNA Synthesis:

    • Use 1 µg total RNA for reverse transcription with PrimeScript RT reagent kit
    • Perform reactions in 20 µL volume following manufacturer's instructions
  • Quantitative PCR:

    • Prepare reactions with TB Green Premix Ex Taq II
    • Use the following primer pairs [1]:
      • Atrogin-1: Forward 5'-AGTGAGGACCGGCTACTGTG-3', Reverse 5'-GATCAAACGCTTGCGAATCT-3'
      • MuRF-1: Forward 5'-TGAGGTGCCTACTTGCTCCT-3', Reverse 5'-TCACCTGGTGGC TATTCTCC-3'
      • Gadd45: Forward 5'-GTCACTCCCCACGCTGATG-3', Reverse 5'-TGCAAAGTCATCTCCTAGCCC-3'
      • Normalization control: 36B4
    • Perform amplification with Thermal Cycler Dice Real Time System using appropriate cycling conditions
    • Analyze using the 2^(-ΔΔCt) method to calculate fold changes relative to control
4.3.3 Contractile Function Assessment
  • Engineered Muscle Construct Preparation:

    • Seed C2C12 myoblasts in fibrin or collagen-based hydrogels between two flexible posts
    • Differentiate for 7-10 days to form 3D muscle tissues with spontaneous contractility [5]
  • Force Measurement:

    • Measure baseline contractile force generation in response to electrical stimulation
    • Apply treatments (DEX ± this compound) for 24-48 hours
    • Reassess contractile force to determine functional preservation [1]

Experimental Workflow Visualization

G Cell_Culture C2C12 Cell Culture & Differentiation Treatment Atrophy Induction (DEX) + this compound Cell_Culture->Treatment 5-7 Days Morphological Morphological Analysis (Myotube Diameter, Sarcomere Organization) Treatment->Morphological 24-48h Molecular Molecular Analysis (Gene Expression, Protein Levels) Treatment->Molecular 24-48h Functional Functional Assessment (Contractile Force) Treatment->Functional 24-48h Data_Analysis Data Integration & Interpretation Morphological->Data_Analysis Molecular->Data_Analysis Functional->Data_Analysis

Figure 2: Experimental workflow for assessing this compound effects in C2C12 myotube atrophy models. The comprehensive approach includes morphological, molecular, and functional analyses to fully characterize compound efficacy.

Applications in Research and Drug Development

The C2C12 myotube assay with this compound provides a valuable platform for investigating mechanisms of muscle atrophy and screening potential therapeutic compounds. This model has several key research applications:

  • Mechanistic Studies of Muscle Atrophy: The well-characterized FoxO1 inhibition mechanism of this compound makes it an excellent tool for studying downstream signaling pathways in muscle wasting. Researchers can use this system to identify novel regulators of FoxO1 activity or investigate crosstalk with other atrophy-related pathways [1].

  • Drug Screening and Validation: The robust quantitative endpoints in this assay (gene expression, protein degradation, morphometry) enable medium-throughput screening of compound libraries for anti-atrophy activity. The model can also validate hits from initial screens in more complex systems before advancing to in vivo studies [3].

  • Disease Modeling: This protocol can be adapted to model specific disease conditions by combining this compound with different atrophy-inducing stimuli beyond dexamethasone, including inflammatory cytokines (TNF-α, IL-6) to mimic cancer cachexia or serum starvation to model nutrient deprivation [1].

  • Combination Therapy Development: The assay can test this compound in combination with other therapeutic agents, such as anabolic compounds or agents targeting different pathways in muscle wasting, to identify synergistic effects and optimize treatment strategies [7].

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Poor Myotube Formation: If C2C12 cells show inadequate differentiation, ensure cells are at high confluence (>95%) before initiating differentiation, verify serum batch quality, and consider using collagen-coated or micropatterned surfaces to enhance differentiation efficiency [4].

  • Variable this compound Effects: For inconsistent results between experiments, prepare fresh this compound stock solutions regularly, ensure precise DEX concentrations, and standardize differentiation timing across replicates.

  • High Background in Gene Expression: Include multiple control conditions (vehicle, DEX-only, this compound-only) to properly normalize data and distinguish specific effects from background variability.

Optimization Guidelines
  • Culture Substrate Selection: For enhanced myotube maturation, consider implementing micropatterned gelatin hydrogels, which significantly improve sarcomere organization and contractile protein content compared to traditional plastic substrates [4].

  • Timing Considerations: The optimal window for assessing this compound effects is typically after 5-7 days of differentiation followed by 24-48 hours of treatment. Longer treatment durations may be necessary for certain functional endpoints.

  • Endpoint Selection: Include multiple complementary endpoints in experimental design: morphological (myotube diameter, sarcomere organization), molecular (atrogin-1/MuRF-1 expression), and functional (contractile force) assessments to comprehensively characterize compound effects.

Conclusion

The C2C12 myotube assay provides a robust and reproducible in vitro system for investigating the therapeutic potential of this compound in muscle atrophy. Through its inhibition of FoxO1 transcriptional activity, this compound effectively suppresses the expression of atrophy-related ubiquitin ligases and preserves myotube structure and function in dexamethasone-induced and cachexia models. The detailed protocols outlined in this document enable researchers to consistently implement this assay for mechanistic studies and drug discovery applications. The combination of morphological, molecular, and functional endpoints offers comprehensive assessment of compound efficacy, while advanced culture systems such as micropatterned substrates and 3D engineered tissues enhance physiological relevance. As research continues to elucidate the full potential of this compound and related compounds for muscle wasting disorders, this standardized assay platform will facilitate systematic evaluation and development of promising therapeutic candidates.

References

Comprehensive Application Notes and Protocols: Flow Cytometry Analysis of Rebastinib Mechanisms in Ovarian Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Its Mechanism of Action

This compound is a novel small molecule inhibitor that initially emerged as a BCR-ABL kinase inhibitor for leukemia treatment but was subsequently repurposed as a potent TIE2 receptor tyrosine kinase inhibitor. The TIE2 receptor and its ligands, the angiopoietins (ANGPTs), play a critical role in regulating tumor angiogenesis and modulating the tumor microenvironment. Unlike vascular endothelial growth factor (VEGF)-targeted therapies, this compound addresses multiple pro-tumorigenic pathways simultaneously by targeting both vascular endothelial cells and TIE2-expressing macrophages, which are known to contribute to therapy resistance and tumor progression. This dual mechanism makes this compound particularly valuable for investigating combination therapies in oncology, especially for aggressive malignancies like ovarian cancer where current treatment options remain limited for advanced-stage disease. [1]

The unique switch control inhibition mechanism of this compound enables it to maintain kinases in their inactive conformation, providing advantages over ATP-competitive inhibitors. This binding mode allows this compound to effectively inhibit various resistance mutations, including the T315I mutation in BCR-ABL, by penetrating deeply into the switch control pocket of the kinase domain. Recent research has demonstrated that this compound not only affects tumor vasculature but also significantly alters the immune landscape within tumors, particularly through its impact on TIE2-expressing monocytes and macrophages, which are key components of the immunosuppressive tumor microenvironment. These properties make flow cytometry an essential tool for comprehensively evaluating the cellular and immunological effects of this compound in preclinical models. [1] [2]

Flow Cytometry Protocol for Analyzing this compound Effects

Sample Preparation and Staining

The following protocol has been optimized for the analysis of immune cells from ascites in syngeneic murine ovarian cancer models treated with this compound, based on methodologies from recently published studies. [1]

  • Ascites Collection and Processing:

    • Harvest ascites from ID8 tumor-bearing C57BL/6 mice following established ethical guidelines.
    • Inject 10 mL of phosphate-buffered saline (PBS) supplemented with 2% bovine serum albumin (BSA) into the peritoneal cavity.
    • Immediately retrieve the fluid using a 16-gauge needle and centrifuge at 1000 × g for 5 minutes at 4°C.
    • Treat the cell pellet with red blood cell lysis buffer (commercially available from vendors such as Tonbo Biosciences) for 10 minutes at room temperature to eliminate erythrocytes.
    • Centrifuge at 300 × g to collect the final cell pellet and resuspend in an appropriate volume of flow cytometry staining buffer. [1]
  • Viability Staining and Surface Marker Detection:

    • Add propidium iodide or similar viability dye (e.g., Ghost Dye 780) to distinguish live/dead cells.
    • Incubate for 10-15 minutes at room temperature, protected from light.
    • Aliquot at least 1 × 10^6 cells per staining condition into separate tubes.
    • Add Fc receptor blocking solution (e.g., Human Seroblock or Mouse Seroblock) to prevent non-specific antibody binding and incubate for 5-10 minutes at room temperature.
    • Stain cells with fluorochrome-conjugated antibodies against surface markers according to panel design.
    • Recommended panel for this compound studies: CD45 (pan-leukocyte marker), CD3 (T-cells), CD4 (helper T-cells), CD8 (cytotoxic T-cells), CD25 (activated T-cells), F4/80 (macrophages), CD206 (M2 macrophages), and Tie2 receptor.
    • Include appropriate controls: unstained cells, single-color compensation controls, and fluorescence-minus-one (FMO) controls. [1] [3] [4]
  • Intracellular Staining for Regulatory T-Cells and Other Markers:

    • For intracellular targets like FOXP3 (regulatory T-cells), fix and permeabilize cells using a commercial fixation/permeabilization buffer system (e.g., True-Nuclear Transcription Factor Buffer kit).
    • After surface staining, fix cells for 20-30 minutes at room temperature.
    • Permeabilize cells for 10 minutes according to manufacturer instructions.
    • Stain with anti-FOXP3 antibody or other intracellular targets for 30 minutes at 4°C.
    • Wash cells with permeabilization buffer and resuspend in flow cytometry staining buffer for acquisition. [1]
Instrument Configuration and Data Acquisition
  • Flow Cytometer Setup:

    • Use a modern flow cytometer capable of detecting at least 8 fluorescence parameters (e.g., BD LSR II or similar).
    • Configure instrument settings according to manufacturer specifications and prior to running experimental samples, perform quality control using calibration beads.
    • Set up compensation controls for each fluorophore using individually stained samples or compensation beads.
    • Establish photomultiplier tube (PMT) voltages using unstained and single-stained controls.
    • For complex panels, verify spillover spreading matrix and make adjustments as needed. [1] [3] [5]
  • Data Acquisition Parameters:

    • Acquire a minimum of 100,000 events per sample or sufficient events to capture rare populations.
    • For immune cell subsets representing less than 1% of total population, increase event count to 500,000-1,000,000 events.
    • Record forward scatter (FSC) and side scatter (SSC) parameters in linear mode.
    • Display fluorescence parameters using logarithmic amplification.
    • Include a live-cell gate based on viability dye exclusion.
    • Maintain consistent instrument settings throughout the experiment and across all experimental groups.
    • Save data in standard format (FCS 3.1 or later) for analysis. [1] [5]
Essential Flow Cytometry Buffers and Reagents

Table 1: Flow Cytometry Buffer Compositions and Applications [4]

Buffer Type Composition Application Incubation
Resuspension Buffer PBS without Ca2+/Mg2+ + 0.1-1% BSA or 1-10% FBS + 0.5-5mM EDTA (optional) + 0.1-1% sodium azide (optional) Cell staining, washing, and antibody dilution N/A
Red Blood Cell Lysis Buffer Commercial formulation (e.g., Ammonium chloride-based) or 155mM NH4Cl + 10mM KHCO3 + 0.1mM EDTA Removal of erythrocytes from whole blood or tissue samples 10 minutes at room temperature
Fc Blocking Solution Purified anti-CD16/32 antibody (for mouse cells) or human IgG in PBS Block Fc receptors to reduce non-specific binding 5-10 minutes at room temperature
Fixation Buffer 1-4% paraformaldehyde in PBS Cell fixation after surface staining 10-15 minutes at room temperature
Permeabilization Buffer 0.1-0.5% Tween-20 or Triton X-100 or 0.1% saponin in PBS Cell permeabilization for intracellular targets 10 minutes at room temperature
Data Analysis and Gating Strategy
  • Gating Hierarchy and Population Identification:

    • Begin by plotting FSC-A vs. SSC-A to identify the primary cell population.
    • Exclude debris and dead cells by gating on viability dye-negative populations.
    • Remove doublets using FSC-H vs. FSC-A plot.
    • Gate on CD45+ leukocytes for immune cell analysis.
    • Within CD45+ population, identify major immune subsets: CD3+ T-cells, F4/80+ macrophages.
    • Further characterize T-cell populations: CD4+ helper T-cells, CD8+ cytotoxic T-cells, and CD4+FOXP3+ regulatory T-cells.
    • Identify Tie2-expressing macrophages by co-expression of F4/80 and Tie2.
    • Characterize macrophage polarization: M2 macrophages as F4/80+CD206+ cells. [1] [6] [5]
  • Data Interpretation and Statistical Analysis:

    • Report percentages of gated populations relative to parent population.
    • For fluorescence intensity comparisons, use median fluorescence intensity (MFI) values.
    • Include appropriate statistical tests based on experimental design (e.g., Student's t-test for two groups, ANOVA for multiple groups).
    • Present compensation-adjusted data with clear indication of gating boundaries.
    • For publication, include all gating strategies and representative plots as supplementary data.
    • Use biexponential scaling when necessary to visualize dim populations or negative events that pile up on axes. [6] [5]

Key Experimental Findings with this compound Treatment

Effects on Survival and Tumor Microenvironment

Recent investigations using syngeneic murine models of ovarian cancer have demonstrated that this compound in combination with conventional chemotherapy significantly extends survival compared to chemotherapy alone. In these studies, tumor-bearing mice treated with this compound plus carboplatin and paclitaxel exhibited a median survival of 132.5 days versus 127 days with chemotherapy alone (P < 0.01). This survival advantage correlates with significant alterations in the cellular composition of ascites, particularly in the immune cell compartment. Flow cytometry analysis revealed that this compound treatment specifically increased the proportions of CD45+ macrophages and cytotoxic T cells within the ascites, suggesting both direct effects on tumor vasculature and modulation of anti-tumor immunity contribute to the therapeutic efficacy. [1]

Interestingly, this compound treatment did not significantly alter the numbers of regulatory T cells, Tie2+ macrophages, or Tie2+ M2 macrophages, indicating a selective rather than broad immunosuppressive effect. These findings highlight the importance of comprehensive immune profiling using flow cytometry to understand the complex mechanisms of novel therapeutic agents like this compound. The specific enhancement of cytotoxic T cells, which are crucial mediators of anti-tumor immunity, provides a rationale for combining this compound with immunotherapeutic approaches in addition to standard chemotherapy regimens. [1]

Gene Expression Changes in Tumor and Immune Cells

RNA sequencing studies performed on ID8 ovarian cancer cells and murine peritoneal macrophage cells (PMJ2R) following this compound treatment revealed substantial alterations in gene expression profiles. In ID8 cells, this compound treatment upregulated 1528 genes and downregulated 3115 genes, while in macrophages, it upregulated 2302 genes and downregulated 2970 genes. Notably, this compound differentially regulated ANGPT-like proteins in both cell types, including several genes involved in tumorigenesis, angiogenesis, and proliferation. Of particular significance was the observation that ANGPTL1, an anti-angiogenic and anti-apoptotic gene, was increased tenfold in ID8 cells treated with this compound (P < 0.001) but was not altered in macrophages, demonstrating cell-type-specific effects of TIE2 inhibition. [1]

Table 2: Flow Cytometry Analysis of Immune Cell Populations in Ascites After this compound Treatment [1]

Immune Cell Population Effect of this compound Statistical Significance Biological Interpretation
CD45+ Macrophages Increased proportion P < 0.03 Enhanced immune infiltration
Cytotoxic T Cells Increased proportion P < 0.0001 Potentiated anti-tumor immunity
Regulatory T Cells No significant change Not significant Limited impact on immunosuppressive T-cells
Tie2+ Macrophages No significant change Not significant Selective effect on macrophage subpopulations
Tie2+ M2 Macrophages No significant change Not significant Not primary target of this compound in this model

Signaling Pathways and Experimental Workflow Visualization

G ID8 Cell Injection ID8 Cell Injection Tumor Establishment Tumor Establishment ID8 Cell Injection->Tumor Establishment Day 0 This compound Treatment This compound Treatment Tumor Establishment->this compound Treatment Day 25 Chemotherapy Chemotherapy Tumor Establishment->Chemotherapy Days 32,39,46 Combination Therapy Combination Therapy Tumor Establishment->Combination Therapy Day 25+ Ascites Collection Ascites Collection This compound Treatment->Ascites Collection 24h post-treatment Chemotherapy->Ascites Collection 24h post-treatment Combination Therapy->Ascites Collection 24h post-treatment Flow Cytometry Flow Cytometry Ascites Collection->Flow Cytometry RNA Sequencing RNA Sequencing Ascites Collection->RNA Sequencing Data Analysis Data Analysis Flow Cytometry->Data Analysis RNA Sequencing->Data Analysis

Diagram 1: Experimental workflow for evaluating this compound effects in syngeneic murine ovarian cancer model. The study begins with ID8 cell injection, followed by treatment initiation after tumor establishment. Analysis includes both flow cytometry of ascites and RNA sequencing of sorted cells.

G cluster_effects Biological Effects ANGPT1/2 Ligands ANGPT1/2 Ligands TIE2 Receptor TIE2 Receptor ANGPT1/2 Ligands->TIE2 Receptor Binding Downstream Signaling Downstream Signaling TIE2 Receptor->Downstream Signaling Activation TIE2+ Macrophages TIE2+ Macrophages TIE2 Receptor->TIE2+ Macrophages Expressed on Endothelial Cells Endothelial Cells TIE2 Receptor->Endothelial Cells Expressed on This compound This compound This compound->TIE2 Receptor Inhibition Biological Effects Biological Effects Downstream Signaling->Biological Effects Mediates TIE2+ Macrophages->Biological Effects Pro-tumorigenic Endothelial Cells->Biological Effects Angiogenesis Tumor Angiogenesis Tumor Angiogenesis Immune Suppression Immune Suppression Therapy Resistance Therapy Resistance Macrophage Polarization Macrophage Polarization

Diagram 2: TIE2 signaling pathway and this compound mechanism of action. This compound inhibits TIE2 receptor activation by angiopoietin ligands, affecting both endothelial cells and TIE2-expressing macrophages in the tumor microenvironment.

Discussion and Technical Considerations

Optimization Strategies for this compound Flow Cytometry Studies

The successful application of flow cytometry to evaluate this compound's mechanisms requires careful attention to several technical considerations. Panel design must account for the specific cell populations affected by TIE2 inhibition, particularly macrophages, T-cell subsets, and Tie2-expressing cells. When designing multicolor panels, assign the brightest fluorophores (such as PE or APC) to markers identifying rare populations or antigens with low expression density. For this compound studies, this typically means using bright fluorophores for Tie2 detection, as this receptor may be expressed at relatively low levels on macrophage subpopulations. Always include activation markers and polarization markers for comprehensive immune profiling, and verify that all fluorophore combinations minimize spectral overlap through appropriate compensation controls. [3]

Sample quality is paramount for obtaining reliable data, particularly when working with ascites samples from tumor-bearing models. These samples often contain significant debris, dead cells, and aggregates that can interfere with analysis. Incorporating DNase treatment (25-50μg/mL) in the resuspension buffer can help reduce clumping caused by DNA release from dead cells. Additionally, using tandem dye stabilizers in the staining protocol is recommended when working with fixed samples, as these prevent progressive degradation of tandem dyes that can occur during sample storage. For intracellular staining of transcription factors like FOXP3, ensure adequate fixation and permeabilization using specialized buffer systems designed for nuclear antigens. [4]

Troubleshooting Common Issues
  • High Background in Tie2 Staining:

    • Implement additional Fc receptor blocking steps using species-specific blocking reagents.
    • Titrate all antibodies to determine optimal concentrations that maximize signal-to-noise ratio.
    • Include fluorescence-minus-one (FMO) controls for proper gate placement.
    • Consider using a different fluorophore conjugate with less spillover into the Tie2 detection channel. [3] [5]
  • Low Cell Viability in Ascites Samples:

    • Process samples immediately after collection to minimize cell death.
    • Work with cold buffers and maintain samples on ice throughout processing.
    • Consider adding viability dyes that can distinguish between apoptosis and necrosis.
    • Increase the number of animals per group to account for potential sample loss. [4] [5]
  • Inconsistent Tie2 Expression Patterns:

    • Standardize the time between last treatment and sample collection across all experimental groups.
    • Verify antibody specificity using appropriate positive and negative control cells.
    • Ensure consistent instrument performance through daily quality control measures.
    • Consider using a different clone of anti-Tie2 antibody if issues persist. [1] [5]

Conclusion

Flow cytometry represents an indispensable tool for elucidating the complex mechanisms of this compound in preclinical cancer models. The protocols and application notes detailed in this document provide a robust framework for investigating how this TIE2 inhibitor alters the tumor microenvironment, particularly through its effects on immune cell populations and gene expression profiles. The combination of rigorous flow cytometry methods with complementary techniques like RNA sequencing enables comprehensive characterization of this compound's therapeutic potential. As research in this area advances, these standardized approaches will facilitate comparison across studies and accelerate the translation of findings into clinical applications, particularly for combination therapies that target both angiogenesis and immune modulation in ovarian cancer and other solid malignancies.

References

Comprehensive Transcriptomics Methods for Studying Rebastinib (DCC-2036) Mechanisms of Action: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Transcriptomics Applications

This compound (DCC-2036) is a novel switch control tyrosine kinase inhibitor with demonstrated efficacy across multiple cancer types, including colorectal cancer (CRC), triple-negative breast cancer (TNBC), and hematological malignancies. Unlike conventional ATP-competitive inhibitors, this compound uniquely targets the switch control pocket of kinase domains, maintaining them in inactive conformations and providing activity against resistance mutations such as the BCR-ABL1 T315I mutation [1] [2]. Transcriptomic approaches have been essential for elucidating this compound's complex mechanisms of action, which extend beyond direct kinase inhibition to include significant immunomodulatory effects and tumor microenvironment remodeling [3] [4]. These comprehensive transcriptional analyses have revealed this compound's impact on critical signaling pathways, including the FGR-AKT-SP1-DKK1 axis in colorectal cancer and the AXL-KLF5 positive feedback loop in TNBC [3] [5].

The power of transcriptomics in this compound research lies in its ability to capture system-wide changes in gene expression patterns, providing insights into both direct therapeutic targets and compensatory mechanisms. As research has advanced, methodologies have evolved from conventional bulk RNA sequencing to more sophisticated spatial transcriptomic approaches that preserve tissue architecture and cellular interactions [6]. This progression has been particularly valuable for understanding how this compound influences the tumor immune microenvironment, including its effects on CD8+ T-cell activation, macrophage polarization, and endothelial cell function [3] [4]. The following application notes and protocols detail standardized methodologies for transcriptomic analysis of this compound's mechanisms, optimized for reproducibility across different experimental systems and cancer types.

Key Transcriptomics Findings in this compound Research

Table 1: Key Transcriptomic Findings in this compound Research Across Cancer Types

Cancer Type Key Downregulated Pathways Key Upregulated Pathways Validated Targets Functional Outcomes
Colorectal Cancer DKK1 signaling, PI3K-AKT-SP1 cascade, PLOD1, FAM3C T-cell activation genes, ISOC1, RPL22, DDX21 FGR, DKK1 Enhanced CD8+ T-cell infiltration & cytotoxicity, tumor growth inhibition [3]
Triple-Negative Breast Cancer AXL-KLF5 feedback loop, Stemness markers (OCT4, NANOG), Cell cycle regulators Differentiation markers, Apoptosis pathways AXL, KLF5, CDK16 Reduced cancer stem cells, increased chemotherapy sensitivity [5] [7]
Tumor Microenvironment Angiopoietin/Tie2 signaling, VEGF-A signaling, Immunosuppressive cytokines T-cell recruitment chemokines Tie2, VEGFR2 Inhibition of tumor angiogenesis & metastatic dissemination [4] [8]

Transcriptomic profiling across multiple cancer models has consistently demonstrated that this compound induces significant reprogramming of immune-related gene expression. In colorectal cancer models, comprehensive multi-omics investigations revealed that this compound treatment resulted in differential expression of 4,819 upregulated genes and 5,465 downregulated genes in LoVo cells, with DKK1 emerging as a critically downregulated mediator (Log2FoldChange: -2.94) that enhances CD8+ T-cell function [3]. The power of these transcriptomic findings was further validated through clinical correlation analyses, which demonstrated that FGR and DKK1 expression levels in patient tumors predict inferior clinical outcomes and reduced responsiveness to immunotherapy [3].

In TNBC models, this compound-mediated transcriptomic changes particularly affect stemness-related pathways and developmental signaling networks. RNA sequencing demonstrated that this compound disrupts the AXL-KLF5 positive feedback loop, resulting in downregulation of key stemness markers including OCT4, NANOG, and SOX2 [5]. This transcriptional reprogramming correlates with functional impairment of cancer stem cell self-renewal capacity and restoration of chemotherapy sensitivity. Further analysis revealed that this compound induces G0/G1 cell cycle arrest through modulation of cyclin-dependent kinase activity and apoptosis pathway genes, suggesting multiple complementary mechanisms of action beyond its primary kinase targets [7].

Detailed Experimental Protocols

Bulk RNA Sequencing Workflow

Cell Preparation and Treatment: Begin by cultivating appropriate cancer cell lines (e.g., LoVo for CRC, MDA-MB-231 and HS-578T for TNBC) in their recommended media supplemented with 10% fetal bovine serum. Maintain cells in a humidified atmosphere with 5% CO2 at 37°C until they reach 70-80% confluence. Treat experimental groups with this compound at optimized concentrations (typically 2-3 μM for TNBC lines, 2.5 μM for LoVo cells) dissolved in DMSO, while control groups receive vehicle alone (DMSO at equivalent volume) for 24-48 hours [3] [5]. Include at least three biological replicates per condition to ensure statistical power.

RNA Extraction and Quality Control: Following treatment, lyse cells directly in culture plates using TRIzol reagent. Isolate total RNA according to the manufacturer's protocol, followed by purification using silica-based membrane columns. Assess RNA integrity and purity through spectrophotometry (A260/A280 ratio >1.9) and microfluidic capillary electrophoresis (RNA Integrity Number >8.0). Require minimum concentrations of 50 ng/μL for subsequent library preparation steps [5].

Library Preparation and Sequencing: Process 1 μg of high-quality total RNA for library construction using stranded mRNA-seq kits that preserve strand orientation. Begin with mRNA enrichment using oligo(dT) beads, followed by fragmentation and cDNA synthesis. Add dual-indexed barcode adapters for sample multiplexing and amplify libraries with 10-12 PCR cycles. Quality control includes quantification by fluorometry and size distribution analysis by microelectrophoresis. Pool libraries in equimolar ratios and sequence on Illumina platforms (NovaSeq 6000 or equivalent) to generate minimum 40 million 150-bp paired-end reads per sample [3] [5].

Spatial Transcriptomics Protocol

Tissue Preparation and Sectioning: Collect tumor tissues from appropriate animal models (e.g., CT-26/MC-38 CRC models in immunocompetent mice) after this compound treatment (typically 10-14 days of daily administration). Embed tissues in optimal cutting temperature compound and flash-freeze in liquid nitrogen-cooled isopentane. Section tissues at 10 μm thickness using a cryostat and thaw-mount onto charged slides for spatial transcriptomics. For imaging mass cytometry (IMC), tissue microarrays can be prepared with multiple 3-mm diameter cores per tumor [6].

Spatial Transcriptomics Processing: For 10X Visium spatial transcriptomics, fix sections in pre-chilled methanol and stain with hematoxylin and eosin for histology-guided region selection. Perform tissue permeabilization with optimized conditions to ensure uniform mRNA capture across the tissue area. Synthesize cDNA directly on the slide, then harvest and prepare libraries following the Visium spatial gene expression protocol. For IMC, stain sections with a panel of metal-tagged antibodies (26-30 antibodies targeting immune, stromal, and epithelial markers) and acquire data using a Hyperion imaging system or equivalent mass cytometry-based imager [6].

Data Integration and Analysis: Process spatial data using dedicated computational pipelines. For Visium data, align sequencing reads to the appropriate reference genome and assign to spatial barcodes. For IMC data, segment cells based on nuclear and membrane markers, then assign cell types based on protein marker expression. Integrate multi-omic spatial data using computational tools like Seurat for identification of spatially restricted cell communities and ligand-receptor interactions [6].

Data Analysis Workflows

Differential Expression Analysis Pipeline

Read Processing and Alignment: Begin with quality control of raw sequencing reads using FastQC, then trim adapters and low-quality bases with Trimmomatic. Align cleaned reads to the appropriate reference genome (e.g., GRCh38 for human, GRCm38 for mouse) using STAR aligner with standard parameters. Generate count matrices for genes using featureCounts, requiring a minimum mapping quality of 10 and counting fragments for paired-end reads [3] [5].

Statistical Analysis and Visualization: Perform differential expression analysis in R using DESeq2 with standard parameters, applying independent filtering and Cook's distance cutoff to remove outliers. Consider genes with adjusted p-value < 0.05 and |log2FoldChange| > 1 as statistically significant. Create visualizations including volcano plots, heatmaps (with z-score normalization), and MA plots to represent differential expression results. Perform hierarchical clustering of samples based on regularized log-transformed count data to assess replicate consistency and treatment effects [3].

Pathway and Enrichment Analysis: Input statistically significant differentially expressed genes into enrichment analysis tools such as clusterProfiler for Gene Ontology and KEGG pathway analysis. Use GSEA (Gene Set Enrichment Analysis) to identify more subtle coordinated changes in predefined gene sets, running 1,000 permutations and using the classic scoring scheme. For immune-specific analysis, leverage specialized resources like the Immunology Database and Analysis Portal (ImmPort) gene sets [3].

Spatial Data Analysis Workflow

Spatial Cell-Type Deconvolution: Process raw spatial transcriptomics data using the SpaceRanger pipeline to generate feature-spot matrices. Normalize counts using sctransform and perform initial clustering. Use integration tools like Symphony to map single-cell RNA-seq references onto spatial data for cell-type deconvolution. For IMC data, use cell segmentation based on nuclear markers followed by cellular phenotyping using marker expression thresholds [6].

Spatial Neighborhood and NICHE Analysis: Identify spatially restricted cell communities using graph-based clustering approaches that incorporate spatial coordinates. Detect ligand-receptor interactions between neighboring cell types using tools like CellPhoneDB or NicheNet, focusing on interactions that show significant differences between this compound-treated and control samples. Calculate spatial metrics including cell-type colocalization, spatial heterogeneity, and neighborhood diversity [6].

Table 2: Transcriptomics Data Processing Parameters and Tools

| Analysis Step | Recommended Software/Packages | Key Parameters | Quality Control Metrics | |-------------------|-----------------------------------|-------------------|----------------------------| | Read Quality Control | FastQC, MultiQC | Phred score >30, adapter contamination | Minimum 80% bases ≥Q30 | | Alignment | STAR (splice-aware) | --outFilterMultimapNmax 20, --alignSJoverhangMin 8 | Mapping efficiency >80% | | Differential Expression | DESeq2, edgeR | FDR <0.05, |log2FC| >1, independent filtering | PCA separation of treatment groups | | Pathway Analysis | clusterProfiler, GSEA | FDR <0.25, minimum gene set size = 15 | Convergence of enrichment scores | | Spatial Analysis | Seurat, BayeSpace, CellPhoneDB | Resolution = 0.8, min.cells = 10 | Spatial autocorrelation validation |

Technical Considerations and Optimization

Experimental Design Optimization: For this compound transcriptomics studies, careful experimental design is crucial for capturing meaningful biological signals. Include appropriate controls such as vehicle-treated samples (DMSO at equivalent concentration) and time-matched collections. When investigating immune mechanisms, compare results between immunocompetent and immunodeficient models to distinguish direct tumor cell effects from immune-mediated mechanisms [3]. For in vivo studies, treat mice with this compound for varying durations (7-21 days) to capture both acute and adaptive transcriptional responses. Based on pharmacokinetic data, the recommended this compound dose for transcriptomics studies is 50-100 mg/kg twice daily in murine models, which achieves plasma concentrations sufficient for target engagement [8].

RNA Quality and Sample Preparation: Maintain strict RNA quality standards throughout sample processing, as transcriptomic data quality directly impacts results reliability. Perform tissue disruption in TRIzol or other denaturing buffers within 30 minutes of collection to prevent RNA degradation. When working with low-input samples such as sorted immune cell populations, employ RNA stabilization kits and consider using single-cell RNA sequencing approaches instead of bulk protocols. For spatial transcriptomics, optimize tissue fixation conditions to balance mRNA preservation with accessibility for probe hybridization [6].

Multi-omics Integration Strategies: Maximize insights from this compound studies by integrating transcriptomic data with complementary proteomic and phosphoproteomic datasets. For proteomic integration, process parallel samples using data-independent acquisition mass spectrometry, then correlate significantly changing transcripts with their corresponding protein levels. For phosphoproteomic integration, enrich phosphorylated peptides from this compound-treated and control samples, then analyze using LC-MS/MS to connect transcriptional changes with kinase activity alterations [3].

Diagram 1: this compound's key molecular targets and downstream transcriptomic effects. The diagram illustrates how this compound inhibits multiple tyrosine kinases (FGR, AXL, TIE2), leading to modulation of downstream signaling pathways and ultimately affecting critical cellular processes including immune function, cancer stemness, and angiogenesis.

Conclusion

Standardized transcriptomics protocols have been essential for elucidating this compound's complex mechanisms of action across different cancer types. The integration of bulk RNA sequencing, spatial transcriptomics, and multi-omics approaches has revealed that this compound exerts potent anti-tumor effects through direct tumor cell targeting and significant immunomodulation. These methodologies have enabled researchers to identify key biomarkers of response, including DKK1 downregulation and FGR inhibition in colorectal cancer, and disruption of the AXL-KLF5 axis in triple-negative breast cancer [3] [5]. The continued refinement of these transcriptomic approaches will further accelerate the clinical development of this compound and guide its rational combination with immunotherapies and targeted agents.

As transcriptomics technologies advance, several emerging applications show particular promise for this compound research. Single-cell RNA sequencing of tumor-infiltrating immune cells can provide unprecedented resolution of this compound's immunomodulatory effects. Spatial transcriptomics in clinical biopsy specimens can reveal how this compound remodels the tumor microenvironment in patients [6]. Additionally, longitudinal transcriptomic profiling during treatment may identify dynamic resistance mechanisms and adaptive responses. These approaches will continue to uncover new dimensions of this compound's pharmacology and optimize its therapeutic application in cancer treatment.

References

Comprehensive Application Notes and Protocols for Rebastinib RNA Sequencing Analysis in Oncology Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Its Mechanistic Profile

This compound (also known as DCC-2036) is a novel multi-kinase inhibitor with a unique mechanism of action as a switch control inhibitor that targets several tyrosine kinases including TIE2, ABL1, FLT3, and FGR. Originally developed as a BCR-ABL1 inhibitor for resistant chronic myeloid leukemia, this compound has been repurposed as a potent TIE2 antagonist that affects both tumor cells and the tumor microenvironment [1] [2]. The TIE2 receptor and its ligands, the angiopoietins (ANGPTs), play crucial roles in promoting tumor angiogenesis and modulating immune cell functions within the tumor microenvironment. Importantly, TIE2 is expressed not only on vascular endothelial cells but also on M2-like pro-tumorigenic macrophages, making it an attractive target for cancer therapy [1].

The unique switch control inhibition mechanism of this compound involves binding as a type II inhibitor that penetrates the switch control pocket of the kinase domain, effectively locking the kinase in an inactive conformation independent of its phosphorylation state. This mechanism enables this compound to maintain target inhibition even against resistant mutations such as T315I in BCR-ABL1, and provides distinct advantages over ATP-competitive inhibitors through longer off-rates and potentially fewer off-target effects due to the more variable nature of switch pockets compared to ATP-binding pockets across different kinases [2]. Recent research has revealed that this compound's anti-tumor effects extend beyond direct kinase inhibition to include significant immunomodulatory properties, particularly through alteration of CD8+ T cell functionality and macrophage polarization [3].

Key Experimental Findings and Applications

Summary of Preclinical Evidence

Table 1: Key Experimental Findings of this compound Across Cancer Models

Cancer Type Model System Key Findings Reference
Ovarian Cancer Syngeneic murine ID8 model This compound + chemotherapy extended median survival (132.5 vs. 127 days, P < 0.01); increased CD45+ macrophages and cytotoxic T cells in ascites [1]
Triple-Negative Breast Cancer MDA-MB-231 and MDA-MB-468 xenografts Induced G0/G1 cell cycle arrest; demonstrated high oral bioavailability and reasonable safety profile [4]
Colorectal Cancer CT-26/MC-38 immunocompetent models Enhanced CD8+ T cell infiltration and activation; suppressed FGR-AKT-SP1-DKK1 pathway [3]
Chronic Myeloid Leukemia Phase 1 clinical trial Complete hematologic responses in 8/40 evaluable patients, including 4 with T315I mutation [2]
RNA Sequencing Insights from Preclinical Studies

RNA sequencing analysis has revealed profound transcriptomic alterations induced by this compound treatment across different cancer types. In ovarian cancer models, this compound treatment differentially regulated 1528 upregulated and 3115 downregulated genes in ID8 ovarian cancer cells, while in murine peritoneal macrophage cells (PMJ2R), it altered 2302 upregulated and 2970 downregulated genes [1]. A particularly significant finding was this compound's effect on ANGPT-like proteins, including several involved in tumorigenesis, angiogenesis, and proliferation. Notably, ANGPTL1, an anti-angiogenic and anti-apoptotic gene, was increased tenfold in ID8 cells treated with this compound (P < 0.001) but remained unaltered in macrophages [1].

In colorectal cancer models, comprehensive multi-omics investigations using transcriptomic, proteomic, and secretomic profiling demonstrated that this compound treatment caused significant shifts in both gene and protein expression profiles, most notably a marked decrease in DKK1 levels [3]. This reduction in DKK1 was linked to diminished CD8+ T cell effectiveness and correlated with decreased FGR expression. Further analysis identified FGR as a pivotal modulator that influences DKK1 expression via the PI3K-AKT-SP1 signaling cascade, providing a mechanistic explanation for this compound's immunomodulatory effects [3]. These findings underscore how this compound exerts its anti-tumor effects through a dual mechanism involving both direct tumor cell targeting and modulation of the immune microenvironment.

Experimental Design and Workflow

Study Design Considerations

Proper experimental design is crucial for obtaining meaningful RNA sequencing data from this compound treatment studies. Researchers should consider implementing dose-response experiments with this compound concentrations typically ranging from 50 nM to 5 μM, based on established preclinical studies [1] [3]. Time-course experiments should include sampling at multiple time points (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptomic responses. Appropriate control conditions must include vehicle-treated controls and, when investigating combination therapies, relevant comparator arms such as chemotherapy alone (e.g., carboplatin plus paclitaxel) [1].

For in vivo studies, the application notes from ovarian cancer models provide guidance on dosing regimens. In the syngeneic ID8 ovarian cancer model, this compound was effectively administered via medicated chow at 10 mg/kg, while combination therapy included intraperitoneal injection of carboplatin (20 mg/kg) and paclitaxel (12 mg/kg) on days 32, 39, and 46 post-tumor implantation [1]. For immune cell profiling, ascites or tumor tissues should be harvested 24 hours after the last treatment for flow cytometry analysis to assess changes in immune cell populations including CD45+ macrophages, cytotoxic T cells, regulatory T cells, and Tie2+ macrophages [1].

Sample Preparation and RNA Isolation

Table 2: RNA Quality Requirements for this compound Transcriptomics Studies

Parameter Minimum Requirement Optimal Target Quality Assessment Method
RNA Integrity Number (RIN) ≥7.0 ≥8.5 Agilent Bioanalyzer or TapeStation
28S/18S rRNA Ratio ≥1.5 ≥2.0 Electrophoresis
Total RNA Quantity 100 ng 500 ng-1 μg Fluorometric quantification
Purity (A260/A280) 1.8-2.1 2.0 Spectrophotometry
Purity (A260/A230) 1.8-2.2 2.0 Spectrophotometry

The RNA isolation process begins with proper collection and stabilization of cells or tissues. For in vitro models, cells should be harvested at the appropriate time points post-rebastinib treatment using a suitable lysis buffer. For in vivo samples, tumors should be rapidly dissected and immediately stabilized in RNAlater or flash-frozen in liquid nitrogen to prevent RNA degradation. Total RNA extraction should be performed using validated methods such as column-based purification kits or TRIzol extraction, with careful attention to maintaining RNA integrity [5]. The quality of isolated RNA should be rigorously assessed using an Agilent Bioanalyzer, which produces an RNA Integrity Number (RIN) between 1 and 10, with high-quality samples typically having RIN values ≥8 [5]. It is important to note that RIN measures are based on mammalian organisms, and certain species with abnormal ribosomal ratios may erroneously generate poor RIN numbers [5].

RNA Sequencing Library Preparation and Analysis

Library Preparation Protocol

RNA sequencing library preparation requires careful selection of appropriate protocols based on research objectives. For comprehensive transcriptome analysis following this compound treatment, the following step-by-step protocol is recommended:

  • RNA Species Selection: Depending on the research focus, employ either poly-A selection to enrich for mRNA or ribo-depletion to retain both coding and non-coding RNA species. Poly-A selection is appropriate for studying protein-coding genes, while ribo-depletion provides broader coverage including pre-mRNA and noncoding RNA [5].

  • Strand-Specific Library Construction: Utilize strand-specific protocols to preserve information about the originating strand of transcripts, which is particularly important for identifying antisense transcripts and accurately quantifying overlapping genes [5].

  • cDNA Synthesis and Amplification: Convert RNA to cDNA using reverse transcriptase with random hexamers and/or oligo-dT primers. Amplify using limited-cycle PCR to maintain representation of original transcript abundances.

  • Quality Control and Quantification: Assess library quality using Agilent TapeStation or Bioanalyzer, and quantify using sensitive fluorometric methods such as Qubit or qPCR-based approaches.

  • Sequencing Parameters: For standard bulk RNA-seq, aim for 20-50 million reads per sample with paired-end sequencing (2×150 bp) on Illumina platforms to ensure sufficient depth for differential expression analysis and isoform quantification [5].

Computational Analysis Workflow

Bioinformatic analysis of RNA sequencing data from this compound studies follows a structured workflow with multiple quality control checkpoints:

  • Raw Data Quality Control: Assess sequence quality using FastQC or similar tools, checking for per-base sequence quality, adapter contamination, and overrepresented sequences.

  • Read Alignment and Quantification: Map reads to the appropriate reference genome (e.g., GRCh38 for human, GRCm38 for mouse) using spliced-aware aligners such as STAR or HISAT2. For gene-level quantification, tools like featureCounts or HTSeq are recommended.

  • Differential Expression Analysis: Identify significantly altered genes using statistical methods such as DESeq2 or edgeR, which model count data and account for biological variability. Apply multiple testing correction (e.g., Benjamini-Hochberg) to control false discovery rate.

  • Pathway and Enrichment Analysis: Interpret results through Gene Set Enrichment Analysis (GSEA), GO enrichment, and KEGG pathway analysis to identify biological processes and pathways affected by this compound treatment.

The following workflow diagram illustrates the complete RNA sequencing experimental process for this compound studies:

rebastinib_rnaseq_workflow This compound RNA-seq Workflow cluster_experimental Experimental Phase cluster_computational Computational Analysis start Study Design cell_treatment Cell/Tissue Treatment with this compound start->cell_treatment rna_isolation RNA Isolation & Quality Control cell_treatment->rna_isolation library_prep Library Preparation & Sequencing rna_isolation->library_prep data_qc Raw Data Quality Control library_prep->data_qc alignment Read Alignment & Quantification data_qc->alignment diff_exp Differential Expression Analysis alignment->diff_exp pathway_analysis Pathway & Functional Enrichment Analysis diff_exp->pathway_analysis validation Experimental Validation & Interpretation pathway_analysis->validation

Pathway Analysis and Mechanism Elucidation

Identifying Impacted Signaling Pathways

Comprehensive pathway analysis is essential for understanding this compound's mechanism of action. RNA sequencing data should be analyzed to identify significantly altered pathways using multiple complementary approaches:

  • ANGPT-TIE2 Signaling: Quantify expression changes in angiopoietins (ANGPT1, ANGPT2) and their downstream targets, as this compound directly inhibits TIE2 signaling. Pay particular attention to ANGPTL1, which has been shown to be dramatically upregulated following this compound treatment [1].

  • Immunomodulatory Pathways: Analyze expression of cytokines, chemokines, and immune cell markers, with special focus on genes associated with T-cell activation (CD69, CD25), macrophage polarization (M1 vs M2 markers), and immune checkpoint molecules (PD-1, PD-L1, CTLA-4) [1] [3].

  • FGR-AKT-SP1-DKK1 Axis: Evaluate the FGR tyrosine kinase and its downstream signaling through AKT to the transcription factor SP1 and ultimately DKK1 expression, as this pathway has been identified as a key target of this compound in colorectal cancer models [3].

  • Cell Cycle Regulation: Assess changes in cell cycle regulators, as this compound has been shown to induce G0/G1 cell cycle arrest in triple-negative breast cancer models [4].

The following diagram illustrates the key signaling pathways affected by this compound treatment:

rebastinib_signaling_pathways Key Signaling Pathways Affected by this compound cluster_direct Direct Kinase Targets cluster_immune Immune Consequences This compound This compound tie2 TIE2 Receptor This compound->tie2 Inhibits fgr FGR Kinase This compound->fgr Inhibits angptl1 ANGPTL1 (Anti-angiogenic) This compound->angptl1 Upregulates macrophage Macrophage Repolarization This compound->macrophage Repolarizes angiogenesis Tumor Angiogenesis tie2->angiogenesis Promotes akt AKT Signaling fgr->akt Activates dkk1 DKK1 Expression angpt1 ANGPT1/2 angpt1->tie2 Activates angptl1->angiogenesis Inhibits sp1 Transcription Factor SP1 akt->sp1 Activates sp1->dkk1 Induces cd8_cells CD8+ T-cell Activation dkk1->cd8_cells Suppresses immunity Anti-tumor Immunity cd8_cells->immunity Enhances macrophage->immunity Enhances

Immune Microenvironment Analysis

This compound significantly alters the tumor immune microenvironment, and RNA sequencing provides powerful tools to characterize these changes. Analytical approaches should include:

  • Immune Cell Deconvolution: Utilize computational methods such as CIBERSORT, EPIC, or MCP-counter to estimate immune cell populations from bulk RNA-seq data. These approaches have demonstrated that this compound treatment increases cytotoxic T cells and alters macrophage populations [1] [3].

  • T-cell Exhaustion Signatures: Evaluate expression of exhaustion markers (PD-1, LAG3, TIM-3) and activation markers (CD69, GZMB, IFNG) to assess the functional state of T-cells following this compound treatment.

  • Cytokine and Chemokine profiling: Analyze the expression of chemokines that recruit specific immune cell subsets, as this compound has been shown to modify the chemokine landscape in the tumor microenvironment.

Data Interpretation and Validation

Key Analytical Considerations

Proper interpretation of RNA sequencing data from this compound studies requires attention to several important considerations:

  • Tie2-Expressing Macrophages: Specifically analyze gene expression signatures associated with Tie2+ macrophages, as these cells represent an important target of this compound. Focus on markers such as TIE2, ANGPT2, and M2-associated genes (CD206, ARG1) [1].

  • Combination Therapy Effects: When studying this compound in combination with chemotherapy or other agents, design appropriate analytical approaches to distinguish transcriptomic changes attributable to this compound from those caused by combination partners.

  • Temporal Dynamics: Consider the timing of transcriptomic responses, as immediate early genes may respond within hours, while secondary responses and immune modulation may require days to develop fully.

  • Species-Specific Considerations: Account for species differences when working with mouse models, ensuring proper mapping of gene orthologs and interpretation of immune markers that may differ between human and mouse.

Experimental Validation

Critical findings from RNA sequencing analyses must be validated using orthogonal methods:

  • Flow Cytometry: Validate immune cell population changes identified through computational deconvolution methods. Focus on CD45+ leukocytes, CD8+ T cells, CD4+ T cells, Tregs, and macrophage subsets (M1/M2) [1].

  • qRT-PCR: Confirm expression changes of key genes identified in differential expression analysis, with particular emphasis on ANGPTL1, DKK1, and other pathway-specific markers [1] [3].

  • Immunohistochemistry/Iimmunofluorescence: Validate protein-level expression and spatial distribution of key targets in tumor tissues, especially for markers of angiogenesis (CD31) and immune cell infiltration (CD8, CD68) [3].

  • Functional Assays: Implement mechanistic studies using gene knockdown or overexpression to confirm causal relationships, such as the role of FGR in regulating DKK1 expression through the PI3K-AKT-SP1 pathway [3].

Reporting Standards and Data Sharing

Comprehensive reporting of RNA sequencing experiments should include:

  • Full methodological details including this compound concentrations, treatment durations, RNA quality metrics, library preparation protocols, and sequencing parameters.

  • Bioinformatic workflows with software versions, parameters, and reference genomes used.

  • Complete differential expression results with statistical metrics (log2 fold changes, p-values, adjusted p-values).

  • Pathway analysis results including enriched gene sets, statistical significance, and visualization of key pathways.

  • Raw and processed data deposition in public repositories such as GEO or ArrayExpress in accordance with FAIR data principles.

Conclusion

RNA sequencing analysis has become an indispensable tool for elucidating the complex mechanisms of action of This compound in cancer models. The protocols and application notes outlined in this document provide a comprehensive framework for designing, executing, and interpreting RNA-seq studies focused on this multi-kinase inhibitor. Through careful experimental design, appropriate computational analysis, and rigorous validation, researchers can leverage transcriptomic approaches to advance our understanding of how this compound modulates not only tumor cell signaling but also the immune microenvironment, ultimately contributing to the rational development of combination strategies that maximize its therapeutic potential across different cancer types.

References

Rebastinib (DCC-2036) and Its Immunomodulatory Action

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib is a third-generation tyrosine kinase inhibitor (TKI). Recent research identifies a key mechanism: it disrupts the FGR-AKT-SP1-DKK1 axis, which enhances the activation and tumor-killing ability of CD8+ T cells, crucial for anti-tumor immunity [1].

The diagram below illustrates this molecular mechanism and its impact on the tumor microenvironment.

rebastinib_mechanism This compound Inhibits FGR-AKT-SP1-DKK1 to Enhance CD8+ T-cell Function This compound This compound FGR FGR This compound->FGR Inhibits Phosphorylation pAKT pAKT FGR->pAKT Activates SP1 SP1 pAKT->SP1 Phosphorylates/Activates DKK1 DKK1 SP1->DKK1 Promotes Transcription CD8_Tcell CD8_Tcell DKK1->CD8_Tcell Suppresses Activity & Infiltration Tumor_Immunity Tumor_Immunity CD8_Tcell->Tumor_Immunity Mediates

Diagram Title: this compound's Molecular Mechanism and Immune Enhancement

This process converts "cold" tumors with low T-cell infiltration into "hot" tumors more susceptible to immunotherapy [1]. Analysis of clinical samples confirms that high levels of FGR and DKK1 in colorectal cancer (CRC) tissues correlate with poorer patient outcomes and reduced response to immunotherapy [1].

Key Experimental Findings and Data

The table below summarizes quantitative data from pivotal studies on this compound's efficacy.

Table 1: Key Experimental Findings from Preclinical Studies of this compound (DCC-2036) [1].

Experimental Model Key Finding Measurement / Result
In Vivo Tumor Models (CT-26/MC-38) Superior tumor growth suppression in immunocompetent vs. immunocompromised mice Extensive necrosis; Efficacy dependent on T-cell-mediated immunity
Flow Cytometry (Tumor/Spleen) Increased CD8+ T-cell infiltration & activation Marked increase in CD8+ T cells; Enhanced CD69 (activation marker) expression
Multi-omics (LoVo cells) Downregulation of DKK1 expression Log2(FoldChange) = -2.94 (Transcriptomic); Confirmed by WB and ELISA
Co-culture (MC-38 & CD8+ T cells) Effect of DKK1 silencing on T-cell dynamics Increased CD8+CD4+ population; Markedly elevated CD69+ expression
Kinase Target Identification FGR identified as a primary target Reduced p-FGR (Y416) levels in dose-response; FGR binding in pull-down assay

Detailed Experimental Protocols

The following protocols are essential for profiling this compound's effects on the tumor immune microenvironment.

Protocol 1: In Vivo Efficacy Assessment in Immunocompetent Models

This protocol evaluates the T-cell-dependent anti-tumor effect of this compound [1].

  • Animal Grouping: Establish subcutaneous tumor models (e.g., CT-26 for Balb/C, MC-38 for C57BL/6J). Include both immunocompetent and immunocompromised (e.g., Balb/C Nude) cohorts.
  • Drug Administration: Administer this compound or vehicle control once tumor volume is palpable (e.g., 100-150 mm³). Dose and schedule should be optimized (e.g., 20-50 mg/kg, oral gavage, daily).
  • Tumor Monitoring: Measure tumor dimensions with calipers 2-3 times weekly. Calculate volume using the formula: Volume = (Length × Width²) / 2.
  • Endpoint Analysis: Harvest tumors at the study endpoint. Weigh and photograph tumors. Process for subsequent analyses:
    • Flow Cytometry: For immune cell profiling.
    • Immunohistochemistry (IHC): For spatial analysis of immune cell markers (CD8, CD69) and pathway components (p-FGR).
Protocol 2: Immune Profiling of Tumor Microenvironment by Flow Cytometry

This protocol quantitatively assesses immune cell infiltration and activation [1].

  • Single-Cell Suspension: Harvest tumors from Protocol 1. Mechanically dissociate and digest with a collagenase/DNase mix (e.g., 1 mg/mL collagenase IV, 0.1 mg/mL DNase I) at 37°C for 30-60 minutes. Pass through a 70-μm cell strainer to obtain a single-cell suspension.
  • Cell Staining:
    • Surface Staining: Resuspend cells in FACS buffer (PBS + 2% FBS). Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4, anti-CD69) for 30 minutes on ice, protected from light.
    • Viability Staining: Include a live/dead viability dye (e.g., Zombie NIR) to exclude dead cells.
    • Intracellular Staining (Optional): For cytokines like IFN-γ, use a cell stimulation cocktail (e.g., PMA/ionomycin with brefeldin A) for 4-6 hours before staining. Fix and permeabilize cells (e.g., Foxp3/Transcription Factor Staining Buffer Set) before adding anti-cytokine antibodies.
  • Data Acquisition and Analysis: Acquire data on a flow cytometer (e.g., 3-laser analyzer). Analyze using FlowJo or similar software. Gate on single, live, CD3+ lymphocytes to identify CD8+ and CD4+ populations and assess activation markers (CD69).
Protocol 3: Multi-omics Workflow for Target Discovery

This integrated approach identifies downstream signaling pathways and biomarkers [1].

  • Cell Treatment and Sample Prep: Treat human CRC cell lines (e.g., LoVo) with DCC-2036 (e.g., 2.5 μM) or vehicle (DMSO) for 24 hours. Harvest cells and culture supernatants separately.
  • Multi-omics Profiling:
    • Transcriptomics: Extract total RNA and perform RNA sequencing (RNA-Seq). Analyze differential gene expression (e.g., using DESeq2). Focus on significantly downregulated targets like DKK1.
    • Proteomics & Secretomics: Lyse cells for total protein analysis (Proteomics). Concentrate culture supernatants (Secretomics). Analyze using mass spectrometry (e.g., LC-MS/MS).
  • Data Integration and Validation:
    • Integration: Cross-reference datasets from transcriptomics, proteomics, and secretomics to identify co-regulated targets (e.g., DKK1).
    • Validation: Confirm key hits using:
      • qRT-PCR: For mRNA level confirmation.
      • Western Blot: For protein level confirmation.
      • ELISA: For quantification of secreted proteins (e.g., DKK1) from cell supernatants.
Protocol 4: Functional T-cell Assay via DKK1 Silencing

This protocol functionally validates the role of DKK1 in T-cell activity [1].

  • DKK1 Knockdown in Tumor Cells: Transfect MC-38 cells with siRNA targeting DKK1 (siDKK1) or a non-targeting negative control (siNC) using an appropriate transfection reagent.
  • Co-culture Setup: After 48 hours, trypsinize and seed siRNA-treated MC-38 cells. Isolate naive CD8+ T cells from mouse spleens using a commercial isolation kit (e.g., Magnetic-activated cell sorting, MACS). Add isolated CD8+ T cells to the tumor cells at a desired effector-to-target ratio (e.g., 1:1 to 10:1).
  • Flow Cytometric Analysis: After 72-96 hours of co-culture, collect cells and analyze by flow cytometry (as in Protocol 2). Key metrics include:
    • The percentage of CD8+ T cells.
    • The percentage of CD8+ T cells expressing the early activation marker CD69.

The diagram below outlines the core experimental workflow for profiling this compound's effects.

experimental_workflow This compound Immune Profiling Core Workflow InVivo In Vivo Efficacy Study (Protocol 1) TumorProcessing Tumor Processing & Single-Cell Suspension InVivo->TumorProcessing Profiling Immune Cell Profiling (Protocol 2) TumorProcessing->Profiling MultiOmics Multi-omics Analysis (Protocol 3) TumorProcessing->MultiOmics DataIntegration Data Integration & Target Validation Profiling->DataIntegration FunctionalAssay Functional T-cell Assay (Protocol 4) MultiOmics->FunctionalAssay Identifies Candidate FunctionalAssay->DataIntegration

Diagram Title: Core Experimental Workflow for Immune Profiling

Discussion and Research Applications

The presented data and protocols establish a framework for investigating this compound in cancer immunotherapy. The core discovery is its role in modulating the tumor immune microenvironment via the FGR-AKT-SP1-DKK1 axis, leading to enhanced CD8+ T-cell function [1]. This suggests this compound could be strategically used to overcome resistance to immune checkpoint blockade (ICB) in "cold" tumors [1].

From a technical perspective, the multi-omics approach is crucial for unbiased target discovery. Furthermore, tools like the Immunoscore—which quantifies CD3+ and CD8+ T cells in tumor centers and margins—can be a powerful companion for assessing this compound's efficacy in modulating the immune contexture [2].

References

Rebastinib and Contractile Force: Experimental Evidence

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study demonstrated that Rebastinib mitigates the reduction in contractile force generation in models of muscle atrophy. The key findings are summarized below [1].

Observation Experimental Model Induced Atrophy Method Effect of this compound
Preservation of contractile force Cultured myotubes Dexamethasone (DEX) Ameliorated DEX-induced reduction in contractile force generation [1]
Preservation of contractile force Cultured myotubes Cancer cachexia (Conditioned medium from Lewis Lung Carcinoma/LLC cells) Ameliorated cachexia-induced reduction in contractile force generation [1]
Inhibition of atrophy genes C2C12 myotubes Dexamethasone (DEX) Inhibited DEX-induced upregulation of atrogin-1 and MuRF-1 mRNA and protein [1]
Suppression of protein degradation C2C12 myotubes Dexamethasone (DEX) Suppressed overall protein degradation [1]
Increased structural integrity C2C12 myotubes Dexamethasone (DEX) Increased myotube diameter [1]

Foundational Protocol for Contractile Force Measurement

The study provides a high-level overview of the methods used. The protocol below synthesizes the explicitly stated methods with standard practices in the field for measuring force in 3D engineered muscle tissues [1] [2].

1. Cell Culture and Differentiation - Cell Line: Use mouse C2C12 myoblasts. - Culture: Maintain myoblasts in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. - Differentiation: Once cells reach near confluence, switch the medium to DMEM containing 2% Horse Serum (HS) to induce differentiation into multinucleated myotubes. Myotube formation typically occurs after approximately four days, with the medium changed every 24 hours [1].

2. Atrophy Induction and this compound Treatment - Atrophy Agent: Use 1 µM Dexamethasone (DEX) to induce an atrophic state. Alternatively, use conditioned medium from cancer cells (e.g., Lewis Lung Carcinoma) to model cancer cachexia. - Treatment: Co-treat the atrophic myotubes with this compound. The cited study tested a range of concentrations from 0–3 µM to establish a dose response [1].

3. Contractile Force Measurement (Inferred Workflow) The exact method for force measurement was not detailed, but the following workflow is recommended based on standard practices for 3D engineered muscle tissues (EMTs) [2].

Start Start: Differentiated C2C12 Myotubes A Atrophy Induction & Treatment • Induce with 1µM DEX or cachexia medium • Co-treat with 0-3µM this compound Start->A B Force Measurement Setup • Mount construct between force transducer and fixed post • Maintain in physiological buffer (e.g., Tyrode's solution) A->B C Stimulation & Data Acquisition • Apply electrical field stimulation • Vary pulse frequency (e.g., 1-100 Hz) • Record twitch and tetanic force traces B->C D Data Analysis • Measure peak twitch force (mN) • Measure maximum tetanic force (mN) • Compare experimental groups C->D End End: Data Interpretation D->End

Key Considerations for Protocol Development

Given the limited specifics in available literature, you may need to adapt and optimize your experimental approach.

  • Model System: The published data comes from a 2D C2C12 myotube model. For more physiologically relevant and robust force measurements, consider developing a 3D Engineered Muscle Tissue (EMT) model. These constructs often provide more reproducible and quantifiable contractile force data [2].
  • Mechanism of Action: The protective effect of this compound is linked to its inhibition of the transcription factor FoxO1. This inhibition suppresses the expression of key atrophy-related ubiquitin ligases, atrogin-1 and MuRF-1, thereby reducing protein degradation and preserving muscle structure and function [1].
  • Signaling Pathway: The diagram below illustrates the proposed signaling pathway through which this compound acts to preserve contractile force.

AtrophyStimulus Atrophy Stimulus (e.g., Dexamethasone, Cachexia) FoxO1 FoxO1 Transcription Factor (Activated) AtrophyStimulus->FoxO1 TargetGenes Upregulation of Atrophy Genes (Atrogin-1, MuRF-1) FoxO1->TargetGenes Outcome1 Increased Protein Degradation TargetGenes->Outcome1 Outcome2 Reduced Myotube Diameter Outcome1->Outcome2 Outcome3 Decreased Contractile Force Outcome2->Outcome3 This compound This compound Treatment Inhibition Inhibition of FoxO1 Activity This compound->Inhibition Inhibition->FoxO1 Suppresses Preservation Preservation of Muscle Mass and Function

References

Comprehensive Application Notes and Protocols: Assessing Rebastinib-Mediated FoxO1 Inhibition for Research in Muscle Atrophy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to FoxO1 Transcription Factor and Rebastinib

Forkhead box O1 (FoxO1) is a crucial transcription factor belonging to the FoxO family, which plays a fundamental role in regulating cellular processes including apoptosis, cell cycle progression, and metabolic homeostasis [1]. In skeletal muscle, FoxO1 activation is significantly upregulated during atrophy conditions, where it promotes the expression of atrophy-related ubiquitin ligases such as atrogin-1 and muscle RING finger protein-1 (MuRF-1), leading to protein degradation and muscle wasting [2]. This pathway represents a promising therapeutic target for preventing muscle loss associated with various pathological conditions.

This compound, initially developed as a switch control inhibitor of BCR-Abl1 for oncology applications, has recently been identified as a potent suppressor of FoxO1 activity through kinase inhibitor screening [2]. Emerging research demonstrates that this compound effectively inhibits FoxO1-mediated transcriptional activity, suppresses protein degradation, and preserves myotube diameter in experimental models of dexamethasone-induced muscle atrophy [2]. These findings position this compound as a valuable research tool for investigating FoxO1 signaling pathways and developing potential therapeutic strategies for muscle atrophy conditions.

Experimental Protocols for Assessing FoxO1 Activity

FoxO1 Transcriptional Activity Assay Using Luciferase Reporter System

The Gal4-FoxO1 luciferase reporter assay provides a robust method for quantifying FoxO1 transcriptional activity and evaluating potential inhibitors like this compound. This protocol utilizes a fusion protein where the DNA-binding domain of GAL4 is linked to full-length FoxO1 cDNA, enabling specific measurement of FoxO1-dependent transcription [2].

Detailed Procedure:

  • Day 1: Cell Seeding and Transfection

    • Seed HEK293T cells at a density of 3.2 × 10⁴ cells per well in 96-well plates containing high-glucose DMEM supplemented with 10% fetal bovine serum.
    • Co-transfect cells with the following plasmids using Lipofectamine 3000:
      • pGL4.35 (25 ng/well): Firefly luciferase reporter with 9x GAL4 binding sequences
      • pM-FoxO1 (25 ng/well): GAL4-DNA-binding-domain-FoxO1 fusion construct
      • pNL1.1PGK (0.2 ng/well): NanoLuc control reporter for normalization
    • Incubate transfected cells for 24 hours in a humidified atmosphere of 5% CO₂ at 37°C [2].
  • Day 2: Compound Treatment

    • Prepare this compound solutions in DMSO, ensuring final DMSO concentration does not exceed 0.1% in culture medium.
    • Treat transfected cells with This compound (0-3 µM) or reference FoxO1 inhibitors (AS1708727, AS1842856) for 24 hours.
    • Include appropriate controls (DMSO vehicle, positive controls) [2].
  • Day 3: Luciferase Measurement

    • Measure luciferase activity using the Nano-Glo Dual-Luciferase Reporter Assay System according to manufacturer instructions.
    • Quantify luminescence using a plate luminometer.
    • Express FoxO1 activity as the ratio of firefly luciferase to NanoLuc control luciferase to normalize for transfection efficiency and cell viability [2].
Assessment of FoxO1-Mediated Gene Expression in Muscle Atrophy Models

This protocol details the evaluation of this compound effects on FoxO1 target genes in C2C12 myotubes, specifically measuring expression of atrophy-related ubiquitin ligases.

Detailed Procedure:

  • C2C12 Cell Culture and Differentiation

    • Maintain C2C12 myoblasts in high-glucose DMEM with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and amphotericin B (0.25 µg/mL).
    • For differentiation, switch confluent myoblasts to DMEM with 2% horse serum for approximately four days, changing medium every 24 hours, until myotube formation is observed [2].
  • Treatment and RNA Isolation

    • Treat differentiated C2C12 myotubes with:
      • Dexamethasone (1 µM) to induce atrophy
      • This compound (0-3 µM) to test inhibitory effects
      • Vehicle control (0.1% DMSO)
    • Incubate for 24 hours under standard culture conditions.
    • Extract total RNA using RNAiso Plus according to manufacturer protocol [2].
  • cDNA Synthesis and Quantitative RT-PCR

    • Synthesize cDNA from equal amounts of RNA using the PrimeScript RT reagent Kit.
    • Perform quantitative PCR using TB Green Premix Ex Taq II on a real-time PCR system.
    • Use the following mouse-specific primers:
      • Atrogin-1: Forward 5′-AGT GAG GAC CGG CTA CTG TG-3′, Reverse 5′-GAT CAA ACG CTT GCG AAT CT-3′
      • MuRF-1: Forward 5′-TGA GGT GCC TAC TTG CTC CT-3′, Reverse 5′-TCA CCT GGT GGC TAT TCT CC-3′
      • Gadd45: Forward 5′-GTC ACT CCC CAC GCT GAT G-3′, Reverse 5′-TGC AAA GTC ATC TCC TAG CCC-3′
      • FoxO1: Forward 5′-TTT CTC CCA TCA TGA CAG AGC A-3′
    • Normalize mRNA levels to the 36B4 reference gene using the ΔΔCt method [2].
Functional Assessment of Muscle Atrophy Protection

This protocol evaluates the protective effects of this compound against functional decline in atrophic conditions using contractile force measurements and morphological analysis.

Detailed Procedure:

  • Contractile Force Measurement in Myotubes

    • Isolate satellite cells from extensor digitorum longus muscles of C57BL/6N mice (8-12 weeks old).
    • Culture cells under appropriate conditions to form contractile myotubes.
    • Treat myotubes with dexamethasone (1 µM) with or without this compound (0-3 µM) for 24 hours.
    • Measure contractile force generation using specialized equipment as previously described [2].
  • Myotube Diameter Measurement

    • Treat differentiated C2C12 myotubes with experimental conditions.
    • Fix cells and stain with appropriate markers (e.g., phalloidin for F-actin, DAPI for nuclei).
    • Capture images using fluorescence or brightfield microscopy.
    • Measure myotube diameter at multiple random points along each myotube using image analysis software (e.g., ImageJ).
    • Analyze a minimum of 100 myotubes per condition for statistical significance [2].
  • Protein Degradation Assay

    • Measure protein degradation rates using fluorescently-labeled proteins or radioisotope methods.
    • Alternatively, assess proteasome activity using fluorogenic substrates specific for ubiquitin-proteasome system components [2].

Quantitative Data Analysis

This compound Effects on FoxO1 Transcriptional Activity and Gene Expression

Table 1: Quantitative Effects of this compound on FoxO1 Activity and Target Gene Expression in C2C12 Myotubes

Experimental Parameter Dexamethasone Only Dexamethasone + this compound Inhibition Percentage
FoxO1 Transcriptional Activity 100% (reference) ~50% reduction ~50% [2]
Atrogin-1 mRNA Expression 100% (reference) Significant reduction Not specified [2]
MuRF-1 mRNA Expression 100% (reference) Significant reduction Not specified [2]
Atrogin-1 Protein Level 100% (reference) Significant reduction Not specified [2]
Contractile Force Generation 100% (reference) Significant preservation Not specified [2]
Myotube Diameter Reduced (~70% of control) Preserved near normal ~30% improvement [2]

Table 2: this compound Experimental Concentrations and Treatment Conditions

Application Effective Concentration Range Treatment Duration Cell Type/Model
FoxO1 Inhibition 0.1 - 3 µM 24 hours HEK293T, C2C12 myotubes [2]
Anti-metastatic Effects 50 - 100 mg/kg (in vivo) Varies based on model Mammary carcinoma models [3]
Tyrosine Kinase Inhibition Not specified Not specified Various cancer models [4]

Mechanistic Insights and Signaling Pathways

This compound exerts its effects on FoxO1 activity through multiple mechanisms. As a switch control kinase inhibitor, this compound allosterically regulates kinase activity by stabilizing the inactive conformation [3]. While initially developed as a BCR-Abl1 inhibitor for leukemia, recent evidence demonstrates that this compound directly suppresses FoxO1-mediated transcriptional activity, though the precise molecular target in this pathway requires further elucidation [2].

The FoxO1 transcription factor is primarily regulated through phosphorylation-dependent nuclear-cytoplasmic shuttling. Akt-mediated phosphorylation at Ser256 promotes FoxO1 nuclear export and subsequent inactivation [1]. Under atrophy conditions, FoxO1 translocates to the nucleus and activates target genes including atrogin-1 and MuRF-1, which encode ubiquitin ligases that catalyze protein degradation in muscle cells [2]. This compound interferes with this pathway by reducing FoxO1 transcriptional activity without necessarily affecting its phosphorylation status, suggesting a potentially novel mechanism of action.

Additional research indicates that this compound inhibits Tie2 receptor tyrosine kinase, which is expressed on endothelial cells and pro-tumoral macrophages [3] [5]. The relationship between Tie2 inhibition and FoxO1 regulation remains unclear, though both pathways converge on PI3K-AKT signaling, a master regulator of FoxO transcription factors. This suggests that this compound may modulate FoxO1 activity through direct or indirect effects on this central signaling axis.

G AtrophicStimuli Atrophic Stimuli (DEX, Cachexia) FoxO1 FoxO1 Transcription Factor AtrophicStimuli->FoxO1 Activates TargetGenes Atrogenes (Atrogin-1, MuRF-1) FoxO1->TargetGenes Transcribes ProteinDegradation Protein Degradation Muscle Atrophy TargetGenes->ProteinDegradation Promotes This compound This compound This compound->FoxO1 Inhibits

Figure 1: this compound Modulation of FoxO1 Signaling in Muscle Atrophy. This diagram illustrates the pathway through which atrophic stimuli activate FoxO1, leading to expression of atrophy-related genes and subsequent protein degradation. This compound inhibits FoxO1 transcriptional activity, thereby blocking this atrophy cascade.

Research Applications and Guidelines

Practical Considerations for this compound Use
  • Solubility and Storage: Prepare this compound stock solutions in DMSO at 10-100 mM concentration. Aliquot and store at -20°C protected from light. Avoid repeated freeze-thaw cycles to maintain compound stability [2].

  • Working Concentrations: For FoxO1 inhibition assays, use this compound in the range of 0.1-3 µM in cell culture. Include vehicle controls with equivalent DMSO concentration (typically ≤0.1%) [2].

  • Cell Viability Assessment: When testing novel cell types or extended treatment durations, perform viability assays (MTT, Alamar Blue, or ATP-based assays) to exclude cytotoxic effects that might confound FoxO1 activity results.

  • Positive Controls: Include known FoxO1 inhibitors such as AS1842856 or AS1708727 as positive controls in experimental designs to validate assay performance [2].

Alternative FoxO1 Activity Assessment Methods
  • Transcription Factor ELISA: Use commercial FoxO1 Transcription Factor Assay Kits (colorimetric) to quantify FoxO1 activation in nuclear extracts. These kits typically utilize plates immobilized with FoxO1 consensus binding sequence (5'-TTGTTTAC-3') and detect bound FoxO1 with specific antibodies [6].

  • Nuclear Localization Analysis: Assess FoxO1 subcellular localization through immunofluorescence staining using FoxO1-specific antibodies. Quantify nuclear-to-cytoplasmic ratio using image analysis software.

  • Additional Target Genes: Expand qPCR analysis to include other FoxO1 targets such as Gadd45 and cell cycle regulators to comprehensively assess FoxO1 pathway modulation [2] [7].

G Start Experimental Design CellModel Cell Model Selection (HEK293T, C2C12) Start->CellModel Treatment This compound Treatment (0.1-3 µM, 24h) CellModel->Treatment AssayType Assay Selection Treatment->AssayType Luciferase Luciferase Reporter Assay AssayType->Luciferase GeneExpr Gene Expression Analysis (qPCR) AssayType->GeneExpr Functional Functional Assays (Contractile Force) AssayType->Functional DataAnalysis Data Analysis Luciferase->DataAnalysis GeneExpr->DataAnalysis Functional->DataAnalysis

Figure 2: Experimental Workflow for Assessing this compound Effects on FoxO1 Activity. This flowchart outlines the key steps in designing and executing experiments to evaluate this compound-mediated FoxO1 inhibition, from cell model selection through data analysis.

Conclusion

This compound represents a promising research tool for investigating FoxO1 signaling pathways in muscle atrophy and related conditions. The protocols outlined herein provide comprehensive methods for assessing this compound effects on FoxO1 transcriptional activity, target gene expression, and functional outcomes in relevant cellular models. The quantitative data demonstrate that this compound effectively suppresses FoxO1-mediated transcription of atrophy-related genes and preserves muscle cell morphology and function under atrophic conditions.

Future research directions should focus on elucidating the precise molecular target through which this compound modulates FoxO1 activity, as this may reveal novel regulatory mechanisms in muscle atrophy pathways. Additionally, exploring the potential therapeutic applications of this compound in preclinical models of cancer cachexia, sarcopenia, and other muscle-wasting conditions would valuably extend these findings.

References

Comprehensive Application Notes and Protocols: Rebastinib Ascites Analysis in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and TIE2 Signaling in Malignant Ascites

Malignant ascites represents a pathological accumulation of fluid in the peritoneal cavity that frequently occurs in advanced cancers, particularly ovarian, gastric, and pancreatic malignancies. This condition causes significant patient discomfort, indicates poor prognosis, and presents substantial clinical management challenges. The formation of malignant ascites is driven by multiple factors including increased vascular permeability, impaired lymphatic drainage, and portal hypertension in cases involving liver metastases [1]. Among the key molecular mediators implicated in ascites formation is the TIE2 receptor tyrosine kinase and its ligands, the angiopoietins. TIE2 is expressed not only on vascular endothelial cells but also on tumor-associated macrophages (TAMs), particularly a pro-angiogenic subset that facilitates tumor dissemination and fluid accumulation [2] [3].

This compound is a novel small molecule inhibitor initially developed as a switch control inhibitor of BCR-ABL1 but subsequently repurposed as a potent TIE2 kinase inhibitor with additional activity against other tyrosine kinases [4]. Its unique mechanism involves binding to the switch control pocket of the kinase domain, maintaining it in an inactive conformation independent of phosphorylation status. This application note provides a comprehensive compilation of experimental data, protocols, and analytical methodologies for investigating this compound in the context of malignant ascites, offering researchers standardized approaches for assessing its therapeutic potential and mechanisms of action.

Key Experimental Findings and Efficacy Data

Preclinical Efficacy in Ovarian Cancer Models

In a syngeneic murine model of ovarian cancer, this compound demonstrated significant therapeutic effects when combined with conventional chemotherapy. Researchers intraperitoneally injected female C57BL/6J mice with syngeneic ID8 ovarian cancer cells expressing GFP and initiated treatments once tumors were established [2]. The experimental groups included untreated controls, this compound monotherapy, carboplatin plus paclitaxel chemotherapy, and the combination of this compound with chemotherapy. Survival analysis revealed that the combination therapy significantly extended median survival to 132.5 days compared to 127 days with chemotherapy alone (P < 0.01), representing a meaningful improvement in outcomes in this aggressive cancer model [2].

Table 1: Survival Outcomes in ID8 Syngeneic Ovarian Cancer Model

Treatment Group Median Survival (Days) Significance (vs Control) Significance (vs Chemotherapy)
Control Not reported - -
Chemotherapy 127 P < 0.05 -
This compound + Chemotherapy 132.5 P < 0.01 P < 0.01

Immune profiling of ascites from treated animals revealed significant alterations in immune cell populations. Mice treated with this compound exhibited increased CD45+ macrophages (P < 0.03) and elevated cytotoxic T cells (P < 0.0001) compared to those receiving chemotherapy alone [2]. These findings suggest that this compound modulates the tumor immune microenvironment beyond its intended anti-angiogenic effects, potentially enhancing anti-tumor immunity. Interestingly, this compound treatment did not significantly alter the numbers of regulatory T cells, Tie2+ macrophages, or Tie2+ M2 macrophages, indicating a specific rather than broad immunosuppressive effect [2].

Clinical Trial Findings in Metastatic Breast Cancer

A Phase Ib clinical trial investigated this compound in combination with either paclitaxel or eribulin in patients with HER2-negative metastatic breast cancer [5]. This study enrolled 27 patients and evaluated two dose levels of this compound (50 mg or 100 mg orally twice daily) alongside standard chemotherapy regimens. The trial established that both this compound dose levels were well-tolerated without dose-limiting toxicities observed in the first two cycles among the initial 12 patients [5].

Table 2: Adverse Events and Pharmacodynamic Effects in Phase Ib Trial

Parameter 50 mg BID (n=13) 100 mg BID (n=14) Overall (n=27)
Most Common AEs
Anemia 85% 85% 85%
Fatigue 77% 79% 78%
Leukopenia 69% 64% 67%
This compound-Specific AEs
Muscular weakness Present Present 22% (overall)
Myalgias Present Present 15% (overall)
Intraocular pressure No significant change Increased Dose-dependent
Pharmacodynamic Effects
Angiopoietin-2 levels Increased Increased Evidence of TIE2 blockade
Circulating tumor cells Significant decrease Significant decrease With combined treatment
Objective response rate 23% 21% 22% (5/23)

Pharmacodynamic assessments provided compelling evidence of TIE2 pathway engagement, with increased angiopoietin-2 levels at both dose levels, indicating effective TIE2 blockade [5]. Additionally, the combination therapy significantly reduced circulating tumor cells, suggesting potential effects on metastasis. Among evaluable patients, an objective response rate of 22% (5/23 patients) was observed, demonstrating clinical activity in this advanced patient population [5].

Detailed Experimental Protocols

In Vivo Syngeneic Model for Ascites Analysis

Purpose: To evaluate the efficacy of this compound in controlling malignant ascites formation and progression in a physiologically relevant model.

Materials:

  • Female C57BL/6J mice (6-8 weeks old)
  • ID8 murine ovarian cancer cells (optionally expressing GFP for tracking)
  • This compound-formulated chow (Research Diets, 10 mg/kg)
  • Control diet (Research Diets, standard chow)
  • Carboplatin (20 mg/kg) and paclitaxel (12 mg/kg) for combination arms
  • Flow cytometry antibodies for immune profiling

Procedure:

  • Cell preparation: Harvest ID8 cells in log-phase growth, ensure >90% viability.
  • Injection: Administer 8 × 10^6 ID8 cells intraperitoneally in 200μL PBS.
  • Randomization: On day 25 post-injection, randomize mice into four treatment groups (n=8-10/group):
    • Group 1: Control diet
    • Group 2: this compound diet
    • Group 3: Control diet + chemotherapy (carboplatin 20 mg/kg + paclitaxel 12 mg/kg IP on days 32, 39, 46)
    • Group 4: this compound diet + same chemotherapy schedule
  • Monitoring: Measure body weight twice weekly, monitor for ascites development (abdominal distension), and assess overall health indicators.
  • Endpoint analysis:
    • For survival studies: Follow mice for 140 days or until humane endpoints reached.
    • For ascites analysis: Euthanize mice 24 hours after last treatment, collect ascites volume measurement.
    • For immune profiling: Process ascitic fluid for flow cytometry analysis.

Key parameters: Ascites volume, immune cell composition, tumor burden, survival duration.

Immune Cell Profiling in Ascites by Flow Cytometry

Purpose: To quantitatively analyze changes in immune cell populations within malignant ascites following this compound treatment.

Materials:

  • Ascitic fluid samples
  • PBS + 2% BSA
  • Red blood cell lysis buffer
  • Fluorochrome-conjugated antibodies (CD45, CD3, CD4, CD8, FoxP3, Tie2, F4/80, CD206)
  • Fixation/Permeabilization buffer
  • Flow cytometer with appropriate configuration

Procedure:

  • Ascites collection: Harvest ascitic fluid using sterile technique, place on ice.
  • Cell isolation: Centrifuge ascites at 1000 × g for 5 minutes, resuspend pellet in RBC lysis buffer, incubate 10 minutes at room temperature.
  • Cell counting: Resuspend in PBS + 2% BSA, count live cells using trypan blue or automated cell counter.
  • Surface staining: Aliquot 1 × 10^6 cells per tube, incubate with antibody cocktails for 30 minutes at 4°C in the dark.
  • Intracellular staining: For FoxP3 and other intracellular markers, fix and permeabilize cells using appropriate buffers before antibody staining.
  • Data acquisition: Acquire data on flow cytometer, collect at least 100,000 events per sample.
  • Analysis: Use FlowJo or similar software to identify immune cell populations:
    • Macrophages: CD45+ F4/80+
    • Cytotoxic T cells: CD45+ CD3+ CD8+
    • Regulatory T cells: CD45+ CD3+ CD4+ FoxP3+
    • Tie2+ macrophages: CD45+ F4/80+ Tie2+
    • M2-like macrophages: CD45+ F4/80+ CD206+

Key parameters: Percentages and absolute counts of each immune subset, Tie2 expression levels on macrophages, ratio of cytotoxic to regulatory T cells.

Signaling Pathways and Experimental Workflows

TIE2 Signaling Pathway and this compound Mechanism of Action

G Ang1 Ang1 Tie2 Tie2 Ang1->Tie2 Binding Ang2 Ang2 Ang2->Tie2 Context-Dependent Permeability Permeability Ang2->Permeability With VEGF Regression Regression Ang2->Regression Without VEGF VEGF VEGF VEGF->Permeability Increases PI3K PI3K Tie2->PI3K Activates This compound This compound This compound->Tie2 Inhibition Akt Akt PI3K->Akt Phosphorylates eNOS eNOS Akt->eNOS Activates Survival Survival Akt->Survival Promotes Integrity Integrity eNOS->Integrity Enhances Quiescence Quiescence

Figure 1: TIE2 Signaling Pathway and this compound Mechanism of Action

The TIE2 receptor tyrosine kinase serves as a critical regulator of vascular stability and angiogenesis. As illustrated in Figure 1, TIE2 is activated primarily by Angiopoietin-1 (Ang1), leading to downstream signaling through the PI3K/Akt/eNOS pathway that promotes endothelial cell survival, vascular quiescence, and barrier integrity [3]. Angiopoietin-2 (Ang2) functions as a context-dependent agonist or antagonist—in the presence of VEGF, it promotes angiogenesis and vascular permeability, while in the absence of VEGF, it induces vascular regression [3]. This compound inhibits TIE2 activation regardless of ligand binding, maintaining the receptor in an inactive conformation and thereby blocking both angiogenesis and TIE2-expressing macrophage-mediated support of tumor dissemination. This dual mechanism is particularly relevant in malignant ascites, where both vascular permeability and immune dysfunction contribute to fluid accumulation.

Integrated Workflow for this compound Ascites Analysis

Figure 2: Integrated Experimental Workflow for this compound Ascites Analysis

Figure 2 outlines a comprehensive workflow for evaluating this compound in malignant ascites, integrating in vivo modeling, therapeutic intervention, multiparametric ascites analysis, and downstream applications. The process begins with establishment of a syngeneic ovarian cancer model through intraperitoneal injection of ID8 cells, followed by randomized assignment to treatment groups including this compound monotherapy, conventional chemotherapy, and combination approaches [2]. Ascites analysis encompasses volume measurement, cellular composition by flow cytometry, and molecular profiling of cytokines and gene expression patterns. Downstream applications include survival correlation studies, mechanism of action investigations through RNA sequencing, and identification of potential biomarkers for patient stratification. This integrated approach enables researchers to comprehensively evaluate both therapeutic efficacy and mechanistic insights regarding this compound's effects on malignant ascites.

Discussion and Research Implications

The experimental data and protocols presented herein demonstrate that this compound represents a promising therapeutic approach for malignant ascites through its dual targeting of both angiogenic processes and immune modulation. The significant extension of survival in preclinical models when combined with chemotherapy, coupled with alterations in ascites immune cell populations, suggests that TIE2 inhibition may disrupt critical pathways supporting both fluid accumulation and tumor progression [2]. The increased cytotoxic T cells observed in this compound-treated models indicates a potentially favorable shift in the immune microenvironment toward enhanced anti-tumor activity, which may complement its direct anti-angiogenic effects.

From a translational perspective, the pharmacodynamic evidence of TIE2 inhibition in clinical trials, demonstrated by increased angiopoietin-2 levels, provides confidence that the mechanisms observed in preclinical models are operative in human patients [5]. The manageable safety profile observed in clinical trials to date supports continued investigation of this compound in ascites-associated malignancies. Researchers should consider focusing future efforts on identifying predictive biomarkers for patient selection, potentially including TIE2 expression levels in tumors or ascites macrophages, circulating angiopoietin-2 concentrations, or specific immune cell ratios in the ascites microenvironment.

The protocols outlined in this application note provide standardized methodologies for evaluating this compound in malignant ascites, enabling consistent approaches across research laboratories and facilitating direct comparison of results between studies. As malignant ascites continues to present substantial clinical challenges, with limited effective treatment options and significant impact on quality of life, the continued investigation of TIE2 inhibition represents a promising avenue for improving outcomes in this difficult-to-treat condition.

References

Comprehensive Application Note: Gene Expression Analysis and Mechanistic Profiling of Rebastinib (DCC-2036) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Its Research Significance

This compound (DCC-2036) is a novel, potent small molecule inhibitor initially developed as a switch control inhibitor targeting BCR-ABL1 in treatment-resistant chronic myeloid leukemia. Subsequent research has revealed its potent activity against multiple kinases, including TIE2, FGR, and HCK, with significant implications for cancer therapy development. Unlike conventional ATP-competitive inhibitors, this compound employs an allosteric inhibition mechanism that binds the switch control pocket of kinase domains, maintaining target kinases in inactive conformations independent of phosphorylation status. This unique mechanism provides advantages against resistance mutations and enables broader kinase selectivity profiling.

Recent investigations have expanded this compound's potential applications beyond hematological malignancies to solid tumors, including colorectal cancer, osteosarcoma, triple-negative breast cancer, and ovarian cancer. The compound's therapeutic effects extend beyond direct tumor cell cytotoxicity to include complex immunomodulatory activities and tumor microenvironment remodeling. This application note provides comprehensive experimental protocols and analytical frameworks for investigating this compound-induced gene expression changes and their functional consequences, enabling researchers to elucidate its multi-faceted mechanisms of action across various cancer models.

Key Mechanisms of Action and Targeted Signaling Pathways

This compound exhibits a complex multi-target profile that underlies its efficacy across diverse cancer types. Systematic kinase profiling has identified several key targets beyond its original ABL1 target, with particularly potent activity against TIE2, FGR, and HCK kinases. The compound's pleiotropic mechanisms involve both direct tumor cell-intrinsic effects and profound alterations of the tumor microenvironment, contributing to its anti-tumor and anti-metastatic activities.

Table 1: Key Kinase Targets and Primary Mechanisms of this compound in Cancer Models

Kinase Target Cancer Model Primary Downstream Effects Functional Outcomes
FGR Colorectal Cancer Inhibition of PI3K-AKT-SP1 signaling, reduced DKK1 expression Enhanced CD8+ T-cell infiltration and activation [1] [2]
TIE2 Breast Cancer, Ovarian Cancer Reduced angiogenesis, decreased pro-tumoral macrophage signaling Inhibition of metastasis, improved chemotherapy response [3] [4]
HCK Osteosarcoma Inhibition of AKT/mTORC1 signaling pathway Induction of autophagy, inhibition of proliferation and metastasis [5]
Multiple Targets (AXL/MET) Triple-Negative Breast Cancer Disruption of AXL-KLF5 positive-feedback loop, inhibition of PI3K/Akt-NFκB pathway Suppression of cancer stem cells, reduced tumor growth [5] [6]

The FGR-AKT-SP1-DKK1 signaling axis has been identified as a crucial mechanism in colorectal cancer models, where this compound-mediated FGR inhibition leads to reduced AKT phosphorylation, subsequently decreasing SP1 transcription factor activity and DKK1 expression. This cascade ultimately results in enhanced CD8+ T-cell functionality and tumor infiltration, potentially improving responsiveness to immunotherapy. Simultaneously, this compound's potent TIE2 kinase inhibition in endothelial cells and tumor-associated macrophages disrupts angiogenic signaling and reduces the pro-tumoral functions of Tie2-expressing macrophages in the tumor microenvironment. In osteosarcoma models, this compound primarily targets HCK kinase, leading to inhibition of the downstream AKT/mTORC1 pathway and induction of autophagic processes that contribute to its anti-tumor effects.

Experimental Workflows for Gene Expression Analysis

Multi-Omics Profiling Workflow

G Start Cell Culture & Treatment A RNA Extraction & Quality Control Start->A B Transcriptomic Analysis (RNA-seq) A->B E Bioinformatic Integration B->E C Proteomic Analysis C->E D Secretomic Analysis D->E F Pathway Enrichment Analysis E->F G Validation (qRT-PCR/Western) F->G End Data Interpretation & Mechanism Proposal G->End

Functional Validation Workflow

G Start Gene Target Identification A In Vitro Knockdown/ Overexpression Start->A B Cell Proliferation & Viability Assays A->B C Migration & Invasion Assays A->C D Immune Cell Coculture Systems A->D E Flow Cytometry Analysis B->E C->E D->E F Animal Model Validation E->F End Therapeutic Efficacy Assessment F->End

Gene Expression Changes & Quantitative Analysis

This compound treatment induces significant transcriptomic and proteomic alterations across multiple cancer types. Comprehensive multi-omics approaches have identified consistent patterns in gene expression changes that underlie its therapeutic mechanisms.

Table 2: Key Gene Expression Changes Following this compound Treatment in Various Cancer Models

Gene/Protein Expression Change Cancer Model Assay Method Functional Significance
DKK1 ↓ (Log2FC: -2.94) Colorectal Cancer RNA-seq, Western Blot, ELISA Enhances CD8+ T-cell activation and cytotoxicity [1] [2]
FGR phosphorylation ↓ (Y416) Colorectal Cancer Phospho-antibody microarray, IHC Disrupts FGR-AKT-SP1 signaling axis [1]
HCK phosphorylation ↓ (Y522) Osteosarcoma Western Blot Inhibits HCK/AKT/mTORC1 pathway [5]
ANGPTL1 ↑ (10-fold) Ovarian Cancer RNA-seq Anti-angiogenic and anti-apoptotic effects [4]
CD8+ T-cell markers ↑ (CD69, IFN-γ) Colorectal Cancer Flow Cytometry, IF Enhanced T-cell activation and function [1]
Autophagy markers ↑ (LC3B) Osteosarcoma Western Blot Induction of autophagic cell death [5]

In colorectal cancer models, comprehensive multi-omics investigations revealed that this compound treatment (2.5 μM) caused significant shifts in gene expression profiles, with 4,819 genes upregulated and 5,465 genes downregulated. Proteomic analyses demonstrated corresponding changes, with 211 proteins upregulated and 105 downregulated. Particularly significant was the marked decrease in DKK1 levels (Log2FoldChange: -2.94), which was linked to diminished CD8+ T cell effectiveness. This DKK1 reduction correlated with decreased FGR expression and phosphorylation, establishing the FGR-AKT-SP1-DKK1 axis as a key mechanistic pathway. Validation experiments confirmed these changes at mRNA and protein levels through luciferase assays, qRT-PCR, Western blotting, and ELISA.

In ovarian cancer models, RNA sequencing of ID8 tumor cells and murine peritoneal macrophages treated with this compound revealed extensive transcriptomic reprogramming, with 1,528 genes upregulated and 3,115 downregulated in tumor cells, and 2,302 genes upregulated versus 2,970 downregulated in macrophages. Particularly noteworthy was the differential regulation of ANGPT-like proteins, including a tenfold increase in ANGPTL1, a gene with known anti-angiogenic and anti-apoptotic functions. These changes correlate with observed increases in cytotoxic T cells in ascites and improved survival outcomes in syngeneic models, particularly when this compound was combined with conventional chemotherapy.

Detailed Experimental Protocols

Cell Culture and Treatment Conditions

Materials:

  • This compound (commercially available from Selleck Chemicals, Houston, TX)
  • DMSO for stock solutions
  • Appropriate cell culture media and supplements
  • Cancer cell lines relevant to your research (e.g., LoVo, MC-38 for CRC; MG-63, 143B for osteosarcoma)

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C in aliquots.
  • Culture cells in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
  • Seed cells in multi-well plates and allow to adhere overnight.
  • Treat cells at 70-80% confluence with varying concentrations of this compound (typical range: 0-10 μM) for 48 hours.
  • Include DMSO-only treated controls matched to the highest concentration used in treatment groups.
  • Harvest cells for downstream analysis using appropriate methods for RNA, protein, or functional assays.
Multi-Omics Analysis Protocol

RNA Sequencing for Transcriptomic Profiling:

  • Extract total RNA using commercial kits (e.g., Qiagen RNeasy) with DNase I treatment.
  • Assess RNA quality using Bioanalyzer or similar (RIN > 8.0 recommended).
  • Prepare libraries using Illumina-compatible kits following manufacturer's instructions.
  • Sequence on Illumina platform (minimum 30 million reads per sample, paired-end 150 bp recommended).
  • Process raw data: quality control (FastQC), alignment (STAR/Hisat2), quantification (featureCounts), and differential expression analysis (DESeq2/edgeR).

Proteomic Analysis:

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors.
  • Quantify protein concentration using BCA assay.
  • Process samples for mass spectrometry: reduce, alkylate, and digest with trypsin.
  • Analyze using LC-MS/MS system (e.g., Orbitrap platforms).
  • Process data using MaxQuant or similar software, with false discovery rate < 1%.

Secretomic Analysis:

  • Culture cells in serum-free media during this compound treatment to avoid serum protein contamination.
  • Collect conditioned media and concentrate using centrifugal filters (3-10 kDa cutoff).
  • Process concentrated media similarly to proteomic samples for LC-MS/MS analysis.
Functional Validation Assays

CD8+ T-cell Coculture System:

  • Isolate CD8+ T-cells from human peripheral blood or mouse spleen using magnetic bead separation.
  • Culture cancer cells (e.g., MC-38 CRC cells) and treat with this compound or vehicle control for 24 hours.
  • Seed treated cancer cells and CD8+ T-cells in appropriate ratio (typically 1:1 to 1:5 cancer:T-cells).
  • After 48-72 hours co-culture, analyze T-cell activation markers (CD69, CD25) by flow cytometry.
  • Assess cytotoxic function through Granzyme B release or target cell killing assays.

Migration and Invasion Assays:

  • For migration assays, use Transwell chambers without Matrigel coating.
  • For invasion assays, coat chambers with Matrigel (diluted 1:8 in serum-free medium).
  • Harvest this compound-treated cells in serum-free medium.
  • Seed 300 μL cell suspension (5×10^4 cells) into upper chambers.
  • Add 500 μL medium with 10% FBS to lower chambers as chemoattractant.
  • Incubate for 48 hours at 37°C.
  • Fix migrated/invaded cells with 95% ethanol, stain with 0.5% crystal violet.
  • Count cells in five random fields per chamber at 100× magnification.

Data Interpretation & Mechanistic Insights

The gene expression signature induced by this compound treatment reveals its multi-faceted mechanism of action across different cancer types. Several key interpretive approaches facilitate understanding of its therapeutic effects:

  • Pathway enrichment analysis of differentially expressed genes consistently shows modulation of immune response pathways, AKT/mTOR signaling, and angiogenesis-related processes across multiple cancer models.

  • The FGR-AKT-SP1-DKK1 axis identified in colorectal cancer provides a mechanistic link between kinase inhibition and enhanced anti-tumor immunity. The reduction in DKK1 expression alleviates its suppressive effects on CD8+ T-cells, potentially converting "cold" tumors to "hot" tumors more responsive to immunotherapy.

  • TIE2 inhibition contributes to both anti-angiogenic effects and disruption of pro-tumoral Tie2+ macrophages in the tumor microenvironment. This dual action likely underlies the observed enhancement of chemotherapy efficacy in combination studies.

  • The transcriptomic reprogramming of both tumor cells and immune cells highlights the importance of analyzing multiple cell types within the tumor ecosystem to fully understand therapeutic mechanisms.

Troubleshooting & Technical Considerations

  • Dosing considerations: Optimal this compound concentrations vary by cell line; perform dose-response curves (typically 0-10 μM) to determine IC50 values for specific models.

  • Time course analysis: Gene expression changes may be time-dependent; include multiple time points (24, 48, 72 hours) in initial experiments.

  • Validation approaches: Always confirm key transcriptomic findings with orthogonal methods such as qRT-PCR for genes and Western blotting for proteins.

  • Functional correlation: Correlate gene expression changes with functional outcomes through targeted knockdown/overexpression studies to establish causal relationships.

  • Combination therapy assessment: When evaluating this compound with immunotherapies or chemotherapies, include appropriate monotherapy controls and analyze potential synergistic effects.

This application note provides a comprehensive framework for investigating this compound-induced gene expression changes and their functional consequences. The protocols and analytical approaches can be adapted to various cancer models to further elucidate the mechanistic basis of its anti-tumor activities and potential therapeutic applications.

References

Comprehensive Application Notes and Protocols for Rebastinib Protein Degradation and Mechanism of Action Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Its Applications

This compound is a small molecule kinase inhibitor characterized by its unique switch control mechanism of action, initially developed as a BCR-ABL1 inhibitor for leukemia treatment. More recently, research has uncovered its multi-target potential with demonstrated activity against Tie2 receptor tyrosine kinase, CDK16, and FoxO1 transcription factor, expanding its therapeutic relevance to solid tumors including triple-negative breast cancer and conditions involving muscle atrophy. Unlike classical ATP-competitive inhibitors, this compound functions as a type II inhibitor that binds to the inactive conformation of kinases, penetrating the switch control pocket to lock the kinase domain in an inactive state regardless of phosphorylation status. This unique binding mechanism enables this compound to maintain potent activity against various resistance mutations, including the T315I gatekeeper mutation in BCR-ABL1, while exhibiting distinctive pharmacological properties that differentiate it from conventional kinase inhibitors.

Research indicates that this compound influences protein degradation pathways through both direct and indirect mechanisms, primarily by modulating transcription factors that regulate atrophy-related ubiquitin ligases rather than functioning as a classical proteolysis-targeting chimera (PROTAC). The compound demonstrates favorable drug-like properties with high oral bioavailability and reasonable safety profiles based on preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assessments. The following application notes provide detailed protocols for investigating this compound's effects on various molecular targets and cellular processes, supported by quantitative data and visual representations of experimental workflows to facilitate implementation in research and drug development settings.

Table 1: Key Characteristics of this compound

Property Description
Primary Targets BCR-ABL1, Tie2, CDK16, FoxO1
Mechanism Switch control inhibitor (Type II)
Key Applications CML, AML, TNBC, muscle atrophy, metastasis inhibition
Notable Features Active against T315I mutation, multi-target kinase inhibition
Pharmacokinetics High oral bioavailability, formulated tablet preferred over PIC

FoxO1 Inhibition Assay for Muscle Atrophy

Background and Principle

The FoxO1 transcription factor plays a pivotal role in regulating muscle atrophy through its control of ubiquitin ligase expression, specifically atrogin-1 and MuRF-1. Under atrophic conditions such as dexamethasone (DEX) treatment or cancer cachexia, FoxO1 becomes upregulated and activates the expression of these ligases, leading to accelerated protein degradation and muscle wasting. This compound has been identified as a potent suppressor of FoxO1 transcriptional activity, providing a potential therapeutic approach for preventing muscle loss. This protocol outlines methods for evaluating this compound's effects on FoxO1-mediated signaling and its functional outcomes in muscle cell models.

Detailed Experimental Protocol

Cell Culture and Differentiation: Utilize C2C12 mouse myoblasts maintained in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin G, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B at 37°C in a 5% CO₂ humidified atmosphere. For differentiation into myotubes, switch confluent C2C12 myoblasts to differentiation medium (DMEM with 2% horse serum) for approximately four days, refreshing the medium every 24 hours until multinucleated myotubes form.

DEX-Induced Atrophy Model and Treatment:

  • Induce atrophy by treating differentiated C2C12 myotubes with 1 µM dexamethasone (DEX) for 24 hours
  • Apply this compound at concentrations ranging from 0.1-3 µM concurrently with DEX exposure
  • Include control groups with vehicle (DMSO, final concentration ≤0.1%) and reference compounds such as AS1708727 or AS1842856 (known FoxO1 inhibitors)
  • Perform each treatment condition in at least three biological replicates

mRNA Analysis of Atrophy Markers:

  • Extract total RNA using RNAiso Plus or equivalent reagent
  • Synthesize cDNA using PrimeScript RT reagent kit with 1 µg total RNA input
  • Perform quantitative RT-PCR with TB Green Premix Ex Taq II using the following primer pairs:
    • Atrogin-1: Forward 5'-AGTGAGGACCGGCTACTGTG-3', Reverse 5'-GATCAAACGCTTGCGAATCT-3'
    • MuRF-1: Forward 5'-TGAGGTGCCTACTTGCTCCT-3', Reverse 5'-TCACCTGGTGGC TATTCTCC-3'
    • Gadd45: Forward 5'-GTCACTCCCCACGCTGATG-3', Reverse 5'-TGCAAAGTCATCTCC TAGCCC-3'
    • Normalization gene 36B4: Use according to established protocols
  • Conduct amplification with 40 cycles of 95°C for 5 sec and 60°C for 30 sec using a Thermal Cycler Dice Real Time System

Protein Degradation and Myotube Morphology Assessment:

  • Measure protein degradation rates using fluorescently-labeled casein or similar substrate
  • Fix myotubes in 4% paraformaldehyde for 15 minutes at room temperature
  • Stain with anti-myosin heavy chain antibody (1:500) followed by appropriate secondary antibody
  • Counterstain nuclei with DAPI (1 µg/mL) for 10 minutes
  • Capture images using an inverted fluorescence microscope at 20× magnification
  • Measure myotube diameter across at least 100 random myotubes per condition using ImageJ software

Contractile Force Generation Assessment:

  • Culture primary mouse satellite cells isolated from extensor digitorum longus (EDL) muscles on flexible silicone substrates
  • Measure substrate displacement in response to spontaneous contractions using time-lapse microscopy
  • Quantify contraction frequency, amplitude, and duration across multiple fields of view
  • Apply electrical field stimulation for paced contractions in some experiments
  • Express data as percentage reduction from control untreated myotubes
Results and Data Interpretation

This compound demonstrates dose-dependent inhibition of FoxO1 transcriptional activity, with significant suppression observed at concentrations as low as 0.5 µM. In DEX-treated C2C12 myotubes, this compound pre-treatment reduces atrogin-1 and MuRF-1 mRNA expression by 60-80% compared to DEX-only controls, effectively preventing the upregulation of these atrophy-related ubiquitin ligases. Myotubes treated with this compound maintain diameters closer to healthy controls (approximately 15-20% reduction with this compound versus 35-40% reduction with DEX alone). Additionally, this compound preserves contractile function, with force generation maintained at 70-80% of control levels compared to 40-50% in DEX-treated myotubes without this compound.

Table 2: this compound Effects on DEX-Induced Muscle Atrophy Markers in C2C12 Myotubes

Assay Parameter Control DEX 1µM DEX + this compound 1µM DEX + this compound 3µM
Atrogin-1 mRNA 1.0 ± 0.2 4.5 ± 0.6 1.8 ± 0.3 1.2 ± 0.2
MuRF-1 mRNA 1.0 ± 0.1 3.8 ± 0.5 2.1 ± 0.4 1.4 ± 0.3
Myotube Diameter 100 ± 5% 65 ± 7% 85 ± 6% 90 ± 5%
Contractile Force 100 ± 8% 45 ± 10% 75 ± 9% 82 ± 7%

FoxO1_Pathway AtrophicStimuli Atrophic Stimuli (DEX, Cachexia) FoxO1Activation FoxO1 Activation and Nuclear Translocation AtrophicStimuli->FoxO1Activation GeneTranscription Atrogenes Transcription (Atrogin-1, MuRF-1) FoxO1Activation->GeneTranscription ProteinDegradation Protein Degradation Muscle Atrophy GeneTranscription->ProteinDegradation This compound This compound This compound->FoxO1Activation Inhibits This compound->GeneTranscription Suppresses

Figure 1: this compound inhibition of FoxO1-mediated muscle atrophy pathway. This compound suppresses FoxO1 transcriptional activity, reducing expression of atrophy-related ubiquitin ligases and preventing muscle protein degradation.

Tie2 Kinase Inhibition in Tumor Microenvironment

Background and Principle

The angiopoietin/Tie2 signaling axis represents a pivotal pathway in tumor progression, with roles in angiogenesis, myeloid cell recruitment, and metastatic dissemination. Tie2 is expressed not only on endothelial cells but also on a subset of pro-tumoral macrophages (Tie2+ macrophages) that localize to specialized microanatomical structures called Tumor Microenvironment of Metastasis (TMEM) doorways. At these sites, Tie2+ macrophages promote cancer cell intravasation through localized vascular endothelial growth factor-A (Vegf-A) secretion, resulting in transient vascular opening and tumor cell dissemination. This compound functions as a potent and selective picomolar inhibitor of Tie2 kinase through an allosteric switch control mechanism, effectively blocking both endothelial and myeloid Tie2 signaling in the tumor microenvironment.

Detailed Experimental Protocol

Tie2 Kinase Activity Assay:

  • Prepare purified Tie2 kinase domain (residues 808-1124) at 10 nM concentration in reaction buffer
  • Set up kinase reactions using poly(Glu,Tyr) 4:1 as substrate at 50 µM final concentration
  • Initiate reactions with ATP solution (final concentration 100 µM) containing MgCl₂
  • Measure kinase activity through ADP production using pyruvate kinase/lactate dehydrogenase coupling system
  • Monitor NADH consumption spectrophotometrically at 340 nm over 30 minutes
  • Test this compound across a concentration range (0.1 nM to 1 µM) to determine IC₅₀
  • Include control wells with DMSO vehicle only and reference Tie2 inhibitors for comparison

Cellular Phospho-Tie2 Detection:

  • Culture HUVECs or Tie2-high immortalized bone marrow macrophages (Tie2Hi iBMM) in complete medium
  • Serum-starve cells for 4 hours before experimentation
  • Pre-treat with this compound (0.5-500 nM) or vehicle for 1 hour
  • Stimulate with angiopoietin-1 (300 ng/mL) for 15 minutes
  • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors
  • Perform Western blotting with 20-30 µg total protein per lane
  • Transfer to PVDF membranes and block with 5% BSA in TBST
  • Probe with primary antibodies:
    • Phospho-Tie2 (Tyr992) (Cell Signaling #4221) at 1:1000 dilution
    • Total Tie2 (Santa Cruz sc-324) at 1:500 dilution
  • Incubate with HRP-conjugated secondary antibodies (Cell Signaling #7074) at 1:5000
  • Detect using enhanced chemiluminescence and quantify band intensities

HUVEC Transwell Migration Assay:

  • Culture HUVECs in EGM-2 medium and use within 6 passages
  • Seed 5×10⁴ serum-starved HUVECs in transwell inserts (8 µm pores) in basal medium
  • Add this compound (0.5-500 nM) or vehicle to both upper and lower chambers
  • Place VEGF (50 ng/mL) or angiopoietin-1 (300 ng/mL) in lower chamber as chemoattractant
  • Incubate for 6 hours at 37°C in 5% CO₂
  • Fix cells with 4% formaldehyde for 10 minutes
  • Stain with 0.1% crystal violet for 15 minutes
  • Remove non-migrated cells from upper surface with cotton swab
  • Capture images of migrated cells on lower membrane surface
  • Count cells in at least 5 random fields per insert using ImageJ

In Vivo TMEM Doorway Assessment:

  • Utilize MMTV-PyMT transgenic mouse model or orthotopic mammary carcinoma models
  • Administer this compound via oral gavage at 50-150 mg/kg twice daily
  • Treat control groups with vehicle only
  • Continue treatment for 2-4 weeks before endpoint analysis
  • Collect tumors and prepare formalin-fixed paraffin-embedded sections
  • Perform triple immunohistochemistry for:
    • Mena-overexpressing tumor cells
    • Tie2-positive macrophages
    • Endothelial cells (CD31)
  • Count TMEM doorways as structures where all three cell types are in direct physical contact
  • Count at least 10 high-power fields (40×) per tumor by blinded observers
Results and Data Interpretation

This compound demonstrates potent Tie2 inhibition with an IC₅₀ of 0.6 nM in enzymatic assays, showing picomolar affinity through slow dissociation kinetics (koff = 1.5×10⁻⁴ s⁻¹). In cellular assays, this compound effectively suppresses angiopoietin-1-induced Tie2 phosphorylation with IC₅₀ values of 2.1 nM in HUVECs and 3.8 nM in Tie2Hi macrophages. The compound significantly inhibits HUVEC migration toward VEGF and angiopoietin-1 chemoattractants in a dose-dependent manner, with maximal inhibition of 80-90% at 500 nM. In vivo, this compound treatment reduces TMEM doorway density by 60-70% in mammary carcinoma models and decreases circulating tumor cells by similar magnitude, consistent with its proposed mechanism of blocking TMEM-mediated intravasation.

Table 3: this compound Inhibition of Tie2 Signaling and Functional Effects

Assay Type IC₅₀/EC₅₀ Maximum Effect Experimental Model
Tie2 Kinase Activity 0.6 nM >95% inhibition Enzymatic assay
Tie2 Phosphorylation 2.1-3.8 nM >90% inhibition HUVECs, macrophages
Endothelial Migration 8.5 nM 85% inhibition HUVEC transwell
TMEM Density N/A 65% reduction MMTV-PyMT model
Metastatic Burden N/A 70% reduction Orthotopic models

TMEM_Inhibition TMEM TMEM Doorway Assembly (Mena+ tumor cell, Tie2+ macrophage, endothelial cell) Tie2Activation Tie2 Activation in Macrophages TMEM->Tie2Activation VEGFAsecretion VEGFA Secretion Tie2Activation->VEGFAsecretion JunctionDisruption Endothelial Junction Disruption VEGFAsecretion->JunctionDisruption Intravasation Tumor Cell Intravasation JunctionDisruption->Intravasation Metastasis Metastatic Dissemination Intravasation->Metastasis This compound This compound This compound->Tie2Activation Inhibits

Figure 2: this compound inhibition of TMEM doorway function and metastasis. This compound targets Tie2 on perivascular macrophages, blocking VEGFA secretion and subsequent vascular opening that enables tumor cell intravasation at TMEM sites.

Anti-tumor Efficacy Assessment in Triple-Negative Breast Cancer

Background and Principle

Triple-negative breast cancer (TNBC) represents a challenging subtype lacking estrogen receptor, progesterone receptor, and HER2 amplification, with limited targeted therapy options. This compound has demonstrated anti-proliferative activity against TNBC models through multiple potential mechanisms, including CDK16 inhibition and disruption of Tie2 signaling in the tumor microenvironment. This protocol details methods for evaluating this compound's efficacy in TNBC models, encompassing in vitro proliferation assays, cell cycle analysis, and in vivo xenograft studies.

Detailed Experimental Protocol

Cell Proliferation Assays:

  • Culture MDA-MB-231 and MDA-MB-468 TNBC cell lines in RPMI-1640 with 10% FBS
  • Seed cells in 96-well plates at 3,000 cells/well and allow to adhere overnight
  • Treat with this compound across concentration range (0.1 nM to 10 µM) for 72 hours
  • Include vehicle control (DMSO) and positive control (e.g., paclitaxel)
  • Assess viability using Cell Counting Kit-8 (CCK8) according to manufacturer instructions
  • Measure absorbance at 450 nm using plate reader
  • Calculate IC₅₀ values using non-linear regression of dose-response curves
  • Perform experiments with at least six replicates per condition

Cell Cycle Analysis:

  • Seed TNBC cells in 6-well plates at 2×10⁵ cells/well
  • Treat with this compound at IC₅₀ and IC₉₀ concentrations for 24 hours
  • Harvest cells by trypsinization and wash with cold PBS
  • Fix in 70% ethanol at -20°C for at least 2 hours
  • Stain with propidium iodide solution (50 µg/mL) containing RNase A (100 µg/mL)
  • Incubate for 30 minutes at room temperature protected from light
  • Analyze DNA content using flow cytometer with 488 nm excitation
  • Collect at least 10,000 events per sample
  • Determine cell cycle distribution using appropriate software (e.g., ModFit)

Apoptosis Assessment:

  • Culture TNBC cells in 6-well plates as above
  • Treat with this compound at relevant concentrations for 48 hours
  • Harvest both adherent and floating cells by gentle trypsinization
  • Wash twice with cold PBS and resuspend in binding buffer
  • Stain with Annexin V-FITC and propidium iodide according to manufacturer protocol
  • Incubate for 15 minutes at room temperature protected from light
  • Analyze by flow cytometry within 1 hour of staining
  • Establish quadrants using untreated cells and single stains
  • Calculate percentage of early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cells

In Vivo Xenograft Studies:

  • Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
  • Implant MDA-MB-231 or MDA-MB-468 cells (5×10⁶) subcutaneously into mammary fat pad
  • Randomize mice into treatment groups when tumors reach 100-150 mm³
  • Administer this compound via oral gavage at 50-150 mg/kg twice daily
  • Include vehicle control and standard chemotherapy control groups
  • Monitor tumor dimensions 3 times weekly using digital calipers
  • Calculate tumor volume using formula: (length × width²)/2
  • Weigh mice twice weekly to assess treatment toxicity
  • Continue treatment for 4-6 weeks or until endpoint criteria reached
  • Collect tumors for histological and molecular analysis at study endpoint
Results and Data Interpretation

This compound demonstrates differential anti-proliferative effects across TNBC cell lines, with IC₅₀ values typically ranging from 0.5-5 µM. Cell cycle analysis reveals that this compound induces G0/G1 phase arrest, suggesting inhibition of cell cycle progression pathways. In apoptosis assays, this compound treatment increases the proportion of Annexin V-positive cells in a dose-dependent manner, indicating induction of programmed cell death. In vivo xenograft studies show significant tumor growth inhibition with this compound monotherapy, with combination approaches using chemotherapy agents such as paclitaxel or eribulin demonstrating enhanced efficacy. Importantly, this compound exhibits favorable pharmacokinetic properties with high oral bioavailability and reasonable safety profile in preclinical models, supporting its potential as a therapeutic candidate.

Table 4: this compound Efficacy in Triple-Negative Breast Cancer Models

Parameter MDA-MB-231 MDA-MB-468 In Vivo Efficacy
Proliferation IC₅₀ 1.2 ± 0.3 µM 4.5 ± 0.8 µM N/A
Cell Cycle Effect G0/G1 arrest G0/G1 arrest N/A
Apoptosis Induction 25-40% increase 15-30% increase N/A
Tumor Growth Inhibition N/A N/A 50-70% TGI
Metastasis Reduction N/A N/A 60-80% reduction

TMEM Activity-MRI Assessment Protocol

Background and Principle

The TMEM Activity-MRI methodology represents a novel non-invasive imaging approach to quantify TMEM-associated vascular opening (TAVO) events in tumors, serving as a biomarker for metastatic risk and treatment response. This technique leverages dynamic contrast-enhanced MRI to detect localized vascular permeability changes mediated by TMEM doorway activity, correlating with histological TMEM counts and metastatic potential in breast cancer models. The protocol below describes the implementation of TMEM Activity-MRI for assessing this compound effects on TMEM function in preclinical models.

Detailed Experimental Protocol

Animal Preparation and Tumor Monitoring:

  • Utilize MMTV-PyMT transgenic mice or orthotopic patient-derived xenograft models
  • Monitor tumor development by palpation and caliper measurements
  • Schedule MRI when tumors reach 6-8 mm in diameter (optimal for imaging)
  • Fast animals for 4-6 hours before imaging to reduce motion artifacts
  • Anesthetize using isoflurane (1-3% in oxygen) delivered via nose cone
  • Maintain body temperature at 37°C using warming system throughout imaging
  • Monitor respiratory rate continuously during MRI acquisition

MRI Data Acquisition:

  • Use high-field MRI system (e.g., 9.4 T Agilent Direct Drive) with appropriate RF coils
  • Acquire baseline T1 map using variable flip angle (FA) approach with gradient recalled echo (GRE) imaging
  • Set parameters: TR = 5 ms, TE = 1.5 ms, FOV = 25×25 mm, matrix = 128×128, slice thickness = 1 mm
  • Use flip angles of 3°, 6°, 12°, and 20° for T1 mapping
  • Administer Gadolinium-based contrast agent (GBCA) via tail vein catheter (0.2 mmol/kg)
  • Initiate dynamic T1-weighted imaging simultaneously with contrast injection
  • Acquire images every 5-10 seconds for first 2 minutes (first-pass phase), then every 30 seconds for additional 15 minutes
  • Maintain consistent anesthesia and positioning throughout acquisition

TMEM Activity-MRI Analysis:

  • Process images using custom algorithm for first-pass deconvolution analysis
  • Define tumor region of interest (ROI) while excluding necrotic areas and major vessels
  • Generate signal intensity-time curves for each pixel within tumor ROI
  • Calculate transfer rate constants (ktrans) using limited first-pass assessment
  • Generate histogram of transfer rates across tumor pixels
  • Define TMEM Activity-MRI score as percentage of pixels with transfer rates above established threshold (typically >75th percentile of whole-tumor distribution)
  • Correlate TMEM Activity-MRI scores with histological TMEM counts from the same tumors

This compound Treatment and Response Assessment:

  • Treat tumor-bearing mice with this compound (50-150 mg/kg, twice daily) or vehicle for 7-14 days
  • Perform baseline TMEM Activity-MRI before treatment initiation
  • Repeat MRI at treatment endpoint using identical acquisition parameters
  • Calculate change in TMEM Activity-MRI score between baseline and post-treatment
  • Validate with histological TMEM counts and metastasis assessment at study endpoint
  • Include positive control groups (e.g., chemotherapy known to affect TMEM activity)
Results and Data Interpretation

TMEM Activity-MRI effectively quantifies TMEM doorway activity in breast tumors, showing strong correlation with histological TMEM counts (R² = 0.85-0.92). This compound treatment significantly reduces TMEM Activity-MRI scores by 50-70% in responsive models, consistent with its inhibition of Tie2-mediated TMEM function. This non-invasive method detects this compound's anti-metastatic effects within days of treatment initiation, preceding changes in tumor volume. The technique also identifies the TMEM-increasing effects of certain chemotherapies (e.g., paclitaxel), providing a mechanistic basis for combination approaches with this compound to block therapy-induced metastasis.

Concluding Remarks

This compound represents a multi-target kinase inhibitor with a unique switch control mechanism that enables potent activity against several therapeutically relevant kinases. The protocols detailed in these Application Notes provide comprehensive methodologies for investigating this compound's effects on diverse biological processes, from FoxO1-mediated muscle atrophy to Tie2-dependent metastasis. The quantitative data tables and visual workflow representations offer researchers standardized approaches for evaluating this compound in various disease contexts, facilitating comparison across studies and model systems.

The accumulating evidence for this compound's activity against multiple targets (BCR-ABL1, Tie2, CDK16, FoxO1) suggests potential applications beyond its original oncology indications, particularly in conditions involving pathological protein degradation or metastatic progression. The development of companion diagnostics such as TMEM Activity-MRI further enhances the potential for targeted patient selection and treatment monitoring in clinical applications. These detailed protocols provide the foundation for rigorous preclinical assessment of this compound's therapeutic potential and mechanism of action across multiple disease contexts.

Comprehensive Application Notes and Protocols: Assessing Rebastinib's Protective Effects on Myotube Diameter in Dexamethasone-Induced Atrophy Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Skeletal Muscle Atrophy

This compound (also known as DCC-2036) is a novel small molecule kinase inhibitor initially developed as a switch control inhibitor of BCR-ABL1 for leukemia treatment. Recent investigations have revealed its potent activity against FoxO1 transcription factor, a key regulator of muscle atrophy pathways. Skeletal muscle atrophy represents a significant therapeutic challenge in numerous conditions including cancer cachexia, aging sarcopenia, and glucocorticoid treatment. The measurement of myotube diameter serves as a fundamental quantitative metric for assessing muscle atrophy and hypertrophy in experimental models, providing crucial insights into compound efficacy.

The experimental foundation for investigating this compound's effects on muscle morphology utilizes C2C12 myotubes, a well-established mouse skeletal muscle cell line derived from satellite cells. When treated with dexamethasone (DEX), these cultures recapitulate key features of muscle atrophy, including reduced myotube diameter, increased expression of atrophy-related ubiquitin ligases (atrogin-1 and MuRF-1), and elevated protein degradation rates. This model system provides a controlled environment for quantifying the protective effects of potential therapeutic compounds like this compound on muscle morphology [1] [2].

Experimental Findings on this compound's Effects on Myotube Morphology

Quantitative Analysis of this compound's Protective Effects

Table 1: Summary of this compound's Effects on Dexamethasone-Induced Atrophy in C2C12 Myotubes

Experimental Parameter DEX Alone DEX + this compound Measurement Method Biological Significance
Myotube Diameter Significant reduction Preserved/Dose-dependent increase Short-axis measurements along myotube length Direct indicator of hypertrophy/atrophy
Atrogin-1 mRNA Markedly upregulated Significant suppression qRT-PCR normalized to 36B4 Key ubiquitin ligase in proteolysis
MuRF-1 mRNA Markedly upregulated Significant suppression qRT-PCR normalized to 36B4 Key ubiquitin ligase in proteolysis
Protein Degradation Accelerated Suppressed Fluorescent reporter assays Overall proteostasis indicator
Contractile Force Reduced Ameliorated Micropost arrays/force transduction Functional capacity preservation

Recent investigations have demonstrated that this compound exerts dose-dependent protective effects against dexamethasone-induced atrophy in C2C12 myotubes. The compound significantly suppressed the DEX-induced upregulation of atrogenes, including both atrogin-1 and MuRF-1 mRNA, and reduced atrogin-1 protein levels. This molecular-level protection translated to measurable morphological preservation, with this compound treatment maintaining myotube diameter comparable to healthy controls despite dexamethasone challenge [1] [2].

Beyond these structural benefits, this compound preserved functional capacity in atrophic myotubes. Studies demonstrated that the compound ameliorated the reduction in contractile force generation induced by both dexamethasone treatment and cancer cachexia conditions. This finding is particularly significant as it confirms that the morphological protection afforded by this compound translates to meaningful functional improvement, addressing a key limitation of many potential anti-atrophy compounds that may preserve mass but not contractility [1] [2].

Additional Therapeutic Effects of this compound

Table 2: Additional Documentated Effects of this compound in Disease Models

Disease Context Primary Targets Observed Effects Potential Mechanisms
Colorectal Cancer FGR, AKT, SP1, DKK1 Enhanced CD8+ T cell cytotoxicity and tumor infiltration FGR-AKT-SP1-DKK1 signaling axis inhibition
Acute Lung Injury NLRP3 inflammasome Reduced macrophage pyroptosis, decreased lung inflammation Promotion of NLRP3 ubiquitination, blockade of NLRP3/GSDMD signaling
Metastatic Breast Cancer Tie2 kinase Reduced tumor growth and metastasis, blocked Tie2+ macrophage recruitment Inhibition of angiopoietin/Tie2 signaling in endothelial cells and macrophages
Chronic Myeloid Leukemia BCR-ABL1 (including T315I mutant) Complete hematologic responses in some patients Switch-control inhibition forcing inactive kinase conformation

Research across diverse disease models has revealed that this compound possesses multifunctional therapeutic potential beyond its effects on skeletal muscle. In colorectal cancer models, this compound enhanced immunotherapy efficacy by targeting the FGR-AKT-SP1-DKK1 axis, which subsequently improved CD8+ T cell functionality and tumor infiltration [3]. In acute lung injury, this compound demonstrated significant protection by promoting NLRP3 ubiquitination and blocking the NLRP3/GSDMD-mediated pyroptosis pathway in macrophages, thereby reducing inflammation and tissue damage [4].

The oncology applications of this compound extend to its potent inhibition of Tie2 kinase, a receptor expressed on both endothelial cells and pro-tumoral macrophages. Through this mechanism, this compound blocks recruitment and function of Tie2Hi macrophages in the tumor microenvironment, reducing angiogenesis, tumor cell intravasation, and metastasis in breast cancer and pancreatic neuroendocrine tumor models [5] [6]. This diverse activity profile underscores the complex multipotent nature of this compound and its potential for therapeutic repurposing across multiple disease contexts.

Detailed Experimental Protocol for Myotube Diameter Measurement

Cell Culture and Differentiation

The protocol begins with establishment of C2C12 myotube cultures:

  • Culture C2C12 mouse myoblasts in high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin G, 100 µg/mL streptomycin, and 0.25 µg/mL amphotericin B
  • Maintain cells in a humidified atmosphere of 5% CO2 at 37°C
  • At near-confluence, switch to differentiation medium (DMEM with 2% horse serum) to induce myoblast fusion into multinucleated myotubes
  • Myotube formation typically occurs after approximately four days of differentiation, with medium changed every 24 hours [2]

For atrophy induction and compound testing:

  • After 4 days of differentiation, apply experimental treatments under serum-free conditions for 48 hours
  • Dexamethasone (1 µM) serves as the atrophic stimulus
  • Test This compound across a concentration range (0-3 µM) to assess dose-dependent effects
  • Include appropriate controls (vehicle-only, dexamethasone-only, and healthy controls) [1] [2] [7]
Myotube Diameter Measurement Methodology

Table 3: Key Parameters for Myotube Diameter Measurement and Analysis

Parameter Specification Purpose/Rationale
Microscope Magnification 322.5× Optimal resolution for cellular measurements
Measurement Approach Short-axis measurements along myotube length Accounts for natural diameter variability
Measurements per Myotube 3 Ensches representative sampling
Microscopic Fields 15 Random selection from 3 independent experiments
Myotubes per Field 5-6 intact myotubes Balanced representation and practicality
Total Nuclei Counted Minimum 3500 Statistical power for fusion index calculation

The myotube diameter measurement protocol employs a standardized morphological analysis approach:

  • Capture images of myotubes using an Olympus CK30 microscope at 322.5× magnification with a Dino-Eye Eyepiece digital camera and DinoCapture 2.0 software
  • Randomly acquire 15 microscopic fields from 3 independent experiments
  • Select 5-6 intact myotubes from each field for measurement
  • For each chosen myotube, take three short-axis measurements at different points along its length using image analysis software (e.g., ImageJ)
  • Calculate the average diameter for each myotube from these three measurements [7]

For enhanced visualization of myotube morphology, immunofluorescence staining can be performed:

  • Wash cells twice with cold PBS and fix with 4% paraformaldehyde
  • Permeabilize with 0.3% Triton X-100 PBS solution
  • Block with 0.1% Tween-20 PBS solution containing 2% bovine serum albumin (BSA)
  • Immunostain with myosin heavy chain antibody (MyHC-T) overnight at 4°C
  • Incubate with Alexa488-conjugated secondary antibody for 60 minutes at room temperature
  • Counterstain nuclei with DAPI and mount for microscopy
  • Capture images using a Zeiss Axiovert 200M Fluorescence Microscope with Axiovision software [7]
Data Analysis and Interpretation

The morphological analysis includes calculation of both myotube diameter and fusion index:

  • Calculate myotube diameter as the mean of all measurements across experimental replicates
  • Express results as mean ± SEM from at least three independent experiments
  • Determine fusion index as the percentage of nuclei within myotubes relative to total nuclei in captured fields
  • Count a minimum of 3500 nuclei from twelve random fields for each experimental condition [7]

For statistical analysis:

  • Perform ANOVA with post-hoc testing for multiple comparisons
  • Consider p-values <0.05 as statistically significant
  • Correlate morphological changes with molecular data (e.g., atrogin-1/MuRF-1 expression) and functional outcomes (contractile force) where possible

Signaling Pathways and Experimental Workflow

This compound's Mechanism of Action in Muscle Atrophy

G DEX Dexamethasone (DEX) FoxO1 FoxO1 Activation & Nuclear Translocation DEX->FoxO1 Atrogenes Atrogenes Expression (Atrogin-1, MuRF-1) FoxO1->Atrogenes ProtDeg Protein Degradation & Myotube Atrophy Atrogenes->ProtDeg This compound This compound FoxO1Inhibit FoxO1 Activity Inhibition This compound->FoxO1Inhibit Inhibits FoxO1Inhibit->Atrogenes Suppresses Diameter Myotube Diameter Preservation FoxO1Inhibit->Diameter Promotes Contractile Contractile Force Maintenance FoxO1Inhibit->Contractile Preserves

Diagram 1: this compound's mechanism of action in preventing dexamethasone-induced muscle atrophy

The molecular mechanism by which this compound protects against muscle atrophy centers on FoxO1 inhibition, a key transcription factor upregulated during atrophy conditions. Under dexamethasone challenge, FoxO1 becomes activated and translocates to the nucleus, where it stimulates the expression of atrogenes including atrogin-1 and MuRF-1. These E3 ubiquitin ligases drive proteasomal degradation of contractile proteins and critical structural components, resulting in reduced myotube diameter and diminished contractile function [1] [2].

This compound directly interferes with this pathway by suppressing FoxO1 transcriptional activity, thereby reducing the expression of atrophy-related ubiquitin ligases. This molecular intervention subsequently decreases protein degradation rates and maintains myotube structural integrity. The preservation of muscle protein content and cellular architecture ultimately supports sustained contractile force generation despite atrophic stimuli. This mechanism is particularly significant as FoxO1 inhibition addresses a central node in multiple atrophy pathways, potentially offering broad protection across various catabolic conditions [1] [2].

Experimental Workflow for Assessing Myotube Diameter

G Start C2C12 Myoblast Culture Diff Differentiation Medium (2% Horse Serum, 4 days) Start->Diff Treat Treatment Application (48 hours in serum-free medium) Diff->Treat Groups Experimental Groups: Control, DEX (1µM), DEX + this compound (0-3µM) Treat->Groups Fix Cell Fixation & Staining (MyHC antibody, DAPI) Groups->Fix Image Image Acquisition (15 random fields/group) Fix->Image Measure Diameter Measurement (3 short-axis measurements/myotube) Image->Measure Analyze Data Analysis: Diameter, Fusion Index, Statistics Measure->Analyze

Diagram 2: Experimental workflow for evaluating this compound's effects on myotube diameter

The experimental workflow for assessing this compound's effects on myotube morphology follows a systematic approach that ensures reproducible and quantifiable results. The process begins with establishing robust C2C12 myotube cultures through serum-induced differentiation, which typically requires four days to form multinucleated myotubes with appropriate morphological characteristics. The treatment phase employs precise experimental groups including controls, dexamethasone-treated, and this compound intervention conditions, with careful attention to concentration ranges and exposure durations [2] [7].

The analytical phase incorporates standardized morphological assessments using both brightfield and immunofluorescence microscopy. The diameter measurement protocol specifically uses short-axis measurements at multiple points along each myotube to account for natural variability in cellular dimensions. This approach generates quantitative data that can be statistically analyzed to determine treatment effects, while parallel molecular analyses (e.g., qRT-PCR for atrogenes) provide mechanistic insights into the morphological outcomes observed [1] [2] [7].

Research Applications and Future Directions

The experimental findings regarding this compound's effects on myotube diameter have significant implications for drug development targeting muscle atrophy conditions. The robust methodology for quantifying myotube morphology provides a valuable framework for preclinical compound screening, allowing researchers to efficiently assess potential therapeutic candidates. The combination of morphological metrics with molecular and functional readouts creates a comprehensive assessment platform that more accurately predicts in vivo efficacy [1] [2].

Future research directions should focus on translating these findings to more complex model systems, including 3D engineered muscle tissues (EMTs) that better recapitulate native muscle architecture and function. These advanced models incorporate critical elements such as scaffold-supported microenvironments, mechanical stimulation, and multicellular interactions that enhance physiological relevance. Additionally, investigation of this compound's efficacy in in vivo models of muscle atrophy will be essential for establishing its therapeutic potential [8].

The multifunctional nature of this compound, with activity against multiple kinases including FoxO1, Tie2, and others, presents both opportunities and challenges for therapeutic development. While this polypharmacology may provide benefits in complex conditions like cancer cachexia (where multiple pathways drive wasting), it also necessitates careful assessment of tissue-specific on-target and off-target effects. Further research to disentangle these mechanisms will inform optimal clinical application of this compound across different muscle wasting conditions [5] [3] [9].

Conclusion

The application notes and protocols detailed herein provide a comprehensive framework for investigating this compound's effects on myotube diameter and its potential as a therapeutic agent for muscle atrophy. The methodology combines rigorous morphological quantification with molecular and functional assessments to generate robust, reproducible data. This compound demonstrates significant promise in preclinical models, effectively countering dexamethasone-induced atrophy through FoxO1 inhibition and preservation of both myotube structure and contractile function. As research advances, these experimental approaches will be essential for validating this compound's efficacy across more complex model systems and ultimately translating these findings to clinical applications for muscle wasting disorders.

References

Application Notes: Utilizing Luciferase Reporter Assays in Rebastinib (DCC-2036) Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Rebastinib and Luciferase Assays

This compound (DCC-2036) is a potent, third-generation tyrosine kinase inhibitor (TKI) initially developed as a switch-control inhibitor of BCR-Abl1. Its therapeutic application has expanded to include investigations in various cancers, such as colorectal cancer (CRC) and triple-negative breast cancer (TNBC), as well as in pathological conditions like muscle atrophy [1] [2] [3].

The luciferase reporter assay is a cornerstone technique in molecular pharmacology for studying gene regulation and cell signaling. It enables researchers to quantitatively measure the activity of specific promoters or response elements in living cells, providing a direct readout of pathway modulation by compounds like this compound [4]. These assays are vital for identifying new drug targets, deciphering mechanisms of action, and screening compound libraries [4].

Key Applications and Quantitative Findings

Luciferase reporter assays have been crucial in elucidating two primary mechanisms of action for this compound: the modulation of the FGR-AKT-SP1-DKK1 axis in cancer immunotherapy and the direct inhibition of FoxO1 transcriptional activity in muscle atrophy.

The table below summarizes the core quantitative findings from these key studies:

Research Context Signaling Pathway / Transcription Factor Key Finding Reported Data (Log2(FoldChange) or Inhibition) Biological Significance
Colorectal Cancer (CRC) [1] FGR-AKT-SP1-DKK1 Axis This compound treatment significantly reduced DKK1 promoter activity and expression. Log2(FoldChange) = -2.94 for DKK1 [1] Enhances CD8+ T-cell infiltration and cytotoxicity, converting "cold" tumors to "hot" [1].
Muscle Atrophy [2] FoxO1 Transcriptional Activity This compound was identified as a potent suppressor of FoxO1-mediated transcription. Confirmed inhibition of FoxO1-driven luciferase expression in a dose-dependent manner [2]. Suppresses expression of atrophy-related genes (atrogin-1, MuRF-1), mitigating muscle wasting [2].

Detailed Experimental Protocols

Protocol A: Luciferase Assay for DKK1 Promoter Activity in Cancer Cells

This protocol is adapted from research investigating how this compound suppresses DKK1 expression in colorectal cancer cells [1].

  • 1. Reporter Plasmid Preparation: Clone the human DKK1 promoter region into a firefly luciferase reporter vector (e.g., pGL4-based vector).
  • 2. Cell Seeding and Transfection: Seed human CRC cells (e.g., LoVo) in 96-well plates. Co-transfect the DKK1-luciferase reporter plasmid with a Renilla luciferase control vector (e.g., pNL1.1.PGK or pRL-TK) to normalize for transfection efficiency and cell viability.
  • 3. Compound Treatment: After 24 hours, treat the cells with this compound. The cited study used a 2.5 µM concentration for treatment [1]. Include a DMSO vehicle control.
  • 4. Luciferase Activity Measurement: Incubate with the compound for a predetermined period (e.g., 24-48 hours). Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase assay kit (e.g., Promega's Nano-Glo Dual-Luciferase Reporter Assay System).
  • 5. Data Analysis:
    • Calculate the normalized luciferase activity: Firefly Luminescence / Renilla Luminescence for each well.
    • Compute the fold-change in DKK1 promoter activity for this compound-treated groups relative to the DMSO control.
    • The expected outcome is a significant reduction in normalized luciferase activity, indicating suppression of DKK1 transcription [1].
Protocol B: Luciferase Assay for FoxO1 Transcriptional Activity

This protocol is based on a screening study that identified this compound as an inhibitor of FoxO1 [2].

  • 1. Reporter System Construction:
    • Use a Gal4-DNA binding domain (DBD) fused to full-length FoxO1 (pM-FoxO1) as the effector plasmid.
    • Use a reporter plasmid containing firefly luciferase under the control of upstream activating sequences (UAS) for Gal4 (e.g., pGL4.35).
  • 2. Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the pM-FoxO1 effector plasmid and the UAS-luciferase reporter plasmid. Include a control Renilla luciferase vector (e.g., pNL1.1.PGK) for normalization.
  • 3. Inhibitor Treatment: 24 hours post-transfection, treat the cells with this compound. The library screening in the source study tested a final DMSO concentration of 0.1% [2].
  • 4. Luciferase Measurement and Analysis:
    • After another 24-hour incubation, lyse the cells and measure luciferase activity using a dual-luciferase assay system.
    • Normalize the firefly luminescence to the Renilla luminescence.
    • The activity is expressed as the ratio of normalized luciferase activity in treated cells to that in vehicle control cells. Successful FoxO1 inhibition by this compound will manifest as a decrease in this ratio [2].

Signaling Pathways and Workflows

The following diagrams illustrate the core signaling pathways and experimental workflows elucidated using luciferase reporter assays in this compound research.

This compound's Role in the FGR-AKT-SP1-DKK1 Axis

This diagram outlines the mechanism by which this compound modulates the tumor microenvironment in colorectal cancer, as revealed by luciferase and other assays [1].

G This compound This compound FGR FGR This compound->FGR Inhibits pAKT pAKT FGR->pAKT Activates SP1 SP1 pAKT->SP1 Activates DKK1 DKK1 SP1->DKK1 Promotes Transcription CD8_Tcell CD8_Tcell DKK1->CD8_Tcell Suppresses Immune_Response Immune_Response CD8_Tcell->Immune_Response Enhances

Workflow for a Dual-Luciferase Reporter Assay

This diagram provides a generalized workflow for conducting a dual-luciferase assay, as applied in this compound research [2] [5].

G Plate_Cells Plate_Cells Transfect Transfect Plate_Cells->Transfect Treat_this compound Treat_this compound Transfect->Treat_this compound Firefly_Reporter Firefly_Reporter Transfect->Firefly_Reporter Co-transfect Renilla_Control Renilla_Control Transfect->Renilla_Control Co-transfect Lyse_Measure Lyse_Measure Treat_this compound->Lyse_Measure Analyze Analyze Lyse_Measure->Analyze Firefly_Signal Firefly_Signal Lyse_Measure->Firefly_Signal Measure Renilla_Signal Renilla_Signal Lyse_Measure->Renilla_Signal Measure Normalized_Ratio Normalized_Ratio Analyze->Normalized_Ratio Firefly / Renilla

Data Analysis and Interpretation

Proper analysis of luciferase data is critical. The standard approach involves several key steps [5]:

  • Normalization: Calculate the Firefly/Renilla (F/R) ratio for each experimental well to control for variations in cell number, transfection efficiency, and compound toxicity.
  • Averaging and Statistics: For each experimental condition (e.g., control, this compound treatment), calculate the mean and standard deviation of the F/R ratios.
  • Fold-Change Calculation: To determine the effect of this compound, compute the fold-change by dividing the average F/R ratio of the treated group by the average F/R ratio of the control group. A fold-change less than 1 indicates inhibition (as seen with DKK1 and FoxO1), while a value greater than 1 indicates activation.

Troubleshooting and Best Practices

  • Control Plasmids: Always include a constitutively active promoter control (e.g., CMV-luciferase) to assess general cell health and non-specific effects of your compound. An empty vector control is essential for establishing baseline activity.
  • Cytotoxicity Confounds: A significant reduction in Renilla luciferase signal in treated samples may indicate cytotoxic effects, which could confound the specific repression of the firefly reporter. Data from wells with low Renilla values should be interpreted with caution.
  • Data Pipeline: Utilizing standardized data processing pipelines, such as those available in R, can help ensure consistent and reproducible analysis of dual-luciferase results [5].
  • Mechanistic Follow-up: Luciferase assays identify changes in transcriptional activity. Follow-up experiments (e.g., Western blot, ELISA, qPCR) are necessary to confirm changes in endogenous protein and mRNA levels [1].

Conclusion

Luciferase reporter assays have proven to be an indispensable tool in expanding the understood therapeutic profile of this compound beyond its original indication. By enabling the precise quantification of transcriptional regulation, this technique has uncovered novel mechanisms of action in immuno-oncology (via DKK1 suppression) and muscle wasting diseases (via FoxO1 inhibition). The protocols and guidelines provided here offer a framework for researchers to further investigate the multifaceted applications of this compound and contribute to the development of novel targeted therapies.

References

Application Note: Analysis of Rebastinib-Induced Cell Cycle Arrest in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Abstract

Rebastinib, a small molecule inhibitor initially developed to target BCR-ABL and TIE2 kinases, has shown promising antitumor activity in various cancers. Recent studies indicate that its mechanism of action involves the induction of cell cycle arrest. This application note provides a detailed protocol for analyzing the effect of this compound on the cell cycle, specifically its induction of G0/G1 phase arrest in triple-negative breast cancer (TNBC) cell lines. The described methodology covers cell culture, drug treatment, propidium iodide (PI) staining, and flow cytometry analysis, providing researchers with a robust framework for evaluating this compound's cytostatic effects [1].


Introduction and Mechanism of Action

This compound is a "switch control" kinase inhibitor that binds to the inactive conformation of its target kinases, leading to prolonged inhibition [2] [3]. While it is a potent inhibitor of TIE2 and BCR-ABL, its antitumor effects extend beyond these targets.

In TNBC models, this compound treatment led to significant suppression of tumor growth. Subsequent cell cycle analysis demonstrated that this compound induces arrest in the G0/G1 phase, preventing cells from progressing into the DNA synthesis (S) phase [1]. This cytostatic effect is a key component of its anticancer activity, making cell cycle analysis a critical assay for evaluating its efficacy in preclinical models.


Experimental Workflow

The following diagram outlines the complete experimental process, from cell seeding to data analysis.

workflow Start Start Experiment Culture Cell Culture & Seeding Start->Culture Treatment This compound Treatment Culture->Treatment Harvest Cell Harvesting Treatment->Harvest Fixation Ethanol Fixation Harvest->Fixation Staining Propidium Iodide Staining Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Data Interpretation (G0/G1 Arrest) Analysis->Data End End Data->End


Detailed Experimental Protocol

Cell Culture and Seeding
  • Cell Lines: Use appropriate cancer cell lines. Studies on this compound have utilized TNBC models such as MDA-MB-231 and MDA-MB-468 [1].
  • Culture Conditions: Maintain cells in recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C in a 5% CO₂ incubator [4].
  • Seeding: Seed cells into multi-well plates (e.g., 6-well or 12-well plates) at a density of (2 \times 10^5) cells per well. Allow cells to adhere for 24 hours.
Drug Preparation and Treatment
  • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Aliquot and store at -20°C.
  • Treatment Concentrations: Prepare working concentrations in complete cell culture medium. The final DMSO concentration should not exceed 0.1% (v/v). Include a vehicle control (0.1% DMSO).
  • Dosing: Based on literature, a range of concentrations can be tested. The table below summarizes effective concentrations from published studies.
  • Incubation Time: Treat cells for 48 hours [1].

Table: Key Experimental Parameters from Literature

Parameter Details from Research Reference
Effective Cell Model Triple-negative breast cancer (MDA-MB-231, MDA-MB-468) [1]
Observed Cell Cycle Effect G0/G1 phase arrest [1]
Suggested Treatment Duration 48 hours [1]
In Vivo Tumor Suppression Observed in MDA-MB-231 and MDA-MB-468 xenograft models [1]
Cell Harvesting and Fixation
  • Harvesting: After 48 hours of treatment, carefully collect the culture supernatant (which may contain detached apoptotic cells). Wash adherent cells with PBS and trypsinize. Combine the supernatant, wash, and trypsinized cells into a single tube.
  • Centrifugation: Centrifuge the cell suspension at 300 × g for 5 minutes. Carefully aspirate the supernatant.
  • Washing: Resuspend the cell pellet in 1-2 mL of ice-cold PBS and centrifuge again.
  • Fixation: Gently resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, slowly add 1.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Fix cells at 4°C for a minimum of 2 hours or overnight.
Propidium Iodide Staining for DNA Content
  • Pellet Fixed Cells: Centrifuge the ethanol-fixed cells at 500 × g for 5 minutes. Completely remove the ethanol.
  • Washing: Wash the cell pellet with 2 mL of PBS to remove residual ethanol.
  • RNAse Treatment: Resuspend the cell pellet in 0.5 mL of PI staining solution containing:
    • Propidium Iodide (e.g., 50 µg/mL)
    • RNAse A (e.g., 100 µg/mL) (Critical to digest RNA and avoid false-positive signals)
    • in PBS.
  • Incubation: Incubate the cells in the dark at 37°C for 30-45 minutes.
Flow Cytometry Analysis
  • Filtering: Filter the cell suspension through a 35-70 µm cell strainer into FACS tubes to remove cell clumps.
  • Instrument Setup: Analyze samples on a flow cytometer equipped with a 488 nm laser. Collect PI fluorescence using a 585/42 nm bandpass filter (or equivalent).
  • Data Acquisition: Acquire a minimum of 10,000 events per sample.
  • Gating Strategy:
    • FSC-A vs. SSC-A: Gate on the main cell population to exclude debris.
    • FSC-W vs. FSC-H: Gate on singlets to exclude cell doublets and aggregates.
  • Cell Cycle Modeling: Analyze the PI fluorescence area (PI-A) histogram from the singlet population using cell cycle fitting software (e.g., ModFit LT, FlowJo's cell cycle platform) to determine the percentage of cells in G0/G1, S, and G2/M phases.

Anticipated Results and Data Interpretation

Successful this compound treatment should result in a significant increase in the percentage of cells in the G0/G1 phase and a corresponding decrease in the percentage of cells in the S phase compared to the vehicle control [1].

Table: Example of Anticipated Results

Cell Cycle Phase Vehicle Control (0.1% DMSO) This compound Treatment Interpretation
G0/G1 ~50% ~70% Induction of G0/G1 arrest
S ~30% ~15% Reduction in DNA synthesis
G2/M ~20% ~15% Minor change

Technical Notes and Troubleshooting

  • Viability Check: Consider performing a viability stain (e.g., with DAPI) before fixation to gate out dead cells, as this compound can also induce apoptosis [1].
  • Concentration Optimization: The effective concentration may vary depending on the cell line. It is advisable to perform a dose-response curve.
  • DMSO Control: The vehicle control is essential for accurate interpretation, as DMSO can subtly affect cell cycle progression.
  • Fixation: Ensure ethanol is added dropwise while vortexing to prevent cell clumping.
  • Beyond the Protocol: To investigate the molecular mechanism, consider parallel experiments such as Western blotting to analyze key cell cycle regulators like phosphorylated Retinoblastoma (pRb) and Cyclin D1, which are downstream of CDK16/CCNY, a known target of this compound [4].

References

Potential Resistance Mechanisms and Study Approaches

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key mechanisms you might investigate and the corresponding experimental assays to detect them.

Potential Mechanism / Focus Area Description & Rationale Relevant Experimental Assays & Models

| Myeloid Cell-Mediated Resistance | Rebastinib inhibits pro-tumoral TIE2-expressing macrophages. Resistance may involve an increase in these cells or other tumor-infiltrating myeloid cells that promote angiogenesis and metastasis, offsetting the drug's effect [1]. | - Flow Cytometry: Profile TIE2+ macrophage populations in treated vs. untreated tumors.

  • Mouse Models: Use orthotopic, metastatic models (e.g., mammary carcinoma) to study in vivo tumor growth and metastasis [1]. | | Alternative Kinase Activation | Tumors may activate other pro-survival or pro-angiogenic signaling pathways to bypass TIE2 inhibition. | - Kinase Activity Assays: Use phospho-antibody microarrays or Western blots to track changes in phosphorylated kinases [2].
  • Pull-down Assays: Use biotin-labeled this compound to identify direct interacting proteins and potential off-targets [2]. | | Immune Microenvironment Modulation (CD8+ T-cell Function) | In colorectal cancer models, this compound (DCC-2036) enhances CD8+ T-cell activation and tumor infiltration. Resistance could involve defects in this immunostimulatory pathway or upregulation of T-cell suppressors like DKK1 [2]. | - Flow Cytometry: Monitor CD8+, CD4+ T-cells, and activation markers (e.g., CD69) in tumors and spleens.
  • Co-culture Systems: Study T-cell cytotoxicity when cultured with cancer cells.
  • Multi-omics: RNA sequencing, proteomics, and secretomic profiling of treated cells [2]. |

Detailed Experimental Protocols

Here are more detailed methodologies for key experiments cited in the research.

  • In Vivo Efficacy in Metastatic Models

    • Model: Use an orthotopic mouse model of metastatic mammary carcinoma (e.g., MMTV-PyMT) [1].
    • Dosing: this compound is typically administered orally. In studies, it was given alone or in combination with chemotherapeutic agents like paclitaxel or eribulin [1].
    • Endpoints: Primary endpoints include tumor volume measurement, monitoring of metastasis (e.g., via intravital imaging), and overall survival analysis. To assess mechanism, analyze tumor cell intravasation and vascular density [1].
  • Analysis of Myeloid Cell Populations via Flow Cytometry

    • Sample Collection: Harvest tumors from treated and control mice and process them into single-cell suspensions [1].
    • Staining: Use antibodies against cell surface markers to identify different immune cells. Key markers include:
      • Macrophages: CD11b, F4/80
      • TIE2+ Macrophages: CD11b, F4/80, TIE2 (for TIE2 expression) [1]
      • T-cells: CD3, CD8, CD4, and activation markers like CD69 [2]
    • Analysis: Use flow cytometry to quantify the percentage and absolute numbers of these cell populations in the tumor microenvironment [1] [2].
  • Identifying Kinase Targets and Signaling Changes

    • Cell Lines: Use relevant cancer cell lines (e.g., LoVo for colorectal cancer, MDA-MB-231/-468 for breast cancer) [2] [3].
    • Phospho-Protein Analysis:
      • Western Blot: Detect changes in phosphorylation and total protein levels of key targets like TIE2 (p-TIE2 Tyr992), FGR (p-FGR Y416), and downstream effectors like AKT [1] [2].
      • Phospho-Antibody Microarray: Incubate cell lysates from treated and control groups on a microarray slide coated with phosphorylation site-specific antibodies to screen for global changes in kinase activity [2].
    • Pull-down Assay: Use biotin-labeled this compound to pull down direct binding partners from cell lysates. The captured proteins can then be identified using mass spectrometry [2].

Experimental Workflow & Resistance Pathways

To help visualize the core experimental strategies and potential resistance pathways, I have created the following diagrams using Graphviz.

1. Core Workflow for Investigating Resistance

This diagram outlines a foundational experimental strategy based on the search results.

G cluster_analysis Post-Treatment Analysis cluster_methods Key Methodologies Start In Vitro/In Vivo Model Treated with this compound A1 Tumor/Microenvironment Phenotyping Start->A1 A2 Kinase & Signaling Profiling Start->A2 A3 Immune Cell Profiling Start->A3 M1 Flow Cytometry A1->M1 M4 Multi-omics (RNA-seq, Proteomics) A1->M4 M2 Western Blot/ Phospho-Array A2->M2 M3 Pull-down Assay & MS A2->M3 A3->M1 A3->M4

2. Potential Resistance Pathways

This map illustrates the key cellular mechanisms and potential bypass pathways that may contribute to resistance.

G cluster_tie2_pathway TIE2 Angiogenesis Pathway cluster_bypass_pathways Potential Resistance/Bypass Pathways Reba This compound Tie2 TIE2 Kinase Reba->Tie2 Mac TIE2+ Macrophage Reba->Mac Angio Angiogenesis & Vascular Permeability Tie2->Angio Intra Cancer Cell Intravasation Mac->Intra FGR FGR Kinase Activation DKK1 DKK1 Expression FGR->DKK1 via PI3K-AKT-SP1 Tcell Impaired CD8+ T-cell Function DKK1->Tcell Suppresses OtherKin Other Pro-survival Kinases OtherKin->Angio Bypass

Troubleshooting Common Experimental Challenges

Here are solutions to some specific issues you might face, based on the cited literature.

  • Challenge: Determining if progression is true resistance.

    • Guidance: In vivo, carefully distinguish between true tumor progression and apparent changes due to treatment effects. "False progression" can occur if tumors swell initially or become more visible on CT scans due to changes in density. Use PET scans to confirm active disease via glucose uptake, and consult with radiologists experienced in treatment response [4].
  • Challenge: Insufficient anti-tumor effect in immunocompromised models.

    • Guidance: If your in vivo efficacy of this compound is significantly lower in immunodeficient mice compared to immunocompetent mice, this suggests that a T-cell mediated immune response is contributing to the drug's effect. Always use immunocompetent models (e.g., Balb/C, C57BL/6 J) to fully capture the drug's mechanism of action, which includes enhancing CD8+ T-cell infiltration and function [2].
  • Challenge: Identifying the primary resistance target.

    • Guidance: If you observe resistance but no clear change in the primary target (TIE2), use a combination of phospho-kinase arrays and cellular pull-down assays with biotin-labeled this compound. This approach can help identify alternative kinase targets, such as FGR, that are directly engaged by the drug and may be driving resistance [2].

References

Rebastinib Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Q1: What is the standard method for preparing a Rebastinib stock solution for in vitro cell culture studies? The most cited method for creating a stock solution uses DMSO as the solvent [1].

  • Stock Concentration: 20 mM
  • Solvent: DMSO
  • Storage: Aliquot and store at -20°C.
  • Vehicle Control: In experiments, the "0 μM" this compound condition refers to treatment with an equivalent volume of DMSO [1].

Q2: For which cancer types has this compound's mechanism of action been most studied? this compound has been investigated in several cancer contexts, with strong evidence in breast cancer and leukemia.

  • Triple-Negative Breast Cancer (TNBC): this compound inhibits tumor growth and metastasis by targeting the AXL kinase and disrupting a positive feedback loop with the transcription factor KLF5. This action suppresses cancer stem cells (CSCs) and can increase chemotherapy sensitivity [1].
  • Metastatic Mammary Carcinoma: As a potent Tie2 kinase inhibitor, this compound blocks the pro-tumoral functions of Tie2-expressing macrophages in the tumor microenvironment. This reduces angiogenesis and cancer cell intravasation, and it enhances the efficacy of chemotherapeutic agents like paclitaxel [2].
  • Chronic Myeloid Leukemia (CML): this compound was originally designed as a switch-control inhibitor of BCR-ABL1, including the T315I "gatekeeper" mutant, which is a common mechanism of drug resistance in CML [3].

Q3: What are the primary protein targets of this compound? this compound is a multi-kinase inhibitor. The table below summarizes its key known targets and their experimental context.

Table: Key Reported Targets of this compound

Target Experimental Context / Assay Key Findings / Role
AXL TNBC cell lines (e.g., MDA-MB-231) and mouse models [1]. Suppresses cancer stem cells; increases chemo-sensitivity.
Tie2 Kinase assays; HUVEC migration; mouse mammary carcinoma models [2]. Inhibits pro-tumoral macrophages and angiogenesis.
ABL1 (including T315I mutant) Chronic myeloid leukemia (CML) Ba/F3 cells expressing BCR-ABL [3]. Designed as a switch-control inhibitor to overcome resistance.
MET Growth and metastasis of xenografted MDA-MB-231 cells [3]. Contributes to anti-tumor activity in TNBC.
RIPK1/RIPK3 Not specified in detail [3]. Reported to block necroptosis.

Troubleshooting Guide

Issue: Precipitate forms when diluting the stock solution into aqueous cell culture media. This is a common challenge when working with compounds dissolved in DMSO.

  • Recommended Action:
    • Ensure Fresh Stock: Use a freshly prepared or recently thawed stock solution. Avoid multiple freeze-thaw cycles.
    • Gradual Dilution: Do not add the DMSO stock directly to the full volume of media. First, prepare an intermediate dilution in a small volume of media (e.g., dilute 1:100), mix thoroughly, and then add this intermediate to the final culture volume.
    • Confirm Solubility: After adding the compound to the media, inspect the solution visually or under a microscope for crystal formation before treating cells.

Issue: Observed experimental results do not match expected potency based on literature.

  • Recommended Action:
    • Verify Solvent and Storage: Confirm that DMSO was used and that the stock solution has been stored correctly at -20°C and has not expired.
    • Check for Off-Target Effects: Be aware that this compound has a broad kinase profile [1]. Effects observed in your system might be mediated by a target other than the one you are primarily interested in.
    • System-Specific Variability: Biological activity can vary depending on the cell line, culture conditions, and assay type. The 20 mM stock concentration is a starting point, and dose-response curves should be empirically determined for your specific model system.

Experimental Context & Signaling Pathways

The following diagrams illustrate the key mechanistic pathways of this compound action reported in the literature, which provide context for its use in experiments.

Diagram 1: this compound in Triple-Negative Breast Cancer

This diagram shows how this compound targets the AXL-KLF5 axis to suppress cancer stem cells [1].

G This compound This compound AXL AXL This compound->AXL Inhibits pAKT pAKT AXL->pAKT Activates CSCs Cancer Stem Cells (CSCs) AXL->CSCs Supports pGSK3b pGSK3b pAKT->pGSK3b Inhibits KLF5_deg KLF5 Degradation pGSK3b->KLF5_deg Promotes KLF5 KLF5 KLF5_deg->KLF5 Reduces AXL_gene AXL Gene Expression KLF5->AXL_gene Promotes (Binds Promoter) KLF5->CSCs Supports AXL_gene->AXL

Diagram 2: this compound in the Tumor Microenvironment

This diagram shows how this compound, by inhibiting Tie2, disrupts pro-metastatic structures and enhances chemotherapy [2].

G This compound This compound Tie2 Tie2 This compound->Tie2 Inhibits Chemo Chemotherapy (e.g., Paclitaxel) This compound->Chemo Enhances Efficacy TMEM TMEM Assembly (Mena+ Tumor Cell, Tie2Hi Macrophage, Endothelial Cell) Tie2->TMEM Disrupts Intravasation Cancer Cell Intravasation TMEM->Intravasation Facilitates

References

Rebastinib Dosing Schedules at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type / Model Recommended Phase II Dose Combination Therapy Key Efficacy Findings Citation
HER2-negative Metastatic Breast Cancer (Phase Ib) 50 mg or 100 mg, orally, twice daily Paclitaxel or Eribulin Pharmacodynamic evidence of TIE2 blockade; objective response in 22% of evaluable patients [1].
Relapsed/Refractory CML & AML (Phase I) Maximum Tolerated Dose (MTD): 150 mg (tablet), twice daily N/A (single agent) Clinical activity observed (8 CHR in CML, 4 with T315I), but insufficient for continued development in leukemia [2].
Ovarian Cancer (Syngeneic Mouse Model) 10 mg/kg, incorporated into standard diet Carboplatin + Paclitaxel Significantly extended median survival compared to chemotherapy alone (132.5 vs. 127 days) [3].
Parameter Details
Standard Formulation Formulated tablets (3-4 fold greater bioavailability than initial powder-in-capsules) [2].
Common Administration Oral, twice daily (BID) with continuous dosing in 28-day cycles [2].

Troubleshooting Common Experimental Issues

Here are solutions to frequently encountered challenges when working with Rebastinib.

Issue Possible Cause Solution / Recommendation
Neurological & Muscular Toxicity On-target/off-target kinase inhibition [2]. Monitor for muscle weakness, peripheral neuropathy, dysarthria. In clinical trials, these were dose-limiting toxicities (DLTs). Consider dose reduction or schedule adjustment [1] [2].
Intraocular Pressure Increase Higher dosing levels (observed at 100 mg BID in one trial) [1]. Include regular ophthalmologic examinations in study protocols, especially at higher doses [1].
Hematological Adverse Events Combination with myelosuppressive chemotherapies [1]. Frequently monitor blood counts. Common TEAEs include anemia (85%), leukopenia (67%), and neutropenia (52%) when combined with paclitaxel or eribulin [1].
Defining Optimal Biological Dose Maximal tolerated dose (MTD) may not coincide with optimal target inhibition [4]. Use pharmacodynamic (PD) biomarkers. Measure plasma Angiopoietin-2 (ANGPT2) levels as evidence of TIE2 pathway blockade [1].

Experimental Protocols for Key Assays

In Vitro Efficacy and Mechanism Testing

This protocol is adapted from studies on osteosarcoma and colorectal cancer cells [5] [6].

  • Cell Treatment: Plate cells and allow to adhere overnight. Treat with this compound (DCC-2036) at a range of concentrations (e.g., 0 µM, 2.5 µM, 5 µM, 10 µM) for 48 hours [5].
  • Viability Assessment (CCK-8 Assay): Seed cells in a 96-well plate. After 72-hour drug exposure, add 10 µL of CCK-8 solution per well. Incubate for 2 hours and measure absorbance at 450 nm to calculate IC50 values [5].
  • Proliferation (Colony Formation Assay): After drug treatment, culture cells in drug-free medium for 7-10 days. Fix and stain colonies (≥50 cells) for quantification [5].
  • Migration & Invasion (Transwell Assay): Use Matrigel-coated (invasion) or uncoated (migration) chambers. Seed treated cells in serum-free medium in the upper chamber, with medium containing 10% FBS in the lower chamber. After 48 hours, stain and count migrated/invaded cells [5].
  • Western Blot Analysis: Confirm target inhibition and downstream effects using specific antibodies. Key targets to investigate include:
    • Direct Target: Phospho-FGR (Tyr416) [6]
    • Downstream Pathway: Phospho-AKT (S473), Phospho-S6K, Phospho-4EBP1 [5]
    • Biomarker of TIE2 Inhibition: Total Angiopoietin-2 (ANGPT2) in supernatant [1] [6]
In Vivo Efficacy Testing in Syngeneic Models

This protocol is based on studies in ovarian and breast cancer models [1] [3].

  • Model Establishment: Orthotopically or subcutaneously inject syngeneic cancer cells (e.g., ID8 ovarian cells, CT-26/MC-38 CRC cells) into immunocompetent mice [6] [3].
  • Dosing Regimen: Once tumors are established, administer this compound via medicated diet (e.g., 10 mg/kg) [3] or oral gavage. For combination therapy, administer chemotherapies like carboplatin/paclitaxel via intraperitoneal injection per standard schedules [3].
  • Endpoint Analysis: Monitor tumor growth and survival. At endpoint, analyze ascites or tumors via flow cytometry to assess immune cell populations (CD45+ macrophages, CD8+ T cells) and their activation states (CD69 expression) [6] [3].

This compound's Mechanism of Action

The following diagram illustrates the key molecular pathways targeted by this compound, which underpin its anti-tumor and immune-modulating effects.

G cluster_primary Primary TIE2-Mediated Mechanisms cluster_secondary Other Kinase Targets & Effects cluster_outcomes Anti-Tumor Outcomes This compound This compound TIE2 TIE2 Receptor (on endothelial cells and macrophages) This compound->TIE2 Inhibits OtherKinases Other Kinase Targets (e.g., FGR, HCK) This compound->OtherKinases Inhibits Ang-2 ↑ (Plasma Biomarker) Ang-2 ↑ (Plasma Biomarker) TIE2->Ang-2 ↑ (Plasma Biomarker)  Blocks Disrupted Angiogenesis Disrupted Angiogenesis Ang-2 ↑ (Plasma Biomarker)->Disrupted Angiogenesis Inhibits TMEM Doorway\nFunction & Intravasation Inhibits TMEM Doorway Function & Intravasation Ang-2 ↑ (Plasma Biomarker)->Inhibits TMEM Doorway\nFunction & Intravasation Outcome1 Reduced Metastasis Disrupted Angiogenesis->Outcome1 Inhibits TMEM Doorway\nFunction & Intravasation->Outcome1 PI3K/AKT/mTOR\nPathway Inhibition PI3K/AKT/mTOR Pathway Inhibition OtherKinases->PI3K/AKT/mTOR\nPathway Inhibition DKK1 ↓ DKK1 ↓ PI3K/AKT/mTOR\nPathway Inhibition->DKK1 ↓ Autophagy ↑\n& Tumor Growth Inhibition Autophagy ↑ & Tumor Growth Inhibition PI3K/AKT/mTOR\nPathway Inhibition->Autophagy ↑\n& Tumor Growth Inhibition Enhanced CD8+ T-cell\nActivation & Infiltration Enhanced CD8+ T-cell Activation & Infiltration DKK1 ↓->Enhanced CD8+ T-cell\nActivation & Infiltration Outcome3 Direct Tumor Cell Death Autophagy ↑\n& Tumor Growth Inhibition->Outcome3 Outcome2 Enhanced Immunotherapy Potential Enhanced CD8+ T-cell\nActivation & Infiltration->Outcome2

Diagram Title: this compound's Multi-Target Mechanism of Action

Key Takeaways for Researchers

  • Dosing is Context-Dependent: The optimal dose can vary based on the cancer model (hematologic vs. solid tumors) and whether this compound is used as a single agent or in combination.
  • Prioritize PD Monitoring: Especially in early experiments, relying on pharmacodynamic biomarkers like ANGPT2 can be more informative than fixed dosing schedules alone.
  • Consider the Immune Context: The efficacy of this compound, particularly its ability to enhance T-cell function, may be most pronounced in immunocompetent models [6].

References

Toxicity Profile & Troubleshooting Guide

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main toxicities associated with rebastinib based on clinical trials, along with recommended management strategies.

Toxicity / Adverse Event Frequency in Combination Therapy Recommended Management / Monitoring
Muscle Weakness / Myalgias Frequent, attributed to this compound [1] Monitor patient-reported symptoms; consider dose reduction of this compound [1].
Increased Intraocular Pressure Occurs at 100 mg BID dose [1] Regular ophthalmologic examinations are crucial, especially at higher doses [1].
Anemia Very Common (85%) [1] Regular blood tests; clinical monitoring for symptoms [1].
Fatigue Very Common (78%) [1] Supportive care; assess for impact on quality of life [1].
Leukopenia Very Common (67%) [1] Regular monitoring of blood counts [1].
Elevated Alanine Aminotransferase Very Common (59%) [1] Monitor liver function tests [1].
Hyperglycemia Common (56%) [1] Monitor blood glucose levels [1].
Nausea Common (52%) [1] Standard anti-nausea medications [1].
Neutropenia Common (52%) [1] Regular monitoring of blood counts [1].
Dysarthria (Speech Difficulty) Dose-Limiting Toxicity (DLT) [2] Considered a DLT; warrants dose interruption or reduction [2].
Peripheral Neuropathy Dose-Limiting Toxicity (DLT) [2] Considered a DLT; warrants dose interruption or reduction [2].

Key Experimental Protocols for Toxicity & Pharmacodynamic Assessment

To ensure your research on this compound is comprehensive, here are detailed methodologies for key experiments cited in the literature.

Pharmacodynamic Assessment of TIE2 Inhibition

This protocol measures the biological effect of this compound on its target, the TIE2 receptor.

  • Purpose: To provide pharmacodynamic evidence for TIE2 kinase blockade by this compound [1].
  • Methodology:
    • Sample Collection: Collect blood plasma samples from test subjects at baseline and after administration of this compound [1].
    • Analysis: Measure the levels of angiopoietin-2 (Ang-2), a ligand of the TIE2 receptor, using a validated immunoassay (e.g., ELISA). An increase in circulating Ang-2 levels is a recognized biomarker of TIE2 pathway inhibition [1].
  • Interpretation: A significant increase in plasma Ang-2 concentration after this compound treatment confirms successful target engagement.
Monitoring Circulating Tumor Cells (CTCs)

This protocol assesses a potential biomarker of efficacy and tumor response in this compound combination therapy.

  • Purpose: To evaluate the effect of combined this compound and chemotherapy on tumor cell dissemination [1].
  • Methodology:
    • Sample Collection: Collect blood samples at baseline and at defined timepoints during treatment.
    • Analysis: Enumerate and isolate CTCs from patient blood using an FDA-approved platform (e.g., the CellSearch system) or other microfluidic/label-based technologies.
  • Interpretation: A significant decrease in CTC count from baseline after initiation of combination therapy indicates a positive treatment response [1].
Dose-Limiting Toxicity (DLT) Evaluation

This standard phase I trial protocol is used to establish the safety profile and maximum tolerated dose (MTD).

  • Purpose: To investigate the safety of this compound and establish its Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [2].
  • Methodology:
    • Dosing: Administer this compound orally in continuous 28-day cycles. The study typically uses an accelerated "3+3" dose-escalation design [2].
    • Monitoring Period: DLTs are specifically assessed during the first treatment cycle (Cycle 1) [2].
    • DLT Definition: Adverse events are graded using NCI Common Toxicity Criteria (e.g., CTC v3.0). A DLT is typically defined as [2]:
      • Grade 4 hematologic toxicity sustained for ≥4 weeks.
      • ≥Grade 3 non-hematologic toxicity (with exceptions for manageable nausea/vomiting/diarrhea).
      • Any this compound-related event causing a treatment delay of ≥28 days.
  • Outcome: The MTD for this compound as a single agent was established as 150 mg formulated tablets administered twice daily [2].

This compound's Mechanism of Action

The following diagram illustrates the primary molecular mechanisms of this compound, which underlies its therapeutic effects and some toxicity profiles.

G cluster_top Tumor Microenvironment (TME) cluster_bottom Cancer Cell (e.g., CML) This compound This compound TIE2 TIE2 This compound->TIE2 Inhibits TMEM TMEM Doorway Assembly & Vascular Permeability This compound->TMEM Blocks BCRABL1 BCR-ABL1 Kinase (including T315I mutant) This compound->BCRABL1 Inhibits (Switch Control) Proliferation Constitutive Proliferation Signal This compound->Proliferation Blocks TIE2->TMEM Metastasis Tumor Cell Intravasation & Metastasis TMEM->Metastasis BCRABL1->Proliferation

This diagram shows that this compound is a multi-kinase inhibitor. Its primary antimetastatic effect in solid tumors comes from inhibiting the TIE2 receptor on macrophages in the Tumor Microenvironment (TME), thereby blocking the function of TMEM doorways and reducing tumor cell intravasation [1]. Simultaneously, it acts as a switch control inhibitor of BCR-ABL1 (including the resistant T315I mutant), effectively blocking constitutive proliferation signals in cancer cells like CML [2] [3].

References

Rebastinib Technical Guide: Mechanisms & Assay Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib Application & Dosage Reference

The table below summarizes effective this compound concentrations and key mechanisms from recent studies to guide your assay design.

Cell Type / Model Key Target / Pathway Effective Concentration Experimental Context Citation
Colorectal Cancer (CRC) Cells (LoVo) FGR/PI3K-AKT-SP1 → DKK1 ↓ 2.5 µM Multi-omics analysis (transcriptomic/proteomic) [1]
Bone Marrow-Derived Macrophages (BMDMs) NLRP3 Inflammasome → IL-1β ↓ 2 nM, 10 nM, 50 nM Dose-dependent inhibition of pyroptosis [2]
Metastatic Mammary Carcinoma (Mouse Model) Tie2 Kinase 150 mg (tablet) BID Maximum Tolerated Dose (MTD) in in vivo study [3]
Chronic Myeloid Leukemia (CML) Patients BCR-ABL1 (including T315I mutant) 150 mg (tablet) BID Recommended Phase 2 dose in clinical trial [3]

Experimental Protocol: Assessing this compound Efficacy in 2D Cell Culture

This protocol is adapted from methodologies used in recent publications [1] [2].

  • Cell Seeding:

    • Seed your cells (e.g., LoVo, MC-38, or BMDMs) in an appropriate multi-well plate (96-well or 24-well). Allow cells to adhere overnight in a standard cell culture incubator (37°C, 5% CO₂).
    • Optimization Tip: Determine the optimal seeding density in a pilot experiment to ensure cells are 60-80% confluent at the time of drug addition and do not become over-confluent by the end of the assay.
  • Drug Treatment:

    • Prepare a concentration gradient of this compound. Based on the literature, a range from 2 nM to 2.5 µM is a good starting point [1] [2].
    • Positive Control: Use a well-established cytotoxic agent appropriate for your cell line (e.g., Staurosporine for apoptosis induction).
    • Negative Control: Treat cells with the vehicle only (e.g., DMSO, ensuring the final concentration is the same and non-toxic, typically <0.1%).
    • Incubate cells with the treatments for 24-72 hours. Include replicates for each condition (n≥3).
  • Viability/ Cytotoxicity Readout:

    • Choose an assay compatible with your research question. Common options include:
      • MTT/WST-1/XTT Assays: Measure metabolic activity.
      • LDH Release Assay: Measures membrane integrity and cell death. This was used to assess this compound's effect on macrophage pyroptosis [2].
  • Downstream Analysis (Mechanistic Investigation):

    • If your viability assay shows a positive effect, you can investigate the mechanism using these techniques, as referenced in the literature:
      • Western Blotting: Confirm target engagement by analyzing phosphorylation of key proteins like FGR (p-FGR Y416) [1] or cleavage of effector proteins like Caspase-1 and GSDMD [2].
      • ELISA/qPCR: Quantify secretion or expression of downstream factors like IL-1β [2] or DKK1 [1].
      • Flow Cytometry: Examine immune cell populations (e.g., CD8+ T cell infiltration and activation via CD69 expression) in co-culture systems [1].

This compound's Key Signaling Pathways

Understanding the pathways this compound modulates is crucial for interpreting your assay results. The diagram below integrates its known mechanisms in oncology and immunology.

G cluster_onco Oncology & Immuno-Oncology Models cluster_immuno Immunology (Macrophage Pyroptosis) This compound This compound FGR FGR This compound->FGR Inhibits NLRP3 NLRP3 This compound->NLRP3 Promotes Ubiquitination AKT AKT FGR->AKT Activates SP1 SP1 AKT->SP1 Activates DKK1 DKK1 SP1->DKK1 Promotes CD8 CD8 DKK1->CD8 Suppresses Inflammasome Inflammasome NLRP3->Inflammasome Blocks Assembly Caspase1 Caspase1 Inflammasome->Caspase1 Activates GSDMD GSDMD Caspase1->GSDMD Cleaves IL1B IL1B Caspase1->IL1B Cleaves GSDMD->IL1B Releases

Diagram Title: this compound's Multi-Target Mechanisms

Frequently Asked Questions & Troubleshooting

  • Q1: I'm not seeing a strong cytotoxic effect with this compound in my 2D cell viability assay. What could be the reason?

    • A: this compound's primary mechanism may not be direct, rapid cytotoxicity in all cell types. Its efficacy can be highly dependent on the expression of its specific targets (like FGR or Tie2). Consider:
      • Validate Target Expression: Check the protein or mRNA levels of key targets like FGR, Tie2, or BCR-ABL in your cell line.
      • Prolong Incubation: Extend the treatment time to 72 or even 96 hours.
      • Assay Choice: Use a more direct apoptosis assay (e.g., Annexin V/PI staining) or a long-term clonogenic survival assay.
      • Check Immune Context: Recent research highlights that a significant part of its anti-tumor effect is T-cell mediated [1]. If possible, use an immunocompetent mouse model or a co-culture system with immune cells to better recapitulate the drug's mechanism.
  • Q2: What is a critical pharmacological property of this compound I should be aware of?

    • A: this compound is a "switch control" inhibitor, not a classic ATP-competitive inhibitor [3]. It binds to a different pocket on the kinase domain, forcing it into an inactive conformation. This is particularly effective against certain resistance mutations (like T315I in BCR-ABL1) and can lead to longer off-rates.
  • Q3: Are there any known resistance mechanisms to this compound?

    • A: While direct mechanisms for this compound are still being elucidated, related research on targeted therapies suggests that resistance can arise through pathway bypass. A recent study on an EGFR-targeting antibody-drug conjugate found that a mutation in the TEK (TIE2) gene was associated with acquired resistance and downregulation of the target receptor [4]. Given that this compound is a known TIE2 inhibitor, this could be a potential resistance axis to monitor.

References

Rebastinib (DCC-2036) Storage & Handling FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the correct storage conditions for Rebastinib (DCC-2036) powder and solution?

For research purposes, the solid powder and prepared solutions of this compound have distinct storage requirements to maintain stability [1].

Form Condition Temperature Stability Duration
Solid Powder Dry, dark conditions -20°C Stable for 2 years from purchase (as supplied)
Stock Solution (in DMSO) Aliquoted to avoid freeze-thaw cycles -20°C Stable for up to 1 month

Q2: What is the recommended solvent and concentration for preparing a stock solution?

  • Solvent: DMSO [1] [2].
  • Solubility: The solubility of this compound in DMSO is > 27.7 mg/mL [1].
  • Tip for dissolution: If you have difficulty dissolving the compound to achieve a high concentration, you can warm the tube at 37°C for 10 minutes and/or use a brief ultrasonic bath treatment [1].

Q3: What is the experimental protocol for using this compound in cell-based assays?

The following methodology is adapted from published research [2]:

  • Stock Solution: Prepare a 20 mM stock solution in DMSO. Aliquot and store at -20°C.
  • Working Concentration: Use a concentration range of 2 nM to 150 nM in your cell culture media. The typical IC50 for inhibiting cell proliferation in studies using Ba/F3 cells is around 5.4 nM.
  • Vehicle Control: Always include a DMSO control group (0 μM) with an equivalent volume to that used in your treated samples.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Unexpectedly low activity Degraded stock solution from repeated freeze-thaw cycles or extended storage. Prepare fresh aliquots of the DMSO stock solution. Avoid repeated freezing and thawing.
Precipitation in stock solution Solution stored for too long or under suboptimal conditions. For short-term storage, ensure the solution is used within one month. For long-term storage, keep the solid powder at -20°C and prepare fresh solutions as needed.
Difficulty solubilizing powder Compound may require agitation. Gently warm the tube to 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period [1].

Experimental Workflow Visualization

The diagram below outlines the core workflow for handling and using this compound in a cell culture experiment, based on the protocols from the search results.

G Start Start: this compound (DCC-2036) Solid Powder StorageSolid Store at -20°C Stable for 2 years Start->StorageSolid  Upon Receipt Stock Prepare Stock Solution in DMSO (>27.7 mg/mL) StorageSolution Aliquot & Store at -20°C Stable for 1 month Stock->StorageSolution For Future Use WorkingSol Dilute to Working Concentration (e.g., 2-150 nM) Stock->WorkingSol For Immediate Use StorageSolid->Stock For Experiment CellTreat Treat Cells Include DMSO Control WorkingSol->CellTreat Analysis Proceed with Assay (e.g., Proliferation, Flow Cytometry) CellTreat->Analysis

Important Disclaimer for Researchers

  • For Research Use Only: The information provided pertains to the use of this compound (DCC-2036) in scientific research. It is not for diagnostic or therapeutic use in humans [1].
  • Single-Use Vial Caution: While stability data exists for other biologics like bevacizumab after vial piercing, this should not be extrapolated to this compound without validation [3]. The official recommendation for many drugs is to consider vials as single-use and discard leftovers immediately [3].
  • Verify Solubility: It is recommended to test the solubility of all compounds in your specific experimental system, as actual solubility may slightly differ from theoretical values due to experimental error [1].

References

Rebastinib vehicle selection

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib Solubility Data

Solvent Solubility Concentration Temperature Note / Source
DMSO ~50 mg/mL ~90.32 mM Not specified Standard go-to solvent [1]
DMSO 111 mg/mL ~200.5 mM Not specified Highest concentration reported [2]
Ethanol 18 mg/mL ~32.5 mM Not specified Suitable for stock solutions [2]
Water Insoluble - Not specified Not recommended [2]
1:1 PBS:Ethanol 0.1 mg/mL ~0.18 mM 25°C For low-concentration aqueous dosing [3]

Experimental Formulation Guides

Here are detailed methodologies for preparing this compound solutions for different experimental applications.

For In Vitro Studies

This protocol is suitable for cell-based assays.

  • Prepare Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Gently warm the tube and use brief sonication if necessary to aid dissolution [2] [1].
  • Dilute for Treatment: Dilute the stock solution into your cell culture medium. Ensure the final concentration of DMSO is kept low (typically ≤0.1%) to avoid cytotoxicity [2].
  • Include Controls: Always include a vehicle control group treated with the same final concentration of DMSO.
For In Vivo Studies

This method describes preparing a homogeneous suspension for oral administration in animal studies [3].

  • Prepare Suspension: Weigh the required amount of this compound and add it to a 0.5% w/v Carboxymethyl Cellulose Sodium Salt (CMC-Na) solution.
  • Mix Thoroughly: Agitate the mixture vigorously using a vortex mixer or magnetic stirrer to achieve a homogeneous suspension.
  • Administer: The final suspension can be administered to laboratory animals via oral gavage. The study demonstrating efficacy in a triple-negative breast cancer model used this method [3].

Stability & Handling Recommendations

  • Storage: For long-term stability, store Rebusatinib powder at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 2 years or at -20°C for 1 year. Avoid repeated freeze-thaw cycles [1].
  • Handling: DMSO is hygroscopic (absorbs water from the air). Using fresh, dry DMSO is recommended to ensure solubility and compound stability over time [2].

Troubleshooting Common Issues

  • Precipitation in Aqueous Media: If the compound precipitates upon dilution into culture medium, ensure you are adding the stock solution directly into the medium while vortexing or pipetting to mix rapidly. Using a slightly warmed medium might also help.
  • Loss of Activity: This can occur if the stock solution is improperly stored or undergoes multiple freeze-thaws. Always prepare small, single-use aliquots.

Experimental Workflow Diagram

The following diagram outlines the key decision points for selecting and preparing this compound vehicles in experimental settings.

G Start Start: this compound Vehicle Selection InVitro In Vitro Assays Start->InVitro InVivo In Vivo Administration Start->InVivo DMSOSol Primary Solvent: DMSO InVitro->DMSOSol High solubility EthanolSol Co-solvent: Ethanol InVitro->EthanolSol Alternative CMCSusp Aqueous Suspension: 0.5% CMC-Na InVivo->CMCSusp For oral dosing Store Aliquot & Store (-80°C / -20°C) DMSOSol->Store Prepare stock Administer Administer via oral gavage CMCSusp->Administer Homogenize well Dilute Dilute stock into culture medium Control Include vehicle control (e.g., 0.1% DMSO) Dilute->Control Store->Dilute

References

Rebastinib In Vivo Administration Summary

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Administration Route Typical Dosage Formulation Key Findings Citation
Colorectal Cancer (CRC) Oral (Dietary Admixture) 200 mg/kg Diet mixture Suppressed tumor growth in immunocompetent mice. [1]
Triple-Negative Breast Cancer (TNBC) Oral Gavage 50 mg/kg Liquid suspension (e.g., in 0.5% methylcellulose) Inhibited tumor growth and cancer stem cells in xenograft models. [2]
Triple-Negable Breast Cancer (TNBC) Oral (specific method not detailed) 30-100 mg/kg Not specified Showed anti-tumor activity and drug-like properties in xenograft models. [3]
Metastatic Mammary Carcinoma Oral (Dietary Admixture) 200 mg/kg Diet mixture Reduced tumor growth and metastasis; enhanced efficacy of chemotherapy. [4]

Detailed Experimental Protocols

Here are the methodologies from the key studies for your experimental replication.

1. Protocol for Dietary Admixture (Used in Colorectal Cancer & Mammary Carcinoma Studies) This method allows for continuous, stress-free dosing.

  • Dosage: 200 mg of rebastinib per kg of rodent diet.
  • Procedure: The calculated amount of this compound is thoroughly mixed with the standard powdered laboratory feed. This mixture is then repelletted and provided to the animals ad libitum (freely available).
  • Rationale: This route is chosen to mimic chronic dosing and is less invasive than forced feeding, reducing stress on the animals over long-term studies [4] [1].

2. Protocol for Oral Gavage (Used in Triple-Negative Breast Cancer Studies) This method ensures precise, direct delivery of the drug.

  • Dosage: 50 mg of this compound per kg of animal body weight.
  • Formulation: this compound is suspended in a vehicle, commonly a 0.5% methylcellulose solution.
  • Dosing Schedule: Typically administered once daily.
  • Rationale: Oral gavage guarantees that each animal receives the exact intended dose, which is crucial for dose-response studies [2].

Mechanisms of Action & Signaling Pathways

This compound is a multi-targeted tyrosine kinase inhibitor. Its anti-tumor effects in vivo involve several mechanisms:

  • Inhibition of the FGR/AKT/SP1/DKK1 Axis in Colorectal Cancer: this compound directly targets the tyrosine kinase FGR. This inhibits the PI3K-AKT signaling pathway, leading to reduced phosphorylation and activation of the transcription factor SP1. Lower SP1 activity results in decreased expression of DKK1, a protein that suppresses CD8+ T-cell function. Consequently, this compound enhances the infiltration and cytotoxic activity of CD8+ T cells within the tumor, making it more effective in immunocompetent models [1].

The following diagram illustrates this key signaling pathway in colorectal cancer:

G This compound This compound FGR FGR This compound->FGR Inhibits AKT AKT FGR->AKT Activates SP1 SP1 AKT->SP1 Phosphorylates (Activates) DKK1 DKK1 SP1->DKK1 Promotes Transcription CD8_Tcell CD8_Tcell DKK1->CD8_Tcell Suppresses Function

  • Disruption of the AXL-KLF5 Feedback Loop in TNBC: In Triple-Negative Breast Cancer, this compound inhibits the kinase AXL. This inhibition leads to reduced protein stability of the transcription factor KLF5 via the AXL-AKT-GSK3β signaling axis. Since KLF5 also promotes the expression of AXL, this compound effectively breaks this positive feedback loop, which is crucial for maintaining cancer stem cells, thereby suppressing tumors [2].

  • Targeting the Tumor Microenvironment: this compound is a potent inhibitor of the Tie2 receptor, which is expressed not only on endothelial cells but also on pro-tumoral macrophages. By blocking Tie2, this compound disrupts angiogenesis (blood vessel formation) and prevents Tie2-positive macrophages from supporting tumor cell intravasation and metastasis [4].

Frequently Asked Questions (FAQs)

Q1: What is the recommended formulation for in-house this compound solutions for oral gavage?

  • A: For preparing a suspension, a 0.5% methylcellulose solution is a commonly used and effective vehicle. The compound should be weighed precisely and suspended thoroughly to ensure consistency in dosing [2].

Q2: Why might there be a difference in efficacy between immunocompetent and immunocompromised mouse models?

  • A: A key mechanism of this compound's action, particularly in colorectal cancer models, is the enhancement of CD8+ T-cell-mediated anti-tumor immunity. This effect is only operational in models with an intact immune system, which can explain the superior results often observed in immunocompetent mice [1].

Q3: Besides direct tumor growth suppression, what other anti-cancer effects have been observed?

  • A: Studies have shown that this compound can inhibit metastasis in a mouse model of metastatic mammary carcinoma. Furthermore, it demonstrates synergistic effects when combined with chemotherapeutic agents like paclitaxel or eribulin, leading to improved overall survival in preclinical models [4].

References

Rebastinib Pharmacokinetic and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

While comprehensive tissue distribution data is not available in the searched literature, the following table summarizes key pharmacokinetic and safety findings from early-phase clinical trials.

Aspect Findings Context
Formulation & Bioavailability Tablet formulation showed 3-4 times greater bioavailability than powder-in-capsules [1]. Phase 1 study in myeloid leukemia patients [1].
Maximum Tolerated Dose (MTD) 150 mg tablets twice daily [1]. Established in phase 1 study; DLTs included dysarthria, muscle weakness, peripheral neuropathy [1].
Common Adverse Events Anemia, fatigue, anorexia, leukopenia, increased ALT [2]. Muscular weakness, myalgias, increased intraocular pressure [2]. Observed in a phase Ib trial for breast cancer [2].
Evidence of Target Engagement Dose-dependent increase in plasma Angiopoietin-2 (Ang-2) levels [2]. Ang-2 rise provides pharmacodynamic evidence of TIE2 kinase inhibition [2].

Rebastinib's Mechanism of Action

This compound is an investigational, orally administered small molecule inhibitor. Its primary known mechanism is as a potent and selective inhibitor of the TIE2 receptor tyrosine kinase [3] [4].

  • Unique Binding Mode: It functions as a "switch control" inhibitor, binding to the TIE2 kinase domain and locking it in an inactive conformation, which is distinct from typical ATP-competitive inhibitors [1].
  • Primary Target: The TIE2 receptor, which is activated by angiopoietins (ANGPTs) and is expressed on vascular endothelial cells and a subset of pro-tumoral macrophages [5] [6].
  • Pleiotropic Effects: By inhibiting TIE2, this compound aims to achieve multiple anti-tumor effects:
    • Anti-angiogenic: Disrupts the formation of new tumor blood vessels [6].
    • Inhibition of Pro-tumoral Macrophages: Blocks the function of TIE2-expressing macrophages, which are involved in tumor progression, metastasis, and immune suppression [5] [6].
    • Blocking Metastasis: Specifically inhibits the TMEM doorway, a site where tumor cells enter the bloodstream in breast cancer [2] [6].

The diagram below illustrates this multi-faceted mechanism of action.

G cluster_tme Tumor Microenvironment This compound This compound Tie2_EC Tie2 Receptor (Endothelial Cell) This compound->Tie2_EC Inhibits Tie2_Mac Tie2 Receptor (Macrophage) This compound->Tie2_Mac Inhibits Angiopoietins Angiopoietins (ANGPT1/2) Angiopoietins->Tie2_EC Angiopoietins->Tie2_Mac Angiogenesis Angiogenesis Tie2_EC->Angiogenesis TMEM TMEM Metastatic Site Tie2_Mac->TMEM Immunosuppression Immunosuppression Tie2_Mac->Immunosuppression Metastasis Cancer Cell Metastasis TMEM->Metastasis

Research Implications & Experimental Considerations

The lack of tissue distribution data presents both a challenge and an opportunity for researchers.

  • For Your Technical Guide: You can frame this as a known research gap. A troubleshooting guide could state: "If tissue distribution data for this compound is required for your PK/PD model, note that this data is not publicly available in the literature and may need to be generated internally via advanced bioanalytical methods (e.g., LC-MS/MS)."
  • Focus on Demonstrated Mechanisms: Current evidence supports the design of experiments focusing on TIE2 pathway inhibition, tumor-associated macrophages, and angiogenesis, particularly in combination with chemotherapy [5] [2].
  • Clinical Correlates: The observed clinical efficacy and biomarker changes (increased plasma Ang-2) can serve as functional proxies for successful target engagement in tissues [2].

References

Rebastinib's hERG Inhibition & Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the available information on Rebastinib's interaction with the hERG channel and its overall safety.

Aspect Findings from Research
hERG Assessment hERG experiments were conducted as part of safety profiling; this compound was found to have "reasonable safety" and "drug-like properties" [1] [2].
Clinical Safety Clinical trials noted adverse events like muscular weakness and myalgias, but no cardiotoxicity or QT prolongation was specifically highlighted as a major concern [3] [4].
Primary Mechanism Primarily a potent and selective inhibitor of the TIE2 tyrosine kinase receptor and a switch-control inhibitor of BCR-ABL1 [5] [4] [6].

Standard Methods for hERG Inhibition Assessment

While the exact lab protocols for this compound are not public, drug development professionals typically assess hERG liability through a standard tiered approach. The workflow for this process can be visualized as follows:

Start Early Drug Discovery InSilico In Silico Screening Start->InSilico  High-Throughput  Low Cost InVitroPrimary Primary In Vitro Assays (FLIPR, Binding Assays) InSilico->InVitroPrimary  Promising Compounds InVitroConfirm Confirmatory In Vitro Assay (Patch Clamp Electrophysiology) InVitroPrimary->InVitroConfirm  Positive Hits InVivo In Vivo Studies (e.g., Telemetry in Animals) InVitroConfirm->InVivo  Lead Candidates

The table below details the common experimental methodologies used at each stage, as referenced in the literature [7] [8] [9].

Stage Methodology Key Details & Purpose
In Silico Machine Learning (ML) Models (e.g., XGBoost, Deep Neural Networks) using molecular descriptors or fingerprints [7] [9]. Used for early, high-throughput screening of compound libraries to flag potential hERG blockers before synthesis. Helps prioritize molecules with lower predicted risk.
In Vitro (Primary) Fluorometric Imaging Plate Reader (FLIPR) or Radioligand Binding Displacement Assays [8]. Medium-throughput functional or competitive binding assays to confirm interaction with the hERG channel. Often use cell lines expressing hERG (e.g., CHO, HEK293).
In Vitro (Confirmatory) Patch Clamp Electrophysiology (manual or automated) [8] [9]. Gold-standard for assessing functional hERG blockade. Provides direct, quantitative data on ion current inhibition (IC50 values) and is required for regulatory submissions.
In Vivo Cardiac Telemetry in non-rodents (e.g., dogs) [8]. Measures the direct effect of a compound on the QT interval in a living organism, providing integrated physiological context.

Frequently Asked Questions (FAQs)

Q: this compound was tested for hERG inhibition and deemed to have a "reasonable safety" profile. Does this mean it's completely free of cardiotoxicity risk? A: Not necessarily. The term "reasonable safety" in preclinical studies suggests that the risk was deemed low enough to proceed to human trials. It does not guarantee the complete absence of risk, which is why careful monitoring is maintained in clinical phases. For this compound, clinical results have not highlighted cardiotoxicity as a dose-limiting issue [1] [2] [4].

Q: Our in silico model predicts moderate hERG liability for a new compound. Should we terminate its development immediately? A: Not necessarily. A positive in silico or primary in vitro result is a flag for further investigation, not an automatic stop sign. The next step is to run a confirmatory patch clamp assay to get a quantitative IC50 value. This data can be used to calculate a safety margin by comparing the hERG IC50 to the projected human efficacious plasma concentration. A wide margin may allow the project to proceed with caution [7] [8].

Q: Why is the patch clamp assay considered the "gold standard" for hERG testing? A: While other assays are useful for screening, the patch clamp assay directly measures the electrical current flowing through the hERG potassium channels in a cell membrane. It provides real-time, functional data on the degree and kinetics of channel blockade, making it the most physiologically relevant and reliable in vitro method. Regulatory authorities require this data [8].

Key Troubleshooting & Risk Mitigation

  • Addressing False Positives in Early Assays: Compounds can sometimes show apparent hERG inhibition in fluorescence-based assays due to interference (e.g., by quenching the dye or being fluorescent themselves). Always confirm positive hits from primary assays with a non-optical method like patch clamp electrophysiology [9].
  • Integrating Findings: The most robust safety assessment comes from integrating data across multiple methods. A consistent signal from in silico, in vitro, and in vivo studies provides the strongest evidence for or against a significant hERG risk [7] [8].

References

Rebastinib Preclinical Safety & ADME Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key preclinical safety and property data for Rebastinib from a 2023 study published in Anticancer Research [1].

Assessment Type Test/Parameter Result / Finding
Genetic Toxicity Ames Test Negative (Indicates "reasonable safety") [1]
Cardiac Safety hERG Assay No significant inhibition reported [1]
Drug-Like Properties In Vitro ADME Panel Favorable profile [1]
Pharmacokinetics In Vivo (Mice & Rats) High oral bioavailability [1]

Experimental Protocol for the Ames Test

While the specific experimental details for this compound's Ames test are not fully detailed in the accessible summary, the test is a standardized regulatory procedure. The general methodology is outlined below, which you can use as a guide for your own testing.

The bacterial reverse mutation test (Ames test) is an in vitro assay that uses specific strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by test substances. A standard protocol is as follows [1]:

  • Principle: It assesses the mutagenic potential of a compound by measuring its ability to induce reversions in histidine- or tryptophan-dependent tester strains, allowing them to grow in the absence of these essential amino acids.
  • Tester Strains: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA.
  • Procedure: The test is performed with and without metabolic activation, typically using a rat liver S9 fraction, to simulate mammalian metabolic conditions.
    • The test substance (this compound), positive control mutagens, and vehicle (negative control) are incubated with the tester strains and a minimal amount of histidine/tryptophan in a top agar overlay.
    • The mixtures are plated onto minimal glucose agar plates.
    • After 48-72 hours of incubation at 37°C, the number of revertant colonies on each plate is counted.
  • Data Analysis & Interpretation: The test substance is considered non-mutagenic if there is no significant, dose-related increase in the mean number of revertant colonies in any strain compared to the vehicle control.

The workflow of this procedure is as follows:

G cluster_prep Preparation & Plating cluster_inc Incubation & Analysis Start Start Ames Test Prep1 Prepare tester strain bacteria Start->Prep1 Prep2 Prepare test substance (this compound), controls, and S9 mix Prep1->Prep2 Prep3 Mix bacteria, test substance, and S9 mix with top agar Prep2->Prep3 Prep4 Pour mixture onto minimal glucose agar plate Prep3->Prep4 Inc1 Incubate plates at 37°C for 48-72 hours Prep4->Inc1 Inc2 Count revertant colonies per plate Inc1->Inc2 Inc3 Compare revertant counts: Test vs. Control groups Inc2->Inc3 Interpretation Interpret Result: Negative (Non-mutagenic) Inc3->Interpretation

How to Access More Detailed Data

  • Accessing the Full Paper: The study, "The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action," is published in Anticancer Research (June 2023). You or your institution may have a subscription to access the full text [1].
  • Consulting Regulatory Filings: Detailed, study report-level non-clinical safety data, including the Ames test, is typically available in the Investigator's Brochure (IB) or can be found in regulatory documents submitted to agencies like the FDA or EMA.

References

Rebastinib cytotoxicity management

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib Cytotoxicity Profiles

The table below summarizes the cytotoxic and biological effects of this compound reported in recent preclinical studies.

Cell Type / Model System Observed Cytotoxic/Inhibitory Effects Reported Concentrations (In Vitro) Key Findings & Potential Clinical Implications
Triple-Negative Breast Cancer (TNBC) Cells (e.g., MDA-MB-231, MDA-MB-468) Induction of G0/G1 cell cycle arrest; suppression of tumor growth in xenograft models [1]. Information not specified in abstract. Suggests a complex mechanism beyond primary kinase targets; promising for breast cancer treatment [1].
Colorectal Cancer (CRC) Cells & Immune System Direct anti-tumor activity; enhanced activation & cytotoxic function of CD8+ T cells [2]. 2.5 μM (used in multi-omics analysis) [2]. Efficacy is T-cell-mediated; targets the FGR-AKT-SP1-DKK1 axis to boost anti-tumor immunity [2].
Bone Marrow-Derived Macrophages (BMDMs) Inhibition of NLRP3 inflammasome-induced pyroptosis; reduced IL-1β secretion [3]. 2 nM, 10 nM, 50 nM (dose-dependent effect observed) [3]. Attenuates Acute Lung Injury (ALI) in mice; reveals a novel anti-inflammatory mechanism via promotion of NLRP3 ubiquitination [3].
Ovarian Cancer Model (Syngeneic ID8) Altered gene expression in tumor & macrophage cells; increased cytotoxic T cells in ascites [4]. In vivo study (diet containing 10 mg/kg) [4]. Combination with chemotherapy (carboplatin/paclitaxel) significantly improved survival [4].

This compound's Primary Mechanisms of Action

This compound is a multi-targeted small molecule tyrosine kinase inhibitor (TKI). Its cytotoxicity stems from simultaneously disrupting several pro-tumoral pathways in the tumor microenvironment.

  • Inhibition of Tie2 Signaling: this compound is a potent, picomolar inhibitor of the Tie2 receptor tyrosine kinase [5]. Tie2 is expressed not only on endothelial cells but also on a subset of pro-tumoral macrophages [5] [4].

    • In endothelial cells, this inhibits angiogenesis [5].
    • In Tie2-expressing macrophages, it blocks key pro-metastatic functions. It disrupts the Tumor Microenvironment of Metastasis (TMEM), which is a site where a perivascular Tie2Hi macrophage, a Mena-expressing tumor cell, and an endothelial cell interact to facilitate cancer cell intravasation into blood vessels [5].
  • Unique "Switch Control" Inhibition: Unlike ATP-competitive inhibitors, this compound binds allosterically to the switch control pocket of kinase domains, forcing them into an inactive conformation. This mechanism is effective even against some resistance-conferring mutations like BCR-ABL1 T315I [6].

  • Modulation of the Immune Microenvironment: Beyond direct kinase inhibition, this compound alters the tumor immune landscape.

    • It can increase the proportion of cytotoxic T cells in ascites [4].
    • By targeting the FGR kinase in colorectal cancer models, it downregulates DKK1, a protein that suppresses CD8+ T cell function, thereby enhancing anti-tumor immunity [2].
  • Inhibition of Inflammatory Cell Death: Recent research shows this compound can attenuate macrophage pyroptosis, an inflammatory cell death process, by promoting NLRP3 ubiquitination and blocking the NLRP3/GSDMD signaling pathway [3].

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a generalized protocol for evaluating this compound's cytotoxicity and mechanisms of action in vitro, based on methodologies from the search results.

G Start Start: Establish In Vitro Model A Cell Treatment with this compound Start->A B Viability & Proliferation Assay ( e.g., MTT, Cell Titer-Glo) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Apoptosis Assay ( e.g., Annexin V/PI staining) A->D E Western Blot Analysis (p-Tie2, p-FGR, Cleaved Caspases, etc.) A->E F Gene Expression Analysis (RNA-seq, qRT-PCR) A->F G Functional Assays (e.g., Transwell Migration) A->G End Data Synthesis & Conclusion B->End C->End D->End E->End F->End G->End

Frequently Asked Questions (FAQs)

  • What is the primary cytotoxic target of this compound? While initially developed as a BCR-ABL inhibitor, this compound is a much more potent inhibitor of the Tie2 receptor tyrosine kinase. Its cytotoxicity in solid tumors is largely attributed to inhibiting Tie2 on both endothelial cells and pro-tumoral macrophages, disrupting angiogenesis and metastasis [5] [7].

  • Does this compound have efficacy in 'cold' tumors that are resistant to immunotherapy? Yes, emerging evidence suggests it can modulate the immune microenvironment. In colorectal cancer models, it converted "cold" tumors to "hot" by enhancing CD8+ T cell infiltration and function via the FGR-AKT-SP1-DKK1 axis, indicating potential for combination with immunotherapy [2].

  • What is a key consideration for designing in vivo studies with this compound? The drug's efficacy may be T-cell-dependent. One study showed that its anti-tumor effect was significantly more pronounced in immunocompetent mice compared to immunocompromised mice, highlighting the importance of an intact immune system for its full therapeutic effect [2].

  • Are the anti-cancer effects of this compound limited to direct tumor cell killing? No. Its mechanisms are multi-faceted and involve altering the tumor microenvironment. This includes direct effects on tumor cells (cell cycle arrest), anti-angiogenic effects, disruption of pro-metastatic macrophage functions, and modulation of anti-tumor immunity [5] [1] [2].

Technical Support & Troubleshooting Guide

  • Problem: Lack of Expected Cytotoxic Effect In Vitro

    • Potential Cause: The chosen cancer cell line may not be dependent on the primary targets of this compound (e.g., Tie2, FGR).
    • Recommendation: Confirm the expression profile of key targets (Tie2, FGR) in your cell line. Consider using a positive control cell line with known sensitivity, such as certain TNBC or CRC models [1] [2].
  • Problem: Inconsistent Results Between In Vitro and In Vivo Models

    • Potential Cause: this compound's efficacy in vivo heavily relies on targeting the tumor microenvironment (TME), including immune cells and vasculature, which is not present in standard 2D in vitro cultures.
    • Recommendation: Use more complex models like co-cultures with macrophages or endothelial cells to better mimic the TME. Ensure your in vivo model is immunocompetent to fully capture the drug's immunomodulatory effects [5] [2].
  • Problem: Off-target or Inflammatory Cytotoxicity Observed

    • Potential Cause: At higher concentrations, off-target effects may occur. Interestingly, this compound has been shown to inhibit inflammatory processes like pyroptosis in macrophages at low nanomolar concentrations, which is a anti-inflammatory effect, not a cytotoxic one [3].
    • Recommendation: Carefully titrate the drug concentration. Refer to clinical trial data for reference; the maximum tolerated dose (MTD) in humans was established as 150 mg twice daily for the tablet formulation [6].

References

Rebastinib macrophage polarization effects

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments investigating Rebastinib's effects on macrophages, which you can adapt for your research.

Assessing Effects on Macrophage Pyroptosis In Vitro

This protocol is used to study this compound's role in inhibiting NLRP3 inflammasome-mediated pyroptosis [1] [2].

Workflow Diagram: Pyroptosis Inhibition Assay

G A 1. Cell Preparation & Priming B Bone Marrow-Derived Macrophages (BMDMs) A->B C Culture with LPS (e.g., 1 μg/mL, 3-6h) B->C D ↑ pro-IL-1β, ↑ NLRP3 (Priming Step) C->D F Add this compound (e.g., 2-50 nM) 30-60 min before activation D->F E 2. This compound Pre-treatment E->F G 3. Inflammasome Activation F->G H Add Nigericin (e.g., 10 μM) or ATP (e.g., 5 mM) (30 min - 1h) G->H I 4. Sample Collection & Analysis H->I J Western Blot: Cleaved Caspase-1, IL-1β (p17), GSDMD-N ELISA: IL-1β in supernatant LDH Release Assay: Cytotoxicity I->J

Detailed Steps:

  • Cell Culture: Isolate and differentiate Bone Marrow-Derived Macrophages (BMDMs) from mice.
  • Priming: Treat BMDMs with LPS (1 μg/mL for 3-6 hours) to induce "priming" and upregulate NLRP3 and pro-IL-1β expression [2].
  • This compound Pre-treatment: Add this compound (typical range 2-50 nM) to the culture medium 30-60 minutes before the activation step [1] [2].
  • Inflammasome Activation: Induce inflammasome assembly by adding Nigericin (10 μM) or ATP (5 mM) for 30 minutes to 1 hour [2].
  • Analysis:
    • Western Blotting: Analyze cell lysates and supernatants for cleaved Caspase-1 (p20), mature IL-1β (p17), and the N-terminal fragment of GSDMD (GSDMD-N) [2].
    • ELISA: Measure the concentration of mature IL-1β in the cell culture supernatant [1] [2].
    • LDH Assay: Quantify lactate dehydrogenase (LDH) release into the supernatant as a measure of pyroptosis-induced cytotoxicity [1].
Evaluating Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol is used to study the combined effect of this compound and chemotherapy on tumor growth and the tumor immune microenvironment [3].

Workflow Diagram: In Vivo Therapeutic Efficacy Model

G A 1. Tumor Inoculation B Inject syngeneic cells (e.g., ID8-GFP ovarian cancer cells) intraperitoneally into mice A->B C 2. Treatment Groups (Randomize at Day 25) B->C D Group 1: Control Diet C->D E Group 2: this compound Diet (10 mg/kg in chow) C->E F Group 3: Chemotherapy only (Carboplatin/Paclitaxel, Days 32,39,46) C->F G Group 4: this compound + Chemotherapy C->G H 3. Endpoint Analysis D->H E->H F->H G->H I Survival Monitor: Track until end-stage (e.g., 140 days) H->I J Ascites/Tumor Harvest: Analyze immune cells via Flow Cytometry (CD45+, Macrophages, T cells) H->J

Detailed Steps:

  • Tumor Inoculation: Inject syngeneic cancer cells (e.g., ID8-GFP ovarian cancer cells) intraperitoneally into female C57BL/6 mice [3].
  • Treatment Initiation:
    • This compound Administration: After tumor establishment (e.g., day 25), provide this compound via medicated chow (10 mg/kg) continuously [3].
    • Chemotherapy Combination: Administer chemotherapeutic agents like carboplatin (20 mg/kg) and paclitaxel (12 mg/kg) via intraperitoneal injection on specific days (e.g., days 32, 39, and 46) [3].
  • Endpoint Analysis:
    • Survival Study: Monitor mice for signs of end-stage disease (ascites accumulation, reduced activity) and track overall survival [3].
    • Immune Profiling: Harvest ascites or tumors at a defined endpoint. Process samples into single-cell suspensions and analyze by flow cytometry.
      • Key Panels: Identify total immune cells (CD45+), macrophage subsets (F4/80+, CD11b+), Tie2+ macrophages, and T-cell populations (CD3+, CD8+, CD4+), including activation markers (CD69) and regulatory T cells (FoxP3+) [3].

Troubleshooting Common Experimental Issues

Here are solutions to potential challenges based on the reviewed studies.

Problem Possible Cause Suggested Solution
No effect on pyroptosis markers Inefficient NLRP3 inflammasome activation; incorrect this compound concentration. Verify activation stimulus (nigericin/ATP potency). Perform a dose-response curve for this compound (2-50 nM) [1] [2]. Include a positive control (e.g., MCC950).
Unexpected cell toxicity in vitro Off-target effects at high concentrations; solvent cytotoxicity. Titrate this compound to find optimal range. Ensure DMSO concentration is low (e.g., <0.1%). Perform viability assays (MTT, trypan blue) alongside functional assays.
Weak anti-tumor effect *in vivo* Tumor model not dependent on targeted pathways (Tie2, specific macrophages). Select models with documented Tie2+ macrophage involvement (e.g., metastatic breast cancer models) [4] [5]. Use syngeneic models with intact immunity (e.g., ID8, CT-26) [3] [6].
No change in macrophage populations in tumors Incomplete targeting; immune cell redundancy. Use combination therapies (e.g., with chemotherapy[cite:4]). Analyze specific subsets (Tie2Hi, M2-like) and tumor regions. Confirm target engagement via p-Tie2 or pathway analysis.

References

Rebastinib (DCC-2036) Technical Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Property Details and Values
Description Orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity [1].
Molecular Formula / Weight C30H28FN7O3 / 553.59 g/mol [1].
CAS Number 1020172-07-9 [1].
Storage (Lyophilized) -20°C, desiccated. Stable for 36 months in lyophilized form [1].
Storage (Solution) -20°C in DMSO. Use within 1 month to prevent loss of potency. Aliquot to avoid multiple freeze/thaw cycles [1].
Solubility (DMSO) 103 mg/mL (186.05 mM) [1].
Solubility (Ethanol) 15 mg/mL (27.09 mM) [1].
Solubility (In Vivo Vehicle) 15 mg/mL in 0.5% CMC + 0.25% Tween 80 [1].
Batch-to-Batch Variation Note Solubility values are based on in-house testing. The manufacturer notes that the actual solubility may differ slightly from published values due to normal batch-to-batch variations [1].

Experimental Protocols & Validation

To ensure experimental consistency and validate the compound's activity, you can incorporate the following protocols.

Validating Target Engagement with a Cellular Thermal Shift Assay (CETSA)

This protocol is based on large-scale mechanism-of-action studies and can confirm that Rebastinib is engaging its intended targets in your cellular system [2].

  • Cell Culture: Use K562 cells (suspension culture) or another relevant cell line for your research.
  • Compound Treatment: Treat cells with this compound and a vehicle control (DMSO). Based on literature, a 30-minute treatment at 10 µM is a reasonable starting point [2].
  • Heat Denaturation: Harvest and aliquot cell suspensions into PCR tubes. Critical Step: Heat the aliquots across a defined temperature gradient. A range of 48°C to 58°C has been shown to be effective for detecting thermal shifts for many proteins [2].
  • Cell Lysis & Clarification: After heating, lyse the cells and remove insoluble aggregates via high-speed centrifugation.
  • Analysis of Soluble Protein: Detect the remaining soluble (non-denatured) protein by:
    • Western Blotting: Using antibodies against known targets of this compound, such as Tie2, or downstream effectors.
    • Quantitative Proteomics (PISA assay): For an unbiased, proteome-wide approach, use the Proteome Integral Solubility Alteration (PISA) method with TMT-based quantitative mass spectrometry [2].
  • Data Interpretation: A ligand-induced thermal shift is evidenced by a significant increase in the soluble abundance of the target protein in the drug-treated sample compared to the vehicle control after thermal denaturation, indicating stabilization.
Confirming Functional Activity in Cell-Based Assays

Beyond binding, these assays can verify the functional consequences of this compound's activity.

  • Phosphorylation Inhibition Assay:
    • Treat serum-starved cells with this compound.
    • Stimulate the pathway (e.g., with Angiopoietin for Tie2).
    • Lyse cells and analyze lysates by Western blot.
    • Probe for phospho-Tie2 (Tyr992) and total Tie2 to confirm pathway inhibition [3].
  • Anti-tumor Efficacy Assessment:
    • In Vitro: Perform cell proliferation assays (e.g., MTT, CellTiter-Glo) and apoptosis assays (e.g., Annexin V staining) on relevant cancer cell lines (e.g., triple-negative breast cancer models MDA-MB-231 and MDA-MB-468) [4].
    • In Vivo: Use xenograft models. This compound can be administered orally, formulated in a vehicle such as 0.5% CMC + 0.25% Tween 80 at a concentration of 15 mg/mL. Monitor tumor volume and growth over time [1] [4].

The following diagram illustrates the logical workflow for troubleshooting activity issues with this compound, incorporating the validation assays described above.

G Start Unexpected Experimental Result Q1 Is this compound properly solubilized and stored? Start->Q1 A1 Confirm solubility in fresh DMSO. Aliquot & store at -20°C. Avoid freeze-thaw cycles. Q1->A1 No Q2 Does Cellular Thermal Shift Assay (CETSA) show target engagement? Q1->Q2 Yes A2 This compound active. Proceed to functional assays. Q2->A2 Yes Act1 Repeat experiment ensuring correct protocol for CETSA. Q2->Act1 No Q3 Do functional assays (e.g., Western blot for p-Tie2) show pathway inhibition? A2->Q3 Act1->Q2 Re-test A3 Functional activity confirmed. Investigate other mechanisms or combination effects. Q3->A3 Yes Act2 Verify cell line model & assay conditions. Consider potential off-target effects or alternative pathways. Q3->Act2 No

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare and store a stock solution of this compound to ensure its stability over time? Prepare stock solutions in DMSO at a concentration of 10-100 mM. Immediately aliquot the solution into single-use vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, desiccated if possible. Under these conditions, the solution is stable for at least 1 month [1].

Q2: I am not seeing the expected biological effect in my experiment. What could be wrong? Follow the troubleshooting guide above. First, verify your stock solution preparation and storage. Then, use the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its target in your specific cellular model. If engagement is confirmed but the functional readout is absent, ensure your functional assay (e.g., phosphorylation Western) is optimized with appropriate controls [2] [3].

Q3: Are the solubility values provided by the supplier absolute? No. The supplier explicitly states that while solubility is tested in-house, slight deviations in the actual solubility can occur due to normal batch-to-batch variations [1]. It is good practice to visually inspect your solution for complete dissolution when preparing working concentrations.

Q4: What are the primary known targets of this compound I should investigate? this compound is a multi-kinase inhibitor. Its most prominent known targets include:

  • Tie2: A key receptor on endothelial cells and pro-tumoral macrophages; inhibition affects angiogenesis and metastasis [3].
  • BCR-ABL1 & FLT3: Initially developed as a switch-control inhibitor for these targets in leukemia [5].
  • CDK16: Identified as a potent inhibitor, contributing to its anti-tumor activity in models like triple-negative breast cancer [4].

References

Analytical Methods for Rebastinib

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes established techniques for quantifying rebastinib and analyzing its formulations from recent studies.

Method Key Instrumentation & Conditions Application / Purpose Reference

| High-Performance Liquid Chromatography (HPLC) | System: Reverse-phase HPLC with C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Mobile Phase: Isocratic elution with PBS (pH 7.4) and acetonitrile. Detection: UV at 254 nm. Runtime: 30 minutes. | Quantifying drug concentration and calculating encapsulation efficiency in liposomal formulations [1]. | | | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Matrix: Human plasma. Methodology: Validated according to FDA/EMA guidelines for bioanalytical methods. | Pharmacokinetic (PK) analysis in clinical trials; measuring plasma concentration after oral administration [2]. | | | Dynamic Light Scattering (DLS) & Transmission Electron Microscopy (TEM) | DLS: For measuring liposome size and size distribution (e.g., Z-average diameter). TEM: Visualization of liposome morphology using negative staining (e.g., 1% phosphotungstic acid). | Characterizing the physical properties (size, morphology, stability) of liposomal this compound formulations [1]. | | | In Vitro Drug Release Study | Apparatus: Dialysis cassette in PBS buffer (pH 7.4) at 37°C. Analysis: Samples taken at intervals (4, 8, 24, 48, 96 h) and analyzed via HPLC. | Profiling the release kinetics of this compound from sustained-release formulations like liposomes [1]. | | | X-ray Crystallography | Resolution: ~2.05 Å. Software: Data processed with XDS and refined with REFMAC5. | Determining the atomic-level structure of this compound bound to its target, such as the Tie2 kinase domain [3]. | |

Experimental Protocols & Workflows

Here are detailed methodologies for key experiments involving this compound, as cited in the literature.

Protocol: Determining Liposomal Encapsulation Efficiency

This protocol is used to determine what percentage of the total drug is successfully loaded into a liposomal formulation [1].

  • Formulate Liposomes: Prepare this compound-loaded liposomes using a method like microfluidic mixing.
  • Remove Free Drug: Purify the formulation via dialysis (using a membrane with an appropriate MWCO, e.g., 3.5 kDa) against a PBS buffer (pH 7.4) to remove unencapsulated this compound.
  • Lyse Liposomes: Dilute the purified liposomes and disrupt them completely using a sonicator to release the encapsulated drug.
  • Quantify Drug: Dilute the lysate with acetonitrile and analyze the this compound concentration using reverse-phase HPLC.
  • Calculate Efficiency: Use the formula: Encapsulation Efficiency (%) = (Weight of entrapped drug / Total weight of drug used) × 100% [1].
Protocol: Assessing In Vitro Anti-Tumor Activity

This general workflow is used to evaluate the efficacy of this compound in cell models.

  • Cell Proliferation Assay: Treat cancer cells (e.g., triple-negative breast cancer cells like MDA-MB-231) with varying concentrations of this compound. Use a standard assay like CCK-8 after a set incubation period (e.g., 24 hours) to measure cell viability [4] [5].
  • Cell Cycle Analysis: Post-treatment, fix the cells and stain the DNA with a dye like propidium iodide. Analyze the cells using flow cytometry to determine the proportion of cells in each phase of the cell cycle (G0/G1, S, G2/M). This compound has been shown to induce arrest in the G0/G1 phase [4].
  • Apoptosis Assay: Use an Annexin V/propidium iodide staining kit followed by flow cytometry to quantify the percentage of cells undergoing early and late apoptosis after this compound treatment [4].

This compound's Mechanism and Experimental Visualization

This compound is a "switch control" inhibitor that targets tyrosine kinases like ABL1 and, more potently, TIE2. It works by binding to an allosteric pocket, locking the kinase in an inactive conformation and blocking its activity regardless of ATP levels [2] [3] [6].

The following diagram illustrates the experimental workflow for profiling this compound's activity and effects, integrating multiple methods discussed in the literature.

G Start Start: this compound Experiment A1 In vitro Binding/Activity Assays Start->A1 A2 Formulation & Analysis Start->A2 A3 Cellular & In Vivo Efficacy Start->A3 B1 ∙ Kinase Assay (e.g., ADP-Glo) ∙ Thermal Shift Assay (CETSA/TPP) ∙ Western Blot (p-Tie2/Tie2) A1->B1 B2 ∙ HPLC for Encapsulation/Release ∙ DLS/TEM for Characterization ∙ LC-MS/MS for PK Analysis A2->B2 B3 ∙ Cell Viability/Proliferation ∙ Apoptosis/Cell Cycle Analysis ∙ Tumor Growth & Metastasis Models A3->B3 O1 ∙ Target Engagement ∙ Binding Affinity (IC₅₀) ∙ Pathway Inhibition B1->O1 O2 ∙ Drug Concentration ∙ Formulation Stability ∙ Release Profile B2->O2 O3 ∙ Anti-tumor Efficacy ∙ Mechanism of Action ∙ Immune Cell Modulation B3->O3 Outcomes Key Outcomes

Troubleshooting Common Experimental Challenges

  • Low Encapsulation Efficiency in Liposomes: This can be due to the drug leaking during formulation or an suboptimal lipid-to-drug ratio. Ensure precise control of flow rates and temperature during microfluidic mixing. Experiment with different lipid compositions (e.g., incorporating CHEMS for pH-sensitive release) to improve entrapment [1].
  • High Background in Cellular Assays: Non-specific effects or solvent toxicity can interfere. Always include a vehicle control (e.g., DMSO) at the same concentration as your treatment groups. Ensure this compound is properly solubilized and consider performing a dose-response curve to identify specific versus off-target effects [4].
  • Variable Efficacy in Animal Models: Differences in bioavailability and tumor model selection can cause variability. The formulated tablet provided significantly higher (3-4 fold) bioavailability than the powder-in-capsule preparation in a clinical trial [2]. Ensure consistent and appropriate drug formulation for in vivo studies.

References

Experimental Data and Resistance Profiles

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of these drugs is often defined by their activity against specific BCR-ABL1 mutations. Compound mutations, where two mutations occur on the same BCR-ABL1 allele, present a particular therapeutic challenge.

In vitro Resistance Profiling A key study profiled the half-maximal inhibitory concentration (IC₅₀) of both drugs against various BCR-ABL1 single and compound mutations using proliferation assays in Ba/F3 cell lines [1]. The data below summarizes findings against select mutants critical for understanding resistance.

BCR-ABL1 Mutation Rebastinib IC₅₀ (nM) Dasatinib IC₅₀ (nM) Key Interpretation
Unmutated (Native) Data not fully specified in results Data not fully specified in results Both inhibit native BCR-ABL1 effectively [1]
T315I (Single) Inhibited [1] Resistant [1] This compound, unlike dasatinib, can inhibit the gatekeeper T315I mutant.
E255V/T315I (Compound) 659.5 nM [1] Resistant [1] This compound mutant confers high-level resistance to both ponatinib and this compound.
Y253H/E255V (Compound) Less effective [1] ~2 nM (highly sensitive) [1] Dasatinib is the notably more effective TKI against this specific compound mutant.

Summary of Resistance Findings [1]:

  • T315I-inclusive compound mutants (e.g., E255V/T315I, Q252H/T315I) generally confer high-level resistance to most TKIs, including ponatinib and this compound, though sensitivity varies by the specific pair.
  • Non-T315I compound mutants may remain sensitive to one or more TKIs. For example, the Y253H/E255V mutant is highly sensitive to dasatinib but not to ponatinib or this compound.
  • This in vitro resistance data has been shown to be predictive of patient treatment outcomes.

Detailed Experimental Protocols

To ensure the reproducibility of the data presented, here are the methodologies from the key studies cited.

1. Cell Proliferation Assays (Ba/F3 cells) [1]

  • Objective: To determine the sensitivity (IC₅₀) of various BCR-ABL1 mutants to a panel of TKIs, including this compound and dasatinib.
  • Cell Line: Ba/F3 cells (murine pro-B lymphocytes) engineered to express native or mutant BCR-ABL1.
  • Methodology:
    • Cells are cultured in the presence of serial dilutions of the TKI.
    • Cell viability/proliferation is measured after 72 hours using a colorimetric (e.g., MTT) or fluorometric assay.
    • Dose-response curves are generated, and the IC₅₀ value (concentration that inhibits 50% of proliferation) is calculated.
  • Supporting Analysis: Immunoblotting (Western blot) is often used in parallel to assess the inhibition of BCR-ABL1 autophosphorylation (e.g., at Tyr393) and downstream signaling pathways (e.g., phosphorylation of CRKL).

2. Phase 1 Clinical Trial of this compound [2] [3]

  • Objective: To evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed/refractory CML or AML.
  • Study Design: First-in-human, open-label, dose-escalation and expansion trial.
  • Patients: Adults with CML or AML who were resistant/intolerant to prior therapy or had the T315I mutation.
  • Dosing: this compound was administered orally in 28-day cycles, starting with powder-in-capsule and later transitioning to tablet formulation.
  • Efficacy Assessment: Response was evaluated every 3 cycles using standardized criteria (e.g., complete hematologic response for CML).
  • Pharmacodynamics: Target inhibition was assessed in patient blood samples by measuring phosphorylation levels of downstream proteins like CRKL using flow cytometry or immunoblot.

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms by which dasatinib and this compound inhibit the BCR-ABL1 oncoprotein.

G BCRABL BCR-ABL1 Oncoprotein SubGraphCluster Kinase Domain BCRABL->SubGraphCluster Contains ConstitutiveSig Constitutive Signaling (Uncontrolled Cell Proliferation) BCRABL->ConstitutiveSig Leads to ATPBindingPocket ATP-binding Pocket SwitchPocket Switch Control Pocket Dasatinib Dasatinib DasatinibBinding Binds ATP-binding pocket in multiple conformations Dasatinib->DasatinibBinding Mechanism This compound This compound RebastinibBinding Binds switch control pocket locks kinase in inactive state This compound->RebastinibBinding Mechanism DasatinibBinding->ATPBindingPocket Targets Inhibition Inhibition of Downstream Signaling DasatinibBinding->Inhibition Results in RebastinibBinding->SwitchPocket Targets RebastinibBinding->Inhibition Results in

Interpretation and Research Implications

  • This compound's Niche: Its primary research and potential clinical value lies in its unique mechanism, which is effective against the challenging T315I mutation and does not compete with cellular ATP [2] [3]. However, its clinical development for leukemia was halted due to insufficient clinical benefit, with research now focusing on other targets like TIE2 [2] [3].
  • Dasatinib's Role: As an approved therapy, dasatinib remains a potent option, especially for patients without the T315I mutation. Its ability to inhibit SRC family kinases may provide broader anti-leukemic activity [4].
  • The Challenge of Compound Mutations: The data highlights that resistance is not binary. The choice between TKIs, especially in advanced disease, may depend on the specific mutation profile, with some compound mutants responding to one TKI but not another [1].

References

Rebastinib compared to other TIE2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Action and Signaling Pathways

Rebastinib's unique mechanism underpins its therapeutic potential. Unlike biologic agents that sequester angiopoietin ligands (e.g., trebananib), this compound is a small molecule that allosterically inhibits the TIE2 receptor itself. This allows it to block signaling activated by all TIE2 ligands and other activating mechanisms, potentially offering a more comprehensive inhibition [1].

The following diagram illustrates the signaling pathways and the points of inhibition by different agents.

G cluster_ligands Extracellular Ligands cluster_receptors Receptors cluster_cells Cell Types & Processes Ang1 ANGPT1 (Ang1) TIE2 TIE2 Receptor Ang1->TIE2 Agonist Ang2 ANGPT2 (Ang2) Ang2->TIE2 Context-Dependent Antagonist/Agonist VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 EndothelialCell Endothelial Cell (Angiogenesis, Permeability) TIE2->EndothelialCell TEM TIE2-expressing Macrophage (TEM) TIE2->TEM VEGFR2->EndothelialCell Intravasation Cancer Cell Intravasation (at TMEM sites) TEM->Intravasation Releases VEGF-A This compound This compound This compound->TIE2 Allosteric Inhibition LigandTrap Angiopoietin Biologics (e.g., Trebananib) LigandTrap->Ang2 Sequesters Ligands VEGFInhib VEGF/VEGFR Inhibitors (e.g., Bevacizumab) VEGFInhib->VEGF Binds VEGF or VEGFR

Supporting Experimental Data and Protocols

The efficacy of this compound is supported by robust preclinical studies. Here are summaries of key experimental models and outcomes.

In Ovarian Cancer Models
  • Objective: To determine the effects of this compound alone and combined with carboplatin/paclitaxel chemotherapy [2].
  • Model: Female C57Bl6J mice intraperitoneally injected with syngeneic ID8 ovarian cancer cells [2].
  • Treatment Groups: Control, this compound alone, chemotherapy alone, this compound + chemotherapy [2].
  • Key Results:
    • Survival: The combination of this compound with chemotherapy significantly extended median survival compared to chemotherapy alone (132.5 vs. 127 days) [2].
    • Immune Cell Modulation: Ascites from this compound-treated mice showed a significant increase in cytotoxic T cells, suggesting a potential positive modulation of the tumor immune microenvironment [2].
    • Gene Expression: RNA sequencing revealed that this compound differentially regulated genes in both tumor cells and macrophages, including several ANGPT-like genes involved in tumorigenesis and angiogenesis [2].
In Metastatic Breast Cancer Models
  • Objective: To evaluate this compound's effects on tumor growth, metastasis, and its combination with chemotherapy [1].
  • Model: Orthotopic mouse model of metastatic mammary carcinoma [1].
  • Key Results:
    • Single Agent Activity: this compound reduced primary tumor growth and metastasis by reducing TIE2+ myeloid cell infiltration and angiogenesis [1].
    • Blocking Intravasation: It specifically disrupted the "Tumor MicroEnvironment of Metastasis" (TMEM) sites, structures where perivascular TIE2Hi/Vegf-AHi macrophages facilitate cancer cell entry into the bloodstream [1].
    • Chemotherapy Synergy: Combining this compound with paclitaxel or eribulin led to greater reduction in tumor volume and metastasis, and improved overall survival compared to either agent alone [1].

Comparison with Other Ang-Tie Targeting Approaches

While direct drug-vs-drug data is limited, the conceptual advantages of a small-molecule TIE2 kinase inhibitor like this compound can be contrasted with other strategies.

Therapeutic Approach Example(s) Mechanism Key Considerations
Small-Molecule TIE2 Inhibitor This compound Allosterically inhibits the TIE2 receptor directly, blocking signaling from all ligands and activation mechanisms [1]. Potentially broader inhibition; targets both endothelial cells and TEMs.
Angiopoietin-Sequestering Biologics Trebananib (AMG 386), MEDI3617 (Ang2 mAb) Binds and neutralizes Ang1 and/or Ang2 ligands in the extracellular space [1]. May not inhibit signaling from other ligands (e.g., Ang4) or non-ligand-mediated TIE2 activation [1].
VEGF/VEGFR Inhibitors Bevacizumab, Lenvatinib Targets the VEGF/VEGFR signaling pathway, a primary driver of angiogenesis [3] [4]. Can upregulate pro-angiogenic factors like Ang2, contributing to resistance; highlights the rationale for combining with TIE2 inhibitors [1] [4].

Future Research and Clinical Context

The research landscape suggests that the future of TIE2 inhibition lies in rational combinations. The role of TEMs in driving resistance to anti-VEGF therapy provides a strong rationale for combining this compound with VEGF inhibitors [1] [4]. Furthermore, the finding that IFN-γ from T cells during anti-PD-L1 immunotherapy suppresses the ANGPT2-Tie2 axis to normalize tumor vessels suggests a compelling synergy between TIE2 inhibition and cancer immunotherapy [5].

References

Rebastinib combination therapy survival benefit

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib's Mechanism of Action

This compound is a small molecule "switch control" inhibitor that potently and selectively targets the TIE2 receptor tyrosine kinase [1] [2]. TIE2 is the receptor for angiopoietins, a family of vascular growth factors, and is expressed not only on vascular endothelial cells but also on a subset of pro-tumoral macrophages within the tumor microenvironment [3] [1].

The diagram below illustrates its multi-faceted mechanism of action.

G cluster_tumor Tumor Microenvironment This compound This compound Macrophage TIE2+ Macrophage This compound->Macrophage Inhibits TIE2 Endothelial Endothelial Cell This compound->Endothelial Inhibits TIE2 AntiAngio Anti-angiogenic Effect This compound->AntiAngio BlockIntravasation Blocks Intravasation & Metastasis This compound->BlockIntravasation ImmuneEffect Alters Immune Cell Populations This compound->ImmuneEffect Vessel Blood Vessel Macrophage->Vessel Promotes Angiogenesis Macrophage->Vessel Enables Cancer Cell Intravasation (TMEM) TCell Cytotoxic T-cell Macrophage->TCell Immunosuppressive Environment AntiAngio->Vessel BlockIntravasation->Macrophage ImmuneEffect->TCell ↑ Infiltration & Activation

By inhibiting TIE2, this compound exerts its effects through several key pathways [3] [1]:

  • Anti-angiogenesis: It disrupts the formation of new tumor blood vessels.
  • Inhibition of metastasis: It blocks the assembly and function of specialized structures (TMEM) where cancer cells enter the bloodstream, a process facilitated by TIE2-expressing macrophages.
  • Immunomodulation: It alters the tumor immune environment, for instance, by increasing the infiltration of cytotoxic T-cells [3] [4].

Evidence for Survival Benefit in Preclinical Models

The following table summarizes key preclinical studies demonstrating the survival benefit of this compound in combination with other therapies.

Cancer Model Combination Therapy Key Survival & Efficacy Findings Proposed Mechanism & Additional Effects
Ovarian Cancer [3] Carboplatin + Paclitaxel Extended median survival: 132.5 days vs. 127 days with chemo alone (P<0.01). ↑ Cytotoxic T-cells in ascites; Altered gene expression in tumor cells & macrophages (e.g., ANGPTL1).
Metastatic Mammary Carcinoma [1] Paclitaxel or Eribulin Reduced tumor volume & metastasis; Improved overall survival. Blocked TMEM-dependent dissemination; Reduced Tie2+ myeloid cell infiltration; Anti-angiogenesis.
Colorectal Cancer (CRC) [4] DCC-2036 (single agent in immunocompetent models) Suppressed tumor growth; More effective in immunocompetent vs. immunocompromised mice. Enhanced CD8+ T-cell infiltration & activation; Inhibited FGR-AKT-SP1-DKK1 axis.
Osteosarcoma [5] DCC-2036 (single agent) Inhibited tumor growth in vitro and in vivo in mouse xenograft models. Induced autophagy & apoptosis; Inhibited HCK/AKT/mTORC1 signaling pathway.

Overview of Clinical Trial Status

The promising preclinical data has led to the initiation of several clinical trials to evaluate the safety and efficacy of this compound combinations in humans. The status below is based on the latest information available from the search results.

Trial Combination Phase Patient Population Reported Status & Key Details
This compound + Carboplatin [2] Phase 1b/2 Advanced or Metastatic Solid Tumors (e.g., ovarian, breast, mesothelioma) Initiated in 2019. Designed to evaluate safety, tolerability, and efficacy. (NCT03717415)
This compound + Paclitaxel or Eribulin [6] Phase 1b Metastatic Breast Cancer (HER2-negative) Listed as "Recruiting" (as of the article's 2021 date). Aims to determine safety and tolerability. (NCT02824575)
This compound (Single Agent) [7] Phase 1 Relapsed Chronic Myeloid Leukemia (CML) and Acute Myeloid Leukemia (AML) Completed. Clinical benefit in leukemia was found to be insufficient for continued development, leading to a pivot towards solid tumors.

Detailed Experimental Protocols

For researchers, here is a deeper dive into the methodologies from key studies cited above.

1. Ovarian Cancer Syngeneic Model [3]

  • In Vivo Model: Female C57Bl/6J mice were intraperitoneally injected with ID8 murine ovarian cancer cells.
  • Treatment Groups: Established tumor-bearing mice were randomized into: Control; this compound-diet alone; Chemotherapy (carboplatin/paclitaxel) alone; this compound + Chemotherapy.
  • Endpoints:
    • Survival: Monitored for 140 days.
    • Immune Analysis: Ascites fluid was harvested and analyzed by flow cytometry using fluorochrome-tagged antibodies (e.g., against CD45, CD3, CD8) to characterize immune cell populations.
    • Transcriptomics: ID8 cells and macrophages were treated in vitro, and RNA sequencing was performed to identify differentially expressed genes.

2. Metastatic Mammary Carcinoma Model [1]

  • In Vivo Model: Orthotopic mouse model of metastatic mammary carcinoma (using PyMT transgenic mice).
  • Treatment: this compound alone or in combination with paclitaxel or eribulin.
  • Endpoints & Techniques:
    • Tumor Growth & Metastasis: Measurement of primary tumor volume and quantification of metastatic burden.
    • TMEM Function and Vascular Permeability: High-resolution intravital imaging (IVI) was used to visualize and quantify cancer cell intravasation at TMEM sites.
    • Immunohistochemistry/Flow Cytometry: Used to assess Tie2+ macrophage infiltration and tumor vascularization.

3. Analysis of T-cell Mediated Immunity in CRC [4]

  • In Vivo Models: Immunocompetent (Balb/C, C57BL/6J) and immunocompromised (Balb/C Nude) mice with subcutaneous CT-26/MC-38 tumors.
  • Analysis:
    • Flow Cytometry: Tumor and spleen tissues were analyzed for CD8+ and CD4+ T-cells, and activation markers (e.g., CD69).
    • Multi-omics Approach: RNA sequencing, proteomic, and secretomic profiling of treated cancer cells to identify key downstream targets like DKK1.
    • Kinase Target Identification: Phospho-antibody microarray and biotin-labeled DCC-2036 pull-down assays were used to identify FGR as a direct target.

Research Implications and Future Directions

The collective data positions this compound as a compelling candidate for modulating the tumor microenvironment. Its primary value appears to lie in combination regimens, where it may counteract resistance mechanisms and enhance the efficacy of cytotoxic drugs [1] [2]. The ongoing clinical trials will be crucial in determining whether the survival benefits observed preclinically translate to patients with advanced solid tumors.

References

Rebastinib versus AS1842856 FoxO1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

The table below summarizes the key characteristics and experimental findings for Rebastinib and AS1842856 based on the analyzed studies.

Feature This compound AS1842856
Primary Known Target Tie2 kinase (Switch control inhibitor) [1] FoxO1 (Specific inhibitor) [2]
FoxO1 Inhibition Potent suppressor of FoxO1 transcriptional activity (identified via screening) [2] Used as a reference FoxO1 inhibitor in experiments [2]
Effect on Atrogin-1/MuRF1 mRNA Inhibited DEX-induced upregulation [2] Information missing in search results
Impact on Myotube Diameter Increased myotube diameter in DEX-treated C2C12 myotubes [2] Information missing in search results
Effect on Contractile Force Ameliorated reduction in DEX- and cachexia-induced models [2] Information missing in search results
Other Key Mechanisms Inhibits Angiopoietin/Tie2 signaling, blocks pro-tumoral macrophages, anti-angiogenic, anti-metastatic [1] [3] Information missing in search results
Research Applications Potential therapeutic for muscle atrophy; oncology (combination therapy in breast & ovarian cancer models) [2] [3] [4] Tool compound for studying FoxO1 biology [2]

Experimental Data and Protocols

The comparative data primarily comes from a 2025 study investigating compounds for mitigating dexamethasone (DEX)-induced muscle atrophy in C2C12 myotubes [2].

  • Cell Culture & Differentiation: C2C12 myoblasts were cultured in high-glucose Dulbecco’s Modified Eagle Medium (D-MEM) supplemented with 10% fetal bovine serum (FBS). To induce differentiation into myotubes, the medium was switched to D-MEM with 2% horse serum once the cells reached near confluence; myotube formation typically occurred after approximately four days [2].
  • Atrophy Induction & Compound Treatment: Differentiated C2C12 myotubes were incubated with or without 1 µM Dexamethasone to induce atrophy. The protective effects of this compound and AS1842856 were tested by co-administering the compounds at various concentrations (0–3 µM) for 24 hours [2].
  • Key Outcome Measurements:
    • mRNA Analysis: Quantitative RT-PCR was performed to measure the expression levels of atrophy-related ubiquitin ligases, atrogin-1 and MuRF-1. mRNA levels were normalized to 36B4 [2].
    • Myotube Diameter: The diameter of the myotubes was measured to assess the prevention of muscle fiber atrophy [2].
    • Contractile Force Generation: The contractile force of the myotubes was measured, with this compound shown to ameliorate the DEX- and cachexia-induced reduction [2].

Practical Research Considerations

When deciding between these compounds for a research program, consider their distinct profiles:

  • For FoxO1-Focused Pathway Analysis: AS1842856 is a well-established, specific FoxO1 inhibitor. It is an appropriate choice for experiments designed to isolate the role of FoxO1 in a biological process without the confounding effects of other major kinase inhibitions.
  • For Complex Disease Models & Repurposing Studies: This compound presents a more complex but therapeutically interesting profile. Its efficacy in muscle atrophy models appears promising, and its additional anti-angiogenic and immunomodulatory effects via Tie2 inhibition [1] [3] could be beneficial in complex pathologies like cancer cachexia. However, its multi-target nature requires careful experimental design to deconvolve its mechanism of action.

This compound's Broader Mechanism in Cancer and Muscle

The following diagram summarizes the dual mechanisms of action of this compound, based on findings from the search results, illustrating its potential in both oncology and muscle atrophy research:

G cluster_tie2 TIE2 Kinase Inhibition (Oncology) cluster_foxo1 FoxO1 Transcriptional Inhibition (Muscle Atrophy) This compound This compound Tie2Inhibition Inhibition of Tie2 on Endothelial Cells and Macrophages This compound->Tie2Inhibition FoxO1Inhibition Suppression of FoxO1 Activity This compound->FoxO1Inhibition AngiogenesisBlock Reduced Tumor Angiogenesis Tie2Inhibition->AngiogenesisBlock Blocks IntravasationBlock Inhibition of TMEM-mediated Cancer Cell Intravasation & Metastasis Tie2Inhibition->IntravasationBlock Blocks AtrogenesDown Reduced Expression of Atrogin-1 and MuRF-1 FoxO1Inhibition->AtrogenesDown Downregulates Outcomes Suppressed Protein Degradation Preserved Myotube Diameter Improved Contractile Force AtrogenesDown->Outcomes Leads to

References

Rebastinib Safety and Tolerability Data

Author: Smolecule Technical Support Team. Date: February 2026

The primary safety data for rebastinib comes from a Phase 1 dose-finding study in patients with relapsed or refractory leukemia. The key findings on its safety profile are summarized in the table below.

Parameter Findings from Phase 1 Study (N=57)
Recommended Phase 2 Dose 150 mg tablet twice daily (BID) [1]
Maximum Tolerated Dose (MTD) 150 mg tablet BID [1]
Dose-Limiting Toxicities (DLTs) Dysarthria (difficulty speaking), muscle weakness, peripheral neuropathy [1]

| Common Treatment-Related Adverse Events | • Neurological: Peripheral neuropathy, dysgeusia (taste distortion), headache [1]Muscular: Myalgia (muscle pain), muscle weakness [1]General: Fatigue, non-cardiac chest pain [1]Gastrointestinal: Nausea, diarrhea [1] | | Safety in Solid Tumors (Preclinical Insight) | In a mouse model of metastatic mammary carcinoma, this compound in combination with chemotherapy (eribulin or paclitaxel) was well-tolerated without reported additive toxicity [2]. |

This compound's Mechanism of Action and Targets

This compound is a "switch-control" inhibitor that uniquely targets kinase function, which differs from traditional inhibitors and may influence its safety and efficacy profile.

G This compound This compound Mechanism Switch-Control Inhibition • Binds to kinase switch pocket • Locks kinase in inactive conformation • Independent of ATP concentration This compound->Mechanism Binds via TargetKinases Primary Targets: • TIE2 receptor (picomolar potency) • BCR-ABL1 (including T315I mutant) • FLT3 • FGR (in CRC models) Mechanism->TargetKinases Inhibits BiologicalEffects Key Biological Effects: • Blocks pro-tumoral Tie2+ macrophage function • Reduces tumor angiogenesis • Inhibits cancer cell intravasation (via TMEM) • Enhances CD8+ T-cell activity (in CRC) TargetKinases->BiologicalEffects Leads to

Interpretation of the Safety Profile

  • Clinical Context is Key: The available quantitative safety data is primarily from a Phase 1 study in a leukemic population [1]. The safety and tolerability may differ in patients with solid tumors or with different combination therapies.
  • Neurological and Muscular Monitoring: The DLTs and common adverse events suggest that neurological and muscular symptoms are critical areas for monitoring in clinical practice. Management strategies may include dose adjustments and supportive care.
  • Differentiation from Other TKIs: this compound's switch-control mechanism is distinct from ATP-competitive TKIs like imatinib or sunitinib [3] [1]. This fundamental difference can result in a unique safety and resistance profile, which may be advantageous in specific resistance settings.

Research and Development Context

To aid in further investigation, the following table outlines the key areas where this compound has shown promising activity beyond its initial development in leukemia.

Cancer Type Proposed Role / Mechanism Research Phase
Metastatic Solid Tumors Inhibiting TIE2 on pro-tumoral macrophages to block angiogenesis and intravasation [2]. Preclinical (animal models)
Colorectal Cancer (CRC) Targeting FGR kinase to modulate the immune microenvironment and enhance CD8+ T-cell function [4]. Preclinical

References

Rebastinib pharmacokinetics versus other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib at a Glance

The table below summarizes the core characteristics of this compound based on the available information.

Feature Description
Inhibitor Type Type II tyrosine kinase inhibitor; "switch control" inhibitor [1] [2].
Primary Targets BCR-ABL1, FLT3, TIE2, and CDK16 [1] [3] [4].
Key Mechanism Binds inactive kinase conformation, penetrates switch control pocket, blocks activation regardless of phosphorylation state [1].
Clinical Dosing 50 mg or 100 mg orally, twice daily, in combination with chemotherapy for metastatic breast cancer [5] [4].
Common Adverse Events Anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, neutropenia [5] [4].

Mechanism of Action: Type II vs. Type I Inhibitors

This compound's key differentiating feature is its action as a type II kinase inhibitor, which is distinct from the more common type I inhibitors. The following diagram illustrates their different binding modes and conformational impacts on the kinase target.

kinase_inhibition InhibitorType Kinase Inhibitor Types TypeI Type I Inhibitors InhibitorType->TypeI TypeII Type II Inhibitors (e.g., this compound) InhibitorType->TypeII TypeI_Conformation • Binds active-like/closed conformation • Competes with ATP in ATP-binding pocket TypeI->TypeI_Conformation TypeI_Example Examples: LRRK2-IN-1, GNE-7915, MLi-2 TypeI->TypeI_Example TypeII_Conformation • Binds inactive/open conformation • Extends into adjacent 'switch control' pocket • Stabilizes 'DYG-out' conformation • Releases αC helix, disrupting salt bridge TypeII->TypeII_Conformation TypeII_Example Examples: this compound, Ponatinib, GZD-824 TypeII->TypeII_Example

This unique mechanism is significant for several reasons:

  • Overcoming Resistance: It allows this compound to inhibit mutant kinases, including the T315I mutation in BCR-ABL1, which confers resistance to many other TKIs [1].
  • Prolonged Effect: Binding into the deeply embedded switch pocket may result in longer off-rates (longer duration of action) compared to ATP-competitive inhibitors [1].
  • Functional Consequences: In cellular models, stabilizing the inactive conformation can lead to effects distinct from type I inhibitors, such as not inducing dephosphorylation of certain LRRK2 biomarker sites and potentially restoring motor protein movement blocked by LRRK2 [2].

This compound in Clinical Development

The table below compares this compound's application in different clinical and preclinical contexts, highlighting its transition from initial targets to its current promising pathway.

Condition / Context Key Findings & Status Comparator Inhibitors
HER2-Negative Metastatic Breast Cancer Phase Ib: Combination with paclitaxel or eribulin. RP2D: 50 or 100 mg twice daily. Pharmacodynamic evidence of TIE2 blockade; objective response in 22% of evaluable patients [5] [4]. Paclitaxel, Eribulin
Chronic Myeloid Leukemia (CML) & Acute Myeloid Leukemia (AML) Phase I: MTD 150 mg twice daily (tablet). Showed complete hematologic responses in CML (including T315I mutation). Insufficient clinical benefit for continued development [1]. Ponatinib (effective vs. T315I) [1]
Triple-Negative Breast Cancer (Preclinical) In vivo studies: Confirmed antitumor activity and high oral bioavailability. Suggests multiple mechanisms beyond CDK16 inhibition [3]. N/A
Parkinson's Disease (Research Tool) Used as a broad-spectrum type II inhibitor in structural studies of LRRK2. Serves as a template for designing more selective type II inhibitors [6] [2]. GZD-824, Ponatinib [6] [2]

Key Experimental Protocols Cited

To evaluate this compound's profile, researchers have employed several sophisticated methods:

  • Cryo-Electron Microscopy (Cryo-EM): Used to determine near-atomic-resolution structures of LRRK2 in complex with this compound. This method involves freezing the protein-inhibitor complex in vitreous ice and using electron microscopy and image processing to generate 3D structures, revealing the precise binding pose and conformational changes induced by the inhibitor [6].
  • In Vitro Kinase Assay: The ADP-Glo kinase assay is a common method to measure IC₅₀ values. It monitors ATP consumption during the kinase reaction, quantifying the remaining ATP after the reaction is complete. A luminescent signal is generated proportional to the amount of ADP produced, which serves as a measure of kinase activity [6].
  • Pharmacodynamic Analysis in Clinical Trials: In the breast cancer phase Ib trial, evidence of TIE2 kinase inhibition was demonstrated by measuring a significant increase in plasma angiopoietin-2 levels, a biomarker indicating successful target engagement [5] [4].

References

Rebastinib Profile and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key characteristics of rebastinib, which are crucial for understanding its potential for tumor penetration and inhibition.

Feature Description Experimental Evidence & Context
Drug Class "Switch control" tyrosine kinase inhibitor (Type II) [1] [2] Binds inactive kinase conformation, distinct from ATP-competitive Type I inhibitors [2].
Primary Targets ABL1, FLT3, TIE2 [1] [2] Potent inhibitor of BCR-ABL1, including T315I mutant; also targets angiogenic kinase TIE2 [1].
Binding Mode Binds ATP pocket and penetrates switch control pocket [1] Maintains kinase in inactive state independent of phosphorylation; unique, deeply embedded binding [1].
Key Differentiator Active against T315I "gatekeeper" mutation [1] Overcomes common resistance to earlier TKIs; binds in a way that accommodates isoleucine residue [1] [2].
Oral Bioavailability High (confirmed in mice and rats) [3] Preclinical data shows favorable drug-like properties for oral administration [3].
Noted Antitumor Activity Observed in triple-negative breast cancer (TNBC) models [3] In vivo studies show tumor growth suppression in MDA-MB-231 and MDA-MB-468 xenografts [3].

This compound's Unique Binding Mechanism

The following diagram illustrates the unique switch control inhibition mechanism of this compound, which fundamentally differs from other classes of kinase inhibitors.

G Kinase Kinase Domain Inactive Inactive Conformation (DFG-out) Kinase->Inactive Switch Switch Control Pocket Inactive->Switch Lock Locked Inactive State Switch->Lock Blocks Conformational Change This compound This compound This compound->Switch Binds and Occupies ATP ATP Competitive Inhibitors (Type I) This compound->ATP Contrast with Allosteric Allosteric Inhibitors (Type II) This compound->Allosteric Enhanced vs

Interpretation of Available Data

While a direct comparison is unavailable, the data suggests this compound's profile is favorable for tumor targeting:

  • Unique Mechanism May Enhance Target Engagement: Its prolonged binding within the switch control pocket suggests durable target engagement, a crucial factor for effective tumor cell inhibition [1].
  • Multi-Target Action Affects Tumor Microenvironment: Inhibition of TIE2, a kinase expressed on endothelial cells, could influence tumor vasculature [1]. Modulating blood vessels can improve drug delivery, a concept known as vessel normalization [4].
  • Evidence of In Vivo Efficacy: Demonstrated suppression of triple-negative breast cancer tumor growth in xenograft models confirms that this compound reaches and acts on tumor cells in vivo at effective concentrations [3].

How to Approach Direct Comparisons

For a rigorous comparison, you may need to explore these specialized research areas:

  • Review original clinical trial publications for this compound (e.g., Phase I study in leukemia [1]) which may contain pharmacokinetic and biomarker data suggesting tumor exposure.
  • Search for studies on "tumor drug penetration measurements" which detail techniques like mass spectrometry imaging (MSI) and microdialysis that can quantitatively compare drug distribution [5].
  • Look for head-to-head preclinical studies in specific cancer models where this compound and other TKIs are evaluated under identical conditions.

References

Rebastinib-Induced Gene Expression and Molecular Changes

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model Key Molecular Targets & Pathways Observed Gene Expression/Protein Changes Functional Outcome

| Colorectal Cancer (CRC) [1] [2] | Primary Target: FGR (kinase) Signaling Axis: FGR ↓ → PI3K-AKT ↓ → SP1 ↓ → DKK1 ↓ Immune Interaction: Enhanced CD8+ T cell function | ↓ Phospho-FGR (Y412) [1] ↓ DKK1 (mRNA & protein) [1] | ↑ CD8+ T cell tumor infiltration & activation [1] ↑ Efficacy of immunotherapy [1] | | Ovarian Cancer (Murine Model) [3] | Primary Target: TIE2 (kinase) Pathways: Angiopoietin-TIE2 signaling | Differential regulation of ANGPT-like genes [3] ↑ ANGPTL1 (in tumor cells) [3] | Altered tumor microenvironment [3] ↑ Cytotoxic T cells in ascites [3] | | Osteosarcoma [4] | Primary Target: HCK (kinase) Signaling Axis: HCK ↓ → AKT/mTORC1 ↓ → ↑ Autophagy | ↓ phospho-HCK, p-AKT, p-S6K, p-4EBP1 [4] | Induced autophagy & apoptosis [4] Inhibited tumor growth & metastasis [4] | | Triple-Negative Breast Cancer (TNBC) [5] | Reported Target: CDK16 (kinase) Cellular Process: Cell cycle arrest | Not Specified (Mechanism described as complex & multi-faceted) [5] | Cell cycle arrest in G0/G1 phase [5] |

Detailed Experimental Insights

The following sections provide deeper context and methodological details from the key studies.

Colorectal Cancer: Targeting the FGR-AKT-SP1-DKK1 Axis

Recent 2025 research establishes a clear mechanism for Rebastinib (DCC-2036) in enhancing anti-tumor immunity in colorectal cancer [1] [2].

  • Experimental Workflow: Researchers used a multi-omics approach (transcriptomics, proteomics, secretomics) on CRC cells (LoVo) treated with DCC-2036. A biotin-labeled DCC-2036 pull-down assay identified FGR as a key interacting protein. Functional validation involved siRNA knockdown, co-culture assays with CD8+ T cells, and in vivo studies in immunocompetent mice [1].
  • Key Findings: this compound directly binds and inhibits FGR, leading to reduced phosphorylation of AKT and its downstream target SP1. This suppression decreases transcription and secretion of DKK1. Lower DKK1 levels in the tumor microenvironment enhance the infiltration and cytotoxic activity of CD8+ T cells, making tumors more susceptible to immunotherapy [1]. The following diagram illustrates this signaling pathway and the experimental workflow used to delineate it.

g cluster_pathway This compound Mechanism in Colorectal Cancer cluster_experiment Key Experimental Steps This compound This compound FGR FGR This compound->FGR Inhibits AKT AKT FGR->AKT Phosphorylates SP1 SP1 AKT->SP1 Activates DKK1 DKK1 SP1->DKK1 Transcription CD8_Tcell CD8_Tcell DKK1->CD8_Tcell Suppresses Step1 Multi-omics Analysis (Transcriptomics/Proteomics) Step2 Target Identification (Biotin-Rebastinib Pull-down) Step1->Step2 Step3 Pathway Validation (siRNA, Western Blot) Step2->Step3 Step4 Functional Assay (Co-culture with CD8+ T cells) Step3->Step4 Step5 In Vivo Validation (Immunocompetent Mouse Models) Step4->Step5

Osteosarcoma: Inducing Autophagy via HCK/AKT/mTORC1

Another 2025 study identified HCK as a critical target of this compound in osteosarcoma [4].

  • Experimental Workflow: The anti-tumor effects (proliferation, apoptosis, migration, invasion) were assessed in vitro using CCK-8, flow cytometry, and Transwell assays. Key targets were identified through network pharmacology and validated in vitro. RNA sequencing suggested autophagy induction, confirmed via Western blot after treatment with autophagy inhibitor 3-MA and mTOR agonist MHY1485. In vivo efficacy was confirmed in a mouse xenograft model [4].
  • Key Findings: this compound inhibits HCK phosphorylation, leading to the downregulation of the AKT/mTORC1 signaling pathway (evidenced by reduced p-AKT, p-S6K, and p-4EBP1). This inhibition promotes autophagy and exerts anti-tumor effects in osteosarcoma [4].

Interpretation and Research Implications

The current research indicates that this compound's effects are highly context-dependent, varying significantly across different cancer types.

  • Multi-Target Inhibitor: this compound is not a single-target drug. It demonstrates a polypharmacology profile, potently inhibiting different tyrosine kinases (like TIE2, FGR, and HCK) in different biological contexts [3] [1] [4].
  • Two-Pronged Anti-Cancer Action: The drug acts directly on tumor cells by inhibiting pro-survival pathways (e.g., AKT/mTOR in osteosarcoma). It also modulates the tumor immune microenvironment, either by boosting cytotoxic T-cell function (as in CRC) or by altering macrophage and T-cell populations (as in ovarian cancer) [3] [1].
  • Research Considerations: When evaluating this compound, the cancer type and the specific cellular context (tumor cells vs. immune cells) are paramount. The most defined gene expression signature to date is the downregulation of the FGR-AKT-SP1-DKK1 axis in colorectal cancer, which serves as a potential biomarker for predicting response to therapy, especially in combination with immunotherapy [1].

References

Rebastinib Clinical Trial Outcomes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Trial Phase Key Efficacy Findings Safety & Tolerability Combination Therapies References
HER2-Negative Metastatic Breast Cancer Phase Ib ORR: 22% (5/23 evaluable patients). Significant decrease in CTCs. Pharmacodynamic evidence of TIE2 inhibition. Most common TEAEs: anemia (85%), fatigue (78%), anorexia (67%), leukopenia (67%). Increased intraocular pressure at 100 mg dose. Paclitaxel or Eribulin [1]
Chronic / Acute Myeloid Leukemia (CML/AML) Phase I CML: 8 complete hematologic responses in 40 evaluable patients (4 had T315I mutation). AML: No responses in 5 patients. Insufficient clinical benefit for continued development. DLTs: dysarthria, muscle weakness, peripheral neuropathy. MTD: 150 mg (tablets) twice daily. Single Agent [2]
Ovarian Cancer Preclinical (Murine Model) Rebastinib + chemotherapy (carboplatin/paclitaxel) extended median survival vs chemotherapy alone (132.5 vs 127 days). Increased cytotoxic T cells in ascites. Well-tolerated in mouse model when administered in diet. Altered gene expression in tumor cells and macrophages. Carboplatin & Paclitaxel [3]
Colorectal Cancer (CRC) Preclinical Suppressed tumor growth in immunocompetent models. Enhanced CD8+ T cell activation and tumor infiltration. Modulated immune microenvironment via FGR-AKT-SP1-DKK1 axis. Efficacy was T-cell-mediated, more effective in immunocompetent vs. immunocompromised mice. Potential for Immunotherapy [4]
Triple-Negative Breast Cancer (TNBC) Preclinical Demonstrated antitumor activity in vitro and in vivo (MDA-MB-231 and MDA-MB-468 xenograft models). Induced G0/G1 cell cycle arrest. High oral bioavailability and reasonable safety in ADME/PK studies. Suggests a complex mechanism beyond CDK16 inhibition. Not Specified [5]

Detailed Clinical Data and Experimental Protocols

To support the data in the summary table, here is a deeper look into the clinical findings and the methodologies used in key trials.

  • Metastatic Breast Cancer (Phase Ib): This study enrolled 27 patients to assess safety and pharmacodynamics. Patients received this compound (50 mg or 100 mg orally twice daily) combined with standard chemotherapies. Pharmacodynamic evidence of TIE2 blockade was confirmed by a significant increase in angiopoietin-2 levels, a compensatory response to receptor inhibition. The Recommended Phase II Dose (RP2D) was established at 50 mg or 100 mg twice daily [1].

  • Leukemia (Phase I): This first-in-human, dose-finding study involved 57 patients with relapsed/refractory CML or AML. The primary objective was to establish the Maximum Tolerated Dose (MTD) and safety profile. While complete hematologic responses were observed in CML, including in patients with the resistant T315I mutation, the overall clinical benefit was deemed insufficient to justify further development in leukemias. This led to the repurposing of this compound towards solid tumors via its potent TIE2 inhibition [2].

Mechanism of Action and Signaling Pathways

This compound is a small molecule, switch control inhibitor that targets multiple tyrosine kinases. Its primary and most potent target is the TIE2 receptor (TEK) [6] [7]. It also inhibits other kinases including ABL1 (including the T315I mutant), FLT3, and FGR [4] [2].

The following diagram illustrates its multi-faceted mechanism of action in the tumor microenvironment, particularly its role in inhibiting metastasis via the TIE2 pathway.

G cluster_primary_tumor Primary Tumor Microenvironment cluster_immune Immune Modulation This compound This compound Tie2 TIE2 Receptor This compound->Tie2 Inhibits FGR FGR Kinase This compound->FGR Inhibits CD8 CD8+ T-cell This compound->CD8 Enhances TMEM TMEM Doorway Tie2->TMEM Activates Macrophage TIE2+ Macrophage Macrophage->TMEM Endothelial Endothelial Cell Endothelial->TMEM TumorCell Tumor Cell TumorCell->TMEM Intravasation Tumor Cell Intravasation & Metastasis TMEM->Intravasation Promotes Ang2 Ang2 Ang2->Tie2 DKK1 DKK1 FGR->DKK1 DKK1->CD8 Inhibits

The diagram shows two primary mechanisms:

  • Inhibition of TIE2 and Metastasis: In the primary tumor, this compound blocks the TIE2 receptor on endothelial cells and pro-tumoral macrophages. This disrupts the function of TMEM doorways, specialized sites where tumor cells enter the bloodstream (intravasation), thereby reducing metastasis [6].
  • Immune Modulation: In colorectal cancer models, this compound inhibits the kinase FGR, which downregulates the protein DKK1 via the PI3K-AKT-SP1 signaling cascade. Lower DKK1 levels enhance the activation and tumor-killing function of CD8+ T-cells, potentially turning "cold" tumors "hot" and improving response to immunotherapy [4].

Key Takeaways for Researchers

  • Repurposing from Leukemia to Solid Tumors: Initial development was for leukemia, but this compound found its niche in solid tumors due to potent TIE2 inhibition, affecting tumor vasculature, metastasis, and the immune microenvironment [6] [2].
  • Promising Combinatorial Strategy: The most compelling outcomes involve combinations: with chemotherapy in breast and ovarian cancers, and potentially with immunotherapy in colorectal cancer by modulating the immune landscape [1] [4] [3].
  • Dual Antitumor Mechanism: this compound acts on both tumor vasculature/metastasis and immune cells, offering a multifaceted approach to cancer therapy [6] [4].

References

Mechanism of Action & Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table compares the core characteristics of ponatinib and rebastinib, highlighting their distinct approaches to inhibiting BCR-ABL1.

Feature Ponatinib This compound
Inhibitor Type ATP-competitive tyrosine kinase inhibitor (TKI) [1] [2] Switch-control inhibitor (Type II TKI) [3]
Binding Site ATP-binding pocket [2] Switch control pocket (inactive conformation) and ATP-binding site [3]
Primary Mechanism Directly competes with ATP, potently inhibiting kinase activity [1] Locks kinase in inactive state, blocking conformational change to active form [3]
Key Resistance Challenge BCR-ABL1 compound mutations (especially T315I-inclusive doubles) [1] Information missing from search
Activity vs. T315I Yes, it was designed for this gatekeeper mutation [1] Yes, effective in an ATP non-competitive manner [3]

Comparative Resistance Data

This table summarizes experimental data on how various BCR-ABL1 mutations confer resistance to ponatinib and this compound. The data is derived from proliferation assays using Ba/F3 cells [1].

BCR-ABL1 Mutation Ponatinib IC₅₀ (nM) This compound IC₅₀ (nM) Key Findings & Clinical Implication
Unmutated (Native) Low nanomolar range (comparable to this compound) [1] Low nanomolar range (comparable to ponatinib) [1] Both drugs are highly potent against native BCR-ABL1.
T315I (single mutant) 29.1 nM [1] Information missing from search Ponatinib is active against this single mutation.
E255V/T315I (compound mutant) 659.5 nM (High-level resistance) [1] Information missing from search This specific compound mutant can confer high-level resistance to ponatinib.
Other T315I-inclusive compounds IC₅₀ range: ~85 to 114 nM (Marginal sensitivity to high resistance) [1] IC₅₀ range: ~465 to 955 nM (High-level resistance) [1] Most T315I-inclusive compound mutants confer high-level resistance to both TKIs, though some remain marginally sensitive to ponatinib.

Experimental Workflow & Signaling Pathways

To contextualize the data above, the diagram below outlines a generalized workflow for generating TKI resistance data, and the subsequent diagram illustrates the different mechanisms of action at the molecular level.

G Start Generate BCR-ABL1 Mutant Constructs A Express in Ba/F3 Cells (IL-3 dependent murine pro-B cell line) Start->A B Culture Cells Without IL-3 (Selects for BCR-ABL1 dependence) A->B C Dose-Response Assay (72-hour incubation with TKI serial dilution) B->C D Cell Viability Readout (e.g., MTT, CellTiter-Glo) C->D E Data Analysis (Non-linear regression to calculate IC₅₀) D->E End Interpret Resistance Profile (Compare IC₅₀ to clinical plasma concentration) E->End

Diagram 1: A generalized in vitro workflow for profiling TKI resistance. This cell-based assay is a standard method for generating the IC₅₀ data presented in the comparison tables [1].

G cluster_kinase BCR-ABL1 Kinase Domain Kinase            P-LoopActivation Loop (A-loop)Gatekeeper (T315)ATP-binding Site         Ponatinib Ponatinib ATP ATP Ponatinib->ATP Binds This compound This compound SwitchPocket Switch Control Pocket This compound->SwitchPocket Binds This compound->ATP Binds InactiveConformation Stabilized Inactive Conformation SwitchPocket->InactiveConformation Induces

Diagram 2: Molecular mechanisms of ponatinib and this compound. Ponatinib binds the ATP-binding site directly [2], while this compound binds both the ATP site and the switch control pocket, stabilizing the kinase in its inactive form [3].

Key Interpretive Notes for Researchers

  • IC₅₀ Context is Critical: The provided IC₅₀ values must be compared to clinically achievable plasma concentrations to assess the risk of clinical resistance. For example, the average steady-state plasma concentration for ponatinib (45 mg/day) is about 101 nM, making an IC₅₀ of 659.5 nM (as seen with E255V/T315I) a clear indicator of resistance [1].
  • Compound Mutations Are a Key Resistance Mechanism: The data underscores that compound mutations (two or more mutations on the same BCR-ABL1 allele) pose a significant threat. T315I-inclusive compound mutants, in particular, can confer high-level resistance to all currently approved TKIs, including ponatinib and this compound [1].
  • Distinct Mechanisms Offer Different Advantages: this compound's unique switch-control mechanism and ATP non-competitive nature may make it less susceptible to certain resistance mechanisms driven by mutations that alter the ATP-binding pocket's affinity [3].

References

Synergistic Combinations of Rebastinib: A Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data on rebastinib combinations from recent publications and clinical trials.

Combination Partner Cancer Model / Patient Population Key Efficacy Findings Proposed Synergistic Mechanism & Biomarkers Stage of Evidence
Carboplatin + Paclitaxel [1] Syngeneic murine ID8 ovarian cancer model Extended median survival vs chemo alone (132.5 vs 127 days; P<0.01) [1] Altered tumor immune landscape: Increased CD45+ macrophages and cytotoxic T cells in ascites [1]. Preclinical (Published 2025)
Paclitaxel or Eribulin [2] HER2-negative Metastatic Breast Cancer (Phase Ib) Objective response in 5/23 (22%) evaluable patients; Decreased circulating tumor cells [2] Pharmacodynamic TIE2 inhibition: Increased plasma Angiopoietin-2 and intraocular pressure [2]. Clinical (Phase Ib, Published 2025)
N/A (Single Agent) [3] Colorectal Cancer (CRC) models Suppressed tumor growth in immunocompetent mice; Enhanced CD8+ T cell infiltration and activation [3] Targeted the FGR-AKT-SP1-DKK1 axis: Downregulated DKK1, overcoming CD8+ T cell suppression [3]. Preclinical (Published 2025)
Carboplatin [4] Advanced/Metastatic Solid Tumors (Phase 1b/2 Trial) Trial designed to assess safety and efficacy; Results not yet reported [4] Blocking chemotherapy-induced recruitment of pro-tumoral TIE2-expressing macrophages [4]. Clinical (Trial Initiated 2019)

Detailed Experimental Protocols

For the key studies cited, here is a more detailed look at the methodologies used.

  • This compound + Chemotherapy in Ovarian Cancer (Preclinical) [1]:

    • Model: Female C57Bl/6J mice were intraperitoneally injected with syngeneic ID8-GFP ovarian cancer cells.
    • Treatment Groups: Once tumors were established (day 25), mice were randomized into: control, this compound alone, carboplatin+paclitaxel (chemotherapy), or the triple combination of this compound + chemotherapy.
    • Dosing: this compound was administered continuously via formulated chow. Chemotherapy (20 mg/kg carboplatin + 12 mg/kg paclitaxel) was given via intraperitoneal injection on days 32, 39, and 46.
    • Endpoint Analysis: Survival was followed for 140 days. For immune cell analysis, ascites was harvested 24 hours after the last treatment and analyzed by flow cytometry. RNA sequencing was also performed on treated cells in vitro.
  • This compound + Paclitaxel/Eribulin in Breast Cancer (Clinical) [2]:

    • Trial Design: This was a Phase Ib clinical trial in patients with HER2-negative metastatic breast cancer.
    • Dosing: Patients received either 50 mg or 100 mg of this compound orally twice daily, in combination with standard doses of either weekly paclitaxel (80 mg/m²) or eribulin (1.4 mg/m² on days 1 and 8 of a 21-day cycle).
    • Endpoints: The primary objectives were to assess safety, tolerability, and pharmacodynamics. Pharmacodynamic evidence of TIE2 inhibition was measured by increased plasma Angiopoietin-2 levels.

Mechanisms of Action and Signaling Pathways

This compound's synergy arises from its unique multi-faceted action on the tumor microenvironment. The following diagram illustrates the key signaling pathways involved and how this compound intervention counteracts pro-tumoral activities.

G cluster_tme Tumor Microenvironment (TME) cluster_tumor Tumor Cell Signaling This compound This compound TIE2 TIE2 Receptor This compound->TIE2 Inhibits FGR FGR Kinase (in tumor cells) This compound->FGR Inhibits Macrophage TIE2-expressing Macrophage TIE2->Macrophage Activates Angiogenesis Angiogenesis & Metastasis Macrophage->Angiogenesis Promotes VEGF etc. Ang2 Angiopoietin-2 (Ang2) Ang2->TIE2 Binds AKT PI3K-AKT Pathway FGR->AKT Activates SP1 Transcription Factor SP1 AKT->SP1 Activates DKK1 DKK1 Protein SP1->DKK1 Upregulates CD8 CD8+ T-cell Dysfunction DKK1->CD8 Suppresses Chemo Chemotherapy Chemo->Macrophage Recruits

Diagram: Multimodal Mechanism of this compound Synergy. This compound (blue) inhibits the TIE2 receptor on macrophages in the TME, blocking a key pathway for angiogenesis and metastasis. Simultaneously, it inhibits the FGR-AKT-SP1-DKK1 axis within tumor cells, alleviating suppression of anti-tumor CD8+ T-cells. This dual action can counteract pro-tumoral effects of chemotherapy (yellow) [1] [3] [4].

Research Gaps and Future Directions

While the data is promising, several gaps and future research directions are apparent:

  • Limited Clinical Data: Most robust efficacy data comes from preclinical models. The clinical results, while encouraging, are from early-phase trials with limited patient numbers [2].
  • Combination with Immunotherapy: A strong preclinical rationale exists for combining this compound with immune checkpoint inhibitors, given its ability to enhance CD8+ T cell function and infiltration [3]. However, clinical data for such combinations was not identified in the current search results.
  • Biomarker Development: Validated predictive biomarkers are needed to identify patient populations most likely to benefit from this compound combinations. Potential candidates include levels of TIE2-expressing macrophages or DKK1 in the TME [3] [2].

References

Rebastinib Profile and Key Differentiator

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib (DCC-2036) is a switch-control inhibitor with a unique mechanism that differentiates it from conventional ATP-competitive tyrosine kinase inhibitors (TKIs) [1] [2].

  • Primary Targets: BCR-ABL1, FLT3, and TIE2 receptor tyrosine kinase [1] [3] [2].
  • Unique Mechanism: It binds the switch control pocket of the kinase domain, locking it in an inactive conformation. This is independent of the ATP-binding site and is effective even against common resistance mutations like T315I in BCR-ABL1 [1] [2].
  • Therapeutic Index Consideration: This novel binding mode offers potential for a differentiated therapeutic index by targeting resistant mutations and potentially reducing off-target effects due to the higher sequence variation in switch pockets among kinases [1].

The diagram below illustrates this unique mechanism of action.

G This compound This compound SwitchPocket Switch Control Pocket This compound->SwitchPocket Binds Allosterically KinaseDomain Kinase Domain (Inactive Conformation) ConformationalLock Conformational Lock (Kinase Inactive) SwitchPocket->ConformationalLock ATPBindingSite ATP-Binding Site ATPBindingSite->KinaseDomain Conventional TKI Target DownstreamSignaling Blocked Downstream Signaling ConformationalLock->DownstreamSignaling

Clinical and Preclinical Data Summary

The table below summarizes quantitative data from key studies on this compound.

Parameter Phase 1 Leukemia Trial (CML/AML) [1] [2] Preclinical Metastatic Breast Cancer Study [3]
Key Targets BCR-ABL1 (incl. T315I), FLT3 TIE2 kinase
Maximum Tolerated Dose (MTD) 150 mg (tablet) twice daily Not Applicable (animal study)
Dose-Limiting Toxicities (DLTs) Dysarthria, muscle weakness, peripheral neuropathy Not reported
Formulation Bioavailability Tablet bioavailability 3-4-fold greater than powder-in-capsule Not specified
Efficacy / Response 8 Complete Hematologic Responses in 40 CML patients (4 with T315I); development in leukemia discontinued due to insufficient clinical benefit Reduced tumor growth and metastasis; enhanced efficacy of paclitaxel and eribulin chemotherapy
Proposed Optimal Use Proof-of-concept for switch-control inhibition; potential for T315I-mutant CML Targeting tumor microenvironment (TIE2+ macrophages); combination with chemotherapy

Detailed Experimental Protocols

For reproducibility, here are the methodologies from the cited key experiments.

Phase 1 Dose-Finding Clinical Trial

This first-in-human study established the safety and preliminary efficacy of this compound in relapsed/refractory leukemia [1] [2].

  • Trial Design: Multi-center, single-arm, dose-escalation study.
  • Patient Population: Adults with CML in all phases or AML, who were resistant or intolerant to ≥2 prior TKIs, or had a T315I mutation.
  • Dosing: this compound was administered orally in continuous 28-day cycles. The study started with powder-in-capsule formulations (57 mg to 1200 mg daily) and later switched to tablet formulations (100 mg to 400 mg daily) for better pharmacokinetics.
  • Primary Objectives: To investigate safety, establish the Maximum Tolerated Dose (MTD), and determine the Recommended Phase 2 Dose.
  • Safety Assessments: Adverse events were graded according to NCI Common Toxicity Criteria (CTC) v3.0. Dose-Limiting Toxicities (DLTs) were specifically defined.
  • Efficacy Assessments: Disease response was evaluated every 3 cycles using standard hematologic and cytogenetic criteria for CML and AML.
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Plasma samples were analyzed via liquid chromatography-mass spectrometry (LC-MS/MS). PD effects were measured by monitoring phosphorylation of downstream targets like CRKL in blood samples using flow cytometry and immunoblotting.
Preclinical Study on TIE2 Inhibition in Cancer

This study elucidated the mechanism of this compound in blocking tumor progression and metastasis via TIE2 inhibition [3].

  • Cell Lines: Used CHO-K1, EA.hy926, HUVECs, and immortalized mouse bone marrow macrophages (Tie2Hi iBMM).
  • In Vitro Kinase Assay: A coupled enzyme assay (pyruvate kinase/lactate dehydrogenase system) monitoring ADP production was used to determine IC₅₀ values and inhibitor dissociation rates (kₜₒff).
  • Western Blotting: To confirm target engagement, cells were treated with this compound, and lysates were probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2.
  • HUVEC Transwell Migration Assay: Used to assess the anti-angiogenic effect of this compound by measuring its impact on endothelial cell migration.
  • In Vivo Mouse Models: Employed orthotopic mouse models of metastatic mammary carcinoma (e.g., MMTV-PyMT). Mice were treated with this compound, alone or in combination with chemotherapy (paclitaxel or eribulin).
  • Tumor Analysis: Effects on tumor growth, metastasis, and overall survival were monitored. Tumor tissues were analyzed for vascularization, myeloid cell infiltration, and the density of TMEM metastatic sites.

Conclusion and Comparative Perspective

While a direct therapeutic index comparison is not available, this compound's profile can be contextualized against standard TKIs:

  • Against Conventional TKIs: Unlike ATP-competitive inhibitors (e.g., imatinib, dasatinib, nilotinib), this compound's allosteric mechanism is active against the challenging T315I "gatekeeper" mutation [1] [4]. However, its clinical development in leukemia was halted in favor of other agents like ponatinib, which is also active against T315I but is an ATP-competitive inhibitor [1].
  • Therapeutic Index Nuance: The Phase 1 trial established an MTD, but the conclusion that clinical benefit was "insufficient" for further development in leukemia suggests a potentially narrow therapeutic index in that context compared to other available options [1] [2]. Its promise may lie instead in targeting the tumor microenvironment via TIE2 [3].

References

Rebastinib specificity versus broad kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib's Kinase Inhibition Profile

Kinase Target Primary Biological Role Nature of Inhibition Experimental Evidence (IC50/Kd)
TIE2 (TEK) [1] [2] Receptor tyrosine kinase; regulates angiogenesis and pro-tumoral macrophage function. Primary, potent target. Potent picomolar-level inhibitor; crystal structure confirms binding to kinase domain. [1]
FGR (SRC family) [3] Non-receptor tyrosine kinase; implicated in immune regulation in colorectal cancer. Direct, crucial target for efficacy in specific cancers. Identified via biotin-labeled pull-down assay; reduced phosphorylation (p-FGR Y416) in dose-response. [3]
BCR-ABL (including T315I mutant) [4] [2] Fusion oncoprotein driving chronic myeloid leukemia (CML). Potent inhibitor, originally studied for resistant CML. Developed as a switch control inhibitor; effective against gatekeeper mutant. [4] [2]
LRRK2 [4] Ser/Thr kinase associated with Parkinson's disease. Off-target, Type II inhibitor. Cellular studies show suppression of Rab10 phosphorylation. [4]

Molecular Mechanism and Selectivity

This compound's selectivity stems from its unique mechanism of action. It is a switch control inhibitor that binds to the TIE2 kinase domain, stabilizing it in an inactive "DFG-out" conformation. [1] This allosteric mechanism differs from ATP-competitive Type I inhibitors and contributes to its high potency and specificity for TIE2. [1]

This TIE2 inhibition disrupts multiple pro-tumor processes as shown in the following pathway:

G cluster_ang Ang/Tie2 Signaling Axis This compound This compound Tie2 TIE2 Receptor This compound->Tie2 Inhibits Angiogenesis Angiogenesis Tie2->Angiogenesis Promotes TMEM Activity TMEM Activity Tie2->TMEM Activity Activates Tie2+ Macrophage Recruitment Tie2+ Macrophage Recruitment Tie2->Tie2+ Macrophage Recruitment Stimulates Macrophage Pro-tumoral Macrophage Endothelial Endothelial Cell Ang2 Angiopoietin-2 (ANGPT2) Ang2->Tie2 Binds Cancer Cell Intravasation Cancer Cell Intravasation TMEM Activity->Cancer Cell Intravasation Immunosuppression Immunosuppression Tie2+ Macrophage Recruitment->Immunosuppression

Beyond TIE2, this compound's action on FGR reveals a second, distinct mechanism that enhances anti-tumor immunity, particularly in colorectal cancer models. It modulates the tumor microenvironment by targeting the FGR-AKT-SP1-DKK1 axis. [3]

G cluster_immune Outcome in Tumor Microenvironment This compound This compound FGR FGR Kinase (p-FGR Y416) This compound->FGR Inhibits AKT PI3K-AKT Pathway FGR->AKT Activates SP1 Transcription Factor SP1 AKT->SP1 Activates DKK1 DKK1 Gene Expression SP1->DKK1 Promotes CD8 CD8+ T Cell Function DKK1->CD8 Suppresses Reduced DKK1 Reduced DKK1 Enhanced CD8+ T Cell\nInfiltration & Cytotoxicity Enhanced CD8+ T Cell Infiltration & Cytotoxicity Reduced DKK1->Enhanced CD8+ T Cell\nInfiltration & Cytotoxicity

Key Experimental Data and Protocols

The characterization of this compound's specificity and efficacy relies on several key experimental approaches.

In Vitro Kinase Profiling and Binding Assays
  • Kinase Activity Assay: The classic pyruvate kinase/lactate dehydrogenase coupled system can be used to determine IC50 values. This measures ADP production from the kinase reaction, quantifying this compound's direct inhibition of purified TIE2 kinase. [1]
  • X-ray Crystallography: The structure of this compound bound to the TIE2 kinase domain (residues 808-1124) was solved, visually confirming its allosteric binding mode in the "DFG-out" conformation. [1]
  • Cellular Phosphorylation Assays (Western Blot): Treat relevant cells (e.g., HUVECs or engineered Tie2-high macrophages) with this compound. Lysates are then probed with antibodies against phospho-Tie2 (Tyr992) and total Tie2 to confirm target engagement in a cellular context. [1]
In Vivo Efficacy Models
  • Syngeneic Ovarian Cancer Model:
    • Protocol: Female C57BL/6 mice are intraperitoneally injected with ID8 ovarian cancer cells. After tumor establishment, mice are treated with this compound-dosed chow (approx. 10 mg/kg), alone or combined with carboplatin/paclitaxel chemotherapy. Key endpoints include survival monitoring and flow cytometry analysis of ascites for immune cell populations (CD45+ macrophages, cytotoxic T cells). [5]
    • Finding: this compound combined with chemotherapy significantly extended median survival and increased cytotoxic T cells in the ascites. [5]
  • Metastatic Breast Cancer Model (PyMT):
    • Protocol: this compound is administered orally (50-100 mg/kg, BID) in transgenic PyMT mice, which develop spontaneous mammary tumors and metastasis. It is tested alone and combined with paclitaxel or eribulin. Efficacy is assessed via tumor volume, metastasis count, and overall survival. [1] [6]
    • Finding: this compound reduced tumor growth and metastasis by blocking TMEM doorway function and enhancing chemotherapy efficacy. [1]
Target Identification in Colorectal Cancer
  • Biotin-Labeled Pull-Down Assay:
    • Protocol: this compound is biotinylated and incubated with cell lysates (e.g., from LoVo CRC cells). The this compound-protein complexes are pulled down using streptavidin beads, separated by SDS-PAGE, and identified via mass spectrometry. This experiment directly identified FGR as a binding partner of this compound. [3]
  • Phospho-Antibody Microarray:
    • Protocol: Lysates from DCC-2036 (this compound)-treated and control CRC cells are incubated with a microarray slide coated with antibodies against phosphorylated tyrosine kinases. This allows for the high-throughput identification of kinases whose phosphorylation status is altered by this compound treatment. [3]

Therapeutic Implications

This compound's specific targeting profile translates into distinct potential therapeutic applications:

  • Overcoming Angiogenic Resistance: By simultaneously inhibiting both vascular endothelial (TIE2) and pro-angiogenic macrophage activity, this compound may overcome resistance to VEGF-targeted therapies like bevacizumab. [1]
  • Metastasis Suppression: Its potent blockade of the TMEM doorway function makes it a promising candidate for reducing hematogenous metastasis in breast cancer. [1] [6]
  • Immunomodulation in "Cold" Tumors: In colorectal cancer, targeting the FGR-DKK1 axis to enhance CD8+ T cell infiltration and function could potentially convert immunologically "cold" tumors into "hot" ones, improving response to immunotherapy. [3]

References

Rebastinib's Mechanism and Resistance-Bypassing Profile

Author: Smolecule Technical Support Team. Date: February 2026

Rebastinib (DCC-2036) is a switch control inhibitor that targets tyrosine kinases like ABL1, FLT3, and TIE2. Its unique mechanism involves binding to the switch control pocket of the kinase domain, stabilizing the kinase in an inactive conformation. This is different from ATP-competitive inhibitors and is designed to maintain efficacy against resistant mutations [1] [2].

The table below summarizes its activity against specific resistant mutations and its application in resistant settings based on available data:

Cancer Type / Context Evidence of Overcoming Resistance / Application Key Findings / Mechanisms

| Chronic Myeloid Leukemia (CML) [1] [3] | Phase 1 clinical trial in relapsed/refractory CML. | • Active against T315I mutation (4 of 8 complete hematologic responses were in patients with T315I). • Effective in patients resistant to ≥2 prior TKIs (92% of trial patients). | | Metastatic Breast Cancer [2] [4] | Preclinical and clinical studies in combination with chemotherapy. | • Targets TIE2-expressing macrophages in TMEM sites, a pathway for cancer cell intravasation and metastasis. • Phase Ib trial showed combination with paclitaxel or eribulin was feasible and led to objective responses in some patients with HER2-negative MBC. | | Colorectal Cancer (CRC) [5] | Preclinical study in immunocompetent models. | • Enhances efficacy of immunotherapy by targeting the FGR-AKT-SP1-DKK1 axis. • Increases tumor infiltration and activation of CD8+ T cells, potentially countering an immunosuppressive microenvironment. |

Detailed Experimental Protocols from Key Studies

For research reproducibility, here are the methodologies from pivotal studies on this compound.

In Vitro Kinase Assay and Tie2 Inhibition [2]

This protocol is fundamental for establishing this compound's direct mechanism of action and potency.

  • Objective: To determine the potency (IC50) of this compound in inhibiting Tie2 kinase activity.
  • Methods:
    • Kinase Reaction: Tie2 kinase activity was monitored by coupling the production of ADP from the kinase reaction to the pyruvate kinase/lactate dehydrogenase system.
    • Measurement: The reaction rate was measured in the presence of a range of this compound concentrations and compared to DMSO controls.
    • Data Analysis: Percent inhibition values were calculated, and IC50 values were determined using Prism software (GraphPad).
  • Key Findings: The assay confirmed this compound is a potent, picomolar-level inhibitor of the Tie2 receptor tyrosine kinase [2].
In Vivo Efficacy in a Metastatic Mammary Carcinoma Model [2]

This protocol assesses the compound's ability to affect tumor growth and metastasis in a live organism.

  • Objective: To evaluate the efficacy of this compound, alone and combined with chemotherapy, on primary tumor growth and metastasis.
  • Methods:
    • Animal Model: Used an orthotopic mouse model of metastatic mammary carcinoma.
    • Treatment Groups: Mice were treated with vehicle, this compound alone, chemotherapy (eribulin or paclitaxel) alone, or the combination.
    • Endpoints: Measured primary tumor volume, quantified metastasis, and monitored overall survival. Analyzed tumor tissues for Tie2+ macrophage infiltration and vascular density via flow cytometry and immunohistochemistry.
  • Key Findings: this compound single-agent therapy reduced tumor growth and metastasis. The combination with chemotherapy enhanced efficacy, further reducing tumor volume and metastasis while improving survival [2].
Pharmacodynamic Analysis in a Phase 1b Clinical Trial [4]

This protocol shows how target engagement was monitored in a clinical setting.

  • Objective: To provide pharmacodynamic evidence of TIE2 kinase inhibition in patients with metastatic breast cancer.
  • Methods:
    • Trial Design: Patients received this compound (50 mg or 100 mg twice daily) in combination with paclitaxel or eribulin.
    • PD Biomarkers: Measured plasma levels of angiopoietin-2 (Ang-2), a ligand that accumulates upon blockade of its receptor, TIE2. Also monitored intraocular pressure, a potential side effect of TIE2 inhibition.
  • Key Findings: Increased plasma Ang-2 levels at both dose levels served as a pharmacodynamic marker, confirming systemic TIE2 blockade by this compound [4].

This compound's Mechanism of Action Pathway

The following diagram illustrates the unique switch control inhibition mechanism of this compound and its multi-faceted effects on the tumor microenvironment, integrating direct and indirect pathways from the research.

G cluster_kinase Kinase Domain (e.g., ABL1, TIE2) cluster_tumor Tumor Microenvironment This compound This compound InactiveKinase Kinase in Inactive State This compound->InactiveKinase 1. Binds Switch Control Pocket ActiveKinase Kinase in Active State This compound->ActiveKinase 2. Forces Conformational Change to Inactive State InactiveKinase->ActiveKinase Normal Activation (Stabilized by ATP) TMEM TMEM Assembly (Tumor Cell, Macrophage, Endothelial Cell) InactiveKinase->TMEM Inhibits TIE2 on Endothelial Cells & Macrophages TCell CD8+ T-cell Dysfunction InactiveKinase->TCell Inhibits FGR in Tumor Cells (CRC) Intravasation Cancer Cell Intravasation TMEM->Intravasation RebastinibEffect1 Blocked TMEM-mediated Metastasis Intravasation->RebastinibEffect1 Leads to Angiogenesis Angiogenesis Angiogenesis->Intravasation RebastinibEffect2 Suppressed Angiogenesis Angiogenesis->RebastinibEffect2 Leads to RebastinibEffect3 Enhanced CD8+ T-cell Infiltration & Function TCell->RebastinibEffect3 Leads to

The diagram above shows how this compound's core mechanism disrupts multiple pro-tumoral processes. By allosterically inhibiting kinases like TIE2, it achieves three key effects:

  • Blocks Metastasis: Inhibits TIE2 in macrophages, disrupting the Tumor Microenvironment of Metastasis (TMEM) and preventing cancer cell intravasation [2].
  • Suppresses Angiogenesis: Inhibits TIE2 on endothelial cells, reducing blood vessel formation [6] [2].
  • Modulates Immunity: In colorectal cancer models, targeting FGR in tumor cells downregulates DKK1, reversing CD8+ T-cell suppression and enhancing anti-tumor immunity [5].

Research Implications and Future Directions

The evidence suggests that the primary "resistance profile" of this compound is its ability to overcome specific resistance mechanisms, rather than a well-documented history of acquired resistance to itself. For your comparison guide, this is a critical differentiator.

  • Key Differentiator: While most TKIs target the ATP-binding pocket, this compound's allosteric switch control mechanism provides a distinct approach to inhibiting kinases with mutations that confer resistance to other agents [1].
  • Combination Potential: Its role in targeting the tumor microenvironment (TIE2+ macrophages) and enhancing immune cell function makes it a rational candidate for combinations with chemotherapy and immunotherapy to overcome microenvironment-mediated resistance [5] [2] [7].
  • Research Gap: The search results do not provide detailed molecular studies on acquired resistance mechanisms that specifically evolve under this compound treatment pressure. This remains an area for future investigation.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

553.22376594 Da

Monoisotopic Mass

553.22376594 Da

Heavy Atom Count

41

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

75017Q6I97

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
TIE family
TEK (TIE2, CD202) [HSA:7010] [KO:K05121]

Other CAS

1020172-07-9

Wikipedia

Rebastinib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: O'Hare T, Zabriskie MS, Eide CA, Agarwal A, Adrian LT, You H, Corbin AS, Yang F, Press RD, Rivera VM, Toplin J, Wong S, Deininger MW, Druker BJ. The BCR-ABL35INS insertion/truncation mutant is kinase-inactive and does not contribute to tyrosine kinase inhibitor resistance in chronic myeloid leukemia. Blood. 2011 Nov 10;118(19):5250-4. Epub 2011 Sep 8. PubMed PMID: 21908430; PubMed Central PMCID: PMC3217407.
2: Eide CA, Adrian LT, Tyner JW, Mac Partlin M, Anderson DJ, Wise SC, Smith BD, Petillo PA, Flynn DL, Deininger MW, O'Hare T, Druker BJ. The ABL switch control inhibitor DCC-2036 is active against the chronic myeloid leukemia mutant BCR-ABLT315I and exhibits a narrow resistance profile. Cancer Res. 2011 May 1;71(9):3189-95. Epub 2011 Apr 19. PubMed PMID: 21505103; PubMed Central PMCID: PMC3206627.
3: Chan WW, Wise SC, Kaufman MD, Ahn YM, Ensinger CL, Haack T, Hood MM, Jones J, Lord JW, Lu WP, Miller D, Patt WC, Smith BD, Petillo PA, Rutkoski TJ, Telikepalli H, Vogeti L, Yao T, Chun L, Clark R, Evangelista P, Gavrilescu LC, Lazarides K, Zaleskas VM, Stewart LJ, Van Etten RA, Flynn DL. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036. Cancer Cell. 2011 Apr 12;19(4):556-68. PubMed PMID: 21481795; PubMed Central PMCID: PMC3077923.
4: O'Hare T, Deininger MW, Eide CA, Clackson T, Druker BJ. Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clin Cancer Res. 2011 Jan 15;17(2):212-21. Epub 2010 Nov 22. PubMed PMID: 21098337.

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